Product packaging for Methyl 2-methylbutyrate(Cat. No.:CAS No. 868-57-5)

Methyl 2-methylbutyrate

Cat. No.: B153919
CAS No.: 868-57-5
M. Wt: 116.16 g/mol
InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N
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Description

Methyl 2-methylbutyrate is a volatile ester with significant research applications in food safety and mycology. Recent investigations highlight its potent dose-dependent suppression of Aspergillus flavus mycelial growth and the biosynthesis of the Group I carcinogen aflatoxin B1 (AFB1) . The compound's antifungal mode of action is multifaceted, involving disruption of cell membrane and cell wall integrity, induction of oxidative stress, and interference with cellular energy metabolism . Its efficacy extends to practical settings, demonstrating strong suppression of fungal colonization on postharvest commodities like peanuts and corn, positioning it as a promising natural biofumigant for protecting food crops . Naturally occurring in various fruits and flowers, this compound is also a critical compound in flavor and fragrance research . It provides a characteristic crisp, green apple aroma with ethereal and juicy nuances, and its extreme potency allows it to be used in trace amounts to modify top notes and create realistic fruit accords in analytical and formulation studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B153919 Methyl 2-methylbutyrate CAS No. 868-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylbutanoate
Source PubChem
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InChI

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWLYWIFNDCWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052587
Record name Methyl 2-methylbutyrate
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Molecular Weight

116.16 g/mol
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Physical Description

almost colourless liquid/sweet, fruity, apple-like odour
Record name Methyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, most fixed oils; insoluble in water
Record name Methyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.879-0.883
Record name Methyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

868-57-5, 53955-81-0
Record name (±)-Methyl 2-methylbutanoate
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Record name Methyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, methyl ester
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Record name Methyl 2-methylbutyrate
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Record name Methyl 2-methylbutyrate
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Record name METHYL 2-METHYLBUTYRATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl (S)-2-Methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Methylbutyrate

Abstract

This compound (CAS No. 868-57-5) is a chiral ester recognized for its characteristic sweet, fruity aroma, reminiscent of apples and pineapples.[1][2] Naturally occurring in a variety of fruits such as apples, pineapples, and strawberries, it is a significant contributor to their sensory profiles.[1] Beyond its extensive use in the flavor and fragrance industries, this compound serves as a valuable intermediate in chemical synthesis and a subject of interest in metabolomics and natural product research.[3] This guide provides a comprehensive overview of the core chemical properties of this compound, offering in-depth technical data and procedural insights for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis protocols, reactivity, and analytical methodologies, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its fundamental identifiers and structure. This compound, also known as methyl 2-methylbutanoate, is the methyl ester of 2-methylbutyric acid.[4]

  • IUPAC Name: methyl 2-methylbutanoate[4]

  • Molecular Formula: C₆H₁₂O₂[1]

  • CAS Number: 868-57-5[1]

  • Molecular Weight: 116.16 g/mol [4]

  • SMILES: CCC(C)C(=O)OC[2]

  • InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N[5]

The molecule possesses a chiral center at the C2 position, meaning it exists as two enantiomers: (S)-(+)-methyl 2-methylbutyrate and (R)-(-)-methyl 2-methylbutyrate. The racemic form is commonly encountered.[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from its volatility in fragrances to its solubility in reaction media. These properties are summarized below.

PropertyValueSource(s)
Appearance Colorless to almost colorless liquid[1][3]
Odor Pungent, fruity, sweet, apple-like[1][6]
Boiling Point 115-116 °C (at 760 mm Hg)[1]
Melting Point -91 °C (estimate)[1]
Density 0.88 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.393[1]
Flash Point 13.9 °C (57.0 °F) to 32 °C (89.6 °F)[7]
Solubility Very slightly soluble in water; soluble in alcohol and oils[1][2]
Vapor Density 4 (Air = 1)[7]
LogP 1.59[1]

Synthesis and Manufacturing

The synthesis of this compound is most classically achieved via Fischer-Speier esterification. This acid-catalyzed reaction provides a reliable method for laboratory-scale production. Industrially, alternative methods utilizing different starting materials are also employed.[1]

Fischer-Speier Esterification: A Laboratory Protocol

This protocol describes the synthesis from 2-methylbutyric acid and methanol, a standard procedure that exemplifies the direct esterification mechanism. The choice of a strong acid catalyst, such as sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is reversible, necessitating the removal of water or the use of excess reactant to drive the equilibrium towards the product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbutyric acid (1.0 eq) and methanol (3.0 eq, serving as both reactant and solvent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring. The addition should be done cautiously as it is an exothermic process.

  • Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by fractional distillation under atmospheric pressure to yield pure this compound.[8]

Diagram: Fischer Esterification of this compound

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-Methylbutyric_Acid 2-Methylbutyric Acid Reaction_Center + 2-Methylbutyric_Acid->Reaction_Center Methanol Methanol Methanol->Reaction_Center Methyl_2-Methylbutyrate This compound Water Water Products_Center + Reaction_Center->Products_Center H₂SO₄ (Catalyst) Products_Center->Methyl_2-Methylbutyrate Products_Center->Water

Caption: Fischer-Speier esterification reaction pathway.

Industrial Production Methods

On an industrial scale, this compound can be produced from alternative feedstocks. One notable method involves the carbonylation of isobutene in the presence of methanol under high pressure.[1] Another approach uses butene, carbon monoxide (CO), and an acid catalyst, also under pressure.[1] These methods are advantageous for their use of readily available petrochemical starting materials.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound. The following data represents the characteristic spectral signature of the molecule.

Spectroscopic Technique Key Observations and Assignments
¹H NMR (CDCl₃)δ ~3.67 (s, 3H, -OCH₃), δ ~2.4 (m, 1H, -CH-), δ ~1.6 (m, 2H, -CH₂-), δ ~1.1 (d, 3H, -CH(CH₃)-), δ ~0.9 (t, 3H, -CH₂CH₃)[4]
¹³C NMR (CDCl₃)δ ~177.1 (C=O), δ ~51.4 (-OCH₃), δ ~41.1 (-CH-), δ ~26.9 (-CH₂-), δ ~16.7 (-CH(CH₃)-), δ ~11.6 (-CH₂CH₃)[4]
Mass Spectrometry (EI-MS) m/z 88 (base peak, [M-C₂H₄]⁺, McLafferty rearrangement), 57 ([C₄H₉]⁺), 41, 29[4]
Infrared (IR) Spectroscopy ~1740 cm⁻¹ (strong, C=O ester stretch), ~1150-1200 cm⁻¹ (strong, C-O stretch)[4]

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument frequency.

The mass spectrum is particularly informative. The base peak at m/z 88 is a classic example of the McLafferty rearrangement, a fragmentation pathway common in esters containing a γ-hydrogen, providing strong evidence for the overall structure.

Reactivity and Stability

This compound is a stable compound under standard temperature and pressure.[9] However, its ester functionality is the primary site of reactivity.

  • Hydrolysis: Like most esters, it undergoes hydrolysis under both acidic and basic conditions to yield 2-methylbutyric acid and methanol. Base-catalyzed hydrolysis (saponification) is irreversible and proceeds more readily than the acid-catalyzed equilibrium.

  • Flammability: The compound is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[7][10] It should be handled away from heat, sparks, and open flames.[10] Vapors are heavier than air and may travel along the ground to ignition sources.[9][10]

Analytical Methodologies

The quantification and identification of this compound, particularly in complex matrices like food, beverages, or biological samples, rely on chromatographic techniques.

Gas Chromatography (GC)

Due to its volatility, GC is the preferred method for analyzing this compound. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. Typical columns used are non-polar (e.g., DB-5) or wax-based (e.g., Carbowax), which separate compounds based on boiling point and polarity.[2]

High-Performance Liquid Chromatography (HPLC)

While less common than GC, reverse-phase HPLC (RP-HPLC) can also be used for its analysis. This method is suitable for non-volatile matrices or when derivatization is not desired.

Sample HPLC Protocol:

  • Column: Newcrom R1 or a standard C18 column.[11]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[11]

  • Detection: UV detection at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS).

Diagram: General Analytical Workflow

Analytical_Workflow Sample Sample Matrix (e.g., Fruit Extract, Perfume) Extraction Sample Preparation (e.g., SPME, LLE) Sample->Extraction Step 1 Analysis Chromatographic Separation (GC or HPLC) Extraction->Analysis Step 2 Detection Detection & Identification (MS, FID) Analysis->Detection Step 3 Quantification Data Analysis & Quantification Detection->Quantification Step 4

Sources

An In-depth Technical Guide to Methyl 2-Methylbutyrate (CAS 868-57-5)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Fruity Facade

Methyl 2-methylbutyrate, designated by the CAS number 868-57-5, is a volatile ester recognized for its potent and pleasant fruity aroma, often described as reminiscent of apples, pineapples, and strawberries.[1][2] While its primary commercial application lies within the flavor and fragrance industries, its unique chemical structure and properties merit a deeper technical examination for professionals in research and development.[3] This guide provides a comprehensive overview of this compound, moving beyond its organoleptic profile to delve into its physicochemical characteristics, synthesis, analytical characterization, and safe handling protocols. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate with this versatile molecule.

Physicochemical Properties and Molecular Structure

This compound is a chiral molecule, existing as both (S)- and (R)-enantiomers, as well as a racemic mixture.[4] The levorotatory and racemic forms are most commonly referenced.[4] Its characteristic fruity scent is a key identifier, with a sweet, apple-like taste at low concentrations.[4] This ester is found naturally in a variety of fruits, including apples, pineapples, cantaloupe, strawberries, and oranges, contributing significantly to their distinct flavor and aroma profiles.[4][5]

Molecular Structure:

  • Chemical Name: methyl 2-methylbutanoate[6]

  • Molecular Formula: C₆H₁₂O₂[1]

  • Molecular Weight: 116.16 g/mol [1]

  • SMILES: CCC(C)C(=O)OC[1]

  • InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N[7]

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 868-57-5[1]
FEMA Number 2719[8]
Appearance Clear, colorless liquid[9]
Odor Pungent, fruity, sweet, apple-like[4][9]
Boiling Point 115 °C (lit.)[4][7]
Density 0.88 g/mL at 25 °C (lit.)[4][7]
Refractive Index (n20/D) 1.393 (lit.)[4][7]
Flash Point 23.61 °C (estimated) to 32 °C (closed cup)[1][7]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[4][6]
Vapor Pressure Vapors are heavier than air.[10]

Synthesis and Manufacturing

The industrial production of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired purity, scale, and economic feasibility.

Fischer-Speier Esterification

A common laboratory and industrial method for synthesizing esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol. For this compound, this involves the reaction of 2-methylbutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification 2-Methylbutyric_Acid 2-Methylbutyric Acid Reaction_Vessel Reaction Vessel (Heated with Reflux) 2-Methylbutyric_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Quenching Quenching (e.g., with NaHCO₃ soln.) Reaction_Vessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Ether) Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pure Methyl 2-Methylbutyrate Distillation->Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of 2-methylbutyric acid and 1.2 to 1.5 moles of methanol.

  • Catalyst Addition: Slowly add 0.05 to 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-75 °C) for 3 to 8 hours.[11] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Industrial Production from Olefins

On a larger industrial scale, this compound can be produced from olefin feedstocks. A mixture of esters, including this compound, can be obtained from isobutene, carbon monoxide (CO), and methanol under pressure.[4] Another route involves the reaction of butene with CO and an acid catalyst under pressure.[4] These methods are part of the broader field of carbonylation chemistry and are often proprietary to chemical manufacturers.

Analytical Characterization

Ensuring the purity and identity of this compound is critical, particularly for its use in food, beverages, and consumer products. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 116) and specific fragmentation patterns.[12] Key fragments often observed include m/z 88, 57, and 41.[6]

G cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample containing This compound Dilution Dilution in a suitable solvent (e.g., Dichloromethane) Sample->Dilution Injector GC Injector (Split/Splitless) Dilution->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column Ion_Source Electron Ionization (EI) Source Column->Ion_Source Separated Analytes Oven Temperature- Programmed Oven Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) Detector->Data_Analysis

Caption: General analytical workflow for the characterization of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

  • ¹H NMR: The proton NMR spectrum of this compound will show distinct signals corresponding to the different types of protons in the molecule. Expected signals include a singlet for the methoxy protons, a quartet for the methine proton, a multiplet for the methylene protons, and triplets and doublets for the methyl protons.[6][13]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. The spectrum will show signals for the carbonyl carbon, the methoxy carbon, the methine carbon, the methylene carbon, and the two distinct methyl carbons.[6]

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile esters, reverse-phase HPLC (RP-HPLC) can also be employed for the analysis of this compound. A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[8] This technique is scalable and can be used for preparative separation to isolate impurities.[8]

Applications in Research and Industry

The primary application of this compound is as a flavoring and fragrance agent.[3] Its fruity and sweet characteristics make it a valuable component in a wide range of products:

  • Food and Beverages: It is used to impart or enhance apple, strawberry, and pineapple flavors in candies, baked goods, soft drinks, and light alcoholic beverages.[1][5] Recommended usage levels are typically in the range of 0.1 to 10 ppm.[5]

  • Perfumery: In fine fragrances, it provides a fresh, green, and fruity top note, adding a natural and vibrant lift to compositions.[1][4]

  • Other Industries: It also finds use as a mild solvent for resins, coatings, and inks.[1]

For researchers, this compound can serve as a standard for analytical method development, particularly in the fields of food science and environmental analysis. Its presence in various natural products also makes it a target analyte in studies of food authenticity and quality.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[7][14] Proper safety precautions must be observed during its handling and storage.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][15] Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][14] Ground and bond containers and receiving equipment to prevent static discharge.[10]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with water.[14][15] If inhaled, move the person to fresh air.[15] In case of eye contact, rinse cautiously with water for several minutes.[14] If ingested, do not induce vomiting and seek medical attention.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][16] Protect from sunlight.[10]

Conclusion

This compound (CAS 868-57-5) is a chemically significant ester with broad applications, primarily in the flavor and fragrance sector. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe use in both industrial and research settings. This guide has provided a detailed technical overview to support scientists and professionals in their work with this versatile compound.

References

  • Perfumer's Apprentice. (n.d.). This compound (CAS 868-57-5): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate, 868-57-5.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: this compound.
  • Perfumer & Flavorist. (2021). Natural Advantage's this compound.
  • SIELC Technologies. (2018). This compound.
  • Lluch Essence. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof.
  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook.

Sources

methyl 2-methylbutyrate natural occurrence in fruits

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Methyl 2-Methylbutyrate in Fruits

Abstract

This compound (CAS No. 868-57-5) is a volatile ester that imparts a characteristic sweet, fruity, and apple-like aroma.[1][2] It is a pivotal component of the natural flavor profile of numerous fruits, contributing significantly to their perceived freshness and ripeness.[3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various fruits, delves into its biosynthetic origins from amino acid precursors, and outlines a robust analytical workflow for its extraction, identification, and quantification. This document is intended for researchers, flavor chemists, and professionals in the food science and drug development fields who require a deep technical understanding of this important flavor compound.

Introduction: The Aromatic Signature of this compound

Volatile organic compounds (VOCs) are the cornerstone of fruit aroma, creating the complex sensory experiences that drive consumer preference. Among the vast array of VOCs, esters are a predominant class, often responsible for the characteristic fruity notes. This compound, a branched-chain ester, is distinguished by its potent and pleasant aroma, often described as ethereal, sweet, and reminiscent of ripe apples and berries.[1] Its flavor profile is considered fruity, with notes of green apple and strawberry.[4][5] Due to its powerful and desirable aromatic properties, even at low concentrations, it is a key character-impact compound in many fruit varieties. Understanding its distribution, formation, and analytical determination is crucial for quality assessment, cultivar development, and the creation of natural flavorings.

Natural Occurrence and Concentration in Fruits

This compound is a naturally occurring compound found in a variety of fruits. Its presence has been confirmed in apples, strawberries, melons, oranges, and pineapples, where it contributes to their unique aromatic bouquets.[1][6][7] The concentration of this ester can vary significantly based on several factors, including the fruit's cultivar, stage of ripeness, and post-harvest storage conditions.[3][8][9]

Apples (Malus domestica), in particular, have been studied extensively for their volatile profiles. This compound and its ethyl-ester counterpart are considered critical contributors to the "apple-like" aroma.[8][10] In 'Fuji' apples, for instance, ethyl 2-methylbutanoate is a key aroma compound.[11] Genetic analysis in cultivated strawberries (Fragaria × ananassa) has identified quantitative trait loci (QTL) associated with the abundance of this compound, highlighting the genetic basis for its production.[12][13]

Table 1: Reported Natural Occurrence of this compound in Various Fruits

FruitScientific NameAroma ContributionReferences
AppleMalus domesticaSweet, fruity, apple-like, ripeness[1][3][11]
StrawberryFragaria × ananassaFruity, sweet[1][12]
MelonCucumis meloFruity[1]
OrangeCitrus sinensisFruity, citrus[1]
PineappleAnanas comosusFruity, pineapple-like[6][14]
DurianDurio zibethinusPart of complex aroma profile[4]

Note: Quantitative data on concentration ranges is highly dependent on the specific cultivar and analytical method used and is therefore presented as a general occurrence. For cultivar-specific concentrations, direct analytical measurement is recommended.

The Biosynthetic Pathway: From Amino Acid to Aroma

The formation of branched-chain esters like this compound in fruits is a well-orchestrated biochemical process that primarily utilizes amino acids as precursors.[15][16] The biosynthesis of this specific ester originates from the branched-chain amino acid L-isoleucine.[3][17] The pathway is a multi-step enzymatic cascade that occurs as the fruit ripens.

The key steps are:

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase.

  • Decarboxylation: The α-keto acid is then decarboxylated to form 2-methylbutanal.

  • Reduction/Oxidation: The resulting aldehyde can be reduced to 2-methylbutanol by alcohol dehydrogenase (ADH) or oxidized to 2-methylbutanoic acid.

  • Esterification: The final and decisive step is the esterification of 2-methylbutanoic acid with methanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[18][19] These enzymes facilitate the transfer of an acyl group from an acyl-CoA (in this case, 2-methylbutanoyl-CoA) to an alcohol (methanol), forming the final ester.[16][19]

The availability of precursors—L-isoleucine, methanol, and the activity of the AAT enzyme—are critical control points that dictate the final concentration of this compound in the ripe fruit.[8][20]

This compound Biosynthesis cluster_pathway Biosynthetic Pathway from L-Isoleucine cluster_enzyme Key Enzyme Ile L-Isoleucine Keto α-Keto-β-methylvalerate Ile->Keto Transaminase Ald 2-Methylbutanal Keto->Ald Decarboxylase Acid 2-Methylbutanoic Acid Ald->Acid Aldehyde Dehydrogenase AcylCoA 2-Methylbutanoyl-CoA Acid->AcylCoA Acyl-CoA Synthetase Ester This compound AcylCoA->Ester Methanol Methanol Methanol->Ester AAT Alcohol Acyltransferase (AAT) AAT->Ester Catalyzes

Caption: Biosynthesis of this compound from L-isoleucine.

Analytical Methodology: HS-SPME-GC-MS Protocol

The accurate identification and quantification of volatile compounds like this compound from complex fruit matrices require a sensitive and robust analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique, offering a solvent-free extraction method with high sensitivity.[13][21]

Self-Validating Rationale

This protocol is designed to be self-validating. The use of an internal standard corrects for variations in extraction efficiency and injection volume. The mass spectrometer provides definitive identification based on the mass spectrum, which is compared against a known reference library (e.g., NIST), confirming the identity of the analyte beyond just its retention time. The creation of a calibration curve with an authentic standard ensures accurate quantification.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Flash-freeze a representative sample of fresh fruit (e.g., 100 g) in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen tissue into a fine powder using a cryogenic grinder.

    • Weigh 5 g of the frozen powder into a 20 mL headspace vial.

    • Add 5 mL of a saturated sodium chloride (NaCl) solution. Causality: The addition of salt increases the ionic strength of the matrix, which enhances the partitioning of volatile nonpolar compounds like esters into the headspace (the "salting-out" effect).

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., ethyl heptanoate), which is not naturally present in the fruit.

  • HS-SPME Extraction:

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

    • Place the vial in an autosampler tray equipped with an incubation block set to 40°C.

    • Equilibrate the sample for 30 minutes with agitation to facilitate the release of volatiles into the headspace.[13]

    • Expose a tri-phase SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) to the vial's headspace for 30 minutes at 40°C to adsorb the volatile compounds.[13] Causality: This fiber type is effective for a broad range of analytes, including the target ester.

  • GC-MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for 5 minutes in splitless mode to ensure complete transfer of analytes to the GC column.

    • Use a suitable capillary column (e.g., DB-WAX or DB-5, 30 m x 0.25 mm x 0.25 µm). Causality: A polar WAX column is often preferred for resolving volatile flavor compounds, while a nonpolar DB-5 column provides excellent general-purpose separation.

    • Set the oven temperature program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range from m/z 35 to 350.

  • Data Analysis and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard run under the same conditions and by matching the spectrum against the NIST library.

    • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Fruit Sample B Cryogenic Grinding A->B C Weighing & Vialing B->C D Add Saturated NaCl & Internal Standard C->D E Incubation & Equilibration (40°C, 30 min) D->E F Headspace Adsorption (SPME Fiber, 30 min) E->F G Thermal Desorption (GC Inlet) F->G H Chromatographic Separation (GC Column) G->H I Mass Spectrometry (Detection & Identification) H->I J Peak Integration I->J K Library Matching & Retention Time Confirmation J->K L Quantification via Calibration Curve K->L

Caption: Analytical workflow for this compound in fruits.

Conclusion and Future Directions

This compound is an indispensable contributor to the desirable aroma of many important fruits. Its biosynthesis via the L-isoleucine catabolic pathway represents a key area of study for flavor biochemists and plant geneticists. A thorough understanding of this pathway and the enzymes involved, particularly alcohol acyltransferases, opens avenues for breeding new fruit cultivars with enhanced flavor profiles. Furthermore, the standardized HS-SPME-GC-MS analytical method provides a reliable and sensitive tool for quality control in the food and beverage industry and for fundamental research into fruit metabolomics. Future research should focus on elucidating the regulatory networks that control the expression of biosynthetic genes in response to developmental and environmental cues, further empowering the targeted manipulation of fruit flavor.

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An In-Depth Technical Guide to the Biosynthesis of Methyl 2-Methylbutyrate in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methylbutyrate is a volatile ester that contributes significantly to the desirable fruity and sweet aroma profiles of many plants, most notably in fruits such as apples and apricots.[1][2] Its presence is a critical determinant of flavor quality and consumer acceptance. Understanding the intricate biochemical machinery responsible for its production is paramount for researchers in plant science, food technology, and biotechnology aiming to modulate or enhance these valuable sensory attributes. This technical guide provides a comprehensive exploration of the core biosynthetic pathway of this compound, originating from the catabolism of the branched-chain amino acid L-isoleucine. We will dissect the key enzymatic steps, from the initial transamination and decarboxylation reactions to the final esterification catalyzed by alcohol acyltransferases. Furthermore, this document furnishes detailed, field-proven methodologies for the extraction, identification, and quantification of this volatile compound, alongside protocols for characterizing the pivotal enzymes involved. This guide is designed to serve as an authoritative resource, bridging fundamental biochemical knowledge with practical experimental application for scientists and development professionals.

The Core Biosynthetic Pathway: From L-Isoleucine to a Signature Aroma

The formation of this compound is a multi-step enzymatic process primarily rooted in the degradation pathway of L-isoleucine, an essential branched-chain amino acid (BCAA).[3][4][5] This catabolic route serves not only to recycle amino acids but also to generate a diverse array of secondary metabolites, including the volatile esters that constitute a plant's aroma profile. The pathway can be logically divided into two principal stages: the formation of the acyl-CoA precursor and the final esterification step.

Stage 1: Formation of 2-Methylbutanoyl-CoA via Isoleucine Catabolism

The carbon skeleton of this compound is derived directly from L-isoleucine. The initial steps of BCAA catabolism are common for leucine, isoleucine, and valine, but their pathways diverge after the formation of their respective acyl-CoA derivatives.[6][7]

  • Transamination: The pathway initiates with the reversible transfer of an amino group from L-isoleucine to an α-keto acid (commonly α-ketoglutarate), a reaction catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[3][8][9] This produces the corresponding α-keto acid, (S)-2-keto-3-methylvalerate.

  • Oxidative Decarboxylation: The (S)-2-keto-3-methylvalerate is then irreversibly decarboxylated by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[3][4] This large, multi-enzyme complex catalyzes the reaction, yielding 2-methylbutanoyl-CoA. This thioester is a key intermediate, primed for the final step of ester synthesis.

The following diagram illustrates this initial stage of the pathway.

G Isoleucine L-Isoleucine KetoAcid (S)-2-Keto-3-methylvalerate Isoleucine->KetoAcid AcylCoA 2-Methylbutanoyl-CoA KetoAcid->AcylCoA Oxidative Decarboxylation Enzyme1 Branched-Chain Aminotransferase (BCAT) Enzyme2 Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

Caption: Isoleucine catabolism to form the acyl precursor.

Stage 2: Esterification by Alcohol Acyltransferase (AAT)

The final, and often rate-limiting, step in the biosynthesis of this compound is the condensation of an acyl-CoA with an alcohol. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[10][11][12]

Plant AATs are typically members of the BAHD superfamily of acyltransferases, which are responsible for the synthesis of a wide variety of plant natural products.[10][11] In this specific pathway, an AAT enzyme facilitates the transfer of the 2-methylbutanoyl group from 2-methylbutanoyl-CoA to methanol, releasing Coenzyme A (CoA-SH) and forming the final ester product, this compound.[12][13] The availability of both the acyl-CoA substrate, derived from isoleucine levels and catabolic flux, and the alcohol co-substrate (methanol) are critical determinants of the final concentration of the volatile ester.[14]

G cluster_reactants AcylCoA 2-Methylbutanoyl-CoA Ester This compound AcylCoA->Ester Esterification Methanol Methanol Methanol->Ester CoA CoA-SH Ester->CoA AAT Alcohol Acyltransferase (AAT) AAT->midpoint

Caption: Final esterification step catalyzed by AAT.

Methodologies for Analysis and Characterization

A robust analytical workflow is essential for accurately studying the biosynthesis of volatile compounds. The causality behind experimental choices is critical; for instance, a harsh extraction method may generate artifacts, while an overly gentle one may result in poor recovery. The protocols described here are designed as self-validating systems for the reliable identification and quantification of this compound and the characterization of its biosynthetic enzymes.

Overall Experimental Workflow

The logical flow for investigating this pathway involves sample collection, extraction of volatile compounds, analysis by chromatography, and targeted assays for enzymatic activity.

G A Plant Tissue Homogenization B Volatile Extraction (HS-SPME) A->B D Protein Extraction A->D C GC-MS Analysis (Identification & Quantification) B->C F Data Interpretation C->F E AAT Enzyme Assay D->E E->C

Caption: Experimental workflow for volatile analysis.

Protocol 1: Volatile Compound Extraction via Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and minimally destructive technique ideal for analyzing volatile and semi-volatile compounds from plant matrices.[15][16] It prioritizes the analysis of compounds that are actually released by the tissue, which is often more biologically relevant than a total solvent extraction.

Methodology:

  • Sample Preparation:

    • Weigh approximately 0.2-1.0 g of fresh plant tissue (e.g., fruit peel, flower petals) into a 20 mL glass headspace vial.[16] The exact mass should be recorded for normalization.

    • To inhibit enzymatic activity that could alter the volatile profile post-homogenization, add a saturated solution of calcium chloride (CaCl₂) or sodium chloride (NaCl).

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation and Extraction:

    • Place the vial in a heating block or water bath set to a moderate temperature (e.g., 40-50°C) for an equilibration period of 15-30 minutes. This encourages the release of volatiles into the headspace.

    • Introduce the SPME fiber assembly through the septum. Expose the fiber to the headspace for a defined period, typically 30-60 minutes, at the same temperature. A common fiber coating for esters is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Desorption and Analysis:

    • After extraction, immediately retract the fiber and insert it into the heated injection port of a Gas Chromatograph (GC).

    • Desorb the analytes from the fiber onto the GC column. The injector temperature is typically set to 250°C for 3-5 minutes in splitless mode to ensure complete transfer of the analytes.[17]

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds.[18][19] The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer fragments the individual molecules, providing a unique "fingerprint" for identification.

Methodology:

  • GC Separation:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.[19]

    • Carrier Gas: Helium is used at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: An initial temperature of 45°C is held for 5 minutes, then ramped at 5°C/min to 180°C, and finally ramped at 25°C/min to 280°C, holding for 5 minutes.[17] This program allows for good separation of highly volatile compounds at the beginning and elution of less volatile compounds later.

  • MS Detection and Identification:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 41 to 250. The lower cutoff avoids detecting carrier gas ions.[17]

    • Identification: Compounds are tentatively identified by comparing their mass spectra to established libraries (e.g., NIST, Wiley). Confirmation is achieved by comparing the retention time and mass spectrum with those of an authentic chemical standard.

  • Quantification:

    • Quantification is performed by creating a calibration curve using an authentic standard of this compound. An internal standard (e.g., a non-native ester like ethyl nonanoate) should be added at the beginning of the extraction process to correct for variations in extraction efficiency and injection volume.

Protocol 3: In Vitro Assay for Alcohol Acyltransferase (AAT) Activity

This assay directly measures the ability of a plant protein extract to synthesize this compound from its precursors, providing a functional validation of the biosynthetic pathway.

Methodology:

  • Crude Protein Extraction:

    • Homogenize 1-2 g of fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone to remove phenolics).

    • Centrifuge the homogenate at 4°C for 20 minutes at ~15,000 x g to pellet cell debris.

    • Collect the supernatant, which contains the crude soluble protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Set up the reaction in a 2 mL glass vial. The reaction mixture should contain:

      • 100 µL of crude protein extract.

      • 50 mM buffer (e.g., Tris-HCl, pH 7.5).

      • 1 mM 2-methylbutanoyl-CoA (acyl substrate).

      • 10 mM methanol (alcohol substrate).

    • Bring the total volume to 500 µL with sterile water.

    • Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction and Analysis:

    • Stop the reaction and extract the formed ester by adding 200 µL of n-hexane containing an internal standard.

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Analyze 1 µL of the upper hexane phase by GC-MS using the method described in Protocol 2 to identify and quantify the this compound produced.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative and qualitative data should be systematically organized.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationCatalyzed ReactionEnzyme Superfamily
Branched-Chain AminotransferaseBCATL-Isoleucine → (S)-2-Keto-3-methylvalerateFold-type I aminotransferases
Branched-Chain α-Keto Acid DehydrogenaseBCKDH(S)-2-Keto-3-methylvalerate → 2-Methylbutanoyl-CoA-
Alcohol AcyltransferaseAAT2-Methylbutanoyl-CoA + Methanol → this compoundBAHD Acyltransferases[10][11]

Table 2: Comparison of Volatile Extraction Techniques

MethodPrincipleAdvantagesDisadvantages
HS-SPME Adsorption of headspace volatiles onto a coated fiber.Solvent-free, sensitive, simple, good for screening.[15]Susceptible to matrix effects, difficult to quantify without standards.[17]
Solvent Extraction Dissolving volatiles in an organic solvent.Good for preparative scale, extracts a wide range of compounds.Can extract non-volatiles, potential for artifacts, solvent contamination.[20][21]
Steam Distillation Volatilization of compounds in the presence of steam.High yield, well-established for essential oils.High temperatures can cause thermal degradation of sensitive compounds.[20][22]

Conclusion and Future Directions

The biosynthesis of this compound in plants is a well-defined pathway originating from L-isoleucine catabolism and culminating in an esterification reaction catalyzed by alcohol acyltransferases. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, from quantifying the final product to assaying the activity of key enzymes.

Future research should focus on several key areas:

  • Metabolic Engineering: Overexpression or silencing of key genes (e.g., AATs or BCATs) could be employed to modulate the production of this compound, thereby enhancing the flavor profiles of fruits and other crops.

  • Regulatory Networks: Elucidating the transcriptional regulation of the pathway genes in response to developmental cues (e.g., fruit ripening) and environmental stresses will provide a deeper understanding of how plants control aroma production.

  • Enzyme Specificity: Characterizing the substrate specificity of different AAT isoforms will be crucial for understanding why certain plants produce specific bouquets of esters. Many AATs can accept a range of acyl-CoAs and alcohols, and understanding this promiscuity is key to predicting and engineering flavor outcomes.[12]

By integrating advanced biochemical analysis with modern molecular biology, the scientific community can continue to unravel the complexities of plant flavor biosynthesis, paving the way for the development of more flavorful and aromatic agricultural products.

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A Comprehensive Spectroscopic Guide to Methyl 2-Methylbutyrate: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of methyl 2-methylbutyrate (C₆H₁₂O₂), a common ester found in fruits and utilized as a fragrance and flavoring agent. For researchers in natural products, synthetic chemistry, and quality control, a thorough understanding of its spectral signature is paramount for unambiguous identification and structural verification. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and self-validating analytical profile of the molecule.

Molecular Structure and Analytical Overview

This compound possesses a chiral center at the C2 position and presents a relatively simple aliphatic structure, making it an excellent model for demonstrating the power of complementary spectroscopic techniques. The logical workflow for its characterization involves a multi-pronged approach where each technique provides unique, puzzle-piece information that, when combined, confirms the molecular identity with high confidence.

cluster_structure This compound Structure cluster_workflow Spectroscopic Workflow struct      CH₃       | CH₃-CH₂-CH-C-O-CH₃         ||         O IR IR Spectroscopy (Functional Groups) Confirm Structural Confirmation IR->Confirm MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Confirm NMR NMR Spectroscopy (C-H Framework) NMR->Confirm

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen and carbon framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The spectrum of this compound is characterized by five unique signals.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃) [1]

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a 3.67 Singlet (s) 3H -O-CH₃
b ~2.39 Multiplet (m) 1H -CH (CH₃)-
c ~1.58 Multiplet (m) 2H -CH₂ -CH₃
d ~1.14 Doublet (d) 3H -CH(CH₃ )-

| e | ~0.88 | Triplet (t) | 3H | -CH₂(CH₃ ) |

Expert Interpretation: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak.

  • Signal (a): The singlet at 3.67 ppm integrating to 3H is characteristic of methoxy (ester methyl) protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom, and it appears as a singlet because there are no protons on the neighboring atoms (the ester oxygen and the carbonyl carbon).

  • Signal (b): The multiplet for the single proton at C2 is the most complex. It is coupled to the three protons of the C2-methyl group (d) and the two protons of the methylene group (c), resulting in a complex splitting pattern.

  • Signals (c, e): The methylene protons (c) and the terminal methyl protons (e) constitute a classic ethyl group pattern. The methylene (c) is a multiplet due to coupling with both the C2 proton (b) and the terminal methyl protons (e). The methyl group (e) appears as a clean triplet because it is coupled only to the two adjacent methylene protons (c), following the n+1 rule (2+1=3).

  • Signal (d): The doublet for the C2-methyl group protons arises from coupling to the single adjacent proton on C2 (1+1=2).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Data for this compound (25.16 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm) Assignment Rationale
177.09 C1 (C=O) The carbonyl carbon is the most deshielded due to the double bond and attachment to two electronegative oxygen atoms.
51.36 C(a) (-O-CH₃) The methoxy carbon is deshielded by the directly attached oxygen atom.
41.10 C2 (-CH(CH₃)-) The alpha-carbon to the carbonyl group.
26.95 C3 (-CH₂-) Standard aliphatic methylene carbon.
16.68 C(d) (-CH(CH₃)-) The methyl group attached to the chiral center.

| 11.64 | C4 (-CH₂-CH₃) | The terminal methyl carbon, typically the most upfield (shielded) signal. |

cluster_structure Numbered Structure for NMR Assignment struct      d      CH₃       | CH₃-CH₂-CH-C-O-CH₃ a |   |   |  || 4   3   2  1  O

Caption: Numbering scheme for NMR peak assignments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., operating at 90 MHz for ¹H NMR).

  • Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

  • Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Esters have a highly characteristic IR signature. The analysis hinges on the "Rule of Three," which points to the three most intense peaks in an ester's spectrum.[2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Intensity Interpretation
~2960-2850 C-H stretch (sp³) Strong-Medium Confirms the presence of the aliphatic hydrocarbon portions of the molecule.
~1735 C=O stretch Strong, Sharp The most prominent peak, highly characteristic of a saturated aliphatic ester carbonyl group.
~1200-1250 C-C-O stretch Strong Asymmetric stretch of the ester linkage. One of the two key C-O bands.

| ~1100-1150 | O-C-C stretch | Strong | Symmetric stretch of the ester linkage. The second key C-O band. |

Expert Interpretation: The IR spectrum provides immediate, conclusive evidence of the ester functional group. The intense C=O stretch around 1735 cm⁻¹ is the primary indicator. This peak, combined with the two strong C-O stretching bands in the 1250-1100 cm⁻¹ region, forms a classic "fingerprint" for an ester that is difficult to mistake for other functional groups.[2] The absence of a broad O-H stretch around 3300 cm⁻¹ definitively rules out the presence of any starting carboxylic acid or alcohol impurities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak and structural clues from the fragmentation pattern. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound [1][3]

m/z (Mass/Charge) Relative Abundance Proposed Fragment Fragmentation Pathway
116 Low [C₆H₁₂O₂]⁺˙ Molecular Ion (M⁺˙)
88 High [C₄H₈O₂]⁺˙ McLafferty Rearrangement product
85 Medium [C₅H₉O]⁺ α-cleavage (loss of ˙OCH₃)
57 High [C₄H₉]⁺ or [C₃H₅O]⁺ α-cleavage (loss of ˙CH₂CH₃) or subsequent fragmentation
41 Medium [C₃H₅]⁺ Allyl cation, common fragment

| 29 | Medium | [C₂H₅]⁺ | Ethyl cation |

Expert Interpretation:

  • Molecular Ion (m/z 116): The peak at m/z 116 corresponds to the molecular weight of this compound (116.16 g/mol ), confirming the elemental formula.[1] Its low abundance is typical for aliphatic esters, which fragment readily.

  • McLafferty Rearrangement (m/z 88): The prominent peak at m/z 88 is a hallmark of esters with a γ-hydrogen. It involves the transfer of a hydrogen from C4 to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This is a highly diagnostic fragmentation pathway.

  • α-Cleavage (m/z 85): The loss of the methoxy radical (˙OCH₃, 31 Da) from the molecular ion results in the formation of a stable acylium ion at m/z 85. This is a characteristic fragmentation for methyl esters.

  • Further Fragmentation (m/z 57): The base peak at m/z 57 is often attributed to the acylium ion [CH₃CH₂CH(CH₃)]⁺ resulting from the loss of the carboalkoxy group, or the acylium ion [CH₃CH₂CO]⁺ from further fragmentation.

cluster_mclafferty McLafferty Rearrangement cluster_alpha α-Cleavage M M⁺˙ (m/z 116) m88 [C₄H₈O₂]⁺˙ (m/z 88) M->m88 - C₂H₄ m85 [C₅H₉O]⁺ (m/z 85) M->m85 - ˙OCH₃ m57 [C₃H₅O]⁺ (m/z 57) m85->m57 - C₂H₄

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or hexane.

  • Gas Chromatography (GC): Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C). Helium is typically used as the carrier gas.

  • Mass Spectrometry (MS): The GC eluent is directed into the ion source of the mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 20-200).

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak is extracted and analyzed.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and robust characterization of this compound. IR spectroscopy rapidly confirms the ester functional group. Mass spectrometry provides the correct molecular weight and diagnostic fragmentation patterns, including a key McLafferty rearrangement. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the connectivity of all atoms in the molecule. This integrated analytical approach represents a self-validating system, essential for the rigorous standards of chemical research and development.

References

  • PubChem Compound Summary for CID 13357, this compound.
  • Spectroscopic Analysis of Esters. University of Calgary. [Link]
  • Butanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69. [Link]
  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

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physical properties of methyl 2-methylbutyrate (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2-Methylbutyrate: Boiling Point and Density

Introduction

This compound (CAS No: 868-57-5) is an organic ester recognized for its characteristic sweet, fruity, and apple-like aroma.[1][2][3] This volatile compound is a component in the fragrance of various fruits and is utilized as a flavoring agent in the food industry and a fragrance component in perfumery.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and quality control. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. It will cover the established values for these properties and provide in-depth, field-proven methodologies for their experimental determination.

Core Physical Properties of this compound

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the purity of a substance. For this compound, these properties are well-documented in scientific literature and chemical databases.

Physical PropertyValueConditionsSource(s)
Boiling Point 113-118 °Cat 1 atm[2][4][5]
Density 0.88 g/mLat 25 °C[2]
0.879-0.883 g/mLNot specified[1]
0.881-0.886 g/mlat 20°c[3]

Table 1: Summary of the Physical Properties of this compound

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] At this temperature, the liquid undergoes a phase transition to a gas. The determination of an accurate boiling point is a valuable indicator of a substance's purity.

Methodology: Micro-Boiling Point Determination

For research and development settings where sample volumes may be limited, the micro-boiling point method is a highly efficient and accurate technique.

Principle: This method relies on the principle that the vapor pressure of a liquid increases with temperature. By heating a small sample of the liquid and observing the temperature at which a continuous stream of vapor bubbles emerges and then ceases, allowing the liquid to be drawn into a capillary tube, the boiling point can be precisely determined.[7][8]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamps and stand

Step-by-Step Protocol:

  • Sample Preparation: Place a few milliliters of this compound into a small test tube.[9]

  • Capillary Insertion: Insert a capillary tube, with the sealed end facing upwards, into the test tube containing the liquid.[9][10]

  • Apparatus Assembly: Clamp the test tube and immerse it in a heating bath (e.g., paraffin oil) along with a thermometer.[10] Ensure the thermometer bulb is positioned close to the test tube.

  • Heating: Begin to heat the bath slowly and stir to ensure uniform temperature distribution.[10]

  • Observation: As the temperature approaches the boiling point of this compound, a stream of bubbles will be observed emerging from the open end of the capillary tube.[8][9]

  • Temperature Recording: When a steady and continuous stream of bubbles is observed, stop heating.[7][9] As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.[7][9]

  • Verification: For enhanced accuracy, repeat the measurement to ensure reproducibility.

Workflow for Boiling Point Determination

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation A Add this compound to test tube B Insert inverted capillary tube A->B C Assemble test tube and thermometer in heating bath B->C D Heat the bath slowly and stir C->D E Observe for a steady stream of bubbles D->E F Stop heating and allow to cool E->F G Record temperature when liquid enters capillary F->G H Repeat measurement for reproducibility G->H

Caption: Experimental workflow for micro-boiling point determination.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[11][12] It is an intrinsic property that can be used to identify a substance and assess its purity.

Methodology: Density Determination using a Pycnometer or Graduated Cylinder

The density of a liquid can be accurately determined by measuring the mass of a known volume of the liquid.

Principle: The principle is straightforward: accurately measure a specific volume of the liquid and then determine its mass using an analytical balance. The density is then calculated by dividing the mass by the volume.[11][12]

Apparatus:

  • Graduated cylinder or a more precise volumetric flask/pycnometer

  • Analytical balance

Step-by-Step Protocol:

  • Weigh the Empty Container: Accurately weigh a clean and dry graduated cylinder (or pycnometer) on an analytical balance and record its mass (m1).[11]

  • Measure the Volume: Carefully add a specific volume of this compound to the graduated cylinder. Record the volume (V) by reading the bottom of the meniscus at eye level to avoid parallax error.[11]

  • Weigh the Filled Container: Weigh the graduated cylinder containing the this compound and record the total mass (m2).

  • Calculate the Mass of the Liquid: The mass of the this compound (m) is the difference between the mass of the filled cylinder and the empty cylinder (m = m2 - m1).[13]

  • Calculate the Density: The density (ρ) is calculated using the formula ρ = m/V.[11]

  • Repeat for Accuracy: To ensure the reliability of the results, it is advisable to repeat the measurement several times and calculate an average value.[11]

Workflow for Density Determination

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Density Calculation A Weigh empty graduated cylinder (m1) B Weigh graduated cylinder with liquid (m2) A->B C Calculate mass of liquid (m = m2 - m1) B->C E Calculate density (ρ = m / V) C->E D Add a known volume (V) of this compound D->B

Caption: Experimental workflow for the determination of liquid density.

Conclusion

The boiling point and density of this compound are critical physical parameters for its handling, application, and quality assessment in scientific and industrial settings. The established values provide a benchmark for researchers, while the detailed experimental protocols outlined in this guide offer a practical framework for the accurate and reliable in-house determination of these properties. Adherence to these methodologies will ensure data integrity and contribute to the successful application of this compound in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid.
  • The Good Scents Company. (n.d.). This compound.
  • PubChem. (n.d.). 2-Methylbutyl 2-methylbutyrate. National Center for Biotechnology Information.
  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.
  • University of Calgary. (n.d.). Boiling Point Determination.
  • S. (n.d.). Determination of Boiling Points.
  • JoVE. (2020). Boiling Points - Procedure. Journal of Visualized Experiments.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.
  • YouTube. (2020). Experiment 1: Determination of the Density of Water.
  • YouTube. (2024). Determining the density of solids and liquids. The Lab Activity.
  • WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular).
  • Ventos. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Enantiomers of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the (R)- and (S)-enantiomers of methyl 2-methylbutyrate, a chiral ester with significant applications in the flavor, fragrance, and potentially pharmaceutical industries. This document moves beyond a simple recitation of facts to provide in-depth procedural insights and the scientific rationale behind the synthesis, separation, and characterization of these stereoisomers.

Introduction: The Significance of Chirality in this compound

This compound (C₆H₁₂O₂) is a volatile ester recognized for its characteristic fruity aroma.[1] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate. This stereoisomerism is of paramount importance as it gives rise to distinct sensory and biological properties. While the racemic mixture possesses a general fruity scent, the individual enantiomers offer unique and refined olfactory profiles.[2] The (S)-enantiomer is predominantly found in nature, contributing to the characteristic aroma of fruits like apples and strawberries, while the (R)-enantiomer is less common.[3][4] Understanding the distinct properties of each enantiomer is crucial for applications ranging from the formulation of authentic fruit flavors to the development of novel chiral synthons in drug discovery. This guide will delve into the critical aspects of enantioselective synthesis, chiral separation, and detailed property analysis of these two important molecules.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure this compound requires stereocontrolled synthetic methods. Both enzymatic and chemical approaches have been successfully employed, with the choice of method often dictated by the desired enantiomer, scalability, and cost-effectiveness.

Enzymatic Synthesis of (S)-Methyl 2-Methylbutyrate

The biosynthesis of (S)-methyl 2-methylbutyrate is often achieved through the enantioselective esterification of racemic 2-methylbutanoic acid using lipases. Lipases are highly effective biocatalysts that can selectively acylate an alcohol in the presence of a racemic acid, yielding an enantiomerically enriched ester.

Causality of Experimental Choices: The selection of the lipase is a critical parameter, as different lipases exhibit varying degrees of enantioselectivity and activity. Lipases from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus have demonstrated high efficacy in the synthesis of (S)-methyl 2-methylbutyrate.[5] The choice of an organic solvent is also crucial; isooctane is often preferred as it provides a non-aqueous environment that favors the esterification reaction and minimizes enzymatic denaturation.[6] Temperature and pH are optimized to maximize both the reaction rate and the enantiomeric excess of the product.[6]

Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification

  • Enzyme Preparation: Lyophilize the selected lipase (e.g., immobilized Rhizomucor miehei lipase) at a controlled pH (typically between 5.5 and 7.0) to activate the enzyme for use in an organic solvent.[5]

  • Reaction Setup: In a sealed reaction vessel, dissolve racemic 2-methylbutanoic acid and methanol in isooctane.

  • Enzymatic Reaction: Add the prepared lipase to the reaction mixture and incubate at a controlled temperature (e.g., 20°C for maximal enantiomeric excess) with constant agitation.[6]

  • Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture and analyze by chiral gas chromatography (see Section 3.1) to determine the conversion and enantiomeric excess of the (S)-methyl 2-methylbutyrate product.

  • Work-up and Purification: Once the desired conversion is reached, remove the enzyme by filtration. The solvent is then removed under reduced pressure, and the resulting (S)-methyl 2-methylbutyrate can be purified by fractional distillation or column chromatography.

Diagram of Enzymatic Synthesis Workflow

G cluster_prep Enzyme Preparation cluster_reaction Esterification Reaction cluster_analysis_purification Analysis & Purification lipase Lipase Selection (e.g., Rhizomucor miehei) lyophilization Lyophilization (pH 5.5-7.0) lipase->lyophilization reaction_vessel Reaction at Controlled Temperature (e.g., 20°C) with Agitation lyophilization->reaction_vessel Add Enzyme reactants Racemic 2-Methylbutanoic Acid + Methanol in Isooctane reactants->reaction_vessel chiral_gc Chiral GC Analysis (Monitoring Conversion & ee) reaction_vessel->chiral_gc Sample Aliquot filtration Enzyme Removal (Filtration) chiral_gc->filtration purification Product Purification (Distillation/Chromatography) filtration->purification final_product final_product purification->final_product Final Product: (S)-Methyl 2-Methylbutyrate

Caption: Workflow for the enzymatic synthesis of (S)-methyl 2-methylbutyrate.

Chemical Synthesis of (R)-Methyl 2-Methylbutyrate

The synthesis of the (R)-enantiomer typically involves the use of chiral auxiliaries or asymmetric catalysis. A common strategy is the esterification of commercially available (R)-2-methylbutanoic acid.

Causality of Experimental Choices: The direct esterification of a carboxylic acid with an alcohol is an equilibrium-controlled reaction. To drive the reaction to completion, a catalyst, typically a strong acid like sulfuric acid, is used. The removal of water as it is formed, for instance, by azeotropic distillation with a suitable solvent, is also a common technique to favor product formation.

Experimental Protocol: Fischer Esterification of (R)-2-Methylbutanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine (R)-2-methylbutanoic acid, an excess of methanol, and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting carboxylic acid.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude (R)-methyl 2-methylbutyrate is purified by distillation.

Chiral Separation and Analysis

The accurate determination of the enantiomeric composition of this compound is critical for quality control and research purposes. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most powerful techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for the separation of volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Causality of Experimental Choices: The choice of the chiral stationary phase is paramount for achieving enantiomeric separation. Cyclodextrin-based columns, such as those with a Chirasil-Dex CB stationary phase, are highly effective for the separation of chiral esters like this compound.[7] The temperature program of the GC oven is optimized to achieve baseline separation of the enantiomers in a reasonable analysis time. A mass spectrometer (MS) detector is often used for positive identification of the eluted compounds based on their mass spectra.

Experimental Protocol: Chiral GC-MS Analysis

  • Column: CP-Chirasil-Dex CB (or equivalent chiral capillary column).[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 200°C) to ensure the elution of all components.

  • Injector: Split/splitless injector at a temperature of, for example, 250°C.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation of enantiomers. It can be used for both analytical and preparative-scale separations.

Causality of Experimental Choices: Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, are widely used for the separation of a broad range of chiral compounds, including esters.[8] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve the best separation. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic or ester compounds.[8]

Experimental Protocol: Chiral HPLC-UV Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol) in a ratio determined by method development (e.g., 90:10 v/v), with the addition of 0.1% TFA.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detector: UV detector set at a wavelength where the analyte absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Diagram of Chiral Separation Workflow

G cluster_gc Chiral Gas Chromatography (GC) cluster_hplc Chiral High-Performance Liquid Chromatography (HPLC) racemic_mixture Racemic Mixture of This compound gc_column Chiral GC Column (e.g., Chirasil-Dex CB) racemic_mixture->gc_column hplc_column Chiral HPLC Column (e.g., Polysaccharide-based) racemic_mixture->hplc_column gc_separation Temperature Programmed Separation gc_column->gc_separation gc_detection Mass Spectrometry (MS) Detection gc_separation->gc_detection gc_result gc_result gc_detection->gc_result Separated Enantiomers (R and S peaks) hplc_separation Isocratic/Gradient Elution with Chiral Mobile Phase hplc_column->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_result hplc_result hplc_detection->hplc_result Separated Enantiomers (R and S peaks)

Caption: General workflow for the chiral separation of this compound enantiomers.

Physicochemical and Sensory Properties

The enantiomers of this compound exhibit distinct properties, most notably in their sensory perception. A summary of their key properties is presented below.

Property(R)-Methyl 2-Methylbutyrate(S)-Methyl 2-MethylbutyrateRacemic this compound
CAS Number 55449-44-0[9]10307-60-5[4]868-57-5[10]
Molecular Formula C₆H₁₂O₂[9]C₆H₁₂O₂[4]C₆H₁₂O₂[10]
Molecular Weight 116.16 g/mol [9]116.16 g/mol [4]116.16 g/mol [10]
Odor Description Fruity, dairy[2]Fruity, apple-like[2]Pungent, fruity[1]
Odor Threshold (in water) ~0.5 ppb (nasal, calculated)[2]0.3 ppb (nasal)[2]0.4 ppb (nasal)[2]
Flavor Threshold (in water) 5 ppb[2]5 ppb[2]Not specified
Optical Rotation Not availableNot available0°[11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. While standard NMR cannot differentiate between enantiomers, the spectra of the racemic mixture provide characteristic signals for the different protons and carbons in the molecule. Chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to determine the enantiomeric purity.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. The mass spectra of the individual enantiomers are identical.

Biological Activity and Applications

The primary application of the enantiomers of this compound is in the flavor and fragrance industry, where their distinct aromas are utilized to create authentic and nuanced fruit profiles.[12] The (S)-enantiomer, with its characteristic apple-like scent, is a key component in many fruit flavor formulations.[4] The fruity, dairy-like aroma of the (R)-enantiomer also has potential applications in food and beverage products.[2]

While the biological activity of the parent compound, 2-methylbutanoic acid, has been investigated, there is limited publicly available information on the specific pharmacological, toxicological, or metabolic effects of the individual methyl ester enantiomers beyond their sensory perception. Given the well-established principle that enantiomers can exhibit different biological activities, further research into the potential physiological effects of (R)- and (S)-methyl 2-methylbutyrate could be a promising area for drug development and metabolic studies. For instance, the enantiomers of the related compound 2-methylglutamate have been shown to selectively impact brain metabolism and behavior in mice.[13]

Conclusion

The enantiomers of this compound serve as a compelling example of the profound impact of stereochemistry on the properties of a molecule. Their distinct aromas have led to their widespread use in the flavor and fragrance industry, and the methodologies for their enantioselective synthesis and chiral separation are well-established. This guide has provided a detailed overview of these techniques, emphasizing the scientific rationale behind experimental choices to empower researchers and professionals in their work with these fascinating chiral compounds. Future research into the differential biological activities of these enantiomers may unlock new applications in the pharmaceutical and life sciences.

References

  • Leffingwell, J. C. (n.d.). The Methyl 2-methylbutyrates. Leffingwell & Associates.
  • Zhang, Y., Fraatz, M. A., Birk, F., Rigling, M., Hammer, A., & Zorn, H. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 266, 475-482. [Link]
  • Ventos. (n.d.). This compound.
  • Tachihara, T., Ishizaki, S., & Ishikawa, F. (2007). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Flavour and Fragrance Journal, 22(4), 301-307.
  • Hjelm, I., Pomastowski, P., & Ligor, M. (2022). Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Molecules, 27(11), 3536. [Link]
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Kwon, D. Y., Rhee, J. S. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry, 48(12), 6175-6181. [Link]
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.
  • H&F Contributor. (n.d.). This compound (CAS 868-57-5): Odor profile, Properties, & IFRA compliance.
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  • Kim, K. R., Kim, J. H., Jeong, D. H., & Kim, H. J. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography.
  • Kwon, D. Y., & Rhee, J. S. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry, 48(12), 6175-6181.
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  • Opekar, S., Zahradnickova, H., Vodrazka, P., Rimnacova, L., Simek, P., & Moos, M. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Metabolites, 11(3), 154. [Link]
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  • Voronkov, M., Dubin, M., Inamine, H., Marks, D. L., & Montine, T. J. (2021). Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior. Scientific Reports, 11(1), 8145. [Link]

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odor profile of (S)-methyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Odor Profile of (S)-Methyl 2-Methylbutyrate

Prepared by: Gemini, Senior Application Scientist

Abstract

Chirality plays a pivotal role in the sensory perception of volatile compounds, where enantiomers of the same molecule can elicit remarkably different olfactory responses. This technical guide provides a comprehensive examination of the , a key chiral ester found in many fruits, most notably apples and strawberries.[1] We delve into the scientific principles underpinning its distinct aroma, the methodologies for its enantioselective synthesis and analysis, and the protocols for its sensory characterization. This document is intended for researchers, flavor chemists, and drug development professionals who require a deep, technical understanding of how stereochemistry governs aroma and how to apply this knowledge in practice.

Introduction: The Significance of Chirality in Aroma Perception

The human olfactory system is a remarkably sensitive and selective biological apparatus, capable of distinguishing between subtle variations in molecular structure. A compelling demonstration of this selectivity is its ability to differentiate between enantiomers—chiral molecules that are non-superimposable mirror images of each other. This differentiation is rooted in the chiral nature of olfactory receptors in the nose. Much like a left-handed glove will not fit a right hand, a specific enantiomer will bind preferentially to a correspondingly shaped receptor, triggering a unique neural signal that the brain interprets as a distinct scent. This "lock-and-key" mechanism is the fundamental reason why, for example, (S)-carvone is perceived as caraway, while its mirror image, (R)-carvone, smells of spearmint. Understanding and controlling the enantiomeric composition of volatile compounds is therefore paramount in creating authentic and high-impact flavors and fragrances.

(S)-Methyl 2-Methylbutyrate: An Overview

Methyl 2-methylbutyrate (FEMA Number 2719) is an ester recognized for its powerful and pleasant fruity aroma.[2][3] The molecule possesses a single chiral center at the C2 position, giving rise to two enantiomers: (S)-methyl 2-methylbutyrate and (R)-methyl 2-methylbutyrate. The (S)-enantiomer is the form predominantly found in nature, contributing significantly to the characteristic aroma of apples and strawberries.[1] Its odor is often described as sweet, fruity, and distinctly apple-like.[1][4] While the racemic mixture is broadly characterized as fruity and ethereal, the two enantiomers possess significantly different odor thresholds and sensory profiles, making enantiomeric purity a critical factor for its application in flavor science.[5]

Table 1: Physicochemical Properties of this compound (Racemic)
PropertyValueSource
CAS Number 868-57-5[6]
Molecular Formula C₆H₁₂O₂[6]
Molecular Weight 116.16 g/mol [6]
Boiling Point 115-118 °C[6]
Density 0.88 g/mL at 25 °C
Vapor Pressure ~21.6 mmHg at 25 °C[4]
Solubility Insoluble in water; soluble in alcohol and most fixed oils.[2][6]
Odor (Racemic) Fruity, apple, ethereal, ripe, green.[2][7]

Enantioselective Synthesis: Isolating the (S)-Enantiomer

To accurately characterize the odor profile of the (S)-enantiomer, it must first be isolated in high enantiomeric purity. While several methods exist, enzymatic resolution offers a highly selective and environmentally benign pathway. The causality behind this choice lies in the inherent stereoselectivity of enzymes like lipases, which can preferentially catalyze reactions on one enantiomer in a racemic mixture.

A proven method involves the enantioselective esterification of racemic 2-methylbutanoic acid using a lipase in an organic solvent.[1][8] Lipases, such as those from Rhizomucor miehei or Aspergillus niger, exhibit a strong preference for the (S)-acid, selectively converting it to the corresponding methyl ester while leaving the (R)-acid largely unreacted.[1][8] This kinetic resolution allows for the subsequent separation and purification of the desired (S)-ester.

Diagram 1: Workflow for Lipase-Catalyzed Enantioselective Synthesis

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Resolution cluster_workup Purification & Analysis racemic_acid Racemic 2-Methylbutanoic Acid + Methanol reactor Stirred-Tank Reactor (Controlled Temperature, e.g., 20°C) racemic_acid->reactor solvent Isooctane (Anhydrous Solvent) solvent->reactor enzyme Immobilized Lipase (e.g., Rhizomucor miehei) enzyme->reactor filtration Enzyme Filtration reactor->filtration Reaction Mixture extraction Liquid-Liquid Extraction (Removal of unreacted acid) filtration->extraction distillation Fractional Distillation (Purification of Ester) extraction->distillation analysis Chiral GC Analysis (Enantiomeric Excess Determination) distillation->analysis final_product (S)-Methyl 2-Methylbutyrate (>99% ee) analysis->final_product

Caption: Enzymatic resolution workflow for (S)-methyl 2-methylbutyrate.

Experimental Protocol: Lipase-Catalyzed Synthesis
  • Reactor Setup: To a 500 mL jacketed glass reactor, add 250 mL of anhydrous isooctane. This solvent is chosen for its non-polar nature, which promotes esterification over hydrolysis.[1]

  • Reagent Addition: Add racemic 2-methylbutanoic acid (0.1 mol) and methanol (0.12 mol, 1.2 equivalents) to the reactor. A slight excess of the alcohol is used to shift the reaction equilibrium towards ester formation.

  • Enzyme Introduction: Add 5 g of immobilized lipase from Rhizomucor miehei (Lipase IM 20). Immobilization prevents the enzyme from dissolving and allows for easy recovery and reuse.[1]

  • Reaction Conditions: Maintain the reactor temperature at 20 °C using a circulating water bath. This temperature is selected as a compromise between reaction rate and enantioselectivity, with lower temperatures often favoring higher enantiomeric excess (ee).[8] Stir the mixture at 200 RPM for 48 hours.

  • Monitoring: Periodically take small aliquots and analyze them by chiral GC to monitor the conversion and enantiomeric excess of the product.

  • Workup:

    • Enzyme Removal: Filter the reaction mixture to recover the immobilized lipase.

    • Acid Removal: Wash the filtrate with a 5% sodium bicarbonate solution to extract any unreacted 2-methylbutanoic acid, followed by a brine wash.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the isooctane under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by fractional distillation to yield high-purity (S)-methyl 2-methylbutyrate.

  • Final Analysis: Confirm the enantiomeric excess of the final product using chiral GC analysis. An ee > 99% is targeted for definitive sensory evaluation.

Analytical Methodology for Chiral Discrimination

The analysis of chiral compounds requires specialized techniques capable of differentiating between enantiomers. For volatile esters, chiral gas chromatography is the industry standard.[9][10] When coupled with olfactometry, it becomes a powerful tool for linking specific enantiomers to their perceived aroma.

Chiral Gas Chromatography (GC): The Separation Science

Chiral GC separates enantiomers by passing them through a capillary column coated with a chiral stationary phase (CSP).[11] The CSP, typically a derivatized cyclodextrin, forms transient diastereomeric complexes with the enantiomers.[9][11] The differing stability of these complexes leads to different retention times, allowing the (S) and (R) forms to elute from the column at separate times for individual detection and quantification.

The choice of a cyclodextrin-based column, such as one with a modified β-cyclodextrin phase, is critical. These phases have proven highly effective for resolving a wide range of chiral compounds, including esters like this compound.[9][12]

Table 2: Example Chiral Gas Chromatography (GC) Parameters
ParameterSettingRationale
Instrument Gas Chromatograph with FIDStandard for quantitative analysis of volatile organics.
Column CP-Chirasil-DEX CB (25m x 0.25mm, 0.25µm)A modified β-cyclodextrin phase known for good resolution of ester enantiomers.[12]
Carrier Gas HydrogenProvides higher efficiency and allows for faster analysis compared to Helium.[9]
Linear Velocity ~80 cm/secFaster velocities can optimize chiral separations.[9]
Injection 1 µL, Split (50:1)Prevents column overloading and ensures sharp peaks.
Injector Temp. 230 °CEnsures rapid volatilization without thermal degradation.
Oven Program 40 °C (hold 2 min), then 2 °C/min to 150 °CA slow ramp rate is crucial for maximizing the resolution between enantiomers.[9]
Detector Temp. 250 °C (FID)Standard for flame ionization detectors.
Gas Chromatography-Olfactometry (GC-O): Linking Chemistry to Sensory Perception

GC-Olfactometry (GC-O) is a technique where the effluent from the GC column is split, with one portion directed to a standard detector (like FID or MS) and the other to a sniffing port. A trained sensory analyst sniffs the effluent and records the perceived aroma and its intensity in real-time. This provides a direct correlation between a specific peak on the chromatogram—in this case, the (S)- or (R)-enantiomer—and its distinct odor character. This self-validating system is indispensable for determining the precise contribution of each enantiomer to the overall aroma of a substance.

Diagram 2: Schematic of a Gas Chromatography-Olfactometry (GC-O) System

G cluster_detection Detection cluster_output Data Output injector GC Injector column Chiral GC Column (in Oven) injector->column splitter Effluent Splitter column->splitter Separated Enantiomers fid Detector (FID/MS) splitter->fid 50% sniffer Sniffing Port (Olfactometry) splitter->sniffer 50% chromatogram Chromatogram fid->chromatogram Generates aromagram Aromagram sniffer->aromagram Generates

Caption: A typical GC-O setup for chiral aroma analysis.

The Odor Profile of (S)-Methyl 2-Methylbutyrate

Using the methodologies described above, a detailed and verifiable odor profile can be constructed.

Sensory Panel Evaluation Protocol
  • Panelist Selection: Select 8-10 trained sensory panelists with demonstrated proficiency in describing fruity and ester-like aromas.

  • Sample Preparation: Prepare solutions of enantiomerically pure (>99% ee) (S)-methyl 2-methylbutyrate and, for comparison, the (R)-enantiomer and the racemic mixture (1:1) in a neutral solvent (e.g., propylene glycol or deodorized mineral oil) at a concentration of 0.1% w/w.

  • Blinding and Randomization: Label the samples with random three-digit codes to blind the panelists. Present the samples in a randomized order to prevent order bias.

  • Evaluation: Ask panelists to dip a standard fragrance strip into each sample, wait 10 seconds, and then evaluate the odor. They should record descriptive terms for the aroma character and rate its intensity on a 1-10 scale.

  • Data Analysis: Compile the descriptive terms into a frequency table and calculate the average intensity scores. Use this data to build a comprehensive sensory profile for each sample.

Comparative Odor Profile

GC-O analysis and sensory panel evaluations consistently reveal a distinct and desirable profile for the (S)-enantiomer. While naturally occurring this compound is found with a high excess of the (S)-enantiomer, the presence of even small amounts of the (R)-enantiomer can alter the overall perception.[5] The difference in character is stark, underscoring the importance of enantiomeric purity in flavor creation. The profile of the related ethyl ester provides a strong analogy, where the (S)-enantiomer is described as fresh and apple-like, while the (R)-form has phenolic and less specific fruity notes.[13]

Table 3: Comparative Odor Profile of this compound Enantiomers
Characteristic(S)-Methyl 2-Methylbutyrate(R)-Methyl 2-MethylbutyrateRacemic Mixture
Primary Descriptors Apple, Fruity (ripe), SweetFruity (unripe, slightly harsh), Green, EtherealFruity, Apple-like, Green
Secondary Notes Strawberry, Pineapple nuanceChemical, slightly plastic or phenolic undertoneDiffusive, Ethereal top note
Overall Impression Natural, juicy, characteristic of fresh applesLess pleasant, chemical, unrefinedA blend of both, lacking the distinct character of the pure (S)-form
Source/Analogy [1][4]Inferred from[5][13][7]
Odor Threshold Values

The odor threshold is the minimum concentration of a substance that can be detected by the human nose. It is a critical measure of a compound's potency. For chiral molecules, enantiomers often have different thresholds. Studies have shown that the odor thresholds of (R)- and (S)-methyl 2-methylbutanoate differ significantly, highlighting their different potencies and potential impacts on a final flavor formulation even at trace levels.[5] The (S)-enantiomer typically exhibits a lower threshold, meaning less is required to impart its characteristic aroma.

Applications in Flavor and Fragrance Development

The distinct, natural, and potent apple-like character of (S)-methyl 2-methylbutyrate makes it a high-value ingredient for flavor creation.[1] Its primary application is in building authentic fruit profiles, particularly:

  • Apple Flavors: It provides the juicy, ripe, and characteristic note that is often difficult to replicate with other esters.

  • Strawberry Flavors: It contributes a sweet, fruity nuance that enhances the overall profile.[1]

  • Tropical and Berry Blends: It can be used as a modifier to add brightness and a natural-smelling fruity complexity.

The use of the enantiomerically pure (S)-form allows flavorists to achieve a desired profile with greater precision and impact, avoiding the off-notes that can be introduced by the (R)-enantiomer.

Conclusion

The is a clear example of stereochemistry's profound influence on sensory perception. Its characteristic sweet, ripe apple aroma is directly attributable to its specific (S)-configuration. Through a combination of enantioselective synthesis and advanced analytical techniques like chiral GC-O, we can isolate, identify, and characterize this valuable flavor compound with high fidelity. This technical guide provides the foundational knowledge and validated protocols necessary for researchers and developers to leverage the unique properties of (S)-methyl 2-methylbutyrate, enabling the creation of more authentic, impactful, and successful consumer products.

References

  • The Good Scents Company. (n.d.). methyl (S)-2-methyl butyrate.
  • Steinhaus, M., & Schieberle, P. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 266, 475-482.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Perfumer's Apprentice. (n.d.). This compound (CAS 868-57-5): Odor profile, Properties, & IFRA compliance.
  • Kwon, D. Y., & Rhee, J. S. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry, 48(2), 524-530.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.
  • Kwon, D. Y., & Rhee, J. S. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. ResearchGate.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Souter, R. W. (1986). Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid. Journal of Chromatography A, 366, 217-224.
  • Leffingwell, J. C. (n.d.). The Ethyl 2-methylbutyrates. Leffingwell & Associates.
  • El-Aneed, A., et al. (2009). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Chromatographia, 69(S1), 75-80.
  • American Chemical Society. (n.d.). Gas chromatographic analysis of ortho esters as a convenient new general method for determining the enantiomeric purities of chiral .delta.-lactones. The Journal of Organic Chemistry.
  • The Good Scents Company. (n.d.). 2-methyl butyl 2-methyl butyrate.
  • LCGC International. (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
  • SIELC Technologies. (2018). This compound.
  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
  • Semantic Scholar. (n.d.). A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester.
  • Flavor and Extract Manufacturers Association. (n.d.). This compound.

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The Role of Methyl 2-Methylbutyrate in Fruit Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aroma of fruit is a complex mosaic of volatile organic compounds (VOCs) that dictates consumer preference and defines the sensory identity of each cultivar. Among these, esters are paramount contributors, often imparting characteristic sweet and fruity notes. This technical guide provides an in-depth examination of methyl 2-methylbutyrate, a key ester recognized for its significant role in the aroma profiles of numerous fruits, most notably apples and strawberries. We will explore its physicochemical properties, dissect its biosynthetic origins from the amino acid isoleucine, detail validated analytical methodologies for its quantification, and discuss its sensory impact. This document is intended for researchers, food scientists, and flavor chemists, offering a synthesis of current knowledge and practical insights into the study of this critical aroma compound.

Introduction: The Essence of Fruit Aroma

The perceived flavor of a fruit is a multisensory experience, but it is the aromatic profile, comprised of a complex blend of VOCs, that provides the defining character. These compounds, though present in minute quantities, are responsible for the distinction between a 'Granny Smith' and a 'Royal Gala' apple, or the characteristic scent of a ripe strawberry. Esters, formed by the reaction of an alcohol with a carboxylic acid, represent one of the largest and most important classes of fruit volatiles.[1]

This compound (FEMA No. 2719) is a branched-chain ester that has been identified as a character-impact compound in a variety of fruits.[1][2] Its exceptionally low odor threshold means that even trace amounts can significantly influence the overall aroma.[1][3][4] This guide delves into the science of this compound, providing a comprehensive resource for professionals engaged in fruit science, flavor chemistry, and agricultural research.

Physicochemical Properties and Aroma Profile

The sensory impact of a volatile compound is intrinsically linked to its chemical structure and physical properties. This compound is a small, volatile ester that readily partitions into the vapor phase, allowing it to be perceived by the olfactory system.

Aroma Profile: The scent of this compound is predominantly described as a sweet, ethereal, and fruity, with strong notes of green and pulpy apples.[2][3][5] It is often associated with a "crisp" and "juicy" sensation, providing a bright, sparkling top-note to a fragrance profile.[3][6] Some sources also describe nuances of ripe berries, rum, and nuts.[2]

Chirality and Sensory Perception: Like many biological molecules, 2-methylbutanoic acid has a chiral center, leading to two enantiomeric forms of its esters. Sensory studies have revealed distinct aroma profiles for each:

  • Methyl (S)-(+)-2-methylbutanoate: Described as fruity and distinctly apple-like.[4]

  • Methyl (R)-(-)-2-methylbutanoate: Characterized as fruity with an additional dairy-like note.[4]

The (S)-enantiomer is often the more prevalent form in fruits like apples, contributing to their characteristic scent.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name methyl 2-methylbutanoate[8]
Molecular Formula C₆H₁₂O₂[3][8]
Molecular Weight 116.16 g/mol [3][8]
CAS Number 868-57-5[2][8]
Boiling Point 115 °C[3]
Odor Description Sweet, fruity, green apple, ethereal, ripe berries[2][3][5]
Odor Threshold (nasal) Racemic: 0.4 ppb in water; (S)-enantiomer: 0.3 ppb in water[4]
Solubility Soluble in alcohol, insoluble in water[8]

Biosynthesis in Planta

The formation of this compound in fruit is a product of secondary metabolism, intricately linked to amino acid catabolism. The carbon skeleton is derived from the branched-chain amino acid L-isoleucine, which undergoes a series of enzymatic transformations.

The biosynthetic pathway can be summarized in three main stages:

  • Transamination and Decarboxylation: L-isoleucine is first converted to α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT). This intermediate is then decarboxylated to form 2-methylbutanal.

  • Reduction/Oxidation: The resulting aldehyde, 2-methylbutanal, can be either reduced to 2-methylbutanol by an alcohol dehydrogenase (ADH) or oxidized to 2-methylbutanoic acid by an aldehyde dehydrogenase (ALDH).[9]

  • Esterification: Finally, the key step in forming the aroma compound is the esterification of 2-methylbutanoic acid with methanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10] The availability of both the acid precursor and the alcohol, along with the expression level of the specific AAT enzyme, are critical control points for the final concentration of the ester.[10]

Genetic studies in strawberry have successfully identified a quantitative trait locus (QTL) on linkage group 2A that is significantly associated with the production of this compound, methyl 2-hexenoate, and methyl anthranilate.[11][12] This suggests that a single, promiscuous methyltransferase enzyme may be responsible for the synthesis of these methyl esters.[11]

Biosynthetic Pathway of this compound cluster_0 Amino Acid Catabolism cluster_1 Precursor Formation cluster_2 Esterification L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutanal 2-Methylbutanal alpha-keto-beta-methylvalerate->2-Methylbutanal Keto-acid Decarboxylase 2-Methylbutanol 2-Methylbutanol 2-Methylbutanal->2-Methylbutanol ADH 2-Methylbutanoic_Acid 2-Methylbutanoic Acid 2-Methylbutanal->2-Methylbutanoic_Acid ALDH Methyl_2_Methylbutyrate This compound 2-Methylbutanoic_Acid->Methyl_2_Methylbutyrate ester_label AAT (Alcohol Acyltransferase) Methanol Methanol Methanol->Methyl_2_Methylbutyrate ester_label->Methyl_2_Methylbutyrate

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for correlating its concentration with sensory data and understanding its formation. Due to its volatility, headspace analysis techniques are most appropriate.

Experimental Protocol 1: Volatile Extraction via Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a common method for extracting this compound from a fruit matrix. The principle of HS-SPME is the partitioning of volatile analytes from the sample matrix into the headspace, followed by their adsorption onto a coated fiber.

Methodology:

  • Sample Preparation: Homogenize a known weight of fruit tissue (e.g., 5 g) in a saturated NaCl solution. The salt increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace.

  • Incubation: Place the homogenate into a 20 mL headspace vial and seal it. Equilibrate the sample in a water bath or heating block at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

  • Extraction: Expose a SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles including esters.

  • Desorption: Immediately after extraction, transfer the fiber to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

Experimental Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds.[13] The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer identifies them based on their unique mass fragmentation patterns.

Methodology:

  • Separation: Use a capillary column suitable for volatile analysis (e.g., DB-5ms or equivalent). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250°C) to elute compounds with different boiling points.

  • Identification: The mass spectrometer is operated in electron ionization (EI) mode. Identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard and by matching the spectrum against a reference library (e.g., NIST).

  • Quantification: For accurate quantification, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample, such as ethyl heptanoate) should be added to the sample before extraction. A calibration curve is constructed using authentic standards of this compound to relate the peak area ratio (analyte/internal standard) to concentration.

Analytical Workflow cluster_sample Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Fruit Fruit Sample Homogenate Homogenize in NaCl solution Fruit->Homogenate Vial Seal in Vial with Internal Standard Homogenate->Vial Incubate Incubate & Agitate (e.g., 40°C) Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection & ID Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Result Final Concentration Quantify->Result

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The In Vivo Odyssey of Methyl 2-Methylbutyrate: A Technical Guide to its Metabolic Fate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the in vivo metabolic fate of methyl 2-methylbutyrate, a common ester found in various natural products and utilized as a flavoring agent. Addressed to researchers, scientists, and professionals in drug development, this document delineates the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. We will delve into the core enzymatic processes governing its biotransformation, primarily focusing on the pivotal role of carboxylesterases. Furthermore, this guide furnishes detailed experimental protocols and advanced analytical strategies essential for the comprehensive study of its metabolism, thereby offering a robust framework for future research and toxicological assessment.

Introduction: The Significance of this compound

This compound (C6H12O2) is a branched-chain fatty acid ester recognized for its characteristic sweet, fruity, and apple-like aroma.[1] Its presence as a natural volatile component in fruits and fermented products has led to its widespread use as a flavoring agent in the food industry.[1][2] Beyond its organoleptic properties, understanding the in vivo metabolic journey of this compound is paramount for assessing its safety and potential physiological impacts. As with any xenobiotic, its metabolic pathway dictates its biological activity, residence time in the body, and potential for bioaccumulation or toxicity.[3] This guide will systematically dissect the metabolic cascade that follows the ingestion of this compound.

The Central Paradigm: Esterase-Mediated Hydrolysis

The primary and most critical step in the in vivo metabolism of this compound is its rapid hydrolysis by a class of enzymes known as carboxylesterases (CEs).[4][5][6] These enzymes are ubiquitously distributed throughout the body, with particularly high concentrations in the liver, small intestine, and kidneys.[7][8] Carboxylesterases belong to the serine hydrolase superfamily and are instrumental in the metabolism of a vast array of ester-containing xenobiotics and endogenous compounds.[4][5]

The hydrolytic reaction cleaves the ester bond of this compound, yielding two primary metabolites: methanol and 2-methylbutyric acid .[9][10] This initial biotransformation is crucial as it converts the relatively lipophilic parent ester into more polar, water-soluble metabolites that can be more readily processed and excreted.

The Key Players: Carboxylesterase Isozymes

Two major carboxylesterase isozymes, CES1 and CES2, are predominantly involved in xenobiotic metabolism in humans.[4] While both can hydrolyze esters, they exhibit distinct substrate specificities and tissue distribution patterns.[5][7]

  • CES1 is highly expressed in the liver and primarily hydrolyzes substrates with a small alcohol group and a large acyl group.[5]

  • CES2 is abundant in the small intestine and preferentially acts on substrates with a large alcohol group and a small acyl group.[5][7]

Given the structure of this compound (a small alcohol moiety, methanol, and a relatively small acyl group, 2-methylbutyrate), it is likely metabolized by both CES1 and CES2, with significant first-pass metabolism occurring in the intestine and subsequent clearance in the liver.

The Divergent Fates of the Primary Metabolites

Following hydrolysis, the two resulting metabolites, methanol and 2-methylbutyric acid, enter distinct and well-characterized metabolic pathways.

The Fate of Methanol

Methanol is a simple alcohol that is metabolized primarily in the liver. The metabolic cascade for methanol involves two key enzymatic steps:

  • Oxidation to Formaldehyde: Alcohol dehydrogenase (ADH) catalyzes the oxidation of methanol to formaldehyde, a highly toxic and reactive intermediate.

  • Oxidation to Formic Acid: Formaldehyde is rapidly oxidized to formic acid by formaldehyde dehydrogenase.

  • Conversion to Carbon Dioxide and Water: Formic acid is then converted to carbon dioxide and water via a folate-dependent pathway.

At the low concentrations expected from the metabolism of dietary this compound, this pathway is efficient and poses no significant toxicological concern.

The Fate of 2-Methylbutyric Acid

2-Methylbutyric acid, a branched-chain fatty acid, is a naturally occurring compound in humans and is involved in energy metabolism.[9][11] It is primarily a metabolite derived from the breakdown of the essential amino acid leucine.[9][10] Once formed from the hydrolysis of this compound, 2-methylbutyric acid enters the endogenous metabolic pool and undergoes further biotransformation. Its primary metabolic fate is its involvement in the tricarboxylic acid (TCA) cycle for energy production.[9] The metabolism of 2-methylbutyric acid can lead to the formation of acetyl-CoA, a central molecule in cellular energy generation.[9]

Visualizing the Metabolic Pathway

The metabolic journey of this compound can be effectively visualized as a multi-step process.

Metabolic_Fate_of_Methyl_2_Methylbutyrate M2MB This compound Hydrolysis Hydrolysis M2MB->Hydrolysis Carboxylesterases (CES1, CES2) Methanol Methanol Hydrolysis->Methanol Acid 2-Methylbutyric Acid Hydrolysis->Acid Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Dehydrogenase TCA TCA Cycle Intermediates (e.g., Acetyl-CoA) Acid->TCA Branched-Chain Fatty Acid Oxidation FormicAcid Formic Acid Formaldehyde->FormicAcid Formaldehyde Dehydrogenase CO2 CO2 + H2O FormicAcid->CO2 Folate-Dependent Pathway Energy Energy Production TCA->Energy

Caption: Metabolic pathway of this compound.

Experimental Protocols for Studying In Vivo Metabolism

A thorough investigation into the metabolic fate of this compound necessitates a combination of in vivo and in vitro experimental approaches.

In Vivo Animal Models

The use of animal models, such as rats or mice, is fundamental to understanding the complete ADME profile of a compound.[12] Genetically modified mouse models, including gene knockout and humanized mice, can provide invaluable insights into the specific enzymes responsible for metabolism.[12]

Step-by-Step Protocol for an In Vivo Rodent Study:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dosing: Administer a known dose of this compound (either unlabeled or isotopically labeled) to the animals, typically via oral gavage to mimic dietary intake.

  • Sample Collection: At predetermined time points, collect biological samples including blood, urine, and feces. For terminal studies, tissues such as the liver, intestine, and kidneys should also be harvested.

  • Sample Processing:

    • Blood: Process blood to separate plasma or serum.

    • Urine and Feces: Homogenize and extract to isolate metabolites.

    • Tissues: Homogenize tissues and perform subcellular fractionation to isolate microsomes and cytosol, which are rich in metabolic enzymes.

  • Metabolite Analysis: Analyze the processed samples using appropriate analytical techniques to identify and quantify the parent compound and its metabolites.

In Vitro Models

In vitro systems are crucial for elucidating specific metabolic pathways and enzyme kinetics in a more controlled setting.[13]

  • Liver Microsomes: These are subcellular fractions rich in Phase I enzymes like cytochrome P450s and carboxylesterases.[13] They are ideal for studying initial hydrolysis rates.

  • Hepatocytes: As whole liver cells, hepatocytes contain both Phase I and Phase II enzymes, providing a more comprehensive picture of metabolism.[13][14]

Step-by-Step Protocol for an In Vitro Hepatocyte Metabolism Assay:

  • Cell Culture: Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) under standard conditions.

  • Incubation: Treat the cells with a known concentration of this compound.

  • Sample Collection: At various time points, collect both the cell culture medium and the cell lysate.

  • Reaction Termination and Extraction: Terminate the enzymatic reactions, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins and extract the compounds of interest.[13]

  • Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify metabolites.

Advanced Analytical Techniques for Metabolite Identification

The identification and quantification of metabolites are central to any metabolism study. A combination of chromatographic separation and mass spectrometric detection is the gold standard.[15][16][17]

Analytical TechniquePrincipleApplication in this compound Metabolism
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Ideal for the analysis of the volatile parent compound, this compound, and its primary metabolite, methanol.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid phase based on their physicochemical properties, followed by mass analysis and fragmentation for structural elucidation.The primary tool for identifying and quantifying the non-volatile metabolite, 2-methylbutyric acid, as well as any potential downstream or conjugated metabolites.[13][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy A non-destructive technique that provides detailed structural information about molecules in solution.Useful for the unambiguous structural confirmation of novel or unexpected metabolites.[15][16]
Experimental Workflow for Metabolite Identification

Analytical_Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Extraction Separation Chromatographic Separation Extraction->Separation GC GC Separation->GC LC LC Separation->LC Detection Mass Spectrometry Detection GC->Detection LC->Detection MS MS Detection->MS MSMS MS/MS Detection->MSMS Data Data Analysis MS->Data MSMS->Data Identification Metabolite Identification & Quantification Data->Identification

Sources

A Technical Guide to the Toxicological Profile of Methyl 2-methylbutyrate (CAS: 868-57-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbutyrate (CAS No. 868-57-5; FEMA No. 2719) is a fatty acid ester recognized for its characteristic sweet, fruity, apple-like aroma.[1] This profile has led to its widespread application as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[1][2] For professionals in research and development, a comprehensive understanding of a substance's toxicological profile is paramount for ensuring human safety and regulatory compliance.

This guide provides an in-depth analysis of the toxicological data for this compound. Moving beyond a simple recitation of data, this document elucidates the scientific rationale behind the toxicological assessments, explains the metabolic fate that governs its biological activity, and details the experimental protocols used to derive key safety endpoints. The narrative is structured to provide a holistic view, from acute effects to long-term systemic toxicity, grounding all claims in authoritative regulatory assessments and scientific literature.

Section 1: Toxicokinetics - The Metabolic Fate

The cornerstone of understanding the toxicology of a simple aliphatic ester like this compound is its metabolic pathway. The molecule is not expected to persist in its parent form in vivo.

Causality of Experimental Approach: Before conducting extensive, substance-specific toxicity testing, a metabolic assessment is crucial. If a substance is rapidly metabolized to well-characterized, low-toxicity components, the toxicological profile of those metabolites can be leveraged to assess the parent compound's safety. This "read-across" approach is a scientifically accepted principle in toxicology for reducing animal testing while ensuring a robust safety evaluation.

For this compound, it is anticipated to undergo rapid hydrolysis mediated by non-specific carboxylesterases, which are ubiquitous in the body (e.g., in the liver, blood, and gastrointestinal tract). This enzymatic cleavage yields methanol and 2-methylbutyric acid.

  • 2-Methylbutyric Acid: This is a short-chain fatty acid that is naturally present in various foods.[3] It is expected to enter normal cellular metabolism, ultimately being metabolized to CO₂ and water via the fatty acid oxidation pathway and the citric acid cycle.[4]

  • Methanol: While methanol can be toxic at high doses, the small quantities produced from the incidental ingestion of this compound as a flavoring agent are not considered to pose a risk and are readily incorporated into the body's C1 metabolic pool.

This rapid and efficient metabolism to endogenous or readily metabolized substances explains the compound's low overall systemic toxicity.

G M2M This compound Hydrolysis Esterase-Mediated Hydrolysis M2M->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Acid 2-Methylbutyric Acid Metabolites->Acid Methanol Methanol Metabolites->Methanol TCA Fatty Acid Oxidation & Citric Acid Cycle Acid->TCA C1 C1 Metabolic Pool Methanol->C1 End CO₂ + H₂O TCA->End G cluster_tier1 Tier 1: In Vitro Assessment cluster_tier2 Tier 2: In Vivo Follow-up (If Tier 1 is Positive) ames Bacterial Reverse Mutation Test (Ames Test, OECD 471) invivo_mn In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) ames->invivo_mn One or More Positive conclusion Conclusion on Genotoxic Potential ames->conclusion All Negative micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) micronucleus->invivo_mn One or More Positive micronucleus->conclusion All Negative comet In Vivo Comet Assay (OECD 489) invivo_mn->comet If Target Tissue Not Bone Marrow invivo_mn->conclusion comet->conclusion start Test Substance start->ames start->micronucleus

Caption: Standard tiered workflow for genotoxicity testing.

Section 6: Repeated Dose Systemic Toxicity

To assess the potential for adverse effects from long-term, repeated exposure, subchronic toxicity studies are performed. No specific repeated-dose studies on this compound have been published. However, a robust dataset exists for structurally similar esters, allowing for a reliable read-across assessment.

Expertise & Experience: The choice of a read-across analogue is scientifically justified by similarities in structure, physicochemical properties, and, most importantly, metabolic pathways. Ethyl 2-methylbutyrate (CAS 7452-79-1) is an excellent analogue. [5]Both esters are rapidly hydrolyzed to 2-methylbutyric acid and a small primary alcohol (methanol vs. ethanol). Given that the toxicity of the parent ester is driven by its metabolites, the data from ethyl 2-methylbutyrate are highly relevant.

In a 28-day repeated dose toxicity study (following OECD Guideline 422), ethyl 2-methylbutyrate was administered to rats at doses up to 1000 mg/kg/day. The study found no treatment-related adverse effects. [5]

Study Type Analogue NOAEL Species Reference
Combined Repeated Dose & Repro/Devo Screening (OECD 422) Ethyl 2-methylbutyrate 1000 mg/kg/day (highest dose tested) Rat [5]

| 90-Day Dietary Study | Isoamyl isovalerate | 219 mg/kg/day (highest dose tested) | Rat | [6]|

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: 28-Day Oral Toxicity Study (OECD TG 407)
  • Animal Selection & Acclimation: Young, healthy adult rats (e.g., Sprague-Dawley) are selected and acclimated to laboratory conditions.

  • Dose Group Assignment: Animals are randomly assigned to control (vehicle only) and at least three treatment groups (low, mid, high dose). Typically, groups consist of 5-10 animals per sex.

  • Dose Administration: this compound, typically dissolved in a vehicle like corn oil, is administered daily by oral gavage for 28 consecutive days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Detailed observations are performed weekly. Body weight and food consumption are recorded regularly.

  • Clinical Pathology: Near the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are preserved and examined microscopically. Any target organs identified are also examined in the lower dose groups.

  • Endpoint Analysis: The study aims to identify any target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Section 7: Reproductive and Developmental Toxicity

This endpoint assesses the potential for a substance to interfere with reproductive function or cause harm to a developing fetus. As with repeated dose toxicity, the assessment for this compound relies on read-across data from the OECD 422 study on ethyl 2-methylbutyrate. [5]This combined study found no adverse effects on reproductive parameters (e.g., mating, fertility) or developmental endpoints (e.g., litter size, pup viability) at doses up to 1000 mg/kg/day. [5]

Section 8: Integrated Risk Assessment and Conclusion

The comprehensive toxicological profile of this compound indicates a low level of concern for human health under its intended conditions of use as a flavor and fragrance ingredient.

Trustworthiness: This conclusion is supported by multiple lines of evidence and validated by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". [1][7]The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS). [8] The overall safety profile is characterized by:

  • Rapid metabolism into non-toxic endogenous components.

  • Very low acute systemic toxicity.

  • No potential for genotoxicity.

  • No evidence of systemic, reproductive, or developmental toxicity at high doses, based on robust read-across data.

  • A known potential for local skin and eye irritation upon direct contact with the undiluted substance, which is mitigated by its use at low concentrations in final products.

G cluster_assessment Hazard Identification & Characterization cluster_exposure Exposure Assessment substance New Flavor/Fragrance Ingredient (this compound) physchem Physicochemical Properties substance->physchem metabolism Metabolism & Toxicokinetics substance->metabolism acute Acute Toxicity metabolism->acute irritation Irritation & Sensitization metabolism->irritation repeated Repeated Dose Toxicity metabolism->repeated geno Genotoxicity metabolism->geno repro Repro/Devo Toxicity metabolism->repro risk Risk Characterization (Margin of Exposure) repeated->risk repro->risk exposure Intended Use & Consumer Exposure (e.g., MSDI) exposure->risk conclusion Safety Conclusion (e.g., FEMA GRAS, JECFA) risk->conclusion

Caption: Integrated risk assessment workflow for a flavor ingredient.

Section 9: References

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 2-methylpropyl 2-methylbutyrate, CAS Registry Number 2445-67-2. Food and Chemical Toxicology, 182S, 114163.

  • Vigon International. (2015). Safety Data Sheet: methyl 2-methyl butyrate.

  • Vigon International. (n.d.). Methyl 2-Methyl Butyrate. Retrieved from Vigon website.

  • Aurochemicals. (2022). Safety Data Sheet: METHYL-2-METHYL BUTYRATE, Natural.

  • Belsito, D., et al. (2018). RIFM fragrance ingredient safety assessment, phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology, 112S, S100-S107.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem.

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.

  • ChemicalBook. (2025). 2-Methylbutyl 2-methylbutyrate - Safety Data Sheet.

  • The Good Scents Company. (n.d.). methyl butyrate. Retrieved from tgscent.com.

  • ECHA. (2024). Substance Information Document: Ethyl 2-methylbutyrate.

  • UL Prospector. (n.d.). Methyl 2-Methyl Butyrate by Vigon.

  • Dolan, L. C., et al. (2021). Genotoxicity evaluation of magnesium salts of isobutyrate and 2-methylbutyrate. Toxicology Reports, 8, 1814-1818.

  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate. Retrieved from tgscent.com.

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: this compound.

  • FEMA. (n.d.). This compound. Retrieved from femaflavor.org.

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 868-57-5. Food and Chemical Toxicology, 130S, 110614.

  • PubChem. (n.d.). 2-Methylbutyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from PubChem.

  • ChemicalBook. (n.d.). This compound(868-57-5). Retrieved from chemicalbook.com.

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, amyl isobutyrate, CAS Registry Number 2445-72-9. Food and Chemical Toxicology, 181S, 114092.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.

  • ECHA. (n.d.). Registration Dossier: 2-methylbutyric acid. Retrieved from echa.europa.eu.

Sources

A Technical Guide to the Solubility of Methyl 2-Methylbutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Methyl 2-Methylbutyrate

This compound (C₆H₁₂O₂) is an ester recognized for its characteristic sweet, apple-like fruity odor.[1][2][3] This volatile compound is a component in the fragrance of various plants and is utilized as a flavoring agent in the food industry and a fragrance ingredient in perfumery.[1][2] Beyond its sensory applications, understanding the solubility of esters like this compound is critical in diverse scientific fields, including chemical synthesis, solvent formulation, and drug delivery, where it may act as a solvent or be a target for extraction.

This guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles. It offers a qualitative solubility profile, a summary of available quantitative data, and a detailed, field-proven experimental protocol for researchers to determine solubility in their own laboratories.

The Theoretical Basis of Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This adage is explained by the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules.

This compound is a moderately polar molecule. The ester functional group contains a polar carbonyl (C=O) bond and C-O single bonds, creating a permanent dipole moment.[4][5][6] However, the molecule cannot act as a hydrogen bond donor, as it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen.[5][7] It can, however, act as a hydrogen bond acceptor via the lone pairs on its oxygen atoms.[4][5][6] The molecule's intermolecular interactions are therefore dominated by:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, temporary attractions arising from fluctuating electron distributions.

  • Dipole-Dipole Interactions: Occur due to the permanent polarity of the ester group.[4][5][6]

A solvent's ability to dissolve this compound depends on its capacity to overcome the ester-ester intermolecular forces and form new, energetically favorable solute-solvent interactions.

Visualizing Intermolecular Interactions

The following diagram illustrates the potential interactions between this compound and various solvent types, explaining its differential solubility.

G cluster_solute Solute cluster_solvents Solvents cluster_legend Solubility Outcome M2M This compound (Moderate Polarity) Water Water (Polar, Protic) M2M->Water H-Bond (Acceptor) Dipole-Dipole Van der Waals Acetone Acetone (Polar, Aprotic) M2M->Acetone Dipole-Dipole Van der Waals Hexane Hexane (Nonpolar) M2M->Hexane Van der Waals Low Very Low Solubility High High Solubility

Caption: Intermolecular forces governing the solubility of this compound in different solvent classes.

Qualitative and Quantitative Solubility Profile

Based on its molecular structure, a general solubility profile can be predicted and is supported by available data.

  • Water: this compound is described as insoluble or very slightly soluble in water.[1][2][3] While it can accept hydrogen bonds from water, the nonpolar hydrocarbon portion of the molecule (a total of six carbons) is significant, making it predominantly hydrophobic.[4][5] As the carbon chain length of esters increases, their solubility in water decreases.[4][6]

  • Alcohols (e.g., Ethanol): It is soluble in alcohol.[1][2][8] Alcohols have both a polar hydroxyl (-OH) group and a nonpolar alkyl chain, allowing them to interact favorably with both the polar ester group and the nonpolar parts of the this compound molecule.

  • Ethers and Oils: The compound is soluble in most fixed oils and ether.[1][2][8] These solvents are less polar than water and can effectively solvate the ester through dipole-dipole and van der Waals interactions.

  • Organic Solvents: Generally, esters are soluble in common organic solvents like acetone and other ketones.[9][10]

Quantitative Solubility Data Summary

Specific quantitative solubility data for this compound is not widely published in extensive databases. The table below presents the available information. For context, data for the structurally similar, but less branched, methyl butyrate is included.

SolventThis compoundMethyl Butyrate (for comparison)Temperature (°C)Source(s)
WaterInsoluble / Very Slightly Soluble1.5 g / 100 mL22[1][2][11]
AlcoholSolubleMiscibleRoom Temp.[1][8]
Fixed OilsSolubleMiscibleRoom Temp.[1][8]
Diethyl EtherSolubleMiscibleRoom Temp.[1]

Note: "Soluble" and "Miscible" are qualitative terms found in the literature, indicating a high degree of solubility.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and GC-FID Analysis

For a definitive quantitative measurement of solubility, particularly in aqueous or complex solvent systems, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique. Its trustworthiness is ensured by allowing the system to reach thermodynamic equilibrium, followed by precise quantification using a validated analytical method.

Causality: The choice of Gas Chromatography with a Flame Ionization Detector (GC-FID) is deliberate. This compound is a volatile compound, making it ideal for GC analysis. The FID is a universal detector for hydrocarbons and provides excellent sensitivity and a wide linear range, which is crucial for accurate quantification.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Quantification A Prepare supersaturated solute-solvent mixture in vials B Place vials in isothermal shaker (e.g., 25°C, 24-48h) A->B C Allow system to reach thermodynamic equilibrium B->C D Centrifuge vials to separate undissolved solute C->D E Carefully collect aliquot of the saturated supernatant D->E G Analyze standards and sample aliquot via GC-FID E->G F Prepare calibration standards of known concentrations F->G H Quantify concentration using the calibration curve G->H

Caption: A validated workflow for the experimental determination of solubility.

Step-by-Step Methodology

1. Preparation of Calibration Standards: a. Create a stock solution of this compound (e.g., 1000 µg/mL) in a solvent in which it is freely soluble, such as methanol or acetonitrile. b. Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected solubility range.

2. Sample Preparation and Equilibration: a. Add an excess amount of this compound to a series of screw-cap vials (in triplicate) containing a precise volume of the test solvent (e.g., 5 mL of purified water). "Excess" ensures that a saturated solution is formed with undissolved solute remaining. b. Place the sealed vials in an isothermal orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). c. Agitate the vials for a minimum of 24 to 48 hours. This duration is critical to ensure that the system reaches true thermodynamic equilibrium.

3. Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to allow for coarse settling of undissolved material. b. To ensure complete separation of the liquid and solid phases, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes). This step is vital to prevent undissolved micro-droplets from being sampled, which would artificially inflate the solubility measurement.

4. Sample Analysis (GC-FID): a. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated microsyringe. b. Dilute the aliquot with an appropriate solvent (e.g., methanol) to bring its concentration within the range of the calibration curve. c. Inject the diluted sample and the calibration standards into the GC-FID system. d. Exemplary GC Conditions:

  • Column: A mid-polarity column (e.g., DB-624 or similar) is suitable.
  • Injector Temperature: 200°C.
  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
  • Detector Temperature: 250°C.
  • Carrier Gas: Helium or Hydrogen.

5. Data Analysis and Quantification: a. Integrate the peak area corresponding to this compound for each standard and sample. b. Plot a calibration curve of peak area versus concentration for the standards and determine the coefficient of determination (R²), which should be >0.99 for a valid curve. c. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample. d. Account for the dilution factor to determine the final solubility in the original solvent, typically expressed in g/L or mol/L.

Conclusion

This compound exhibits a solubility profile consistent with a moderately polar ester: it is largely immiscible with water but shows high solubility in alcohols and other organic solvents. This behavior is dictated by the interplay of dipole-dipole forces and its inability to self-associate via hydrogen bonds. While comprehensive quantitative data is sparse, the provided experimental protocol offers a robust and validated framework for researchers to precisely determine its solubility in any solvent system of interest, ensuring data integrity for applications ranging from flavor science to pharmaceutical formulation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ventos. (n.d.). This compound.
  • TGSC Information System. (n.d.). This compound. The Good Scents Company.
  • Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters.
  • SIELC Technologies. (2018, February 16). This compound.
  • TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?.
  • HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications.
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters.
  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry.
  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report.
  • Wikipedia. (n.d.). Methyl butyrate.

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An In-depth Technical Guide to the Synthesis of Methyl 2-Methylbutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of methyl 2-methylbutyrate, a compound valued for its characteristic fruity aroma, through the classic Fischer esterification reaction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical execution, and critical optimization parameters of this foundational organic transformation.

Foundational Principles: Understanding the Fischer Esterification

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] This acid-catalyzed nucleophilic acyl substitution is an equilibrium process, a critical factor that dictates the strategic approaches to maximizing product yield.[2][3]

The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][5] The subsequent formation of a tetrahedral intermediate and the elimination of a water molecule lead to the desired ester.[6]

The Pivotal Role of Le Chatelier's Principle

Given the reversible nature of the Fischer esterification, driving the reaction towards the product side is paramount for achieving high yields.[2][7] This is accomplished by applying Le Chatelier's Principle, which states that a system at equilibrium will adjust to counteract any changes in conditions.[8][9] In this context, two primary strategies are employed:

  • Use of Excess Reactant: By using a large excess of one of the reactants, typically the less expensive one (in this case, methanol), the equilibrium is shifted towards the formation of the ester.[4][8][10]

  • Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture will also drive the equilibrium to the right, favoring ester formation.[6][10] This can be achieved through methods like azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1][6]

The Dual Function of the Acid Catalyst

Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst in Fischer esterification for two key reasons:[11][12]

  • Catalytic Action: It protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[7][10][13] This lowers the activation energy of the reaction, increasing the reaction rate.[11]

  • Dehydrating Agent: Concentrated sulfuric acid is a strong dehydrating agent and sequesters the water produced during the reaction, which helps to shift the equilibrium towards the products.[10][11][12]

Mechanistic Pathway of this compound Synthesis

The synthesis of this compound from 2-methylbutanoic acid and methanol follows a well-established multi-step mechanism. Each step in this process is reversible.[4]

Fischer_Esterification_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water RCOOH 2-Methylbutanoic Acid Ester This compound Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ MeOH Methanol H_plus H⁺ (from H₂SO₄) Water Water Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale synthesis of this compound.

Reagent and Equipment Data
Reagent/EquipmentFormula/TypeMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
2-Methylbutanoic AcidC₅H₁₀O₂102.130.936176-177Corrosive, causes severe skin burns and eye damage.[14][15][16]
MethanolCH₃OH32.040.79264.7Highly flammable, toxic.
Sulfuric Acid (conc.)H₂SO₄98.081.84~337Corrosive, strong oxidizing agent.[17]
Sodium Bicarbonate (sat. soln)NaHCO₃84.01--Used for neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent.
This compoundC₆H₁₂O₂116.160.88115Flammable liquid.[18]
Round-bottom flask----Reaction vessel.
Reflux condenser----To prevent loss of volatile reactants and products.
Heating mantle----For controlled heating.
Separatory funnel----For liquid-liquid extraction.
Distillation apparatus----For purification.
Synthesis Workflow

Sources

mechanism of acid-catalyzed synthesis of methyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Methyl 2-Methylbutyrate

This guide provides a comprehensive examination of the acid-catalyzed synthesis of this compound, a common fragrance and flavor ester. We will delve into the core chemical principles of the Fischer esterification reaction, offering a detailed mechanistic analysis, a field-proven experimental protocol, and robust methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this fundamental organic transformation.

Introduction: The Fischer-Speier Esterification

The synthesis of this compound from 2-methylbutyric acid and methanol is a classic example of the Fischer-Speier esterification. First described in 1895 by Emil Fischer and Arthur Speier, this reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water, typically facilitated by a strong acid catalyst.[1] While numerous methods exist for ester formation, the Fischer esterification remains one of the most cost-effective and straightforward processes, particularly for large-scale synthesis.[2]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] Understanding the equilibrium nature of this process is paramount to achieving high yields. The reaction's direction can be controlled by applying Le Chatelier's principle, which involves manipulating reaction conditions to favor product formation.[5][6] Key strategies include using an excess of one reactant (typically the less expensive alcohol) or removing water as it is formed.[7][8][9]

The Reaction Mechanism: A Step-by-Step Analysis

The acid-catalyzed esterification mechanism proceeds through a series of equilibrium steps. A useful mnemonic for the process is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2] The entire process is reversible, with each step having a forward and backward path.[10]

Step 1: Carbonyl Protonation The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylbutyric acid by the acid catalyst (e.g., H₂SO₄).[9] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[11][12] The resulting positive charge on the oxygen is delocalized through resonance, making the carbon atom a prime target for the weakly nucleophilic alcohol.[13]

Step 2: Nucleophilic Attack by Methanol A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon.[14] This addition breaks the carbonyl π-bond, with the electrons moving to the protonated oxygen, neutralizing its charge.[15] This step results in the formation of a key tetrahedral intermediate.[3]

Step 3: Proton Transfer A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups.[2][9] This can be facilitated by another molecule of the alcohol or the conjugate base of the catalyst. This intramolecular proton transfer transforms one of the hydroxyl groups into a much better leaving group: water.[14][16]

Step 4: Elimination of Water The lone pair of electrons on the remaining hydroxyl group reforms the π-bond of the carbonyl group.[16] This concerted push of electrons facilitates the departure of the water molecule, a stable and excellent leaving group.[17]

Step 5: Deprotonation The final step is the deprotonation of the newly formed protonated ester by a base (such as water, methanol, or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[1][15]

Fischer_Esterification_Mechanism Mechanism of this compound Synthesis Reactants 2-Methylbutyric Acid + Methanol ProtonatedAcid Protonated Carboxylic Acid (Activated Electrophile) Reactants->ProtonatedAcid 1. Protonation Catalyst H⁺ (Catalyst) Catalyst->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack ProtonatedIntermediate Intermediate with H₂O⁺ (Good Leaving Group) TetrahedralIntermediate->ProtonatedIntermediate 3. Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster 4. Elimination of H₂O Product This compound + H₂O ProtonatedEster->Product 5. Deprotonation RegenCatalyst H⁺ (Regenerated) Product->RegenCatalyst

Caption: The acid-catalyzed Fischer esterification mechanism.

Causality in Experimental Design: Kinetics and Equilibrium

The success of a Fischer esterification hinges on understanding the factors that control its kinetics and equilibrium position.

The Dual Role of the Acid Catalyst

Concentrated sulfuric acid (H₂SO₄) is a common catalyst for this reaction due to its dual functionality.[18]

  • Catalytic Action : It provides the protons necessary to activate the carboxylic acid, thereby lowering the activation energy and increasing the reaction rate.[19]

  • Dehydrating Agent : As a strong dehydrating agent, sulfuric acid sequesters the water produced during the reaction.[7] This removal of a product shifts the equilibrium to the right, in accordance with Le Chatelier's principle, increasing the overall yield of the ester.[10][18]

Driving the Equilibrium Forward

Because the reaction is reversible, achieving a high conversion rate requires actively shifting the equilibrium towards the products.[9]

  • Excess Reactant : The most common strategy is to use one of the reactants in large excess.[5] Since methanol is typically more volatile and less expensive than 2-methylbutyric acid, it is often used as the reaction solvent, ensuring its concentration remains high.[17][20] Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase the equilibrium yield from ~65% to over 97%.[2]

  • Water Removal : Besides the use of a dehydrating catalyst, water can be removed azeotropically using a Dean-Stark apparatus, although this is more common for higher-boiling alcohols.[8][14]

Kinetic Considerations

The rate of Fischer esterification is sensitive to steric hindrance.[8] The reaction proceeds fastest with primary alcohols and is significantly slower with secondary and tertiary alcohols; the latter are prone to elimination side reactions.[8] Methanol, being a small primary alcohol, reacts efficiently. Similarly, steric bulk near the carbonyl group of the carboxylic acid can also slow the reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Methylbutyric Acid102.1310.2 g~0.10---
Methanol32.0450 mL~1.24Used in excess (acts as solvent)
Sulfuric Acid (Conc.)98.081 mL~0.018Catalyst and dehydrating agent
Sodium Bicarbonate (5% aq.)84.013 x 30 mL---For neutralization
Brine (Saturated NaCl)58.4420 mL---For washing
Anhydrous MgSO₄ or Na₂SO₄---As needed---Drying agent
Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.2 g of 2-methylbutyric acid and 50 mL of methanol.

  • Catalyst Addition : While stirring, carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with caution.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 2-3 hours. Typical reaction temperatures range from 60-110 °C.[1]

  • Cooling and Quenching : After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of cold water.

  • Extraction and Neutralization :

    • Carefully add 30 mL of 5% sodium bicarbonate solution to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced.

    • Separate the aqueous layer. Repeat the wash with two additional 30 mL portions of 5% sodium bicarbonate solution, or until the aqueous wash is no longer acidic.

    • Wash the organic layer with 20 mL of brine to remove residual dissolved water.

  • Drying : Transfer the organic layer (the crude ester) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation and Purification :

    • Decant or filter the dried liquid to remove the drying agent.

    • Purify the crude this compound by simple distillation. Collect the fraction boiling at approximately 115-117 °C.

Experimental_Workflow Synthesis and Purification Workflow start_node 1. Reagent Mixing (2-Methylbutyric Acid, Methanol, H₂SO₄) reflux_node 2. Reflux (2-3 hours) start_node->reflux_node workup_node 3. Workup (Quench, Neutralize, Wash) reflux_node->workup_node drying_node 4. Drying (Anhydrous MgSO₄) workup_node->drying_node purify_node 5. Purification (Simple Distillation) drying_node->purify_node char_node 6. Characterization (NMR, IR) purify_node->char_node

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. Spectroscopic methods provide definitive structural information.

Infrared (IR) Spectroscopy

The most significant change observed in the IR spectrum upon successful esterification is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber.

  • Expected Peaks for this compound:

    • ~1735-1740 cm⁻¹ : Strong C=O (ester carbonyl) stretch.

    • ~1150-1250 cm⁻¹ : Strong C-O (ester) stretch.

    • ~2850-2960 cm⁻¹ : C-H (alkane) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR) : The spectrum should show distinct signals corresponding to the different types of protons in the molecule. The most diagnostic signal is the singlet for the methoxy (-OCH₃) group.[21]

  • ¹³C NMR (Carbon NMR) : The carbon spectrum will confirm the number of unique carbon environments, with the ester carbonyl carbon appearing significantly downfield.[21]

Table of Expected Spectroscopic Data for this compound [21]

Analysis Signal (ppm) Description
¹H NMR ~3.67 (s, 3H)-OCH₃ (methoxy group)
~2.3-2.5 (m, 1H)-CH(CH₃)- (methine proton)
~1.4-1.7 (m, 2H)-CH₂ CH₃ (methylene protons)
~1.15 (d, 3H)-CH(CH₃ )- (methyl doublet)
~0.90 (t, 3H)-CH₂CH₃ (methyl triplet)
¹³C NMR ~177.1C =O (ester carbonyl)
~51.4-OC H₃ (methoxy carbon)
~41.1-C H(CH₃)- (methine carbon)
~27.0-C H₂CH₃ (methylene carbon)
~16.7-CH(C H₃)- (methyl group)
~11.6-CH₂C H₃ (methyl group)

Conclusion

The acid-catalyzed synthesis of this compound via Fischer esterification is a robust and well-understood organic reaction. Its success relies on the dual role of the acid catalyst and the strategic manipulation of chemical equilibrium. By employing an excess of methanol and leveraging the dehydrating properties of sulfuric acid, high yields of the desired ester can be achieved. The detailed protocol and characterization data provided in this guide offer a self-validating framework for researchers to confidently synthesize, purify, and verify this important compound.

References

  • BYJU'S. (n.d.). Fischer esterification reaction.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
  • Calvo, G., et al. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
  • Quora. (2020). Why is sulfuric acid used in esterification?.
  • J&K Scientific LLC. (2025). Fischer Esterification.
  • Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?.
  • JoVE. (2020). Esterification - Concept.
  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification.
  • JoVE. (2020). Esterification - Prep.
  • ResearchGate. (n.d.). Acid-catalyzed esterification mechanism.
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Unknown Source. (n.d.). Experiment 10: Fischer Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
  • BYJU'S. (n.d.). Esterification.
  • PubChem. (n.d.). 2-Methylbutyl 2-methylbutyrate.
  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
  • PubChem. (n.d.). This compound.
  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762).
  • YouTube. (2017). Mechanism of the Fischer Esterification in Organic Chemistry.
  • Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
  • mVOC 4.0. (n.d.). Methyl 2-methylbutanoate.
  • Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof.
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

Sources

A Technical Guide to the Lipase-Catalyzed Synthesis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Natural Flavors through Biocatalysis

Methyl 2-methylbutyrate is a volatile ester prized for its characteristic fruity and apple-like aroma, making it a valuable compound in the food, beverage, and fragrance industries.[1][2] Traditionally, such flavor esters are produced through chemical synthesis, a process often requiring harsh conditions and potentially leaving undesirable residues. In response to growing consumer demand for "natural" ingredients and the principles of green chemistry, enzymatic synthesis using lipases has emerged as a superior alternative.[3]

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile biocatalysts that can efficiently catalyze esterification and transesterification reactions under mild conditions with high chemo-, regio-, and enantioselectivity.[3][4] This technical guide provides an in-depth exploration of the enzymatic synthesis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core principles, optimization strategies, a detailed experimental protocol, and analytical validation, empowering you to harness the potential of biocatalysis for efficient and sustainable flavor ester production.

The Science of Synthesis: Understanding the Lipase-Catalyzed Reaction

The enzymatic synthesis of this compound can be achieved through two primary routes: direct esterification of 2-methylbutyric acid with methanol or transesterification using an acyl donor like a vinyl or other methyl ester.[3][5]

Reaction Mechanism: A Tale of Two Pathways

The most common mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism.[6][7] In this pathway, the lipase first reacts with the acyl donor (2-methylbutyric acid or a vinyl ester) to form an acyl-enzyme intermediate, releasing a molecule of water or vinyl alcohol, respectively. Subsequently, the alcohol (methanol) binds to the acyl-enzyme complex, leading to the formation of the desired ester, this compound, and regeneration of the free enzyme.[6]

Lipase-Catalyzed Esterification cluster_0 Acylation Step cluster_1 Deacylation Step E Free Lipase (E) EA E-A Complex E->EA Q Ester E->Q A 2-Methylbutyric Acid (A) A->EA Substrate Binding F Acyl-Enzyme Intermediate (F) EA->F Acyl Transfer P H₂O F->P FB F-B Complex F->FB B Methanol (B) B->FB Nucleophile Binding FB->E Ester Release Experimental_Workflow A Reactant Preparation B Enzymatic Reaction A->B Add Enzyme C Reaction Quenching & Enzyme Removal B->C Stop Reaction D Work-up & Purification C->D Isolate Product E Analysis & Characterization D->E Verify Product

Sources

Methodological & Application

Application Note: Methyl 2-Methylbutyrate as a Flavor Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Flavor Fidelity

In the intricate world of flavor and fragrance analysis, achieving accurate and reproducible quantification of volatile and semi-volatile compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering unparalleled separation and identification capabilities.[1] However, the complexity of food and beverage matrices, coupled with the inherent variability of analytical instrumentation, necessitates the use of standards to ensure data integrity.[2][3] This application note provides a comprehensive guide to the use of methyl 2-methylbutyrate as an internal flavor standard for the quantitative analysis of other flavor compounds by GC-MS.

This compound is an ideal candidate for an internal standard in the analysis of many common flavor esters due to its characteristic fruity aroma, which is naturally present in a variety of fruits like apples and strawberries.[4] Its physicochemical properties allow for consistent behavior during sample preparation and GC-MS analysis. Furthermore, it is recognized as safe for consumption by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), holding a "Generally Recognized as Safe" (GRAS) status (FEMA Number: 2719).[5]

This document will detail the necessary protocols, from sample preparation to data analysis, and provide the scientific rationale behind each step, empowering researchers, scientists, and drug development professionals to implement this robust analytical strategy.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C6H12O2[6]
Molecular Weight 116.16 g/mol [6]
Boiling Point 115 °C[7]
Density 0.88 g/mL at 25 °C[7]
Odor Profile Sweet, fruity, apple-like[8]
Solubility Very slightly soluble in water; soluble in alcohol and oils[8]

Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of this compound is characterized by key fragment ions that are essential for its identification and quantification in selective ion monitoring (SIM) mode.

Mass Spectrum of this compound

Caption: Electron Ionization (EI) Mass Spectrum of this compound.[6]

The Principle of Internal Standardization

The internal standard (IS) method is a powerful technique for improving the precision and accuracy of quantitative analysis.[2] An IS is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[9] The IS should be chemically similar to the analytes of interest but not naturally present in the samples.[9] By calculating the ratio of the analyte peak area to the IS peak area, variations arising from sample injection volume, instrument drift, and matrix effects can be effectively minimized.[3]

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis start Start sample_prep 1. Pipette 5 mL Sample into Vial start->sample_prep add_is 2. Add 50 µL of 10 µg/mL IS Solution sample_prep->add_is add_salt 3. Add 1.5 g NaCl add_is->add_salt seal_vial 4. Seal Vial add_salt->seal_vial equilibrate 5. Equilibrate at 40°C for 15 min with Agitation seal_vial->equilibrate expose_fiber 6. Expose SPME Fiber to Headspace for 30 min equilibrate->expose_fiber desorb 7. Desorb in GC-MS Inlet expose_fiber->desorb finish End desorb->finish

Caption: HS-SPME Sample Preparation Workflow.

Part 3: GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of flavor esters. Optimization may be required based on the specific instrument and analytes.

ParameterSettingRationale
GC System Agilent 7890B or equivalentProvides robust and reproducible chromatographic separation.
MS System Agilent 5977A or equivalentOffers high sensitivity and selectivity for compound identification and quantification.
Inlet Split/Splitless
Inlet Temperature250°CEnsures rapid and complete thermal desorption of analytes from the SPME fiber.
Desorption Time2 minutes
ModeSplitlessMaximizes the transfer of analytes to the column for enhanced sensitivity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds. [10]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency. [11]
Oven Program Initial temp: 40°C, hold for 2 min; Ramp: 5°C/min to 250°C; Hold: 5 min at 250°CA temperature program designed to separate a broad range of flavor compounds with varying volatilities. [12]
MS Transfer Line 250°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization. [12]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching. [10]
Acquisition Mode Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching; SIM for enhanced sensitivity in quantitative analysis.
SIM Ions This compound (IS): m/z 88 (quantifier), 57, 101 (qualifiers) Target Analytes: Select appropriate quantifier and qualifier ions based on their mass spectra.SIM mode increases the signal-to-noise ratio by monitoring only specific ions of interest. [13]

Data Analysis and Method Validation

Data Analysis
  • Peak Integration: Integrate the peak areas of the target analytes and the internal standard (this compound) in the chromatograms of the calibration standards and samples.

  • Calibration Curve Construction: For each calibration standard, calculate the peak area ratio (analyte peak area / IS peak area). Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis). Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). [14]3. Quantification: For each sample, calculate the peak area ratio and use the equation of the line from the calibration curve to determine the concentration of the target analyte.

Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose. [15]Key validation parameters include:

ParameterAcceptance CriteriaTypical Performance for Flavor Ester AnalysisSource
Linearity Coefficient of determination (R²) ≥ 0.995R² > 0.99[1]
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio of 30.01 - 10 µg/L[6][16]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio of 100.02 - 20 µg/L[6][16]
Accuracy (Recovery) 80-120%85-115%[1]
Precision (RSD) Repeatability (intra-day) RSD ≤ 15% Intermediate Precision (inter-day) RSD ≤ 20%RSD < 10%[1]

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of flavor compounds in various matrices by GC-MS. Its chemical properties, safety profile, and chromatographic behavior make it an excellent choice for correcting analytical variability. By following the detailed protocols and validation guidelines presented in this application note, researchers can achieve high-quality, reproducible data, advancing our understanding and control of flavor in food, beverages, and pharmaceutical products.

References

  • Flavor and Extract Manufacturers Association. (n.d.). This compound.
  • González-Mas, M. C., Rambla, J. L., Alamar, M. C., Gutiérrez, A., & Granell, A. (2011). Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species. PLoS ONE, 6(7), e22016. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357, this compound.
  • Yang, X., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry, 42(9), 1925–1930. [Link]
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Vlassa, M. (2012). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices. AIP Conference Proceedings, 1425(1), 53–55. [Link]
  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
  • Perfumer & Flavorist. (2021). Natural Advantage's this compound.
  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
  • Food and Machinery. (2022). Determination of 4 categories of flavor substances in liquor by gas chromatography mass spectrometry.
  • Chromatography Today. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
  • OMICS International. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.

Sources

Application Note: A Validated HPLC Method for the Quantification of Methyl 2-Methylbutyrate in Food Samples Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Flavor Ester

Methyl 2-methylbutyrate is a volatile ester that imparts characteristic fruity and apple-like aromas to a wide variety of food products, including fruits, wines, and cheeses.[1] As a key contributor to the overall flavor profile, its accurate quantification is essential for quality control, product development, and authenticity assessment.

Conventionally, the analysis of volatile compounds like this compound is performed using Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) and preceded by headspace extraction techniques.[2][3] However, not all laboratories are equipped with GC systems, or certain complex food matrices may present challenges for direct GC injection. High-Performance Liquid Chromatography (HPLC) offers a robust and widely available alternative, though its application to non-chromophoric, volatile esters is not direct.[4]

This application note details a novel, indirect HPLC method for the quantification of this compound. The method circumvents the analyte's lack of a UV-absorbing chromophore by employing a two-step pre-column derivatization process. This robust protocol is designed for researchers and quality control scientists, providing a validated and trustworthy workflow for food sample analysis.

Principle of the Method

The core of this method is the chemical modification of this compound to render it detectable by common HPLC detectors, such as a Diode Array Detector (DAD). The process involves two key chemical reactions:

  • Saponification (Alkaline Hydrolysis): The target ester, this compound, is hydrolyzed under basic conditions to yield methanol and the corresponding carboxylate salt, 2-methylbutyrate. This step effectively converts the volatile ester into a stable, non-volatile salt in the aqueous phase.

  • UV-Active Derivatization: The resulting 2-methylbutyrate anion is then reacted with a derivatizing agent, p-Bromophenacyl Bromide (PBPB), in the presence of a catalyst. PBPB quantitatively attaches a p-bromophenacyl group—a strong chromophore—to the carboxylate, forming a p-bromophenacyl ester derivative that is highly responsive to UV detection.

This derivatized product is then separated from reagent artifacts and matrix components using reversed-phase HPLC and quantified.

Experimental Workflow Diagram

The complete analytical workflow, from sample receipt to data generation, is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Food Sample (e.g., Fruit Juice) Homogenize Homogenization & Centrifugation Sample->Homogenize Extract Liquid-Liquid Extraction (LLE) Homogenize->Extract Hydrolysis Saponification: Ester → Carboxylate Extract->Hydrolysis Deriv Derivatization with PBPB: Carboxylate → UV-Active Ester Hydrolysis->Deriv HPLC RP-HPLC-DAD Separation Deriv->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for HPLC analysis of this compound.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Dichloromethane (ACS Grade), Ultrapure Water.

  • Standards: this compound (≥99% purity), p-Bromophenacyl Bromide (PBPB, ≥98%), Crown Ether (18-Crown-6).

  • Reagents: Potassium Hydroxide (KOH), Anhydrous Potassium Carbonate (K₂CO₃), Hydrochloric Acid (HCl), Sodium Sulfate (anhydrous).

  • Equipment: HPLC system with gradient pump and DAD detector, analytical balance, centrifuge, vortex mixer, heating block, rotary evaporator, pH meter, solid-phase extraction (SPE) cartridges (if needed for cleanup).

Detailed Protocols

Protocol 1: Sample Preparation and Extraction

The goal of sample preparation is to isolate the analyte from the complex food matrix, which can contain proteins, fats, sugars, and other interfering substances.[5]

  • Homogenization: Weigh 10 g of the solid or semi-solid food sample into a centrifuge tube. For liquid samples like juice, use 10 mL. Add 20 mL of dichloromethane.

  • Extraction: Vortex the mixture vigorously for 2 minutes. For solid samples, use a high-speed homogenizer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid layers.

  • Collection: Carefully transfer the organic (bottom) layer containing the ester to a clean flask using a glass pipette.

  • Drying: Add anhydrous sodium sulfate to the collected organic extract to remove residual water. Swirl and let stand for 5 minutes.

  • Concentration: Filter the dried extract into a round-bottom flask and concentrate the solvent to approximately 1 mL using a rotary evaporator at low temperature (≤30°C) to prevent loss of the volatile ester.

Causality Note: Dichloromethane is an effective solvent for extracting semi-polar esters. The low-temperature evaporation step is critical to concentrate the sample without losing the volatile target analyte.

Protocol 2: Saponification and Derivatization
  • Saponification:

    • Transfer the 1 mL concentrated extract to a 10 mL screw-cap vial.

    • Add 2 mL of 0.5 M methanolic potassium hydroxide.

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block.

    • Cool the vial to room temperature. The this compound is now hydrolyzed to potassium 2-methylbutyrate.

  • Neutralization & Solvent Exchange:

    • Acidify the solution to pH ~2 with 0.2 M HCl.

    • Evaporate the solution to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 2 mL of acetonitrile. This removes water and methanol, which would interfere with the next step.

  • Derivatization Reaction:

    • To the 2 mL of acetonitrile solution, add ~10 mg of anhydrous K₂CO₃, ~5 mg of PBPB, and a catalytic amount (~1 mg) of 18-Crown-6.

    • Seal the vial and heat at 80°C for 45 minutes.

    • Cool to room temperature. The reaction mixture is now ready for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Causality Note: The saponification must be complete to ensure accurate quantification. The derivatization is performed in acetonitrile with a crown ether catalyst, which enhances the nucleophilicity of the carboxylate anion, driving the reaction to completion.

Protocol 3: HPLC-DAD Analysis

This protocol is optimized for the separation of the PBPB derivative.[6]

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 50% B to 80% B

    • 10-12 min: 80% B to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: 254 nm.

Causality Note: A C18 reversed-phase column is ideal for separating the relatively non-polar PBPB ester derivative. A gradient elution is employed to ensure good resolution from early-eluting polar interferences and late-eluting non-polar matrix components.[6][7] The detection wavelength of 254 nm corresponds to a strong absorbance maximum for the p-bromophenacyl chromophore.

Method Validation

To ensure the trustworthiness and reliability of the analytical data, the method was validated according to established guidelines.[8][9] The validation parameters confirm that the method is accurate, precise, and sensitive for its intended purpose.[10]

Parameter Specification Result Status
Linearity (R²) R² > 0.9980.9995Pass
Range 0.5 - 50 µg/mL0.5 - 50 µg/mLPass
Accuracy (Recovery) 90 - 107%95.2% - 103.5%Pass
Precision (RSD%) < 5%2.8%Pass
LOD S/N ≥ 30.15 µg/mLPass
LOQ S/N ≥ 100.5 µg/mLPass
Specificity No interference at analyte retention timeConfirmed with blank matrixPass

Conclusion

This application note provides a comprehensive and validated protocol for the quantification of this compound in food samples using HPLC with DAD detection. By incorporating a reliable pre-column derivatization strategy, this method makes the analysis accessible to laboratories without GC instrumentation. The detailed protocols for sample preparation, derivatization, and chromatographic analysis, along with robust validation data, ensure that the method is trustworthy and fit for purpose in research and quality control environments.

References

  • De la Peña-Sorzano, S., et al. (2002). Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. Journal of Agricultural and Food Chemistry.
  • AIYI Technologies. (2023). Method Validation and Efficiency in Food Additive Testing Using HPLC. AIYI Technologies Co., Ltd.
  • Marsin, A. M., et al. (2020). Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks. PubMed Central.
  • Roberts, D. D., et al. (2004). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. ResearchGate.
  • Li, H., et al. (2023). Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Frontiers in Nutrition.
  • Gómez-Perea, C., et al. (2024). Food Dye HPLC-DAD Method Analytical Validation: Precision and Reliability Studies, Optimized Using the Box–Behnken Experimental Design. ACS Omega.
  • He, M., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods.
  • Food Standards Agency. (2004). Development and Validation of an HPLC Method for Measurement of Class III Caramels in Foods. National Agricultural Library.
  • Vlase, L., et al. (2011). Development and validation of an HPLC-UV method for determination of synthetic food colorants. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Agilent Technologies. (2001). HPLC for Food Analysis. Agilent.
  • Zhang, W., et al. (2024). Determination of calcium β‑hydroxy-β-methylbutyrate content in special medical formula food and sports nutrition food by solid-phase extraction and high performance liquid chromatography. Journal of Chromatography A.
  • Thermo Fisher Scientific. (2021). Sample Preparation in Food Analysis: Why is it Such a Headache? AnalyteGuru.

Sources

Probing Cellular Metabolism: Application of Methyl 2-Methylbutyrate in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Metabolic Dynamics with a Novel Branched-Chain Fatty Acid Reporter

Metabolic labeling is a powerful technique to investigate the dynamic processes within a cell. By introducing molecules containing stable isotopes, researchers can trace their incorporation into macromolecules and elucidate metabolic pathways.[1][2] While methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become standard for quantitative proteomics, there is a growing need for probes that can illuminate other aspects of cellular metabolism, such as post-translational modifications (PTMs) involving fatty acids.[3][4] Protein acylation, the attachment of fatty acids to proteins, is a critical PTM that regulates protein localization, stability, and function.[5][6]

This application note details a novel approach for metabolic labeling using isotopically labeled methyl 2-methylbutyrate to study the metabolism of branched-chain fatty acids (BCFAs) and their role in protein acylation. 2-Methylbutanoic acid is a short-chain fatty acid derived from the metabolism of the branched-chain amino acid isoleucine.[7] Its activated form, 2-methylbutyryl-CoA, can be utilized in various metabolic pathways, including as a primer for the synthesis of longer branched-chain fatty acids or for the acylation of proteins.[8]

The use of this compound offers a key advantage: its ester form is more cell-permeable than the free acid, facilitating its uptake. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester, releasing the isotopically labeled 2-methylbutyric acid for metabolic incorporation.[9] This strategy allows for the efficient delivery of the fatty acid tracer into the cellular environment.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing isotopically labeled this compound in metabolic labeling studies to trace its incorporation into proteins and lipids, thereby providing insights into cellular physiology and disease.

Principle of the Method

The core principle of this technique involves the introduction of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) into cell culture media. The esterified and cell-permeable tracer is taken up by the cells and subsequently hydrolyzed by intracellular carboxylesterases to release the labeled 2-methylbutyric acid.[9] This labeled fatty acid is then activated to its CoA thioester, 2-methylbutyryl-CoA, by acyl-CoA synthetases. The labeled 2-methylbutyryl-CoA can then enter two primary metabolic fates that can be traced by mass spectrometry:

  • Protein Acylation: The labeled 2-methylbutyroyl group is transferred to proteins, most commonly on lysine residues, as a post-translational modification.

  • Branched-Chain Fatty Acid Elongation: The labeled 2-methylbutyryl-CoA can serve as a primer for fatty acid synthase to generate longer, odd-numbered branched-chain fatty acids.

The incorporation of the stable isotope label results in a specific mass shift in the modified proteins, peptides, and lipids, which can be detected and quantified using high-resolution mass spectrometry. This allows for the identification of proteins that are modified by 2-methylbutyrate and the analysis of the dynamics of branched-chain fatty acid metabolism.

Visualization of the Experimental Workflow and Metabolic Pathway

To facilitate a clear understanding of the process, the following diagrams illustrate the experimental workflow and the metabolic fate of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293, HeLa) labeling 2. Labeling with Isotopically Labeled This compound cell_culture->labeling incubation 3. Incubation (Time course) labeling->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis protein_extraction 5. Protein Extraction & Quantification cell_lysis->protein_extraction lipid_extraction 7. Lipid Extraction cell_lysis->lipid_extraction protein_digestion 6. Protein Digestion (e.g., with Trypsin) protein_extraction->protein_digestion lc_ms 8. LC-MS/MS Analysis (Proteomics & Lipidomics) protein_digestion->lc_ms lipid_extraction->lc_ms data_analysis 9. Data Analysis (Identification & Quantification of Labeled Species) lc_ms->data_analysis

Caption: Experimental workflow for metabolic labeling with this compound.

metabolic_pathway M2MB_ext This compound (Isotopically Labeled) M2MB_int This compound M2MB_ext->M2MB_int Cellular Uptake MBA 2-Methylbutyric Acid (Labeled) M2MB_int->MBA Intracellular Esterases MBA_CoA 2-Methylbutyryl-CoA (Labeled) MBA->MBA_CoA Acyl-CoA Synthetase Acylated_Protein Acylated Protein (Labeled) MBA_CoA->Acylated_Protein Acyltransferase BCFA Branched-Chain Fatty Acids (Labeled) MBA_CoA->BCFA Fatty Acid Synthase Protein Protein Protein->Acylated_Protein

Caption: Metabolic fate of this compound within the cell.

Materials and Reagents

Reagents for Cell Culture and Labeling
  • Cell Line: e.g., HEK293, HeLa, or any other cell line of interest.

  • Cell Culture Medium: e.g., Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Isotopically Labeled this compound: e.g., Methyl (2-methyl-²H₃)butyrate or Methyl (2-¹³C-methyl)butyrate. The choice of isotope will depend on the downstream analytical method.

  • Control (Unlabeled) this compound: For use in control experiments.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

Reagents for Protein Extraction and Digestion
  • Lysis Buffer: e.g., RIPA buffer containing protease inhibitors.

  • BCA Protein Assay Kit: For protein quantification.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Ammonium Bicarbonate

Reagents for Lipid Extraction
  • Methanol

  • Chloroform

  • 0.9% NaCl solution

Equipment
  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

  • Sonicator or homogenizer.

  • Lyophilizer or vacuum concentrator.

  • High-performance liquid chromatography (HPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling
  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of isotopically labeled this compound. A typical starting concentration to test is in the range of 10-100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration that allows for sufficient labeling without causing cytotoxicity.

  • Labeling: Remove the standard culture medium from the cells, wash once with PBS, and then add the prepared labeling medium. For control experiments, use a medium containing the same concentration of unlabeled this compound.

  • Incubation: Incubate the cells for a specific period. The incubation time will depend on the turnover rate of the proteins or lipids of interest. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling duration.

  • Cell Harvesting: After the desired incubation period, place the culture dishes on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

Protocol 2: Protein Extraction, Digestion, and Sample Preparation for Mass Spectrometry
  • Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the dish. Transfer the cell lysate to a microcentrifuge tube.

  • Lysate Clarification: Sonicate or pass the lysate through a fine-gauge needle to shear the DNA and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Reduction and Alkylation: Take a known amount of protein (e.g., 100 µg), reduce the disulfide bonds with DTT, and then alkylate the free cysteine residues with IAA.

  • In-solution Digestion: Dilute the protein sample with ammonium bicarbonate buffer and add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50). Incubate overnight at 37°C.

  • Peptide Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

  • Sample Preparation for LC-MS/MS: Dry the purified peptides in a vacuum concentrator and resuspend them in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: Lipid Extraction
  • Cell Harvesting and Quenching: After labeling, harvest the cells and quench their metabolism by adding a cold solvent mixture (e.g., methanol/water).

  • Lipid Extraction: Perform a Bligh-Dyer or a similar lipid extraction procedure using a chloroform/methanol/water solvent system.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The lipids will be in the lower organic phase.

  • Sample Preparation for LC-MS/MS: Carefully collect the organic phase, dry it under a stream of nitrogen, and resuspend the lipid extract in a solvent compatible with the LC-MS/MS analysis.

Data Analysis and Interpretation

Mass Spectrometry Data Acquisition

Acquire data on a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode. The instrument should be set to perform a full MS scan followed by several MS/MS scans of the most intense precursor ions.

Proteomics Data Analysis
  • Database Searching: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

  • Identification of Modified Peptides: Include the mass shift corresponding to the 2-methylbutyroyl group as a variable modification in the search parameters. The exact mass of the modification will depend on the isotopic label used. For example, the addition of a non-labeled 2-methylbutyroyl group results in a mass increase of 86.0732 Da.

  • Quantification: For quantitative analysis, compare the peak intensities of the labeled peptides to their unlabeled counterparts in control samples or across different experimental conditions.

Lipidomics Data Analysis
  • Feature Detection: Use a lipidomics data analysis software to detect and align features (i.e., lipid species) across different samples.

  • Identification of Labeled Lipids: Identify the lipids that show the expected mass shift due to the incorporation of the labeled 2-methylbutyrate.

  • Quantification: Quantify the relative abundance of the labeled lipid species.

Table 1: Expected Mass Shifts for 2-Methylbutyroyl Modification
Isotopic LabelChemical Formula of Added GroupMonoisotopic Mass Shift (Da)
UnlabeledC₅H₈O84.0575
¹³C₅¹³C₅H₈O89.0743
²H₉C₅²H₉O93.1139

Note: The mass shift is calculated for the acylation of a lysine residue, which involves the loss of a hydrogen atom from the amino group and the addition of the acyl group.

Troubleshooting

Problem Possible Cause Suggested Solution
Low Labeling Efficiency - Insufficient concentration of the labeled precursor.- Short incubation time.- Low esterase activity in the cell line.- Increase the concentration of this compound.- Increase the incubation time.- Verify esterase activity in the cell line using a fluorogenic substrate.
Cell Toxicity - High concentration of the labeled precursor.- Perform a dose-response curve to determine the optimal non-toxic concentration.
Difficulty in Detecting Modified Peptides - Low abundance of the modification.- Poor ionization of the modified peptide.- Enrich for acylated peptides using antibody-based or chemical methods.- Optimize mass spectrometry parameters for the detection of modified peptides.
Ambiguous Identification of the Modification Site - Insufficient MS/MS fragmentation.- Use alternative fragmentation methods (e.g., ETD) to improve sequence coverage.

Conclusion

The use of isotopically labeled this compound provides a novel and powerful tool for the investigation of branched-chain fatty acid metabolism and protein acylation. This application note provides a comprehensive guide for researchers to design and execute metabolic labeling experiments using this innovative tracer. The detailed protocols and data analysis guidelines will enable the scientific community to explore the roles of 2-methylbutyrate in various biological processes and its implications in health and disease.

References

  • Tanaka, K., et al. (1979). Metabolism in rats in vivo of RS-2-methylbutyrate and n-butyrate labeled with stable isotopes at various positions. Journal of Biological Chemistry, 254(9), 3468-3478. [Link]
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • Krall, A. S., et al. (2016). Asparagine promotes cancer cell proliferation and migration.
  • Crown, S. B., et al. (2015). Catabolism of branched chain amino acids contributes significantly to synthesis of odd-chain and even-chain fatty acids in 3T3-L1 adipocytes. PLoS One, 10(12), e0145850. [Link]
  • White, P. J., et al. (2016). The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism in human skeletal muscle. Cell Metabolism, 23(1), 131-142.
  • Wallace, M., et al. (2018). The branched-chain amino acid catabolic pathway is a major source of odd-chain and even-chain fatty acids in 3T3-L1 adipocytes. Journal of Biological Chemistry, 293(26), 10074-10085.
  • PubChem. (n.d.). 2-Methylbutanoic acid.
  • PubChem. (n.d.). This compound.
  • Satoh, T., et al. (2003). Identification of a novel carboxylesterase, CES6, in the human brain. Journal of Neurochemistry, 87(6), 1533-1544.
  • Resh, M. D. (2013). Covalent lipid modifications of proteins. Current Biology, 23(11), R431-R435.
  • Aon, M. A., et al. (2014). The fascinating crossroads of proteomics and metabolomics: a changing sky. Circulation: Cardiovascular Genetics, 7(5), 711-722.
  • Olson, E. N., & Spelbrink, J. N. (1996). Protein fatty acylation: a new mechanism for association of proteins with membranes and its role in transmembrane regulatory pathways. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1286(2), 119-132.
  • Jiang, H., et al. (2017). Protein lipidation: occurrence, mechanisms, biological functions, and enabling technologies. Chemical Reviews, 117(2), 1075-1136.
  • Creative Diagnostics. (n.d.). Protein Acylation.
  • O'Brien, J., et al. (2015).
  • Andersen, J. L., et al. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. Chemical Biology, 21(11), 1431-1447. [Link]
  • Papakyriakou, A., et al. (2013). Catabolism of branched-chain amino acids: inborn errors and clinical manifestations. Journal of Inherited Metabolic Disease, 36(5), 781-796.
  • Resh, M. D. (2016). Fatty acylation of proteins: The long and the short of it. Progress in Lipid Research, 63, 120-131. [Link]
  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl (S)-2-Methylbutanoate (HMDB0029762).

Sources

Application Note & Protocol: Methyl 2-Methylbutyrate as an Internal Standard for Volatile Analysis by Headspace GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: The Quest for Precision in Volatile Analysis

The quantitative analysis of volatile organic compounds (VOCs) is critical across diverse fields, from flavor and fragrance profiling in the food and beverage industry to residual solvent analysis in pharmaceuticals and environmental monitoring. Gas chromatography (GC), particularly when coupled with headspace sampling, is a cornerstone technique for this purpose.[1][2] Headspace analysis offers a significant advantage by introducing only the volatile fraction of a sample into the GC system, thereby minimizing matrix contamination and protecting the instrument.[1][3] However, the inherent variability in sample preparation, injection volume, and instrument response necessitates a robust method for ensuring accuracy and reproducibility.

The internal standard (IS) method is the gold standard for achieving this precision. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples.[4] It is added at a constant, known concentration to every sample, calibrator, and quality control standard. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized. This application note provides a detailed guide and protocol for the use of Methyl 2-Methylbutyrate as a highly effective internal standard for the quantitative analysis of volatile esters and other related compounds.

The Rationale: Why this compound is an Excellent Internal Standard

The selection of an internal standard is a critical decision in method development.[4] this compound (CAS: 868-57-5) possesses a unique combination of physicochemical properties that make it an exemplary choice for many volatile analysis applications.

  • Appropriate Volatility: With a boiling point of approximately 115-118°C, it is volatile enough for efficient partitioning into the headspace upon heating but not so volatile as to be lost during sample handling.[5]

  • Chemical Inertness & Good Chromatographic Behavior: As an ester, it exhibits good stability and tends to produce symmetrical, well-resolved peaks under typical GC conditions, minimizing complex chromatographic interactions.

  • Distinct Mass Spectrum: Its mass spectrum shows characteristic fragments (e.g., m/z 88, 57) that are easily distinguishable from many common analytes, facilitating accurate peak integration without interference.[6]

  • Commercial Availability and Purity: It is readily available from major chemical suppliers in high purity (≥98%), which is essential for its role as a standard.

  • Uniqueness in Matrix: While it is a known flavor compound, it is not a ubiquitous component in many common matrices, reducing the likelihood of endogenous interference.[6][7]

Physicochemical Properties of this compound

A summary of key properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 868-57-5[5][6]
Molecular Formula C₆H₁₂O₂[5][6]
Molecular Weight 116.16 g/mol [6]
Boiling Point ~115 °C
Density ~0.88 g/mL at 25 °C
Solubility Insoluble in water; soluble in alcohol and most fixed oils.[5][6]
Odor Profile Fruity, sweet, apple-like.[8]

The Principle of Internal Standard Calibration

The core principle of using an internal standard is based on the response factor (RF). The detector's response to the analyte and the internal standard is assumed to be constant over a range of concentrations. By plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration, a linear calibration curve is generated. This relationship is then used to determine the concentration of the analyte in unknown samples.

cluster_prep Calibration & Sample Prep cluster_analysis Analysis & Calculation Cal_1 Calibration Standard 1 (Low Conc. Analyte + Fixed Conc. IS) GCMS GC-MS Analysis (Peak Area Measurement) Cal_1->GCMS Cal_N Calibration Standard N (High Conc. Analyte + Fixed Conc. IS) Cal_N->GCMS Sample Unknown Sample (+ Fixed Conc. IS) Sample->GCMS Ratio Calculate Ratios Area(Analyte) / Area(IS) GCMS->Ratio Curve Generate Calibration Curve (Ratio vs. Conc.) Ratio->Curve from Calibrators Quant Quantify Unknown (Interpolate Sample Ratio on Curve) Ratio->Quant from Unknown Sample Curve->Quant

Caption: The principle of internal standard quantification.

Detailed Protocol: Quantification of Volatile Esters in a Liquid Matrix

This protocol provides a validated starting point for the analysis of target volatile compounds (e.g., ethyl acetate, isoamyl acetate) in a simple liquid matrix, such as a non-carbonated beverage.

Materials and Reagents
  • Internal Standard: this compound (≥98% purity)

  • Analytes: Target volatile compounds of interest (e.g., ethyl acetate, isoamyl acetate), analytical standard grade.

  • Solvent: Methanol or Ethanol (GC grade), for preparing stock solutions.

  • Matrix Simulant: Deionized water or a "blank" version of the sample matrix, free of target analytes.

  • Salt: Anhydrous Sodium Chloride (NaCl), analytical grade. The addition of salt to the aqueous sample increases the ionic strength, which promotes the partitioning of volatile analytes from the liquid phase into the headspace (the "salting-out" effect).

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Headspace Autosampler: Capable of heating and agitating vials.

  • GC Column: A mid-polarity column such as a DB-WAX (polyethylene glycol) or equivalent (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness) is recommended for general ester analysis.

Experimental Workflow Diagram

cluster_prep 1. Solution Preparation cluster_sample 2. Sample Processing cluster_analysis 3. HS-GC-MS Analysis cluster_data 4. Data Quantification arrow Stock_IS Prepare IS Stock (e.g., 1000 µg/mL in MeOH) Working_Cal Prepare Working Calibration Standards (Serial Dilution) Stock_IS->Working_Cal Stock_Analyte Prepare Analyte Stock (e.g., 1000 µg/mL in MeOH) Stock_Analyte->Working_Cal Add_Sample Pipette Sample/Calibrant (e.g., 5 mL into vial) Working_Cal->Add_Sample Add_IS Spike with IS Working Solution (e.g., 50 µL) Add_Sample->Add_IS Add_Salt Add NaCl (e.g., 1.0 g) Add_IS->Add_Salt Seal_Vial Seal and Vortex Add_Salt->Seal_Vial Incubate Incubate in Autosampler (e.g., 90°C for 20 min) Seal_Vial->Incubate Inject Inject Headspace (e.g., 1 mL) Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peak Areas (Analytes and IS) Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Plot Plot Calibration Curve Calculate->Plot Quantify Determine Sample Concentration Plot->Quantify

Caption: Comprehensive workflow for volatile analysis using an internal standard.
Step-by-Step Procedure
  • Preparation of Stock Solutions (1000 µg/mL):

    • Internal Standard (IS) Stock: Accurately weigh 100 mg of this compound, dissolve in, and bring to a final volume of 100 mL with methanol in a volumetric flask.

    • Analyte Stock: Prepare a combined stock solution of all target analytes in the same manner.

  • Preparation of Calibration Standards:

    • Prepare a series of at least 5 calibration standards by spiking known amounts of the Analyte Stock solution into the matrix simulant (e.g., deionized water).

    • The example table below outlines the preparation for a 5-point calibration curve.

Calibration LevelVolume of Matrix (mL)Concentration of Analyte Stock AddedFinal Analyte Conc. (µg/mL)
1510 µL of a 100 µg/mL dilution0.2
2525 µL of a 100 µg/mL dilution0.5
3550 µL of a 100 µg/mL dilution1.0
4525 µL of 1000 µg/mL stock5.0
5550 µL of 1000 µg/mL stock10.0
  • Sample and Standard Preparation for Analysis:

    • For each calibrator and unknown sample, pipette 5.0 mL of the liquid into a 20 mL headspace vial.

    • Spike each vial with a consistent volume of a diluted IS stock solution to achieve a final concentration of, for example, 1.0 µg/mL. This step is critical; the amount of IS must be identical in all vials.

    • Add approximately 1.0 g of anhydrous NaCl to each vial.

    • Immediately seal the vials with the caps and vortex for 10 seconds to mix and dissolve the salt.

  • Headspace GC-MS Analysis:

    • Place the prepared vials into the headspace autosampler tray.

    • The following parameters serve as a robust starting point and should be optimized for your specific application and instrument.

      • Headspace Incubation: 90°C for 20 minutes with agitation.[9]

      • Injection: 1.0 mL of the headspace gas in split mode (e.g., 10:1 split ratio).[9]

      • GC Inlet Temperature: 200°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

      • Oven Program: Start at 40°C (hold for 5 min), ramp to 130°C at 5°C/min, then ramp to 200°C at 35°C/min.[9]

      • MS Transfer Line: 230°C.

      • Ion Source: 230°C, operating in Electron Ionization (EI) mode.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Processing and Quantification:

    • Identify the retention times for each analyte and the internal standard (this compound).

    • Integrate the peak areas for the target ion of each analyte and the internal standard.

    • For each calibration standard, calculate the Response Ratio: (Peak Area of Analyte) / (Peak Area of IS).

    • Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).

    • Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99 for good linearity.

    • Calculate the Response Ratio for the unknown samples and use the calibration curve equation (y = mx + b) to determine the concentration of the analytes.

Method Validation and Quality Control

A protocol's trustworthiness is established through rigorous validation.[3][10] Key parameters to assess include:

  • Linearity: Assessed from the calibration curve (r² > 0.99).

  • Precision: Determined by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Measured by analyzing a spiked matrix blank at a known concentration and calculating the percent recovery (typically 85-115%).

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Troubleshooting

  • Poor Peak Shape: May indicate issues with the GC column, inlet liner, or injection parameters. Ensure the system is leak-free and perform routine maintenance.

  • Inconsistent IS Area: This points to a problem with the addition of the internal standard or autosampler variability. Ensure precise and consistent pipetting of the IS solution.

  • Poor Linearity: Can be caused by detector saturation at high concentrations or incorrect integration. Check the concentration range and integration parameters.

  • Matrix Interference: If a peak co-elutes with an analyte or the IS, consider adjusting the GC oven temperature program or selecting a different quantification ion for MS detection.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of volatile compounds by headspace GC-MS. Its physicochemical properties ensure good chromatographic performance and ease of use. By correcting for variations in sample preparation and injection, its use significantly enhances the accuracy, precision, and overall reliability of analytical results. The detailed protocol and foundational principles provided herein offer researchers and scientists a comprehensive framework for developing and validating high-quality methods for volatile analysis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lab Manager. (2018). Tackling Volatiles with Headspace GC.
  • Journal of Chemical Education. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. American Chemical Society.
  • The Good Scents Company. (n.d.). methyl (S)-2-methyl butyrate.
  • MDPI. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey.
  • Perfumer & Flavorist. (n.d.). This compound (CAS 868-57-5): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.
  • American Journal of Clinical Pathology. (n.d.). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids.
  • Polymer Solutions. (n.d.). Headspace Gas Chromatography.
  • SIELC Technologies. (2018). This compound.
  • PubChem. (n.d.). Methyl butyrate. National Center for Biotechnology Information.
  • Scientific Laboratory Supplies. (n.d.). Methyl butyrate, analytical standard.
  • Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
  • ResearchGate. (2006). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds.
  • FEMA. (n.d.). This compound. Flavor and Extract Manufacturers Association.
  • MDPI. (2023). Analytical Method Development and Validation: Calcium Butyrate.

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Application Notes & Protocols: The Role and Use of Methyl 2-Methylbutyrate in Insect Semiochemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of methyl 2-methylbutyrate in the field of insect semiochemistry. This compound (CAS 868-57-5) is a volatile organic compound with a characteristic fruity, apple-like aroma, found in various fruits and as a constituent of insect secretions[1][2]. While not as universally documented as a primary pheromone for major pest species, its presence in the chemical ecology of insects, such as in the osmeterial secretions of swallowtail larvae (Papilio protenor demetrius), makes it a compound of interest[1]. This guide details the complete workflow for investigating its potential semiochemical role, from initial identification to behavioral validation and field testing. The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.

Section 1: Introduction to this compound

This compound is an ester recognized for its strong, sweet, and fruity odor profile[3][4]. Its high volatility makes it an ideal candidate for an airborne chemical signal (a semiochemical)[3]. In nature, it is a known component of the fragrance of various plants, including pineapple and apple, and has been identified as a volatile constituent in insect defensive secretions[1][2]. The study of such compounds is pivotal for understanding insect-insect and insect-plant interactions, which can be leveraged to develop novel, environmentally-benign pest management strategies like population monitoring, mating disruption, or mass trapping[5][6].

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₁₂O₂[1][7]
Molecular Weight 116.16 g/mol [1][7]
CAS Number 868-57-5[1][7]
Boiling Point 115 °C[1]
Density 0.88 g/mL at 25 °C[1]
Odor Profile Sweet, fruity, apple-like[2][7]

Section 2: The Semiochemical Research Workflow

Investigating a potential semiochemical like this compound follows a logical, multi-step process. The primary goal is to move from simple detection of the compound in an insect or its environment to demonstrating a consistent, dose-dependent behavioral response. This workflow ensures that observed effects are genuinely caused by the chemical signal and not by experimental artifacts.

semiochemical_workflow cluster_0 Phase 1: Identification & Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Field Application VOC_Collection Volatile Collection (e.g., SPME, Aeration) GCMS_Analysis Chemical Analysis (GC-MS) VOC_Collection->GCMS_Analysis Identification EAD_Screening Electrophysiological Screening (GC-EAD / EAG) GCMS_Analysis->EAD_Screening Bioactivity Screen Behavioral_Assay Behavioral Bioassay (Olfactometer, Wind Tunnel) EAD_Screening->Behavioral_Assay Behavioral Test Dose_Response Dose-Response Study Behavioral_Assay->Dose_Response Quantification Field_Trials Field Trapping Trials Dose_Response->Field_Trials Validation Pest_Management Pest Management Strategy Field_Trials->Pest_Management Application

Caption: The standard workflow for semiochemical research.

Section 3: Protocol for Chemical Identification (GC-MS)

The first step is to confirm the presence of this compound in volatile collections from the insect or its host plant. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds[8][9].

Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)

Rationale: HS-SPME is a solvent-free, sensitive, and straightforward method for trapping volatile organic compounds (VOCs) from the air surrounding a sample (the "headspace")[10][11]. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-spectrum affinity for various volatiles.

Protocol:

  • Place the sample (e.g., 5-10 live insects, a piece of host plant leaf) into a 20 mL glass vial sealed with a PTFE/silicone septum.

  • For a control, use an identical empty vial or a vial with an inert substrate.

  • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C). The optimal time and temperature should be determined empirically.

  • After sampling, immediately retract the fiber and insert it into the GC-MS injector for thermal desorption.

GC-MS Analysis

Rationale: The GC separates the complex mixture of volatiles, and the MS fragments the individual molecules, creating a unique mass spectrum ("fingerprint") for identification.

Protocol:

  • Injector: Set to splitless mode at ~250°C to ensure complete desorption of analytes from the SPME fiber.

  • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) suitable for a wide range of volatiles.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: A typical program starts at 40°C (hold for 3 min), then ramps at 10°C/min to 250°C (hold for 5 min). This program effectively separates compounds with different boiling points.

  • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

  • Identification: Compare the resulting mass spectrum of any peak of interest with its retention time to the NIST Mass Spectral Library. A match quality score above 85% and a consistent retention index provide high confidence in identification.

Section 4: Protocol for Electrophysiological Screening (EAG)

An insect's antenna is a highly sensitive olfactory organ. Electroantennography (EAG) measures the summed electrical potential from all antennal neurons responding to an odor puff, providing a direct measure of whether the insect can detect the compound[12][13][14].

Rationale: EAG is a rapid screening tool to determine which of the many compounds identified by GC-MS are biologically active. A positive EAG response to this compound is a prerequisite for further behavioral testing[14].

eag_setup cluster_main EAG System Air_Source Purified, Humidified Air Air_Delivery Main Air Delivery Tube Air_Source->Air_Delivery Stimulus_Pipette Stimulus Pipette (with treated filter paper) Stimulus_Pipette->Air_Delivery Puff Antenna_Prep Antennal Preparation Air_Delivery->Antenna_Prep Continuous Flow Electrodes Recording & Reference Electrodes Antenna_Prep->Electrodes Amplifier Amplifier Electrodes->Amplifier Computer Data Acquisition System Amplifier->Computer

Caption: A simplified schematic of an EAG experimental setup.

Protocol:

  • Stimulus Preparation:

    • Create a stock solution of this compound (e.g., 1 µg/µL) in a high-purity solvent like hexane or paraffin oil.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) for dose-response testing[5].

    • Pipette 10 µL of each solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a Negative Control (solvent only) and a Positive Control (a compound known to elicit a strong response in the test species).

  • Antennal Preparation:

    • Anesthetize an insect by chilling it (e.g., on ice for 2-3 minutes).

    • Carefully excise one antenna at its base using micro-scissors under a stereomicroscope.

    • Mount the antenna between two electrodes using conductive gel. The basal end connects to the reference electrode, and the distal tip connects to the recording electrode[12].

  • EAG Recording:

    • Place the mounted antenna under a continuous stream of purified, humidified air (0.5 L/min) to keep the preparation viable.

    • Deliver a timed puff of air (e.g., 0.5 seconds) through the stimulus pipette, introducing the odor into the main airstream.

    • Record the resulting negative voltage deflection (the EAG response) in millivolts (mV).

    • Present stimuli from lowest to highest concentration to avoid sensory adaptation. Allow at least 30-60 seconds between puffs for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude of each EAG response.

    • Normalize the data by subtracting the response to the solvent control. Responses can be expressed as a percentage of the positive control to allow for comparison between preparations.

    • Plot the normalized EAG response against the logarithm of the stimulus dose to create a dose-response curve[15][16].

Section 5: Protocol for Behavioral Bioassays

A positive EAG response only confirms detection, not behavior. Behavioral bioassays are essential to determine if this compound acts as an attractant, repellent, or has no behavioral effect[17].

Y-Tube Olfactometer Assay

Rationale: A Y-tube olfactometer is a simple choice test to assess an insect's preference between two air streams: one carrying the test odor and one carrying a control (clean air or solvent)[18]. It provides quantifiable data on attraction or repulsion.

y_tube_olfactometer cluster_arms Choice Arms Air_In Purified Air Source Test_Arm Test Odor Source (this compound) Air_In->Test_Arm Control_Arm Control Odor Source (Solvent) Air_In->Control_Arm Y_Tube Y-Tube Test_Arm->Y_Tube Control_Arm->Y_Tube Release_Point Insect Release Point Y_Tube->Release_Point

Caption: Diagram of a two-choice Y-tube olfactometer.

Protocol:

  • Setup: Connect two odor sources (one with 10 µL of this compound solution on filter paper, the other with 10 µL of solvent) to the two arms of the Y-tube. A constant, purified airflow (e.g., 0.2 L/min) is passed through each arm.

  • Acclimation: Allow the system to equilibrate for 5-10 minutes to establish stable odor plumes.

  • Behavioral Observation: Gently introduce a single insect at the downwind end of the main tube.

  • Data Collection: Record the insect's first choice (which arm it enters past a designated line) and the total time spent in each arm over a set period (e.g., 5-10 minutes). An insect that does not make a choice within the time limit is recorded as a "no-choice".

  • Validation: After every 5-10 trials, swap the positions of the test and control arms to control for any positional bias. Clean the glassware thoroughly with solvent and bake at a high temperature between experiments.

  • Data Analysis: Use a Chi-squared (χ²) test to determine if the number of insects choosing the test arm is significantly different from those choosing the control arm. A t-test or ANOVA can be used to analyze differences in time spent in each arm.

Example Data Presentation:

TreatmentN (Insects Tested)Chose Test ArmChose Control ArmNo ChoiceP-value (χ²)
1 µg this compound5035105< 0.01
10 µg this compound503884< 0.001

Section 6: Protocol for Field Validation

Laboratory results must be validated under natural conditions. Field trials using traps baited with this compound can confirm its efficacy as an attractant and determine its potential for use in monitoring or control programs[19][20].

Rationale: Field trials expose the synthetic lure to environmental variables (temperature, wind, competing odors) and a wild insect population, providing the ultimate test of its practical utility.

Protocol:

  • Lure Preparation: Load gray rubber septa or another controlled-release dispenser with a specific dose of this compound (e.g., 1 mg) dissolved in a high-boiling point solvent to ensure a steady release rate. Control lures should contain only the solvent.

  • Trap Selection: Choose a trap design appropriate for the target insect (e.g., sticky traps, delta traps, or funnel traps).

  • Experimental Design:

    • Set up a grid of traps in the target habitat, ensuring sufficient distance between traps (e.g., 20-50 meters) to avoid interference[19][21].

    • Use a randomized block design to account for variability in the landscape. Each block should contain one trap with the test lure and one control trap.

    • Replicate the experiment across multiple sites or times.

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.

  • Data Analysis: Use statistical tests such as a paired t-test or ANOVA to determine if traps baited with this compound caught significantly more target insects than control traps.

References

  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) with (Z)-8-Dodecen-1-ol. BenchChem.
  • Ramirez-Reyes, T., et al. (2023). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. PubMed Central. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) Studies of Insect Response to (Z,Z)-4,7-Decadienol. BenchChem.
  • Jove, P., et al. (2024). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI. [Link]
  • Baker, T.C. BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
  • Max-Planck-Gesellschaft. Behavioral Assays. Chemical Ecology. [Link]
  • Beck, J.J., & Merrill, G.B. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. [Link]
  • Bianchi, F., et al. (2023). Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS: A Preliminary Study. PubMed Central. [Link]
  • Byers, J.A. (2013). Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior. PubMed. [Link]
  • Witzgall, P., et al. Gas Chromatography Linked to Electroantennography: A Versatile Technique for Identifying Insect Semiochemicals.
  • BenchChem. (2025). Application Notes and Protocols for the Study of Insect Pheromones. BenchChem.
  • Liu, Y., et al. (2022). Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. MDPI. [Link]
  • Huang, L., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. [Link]
  • Byers, J.A. (2013). Modeling and Regression Analysis of Semiochemical Dose–Response Curves of Insect Antennal Reception and Behavior.
  • Del Re, C., & Mueller, D. Field testing webbing clothes moth pheromone traps: Methods and results. Cultural Heritage.
  • National Center for Biotechnology Information.
  • Millar, J.G., et al. (2012).
  • Estabrook, E. Implementing a Pheromone Monitoring Program. Insects Limited. [Link]
  • A.I. DE. (2024). Dose-response bioassay: Significance and symbolism.
  • Witzgall, P., et al. (2010). Semiochemicals for controlling insect pests. Plant Protection Research.
  • Guerrero, A., et al. (2023). Attraction of Frankliniella occidentalis Females towards the Aggregation Pheromone Neryl (S)-2-Methylbutanoate and Kairomones in a Y-Olfactometer. PubMed Central. [Link]
  • The Good Scents Company.

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Application Note & Protocol: Synthesis of High-Purity Methyl 2-Methylbutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of high-purity methyl 2-methylbutyrate. The methodology is centered around the robust and scalable Fischer esterification of 2-methylbutyric acid with methanol, utilizing sulfuric acid as a catalyst. This guide offers a detailed walkthrough of the synthesis, purification, and characterization processes, designed for researchers, scientists, and professionals in drug development and fragrance industries. The protocol emphasizes safety, efficiency, and achieving high product purity, validated through standard analytical techniques.

Introduction

This compound is a chiral ester known for its characteristic sweet, fruity, and apple-like aroma.[1][2][3] This compound finds significant applications as a fragrance ingredient in perfumes and cosmetics, and as a flavoring agent in the food and beverage industry.[1][3] In the pharmaceutical sector, chiral esters like this compound can serve as important building blocks or intermediates in the synthesis of more complex bioactive molecules. The synthesis of this ester in high purity is crucial to ensure the desired sensory properties and to avoid unwanted side reactions or impurities in subsequent applications.

The most direct and atom-economical method for preparing simple esters is the Fischer-Speier esterification.[4][5][6] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[4][5] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side.[5][6][7] This is typically accomplished by using an excess of one of the reactants (usually the less expensive alcohol) or by the removal of water as it is formed.[4][5][7]

This application note details a reliable protocol for the synthesis of high-purity this compound, followed by a rigorous purification schedule using fractional distillation and conclusive characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Mechanism & Workflow

The synthesis of this compound proceeds via the Fischer esterification mechanism. The key steps, catalyzed by a strong acid like sulfuric acid, are as follows:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 2-methylbutyric acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The overall workflow for the synthesis and purification is depicted in the following diagram:

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 2-Methylbutyric Acid + Methanol Reflux Reflux Reactants->Reflux Mix Catalyst H₂SO₄ (cat.) Catalyst->Reflux Add Quench Quench with Water Reflux->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (Ether) Neutralize->Extract Dry Dry (Na₂SO₄) Extract->Dry Distillation Fractional Distillation Dry->Distillation PureProduct High-Purity Product Distillation->PureProduct GCMS GC-MS NMR ¹H & ¹³C NMR PureProduct->GCMS PureProduct->NMR

Figure 1: Overall workflow for the synthesis and purification of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Methylbutyric acid≥99%Sigma-AldrichCorrosive, handle with care.
MethanolAnhydrous, ≥99.8%Fisher ScientificFlammable and toxic.
Sulfuric acidConcentrated (98%)J.T. BakerStrong acid, highly corrosive.
Sodium bicarbonateSaturated solutionLabChemUsed for neutralization.
Diethyl etherAnhydrousVWRHighly flammable.
Sodium sulfateAnhydrousEMD MilliporeDrying agent.
Boiling chipsTo ensure smooth boiling.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Fractional distillation apparatus (including a Vigreux column)

  • Thermometer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • GC-MS system

  • NMR spectrometer

Experimental Protocol

Synthesis of Crude this compound
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbutyric acid (20.4 g, 0.2 mol) and methanol (32.0 g, 40.5 mL, 1.0 mol).

    • Rationale: A 5-fold molar excess of methanol is used to shift the reaction equilibrium towards the formation of the ester, maximizing the yield.[5][7]

  • Catalyst Addition: While stirring the mixture in an ice-water bath, slowly and carefully add concentrated sulfuric acid (2 mL).

    • Causality: The addition is performed in an ice bath to dissipate the heat generated from the exothermic dissolution of sulfuric acid in methanol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.

    • Rationale: The reflux temperature (approximately 65-70 °C, the boiling point of methanol) provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]

  • Cooling: After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.

Work-up and Isolation
  • Quenching: Pour the cooled reaction mixture into a 500 mL beaker containing 100 mL of cold water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted 2-methylbutyric acid.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently. Allow the layers to separate, and collect the upper organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.

  • Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude this compound.

Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask, a Vigreux column, a condenser, and a collection flask. Add a few boiling chips to the distillation flask containing the crude ester.

    • Rationale: Fractional distillation is necessary to separate the desired ester from any remaining methanol, water, and other potential byproducts with close boiling points.[8][9][10] The Vigreux column provides a large surface area for repeated vaporization-condensation cycles, enhancing the separation efficiency.[11]

  • Distillation: Gently heat the flask. Discard the initial fraction that distills at a lower temperature (likely residual methanol and ether).

  • Product Collection: Collect the fraction that distills at the boiling point of this compound, which is approximately 116-117 °C.

  • Yield Determination: Weigh the collected pure ester and calculate the percentage yield.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

A small aliquot of the purified ester should be diluted in a suitable solvent (e.g., dichloromethane) and injected into the GC-MS. The resulting chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should be consistent with the expected fragmentation pattern.

  • Expected Molecular Ion (M+): m/z = 116.08

  • Key Fragments: m/z = 88, 57, 41, 29[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The purified product should be dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis. The obtained spectra should be compared with literature data.[1][12]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.67 (s, 3H, -OCH₃)

    • δ 2.40 (m, 1H, -CH(CH₃)CH₂CH₃)

    • δ 1.65 (m, 1H, one of -CH₂CH₃)

    • δ 1.45 (m, 1H, one of -CH₂CH₃)

    • δ 1.15 (d, 3H, -CH(CH₃))

    • δ 0.90 (t, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 177.1 (C=O)

    • δ 51.4 (-OCH₃)

    • δ 41.1 (-CH(CH₃))

    • δ 26.9 (-CH₂CH₃)

    • δ 16.7 (-CH(CH₃))

    • δ 11.6 (-CH₂CH₃)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling the chemicals used in this protocol.[13]

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Handling of Acids and Flammable Solvents: Exercise extreme caution when handling concentrated sulfuric acid. Always add acid to the alcohol/water, never the other way around. Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Results

Following this protocol, a typical yield of 70-85% of high-purity this compound can be expected. The purity, as determined by GC analysis, should be ≥99%.

References

  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Scribd. (n.d.). 03-Fractional Distillation Esters.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification.
  • JoVE. (2020, March 26). Esterification.
  • CSUB. (n.d.). Lab 12: Synthesis of an Ester.
  • PubChem. (n.d.). This compound.
  • University of Rochester. (n.d.). Purification: Fractional Distillation.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.

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Application Note: High-Sensitivity Profiling of Methyl 2-Methylbutyrate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methylbutyrate is a key volatile ester contributing to the characteristic fruity and apple-like aroma in a wide array of food products, beverages, and fragrances.[1] Accurate and sensitive quantification of this compound is critical for quality control, formulation development, and sensory analysis. This application note presents a detailed protocol for the extraction and analysis of this compound using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). SPME is a solvent-free, rapid, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step.[2][3] The methodologies outlined herein provide a robust framework for researchers, scientists, and quality control professionals to achieve reliable and reproducible results.

Introduction to SPME and Analyte Profile

The Principle of Solid-Phase Microextraction (SPME)

Solid-phase microextraction is an equilibrium-based sample preparation technique developed by Pawliszyn and coworkers in the early 1990s.[4][5] It utilizes a fused silica fiber coated with a polymeric stationary phase.[6][7] When the fiber is exposed to a sample, either by direct immersion or in the headspace above the sample, analytes partition from the sample matrix into the fiber coating.[4] This process is driven by the analyte's affinity for the fiber coating relative to the sample matrix.[6] After a defined extraction time, the fiber is retracted and transferred directly to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis.[8] The key advantages of SPME include the elimination of organic solvents, reduced sample preparation time, and high sensitivity, with detection limits capable of reaching parts-per-trillion (ppt) levels.[5][9]

Analyte of Interest: this compound

This compound (CAS: 868-57-5) is a volatile organic compound (VOC) recognized for its potent fruity aroma, often described as apple-like.[1][10] It is an important odor-active constituent in fruits like apples, pineapples, and strawberries, as well as in fermented products such as cider and wine.[1][11] Its high volatility and distinct aroma make it a target analyte in flavor and fragrance research, food quality assessment, and beverage manufacturing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂O₂[10][12]
Molecular Weight116.16 g/mol [10][12]
Boiling Point115-118 °C[12][13]
Density~0.88 g/mL at 25 °C[1][13]
Vapor PressureHigh (classified as "ultra fast" evaporation rate)[12]
SolubilityVery slightly soluble in water; soluble in alcohol and oils.[1][10]
Polarity (XLogP3-AA)1.5[10][12]

The properties listed in Table 1, particularly its high volatility and semi-polar nature, make this compound an ideal candidate for analysis by Headspace SPME (HS-SPME). HS-SPME minimizes interference from non-volatile matrix components (e.g., sugars, proteins, lipids), which is a significant advantage in complex food and beverage samples.[14][15]

Experimental Protocol: SPME-GC-MS Analysis

This section provides a comprehensive, step-by-step protocol for the analysis of this compound. The causality behind key parameter choices is explained to provide a deeper understanding of the methodology.

Required Instrumentation and Materials
  • Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • SPME Fiber Holder: Manual or for autosampler use.

  • SPME Fiber: See Table 2 for selection guidance. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range applicability to volatile and semi-volatile compounds.[16]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heating and Agitation Unit: Hot plate with magnetic stirrer, or a dedicated SPME autosampler with incubation and agitation capabilities.

  • Analytical Balance, Syringes, and Standard Glassware.

  • Reagents: this compound standard, Sodium Chloride (NaCl, analytical grade), Methanol (HPLC grade).

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is the most critical parameter for successful analysis. The coating's polarity and thickness determine its affinity for the target analyte.

Table 2: SPME Fiber Selection Guide for Volatile Esters

Fiber CoatingPolarityTarget AnalytesRationale for this compound
100 µm Polydimethylsiloxane (PDMS)Non-polarVolatile compounds (MW 60-275).Suitable due to the analyte's volatility, but may have lower affinity for the ester group compared to mixed-phase fibers.
65 µm PDMS/Divinylbenzene (DVB)BipolarVolatiles, amines, and nitro-aromatic compounds (MW 50-300).[7]A good general-purpose fiber that effectively extracts semi-polar compounds like esters.
85 µm Carboxen/PDMS (CAR/PDMS)Bipolar (adsorbent)Highly volatile compounds and gases (MW 30-225).Excellent for capturing very volatile compounds; the small pores of Carboxen are highly effective for small molecules.
50/30 µm DVB/CAR/PDMS Bipolar (adsorbent) Broad range of flavor compounds (C3-C20). (Recommended) This three-phase fiber provides the most comprehensive extraction profile for a wide range of volatiles and is ideal for complex flavor analysis.[3][16]

Fiber Conditioning: Before its first use, and briefly between analyses, the SPME fiber must be conditioned. This is done by inserting the fiber into the GC injection port at a temperature specified by the manufacturer (typically 10-20 °C above the intended desorption temperature) for 30-60 minutes to remove contaminants.

Workflow Diagram

The overall experimental process from sample preparation to data acquisition is illustrated below.

Sources

Methyl 2-Methylbutyrate: A Versatile Substrate for Probing Esterase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Esterases and Their Substrates

Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes that catalyze the cleavage of ester bonds, yielding an alcohol and a carboxylic acid.[1] This enzymatic activity is fundamental to a vast array of biological processes, including xenobiotic detoxification, drug metabolism, and signal transduction.[2][3] In the realms of drug discovery and development, understanding esterase activity is paramount. Many prodrugs are designed with ester linkages that are intended to be cleaved by endogenous esterases, thereby releasing the active pharmaceutical ingredient (API) at the target site.[1] Consequently, robust and reliable methods for assaying esterase activity are indispensable tools for researchers, scientists, and drug development professionals.

The choice of substrate is a critical determinant of an esterase assay's success, influencing its specificity, sensitivity, and applicability. While numerous chromogenic and fluorogenic substrates are commercially available, they often feature aromatic moieties that may not accurately reflect the steric and electronic properties of many drug candidates.[4][5] Methyl 2-methylbutyrate, a short-chain aliphatic ester, offers a compelling alternative for probing the activity of esterases that preferentially hydrolyze less sterically hindered substrates. Its structure, featuring a branched-chain acid moiety, provides a more nuanced tool for exploring enzyme specificity compared to simple linear esters.[6]

This application note provides a comprehensive guide to the utilization of this compound as a substrate for esterase activity assays. We will delve into the underlying principles, provide detailed protocols for both colorimetric and titrimetric assays, and discuss data analysis and interpretation. Furthermore, we will explore the broader applications of this substrate in drug development and offer insights into troubleshooting common experimental hurdles.

Properties of this compound

This compound (also known as methyl 2-methylbutanoate) is a volatile, colorless liquid with a characteristic sweet, fruity, apple-like odor.[7][8][9] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C6H12O2[8][10]
Molecular Weight 116.16 g/mol [8][10][11]
CAS Number 868-57-5[7][10][11]
Boiling Point 115-116 °C[7][11]
Density ~0.88 g/mL at 25 °C[7]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[7][8]
Refractive Index ~1.393 at 20 °C[7][11]

Its limited water solubility necessitates careful consideration when designing aqueous assay buffers, often requiring the use of a co-solvent like dimethyl sulfoxide (DMSO) to ensure substrate availability.

Principle of the Assay: Detecting Ester Hydrolysis

The fundamental principle behind using this compound in an esterase assay is the detection of one of its hydrolysis products: 2-methylbutyric acid. The enzymatic reaction is as follows:

This compound + H₂O --(Esterase)--> 2-Methylbutyric Acid + Methanol

The rate of this reaction is directly proportional to the esterase activity in the sample. The challenge, therefore, lies in accurately quantifying the formation of 2-methylbutyric acid or the consumption of the substrate over time. Two primary methodologies are commonly employed: pH-based detection and chromatographic separation.

G cluster_0 Esterase-Catalyzed Hydrolysis cluster_1 Detection Methods This compound This compound H2O H2O Esterase Esterase 2-Methylbutyric Acid 2-Methylbutyric Acid Methanol Methanol pH Change pH Change Chromatography (HPLC/GC-MS) Chromatography (HPLC/GC-MS)

Experimental Protocols

Protocol 1: Colorimetric pH-Based Assay

This method relies on the decrease in pH resulting from the production of 2-methylbutyric acid. A pH indicator, such as bromothymol blue or phenol red, is included in the reaction mixture, and the change in absorbance is monitored spectrophotometrically.[12]

Materials:

  • This compound

  • Esterase source (e.g., purified enzyme, cell lysate, tissue homogenate)

  • Weakly buffered solution (e.g., 5 mM Tris-HCl, pH 8.0)

  • pH indicator (e.g., 0.05% Phenol Red)

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate (for high-throughput screening)

Step-by-Step Methodology:

  • Prepare a Substrate Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • Prepare the Assay Buffer: Combine the weakly buffered solution with the pH indicator. The final concentration of the indicator should be optimized to provide a measurable absorbance change within the desired pH range.

  • Set up the Reaction Mixture: In a microplate well or cuvette, combine the assay buffer and the esterase-containing sample.

  • Initiate the Reaction: Add a small volume of the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration. A typical starting concentration is in the range of 1-10 mM.

  • Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for phenol red). Record readings at regular intervals (e.g., every 30 seconds) for a set period.

  • Include Controls:

    • Negative Control (No Enzyme): Replace the enzyme solution with buffer to account for any non-enzymatic hydrolysis of the substrate.

    • Positive Control: Use a known esterase to validate the assay setup.

    • Blank: A reaction mixture without the substrate to correct for any background absorbance.[1]

Data Analysis:

The rate of the reaction is determined by calculating the slope of the linear portion of the absorbance versus time plot. This rate can then be converted to the rate of acid production using a standard curve generated by adding known amounts of 2-methylbutyric acid to the assay buffer and measuring the corresponding absorbance change.

Protocol 2: Titrimetric Assay

For a more direct quantification of acid production, a titrimetric method can be employed. This approach is particularly useful for kinetic studies where precise rate measurements are required.[13]

Materials:

  • This compound

  • Esterase source

  • Unbuffered reaction solution (e.g., deionized water with a controlled ionic strength)

  • pH meter and electrode

  • Autotitrator or manual titration setup

  • Standardized NaOH solution (e.g., 0.01 N)

Step-by-Step Methodology:

  • Prepare the Reaction Mixture: In a thermostatted reaction vessel, combine the unbuffered solution and the esterase sample.

  • Equilibrate: Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the Reaction: Add a known amount of this compound to start the reaction.

  • Maintain pH: As 2-methylbutyric acid is produced, the pH of the solution will decrease. Use the titrator to add the standardized NaOH solution to maintain a constant pH (e.g., pH 8.0).

  • Record Data: Record the volume of NaOH added over time.

  • Controls: Run a control reaction without the enzyme to account for any spontaneous hydrolysis.

Data Analysis:

The rate of esterase activity is directly proportional to the rate of NaOH addition required to maintain a constant pH. The rate can be calculated from the slope of the plot of the volume of NaOH added versus time. One unit of esterase activity is often defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmole of substrate per minute under the specified conditions.

Applications in Drug Development

The use of this compound as a substrate for esterase assays has significant implications for various stages of drug development:

  • Prodrug Activation Studies: Assessing the efficiency of esterase-mediated activation of ester-containing prodrugs in different biological matrices (e.g., plasma, liver microsomes, intestinal fractions).[1][14]

  • Enzyme Specificity Profiling: Characterizing the substrate specificity of different esterase isozymes. The branched structure of this compound can help differentiate between enzymes that prefer linear versus branched-chain esters.

  • High-Throughput Screening (HTS): The colorimetric assay is amenable to an HTS format for identifying inhibitors or activators of specific esterases from large compound libraries.

  • Metabolic Stability Studies: Evaluating the susceptibility of a drug candidate containing an ester moiety to enzymatic hydrolysis.

G cluster_0 Preclinical Phase Drug_Development_Pipeline Drug_Development_Pipeline Prodrug_Activation Prodrug_Activation Enzyme_Specificity Enzyme_Specificity HTS HTS Metabolic_Stability Metabolic_Stability Methyl_2_Methylbutyrate_Assay Methyl_2_Methylbutyrate_Assay Methyl_2_Methylbutyrate_Assay->Prodrug_Activation Methyl_2_Methylbutyrate_Assay->Enzyme_Specificity Methyl_2_Methylbutyrate_Assay->HTS Methyl_2_Methylbutyrate_Assay->Metabolic_Stability

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal Inactive enzymeVerify enzyme activity with a known positive control substrate. Ensure proper storage of the enzyme.
Assay conditions are not optimal (pH, temperature)Optimize the reaction conditions for the specific esterase being studied.[15]
Substrate insolubilityIncrease the concentration of the co-solvent (e.g., DMSO), but be mindful of its potential inhibitory effects on the enzyme.
High Background Non-enzymatic hydrolysis of the substrateRun a no-enzyme control and subtract the background rate from the sample rate.[16]
Contaminating esterase activity in the samplePurify the enzyme of interest or use specific inhibitors to block the activity of contaminating esterases.
Inconsistent Results Pipetting errorsUse calibrated pipettes and prepare a master mix for the reaction components to minimize variability.[16][17]
Temperature fluctuationsEnsure that all reagents and the reaction plate are at the same temperature before starting the assay.[1]
Reagent degradationPrepare fresh reagents, especially the enzyme and substrate solutions, for each experiment.[18]

Conclusion

This compound serves as a valuable and versatile substrate for the characterization of esterase activity. Its aliphatic, branched-chain structure offers a more physiologically relevant model for certain classes of ester-containing drugs compared to commonly used aromatic substrates. The protocols outlined in this application note provide a solid foundation for researchers to develop robust and reliable esterase assays tailored to their specific needs. By carefully considering the principles of the assay, optimizing reaction conditions, and implementing appropriate controls, scientists can gain critical insights into enzyme function, drug metabolism, and the activation of ester prodrugs, thereby accelerating the drug discovery and development process.

References

  • Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55.
  • Chyan, Y. T., & Raines, R. T. (2018). Probes of Esterase Activity. Accounts of chemical research, 51(8), 1877–1886.
  • Devamani, T., Al-Ansari, A., Al-Awadhi, H., & Eliyas, A. (2016). A review on substrate specificity of microbial esterases. Journal of the Science of Food and Agriculture, 96(11), 3635-3644.
  • Kazlauskas, R. J. (2018). Esterases and their use in organic synthesis. Current Opinion in Chemical Biology, 43, 1-7.
  • Martínez-Martínez, M., Coscolín, C., Santiago, G., Chow, J., Stogios, P. J., Bargiela, R., Gertler, C., Navarro-Fernández, J., Bollinger, A., Popovic, A., Cui, H., Gao, Z., Jia, Z., Skalidis, N., Savvas, S., Borbón, P., Reig, L., Garcia-Bonete, M. J., Alcaide, M., … Golyshin, P. N. (2018). Determinants of promiscuity in the α/β-hydrolase fold superfamily of enzymes. ACS chemical biology, 13(1), 225-235.
  • Panda, T., & Gowrishankar, B. S. (2005). Production and applications of esterases. Applied microbiology and biotechnology, 67(2), 160-169.
  • Satoh, T., & Hosokawa, M. (2006). The mammalian carboxylesterases: from molecules to functions. Annual review of pharmacology and toxicology, 46, 313-339.
  • Singh, R. K., Tiwari, M. K., Kim, I. W., Chen, Z., & Lee, J. K. (2021). Probing the promiscuity of esterases for biocatalysis.
  • Valdes, J. J., & Chambers, J. P. (1990). A Colorimetric Esterase Assay.
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: Investigating the Antifungal Properties of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Approach to Fungal Control

Methyl 2-methylbutyrate (M2M) is a volatile organic compound (VOC) naturally found in a variety of fruits, such as apples and strawberries, contributing to their characteristic pleasant aroma[1][2][3]. Beyond its role as a flavoring and fragrance agent, recent scientific investigations have unveiled its potent antifungal capabilities, positioning it as a promising candidate for the development of novel antifungal agents, particularly for postharvest crop protection[4]. As a natural, volatile substance, M2M offers a potentially safer and more environmentally friendly alternative to conventional synthetic fungicides, which are often limited by issues of fungal resistance, toxicity, and environmental persistence[4][5][6].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the antifungal potential of M2M. We will delve into its known mechanisms of action and provide detailed, field-proven protocols for evaluating its efficacy and elucidating its biological effects on pathogenic fungi.

Scientific Foundation: Mechanism of Antifungal Action

The efficacy of this compound against fungi, notably the aflatoxin-producing mold Aspergillus flavus, is not merely inhibitory but profoundly disruptive to cellular homeostasis. Its mechanism is multifaceted, targeting several critical aspects of fungal physiology simultaneously.[4]

  • Cell Envelope Disruption: M2M compromises the integrity of both the fungal cell wall and the cell membrane. This leads to increased permeability, leakage of essential intracellular contents, and ultimately, cell lysis.[4][7] This is a critical primary action, as the cell envelope is essential for protecting the fungus from osmotic stress and environmental insults.[8]

  • Metabolic and Energy Depletion: The compound has been shown to significantly reduce intracellular ATP levels. This is achieved by down-regulating genes involved in crucial energy-producing pathways like glycolysis and the citric acid cycle.[4] A depletion of ATP cripples the fungus's ability to perform essential cellular processes required for growth and virulence.

  • Induction of Oxidative Stress: M2M treatment leads to a significant accumulation of reactive oxygen species (ROS) within the fungal cell[4]. This surge in ROS induces a state of severe oxidative stress, causing damage to vital biomolecules, including lipids, proteins, and DNA.[9]

  • Inhibition of Key Biosynthetic Pathways: Transcriptomic analysis reveals that M2M down-regulates a wide array of genes, including those essential for ergosterol synthesis[4]. Ergosterol is the fungal equivalent of cholesterol and a vital component for maintaining cell membrane fluidity and function, making it a prime target for many established antifungal drugs.[10][11]

The following diagram illustrates the proposed cascade of events following fungal exposure to this compound.

M2M_Mechanism Proposed Antifungal Mechanism of this compound M2M This compound (VOC) Cell Fungal Cell M2M->Cell Fumigation/ Exposure Membrane Disruption of Cell Wall & Membrane Integrity Cell->Membrane Ergosterol Down-regulation of Ergosterol Synthesis Genes Cell->Ergosterol Metabolism Inhibition of Glycolysis & Citric Acid Cycle Cell->Metabolism Leakage Ion Leakage & Loss of Contents Membrane->Leakage Ergosterol->Membrane ATP ATP Depletion Metabolism->ATP ROS Accumulation of Reactive Oxygen Species (ROS) Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Fungal Cell Death Leakage->Death ATP->ROS ATP->Death Damage->Death

Caption: Proposed antifungal mechanism of this compound.

Quantitative Data Summary

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's potency. Due to the volatile nature of M2M, these values are often determined using headspace or fumigation assays and are reported as a concentration in the air or headspace (e.g., µL/mL of air).

Fungal SpeciesCompoundMIC ValueReference
Aspergillus flavusThis compound2.0 µL/mL[4]
Botrytis cinerea (Gray Mold)2-Methylbutyric acid*Not specified[12]
Candida albicans (Hypothetical)This compound1.5 - 3.0 µL/mLN/A
Penicillium expansum (Hypothetical)This compound1.0 - 2.5 µL/mLN/A

*Note: 2-Methylbutyric acid is a related compound, also a VOC, shown to be effective against Botrytis cinerea[12]. This suggests that esters like M2M may have a similar spectrum of activity worth investigating.

Experimental Workflow for Antifungal Evaluation

A systematic approach is crucial for evaluating a novel antifungal agent. The workflow should begin with broad screening to determine inhibitory concentrations, followed by more focused mechanistic studies to understand how the compound works.

Antifungal_Workflow start Start: Select Fungal Pathogen(s) protocol1 Protocol 1: Determine MIC & MFC via Vapor Phase Assay start->protocol1 decision Potent Activity Observed? protocol1->decision protocol2 Protocol 2: Assess Cell Membrane Damage (e.g., PI Staining) decision->protocol2 Yes end Conclusion: Elucidate Antifungal Profile decision->end No protocol3 Protocol 3: Measure ROS Accumulation (e.g., H2DCFDA Assay) protocol2->protocol3 other Further Mechanistic Studies: - Cell Wall Integrity (Sorbitol Assay) - Gene Expression (RNA-Seq) - ATP Quantification protocol3->other other->end

Caption: Experimental workflow for evaluating M2M's antifungal properties.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) via Vapor Phase Assay

This protocol is adapted from standard broth microdilution methods to account for the volatile nature of M2M[5][13][14]. It uses a sealed two-plate system to test the effect of M2M vapor on fungal growth.

Objective: To determine the lowest concentration of M2M vapor that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungal inoculum (MFC).

Materials:

  • This compound (M2M), ≥99% purity

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate(s) of interest (e.g., Aspergillus flavus, Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or hemocytometer for inoculum standardization

  • Parafilm or plate sealing tape

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar medium to ensure viability.

    • For yeasts (Candida spp.), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL)[15]. Dilute this suspension in RPMI-1640 to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds (Aspergillus spp.), harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to 1 x 10⁵ conidia/mL in RPMI-1640.

  • Assay Plate Setup:

    • Dispense 100 µL of the prepared fungal inoculum into each well of a 96-well plate (this will be the "growth plate").

    • Include a "growth control" well containing inoculum but no M2M exposure.

    • Include a "sterility control" well containing medium only.

  • Compound Plate Setup:

    • In a separate 96-well plate (the "compound plate"), prepare serial dilutions of M2M. Since M2M is volatile, direct addition to the growth medium is not ideal. Instead, a small volume of pure M2M is added to an empty well, which will volatilize and create a concentration gradient in the sealed headspace.

    • Example Dilution Series: Add 80 µL, 40 µL, 20 µL, 10 µL, 5 µL, 2.5 µL, and 1.25 µL of pure M2M to individual wells in the compound plate. Include a solvent control well (if M2M was diluted) and an empty well (no compound). The exact volumes may need optimization.

  • Assembly and Incubation:

    • Remove the lid from the growth plate.

    • Place the compound plate directly on top of the growth plate, aligning the wells.

    • Securely seal the junction between the two plates with multiple layers of Parafilm to create an airtight environment.

    • Incubate the sealed assembly at the optimal temperature for the fungus (e.g., 35°C for Candida spp., 28-30°C for Aspergillus spp.) for 24-72 hours, depending on the organism's growth rate[13].

  • MIC Determination:

    • After incubation, visually inspect the growth plate. The MIC is the lowest concentration (corresponding to the volume in the compound plate) of M2M that causes complete inhibition of visible growth as compared to the growth control.

  • MFC Determination:

    • Take a 10 µL aliquot from each well of the growth plate that showed no visible growth (at and above the MIC).

    • Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Sabouraud Dextrose Agar).

    • Incubate the agar plate until growth is visible in the positive control spot (from the MIC well).

    • The MFC is the lowest M2M concentration from which no fungal colonies grow on the subculture plate, indicating a ≥99.9% kill rate.

Scientist's Note: The airtight seal is the most critical part of this assay. Any leak will result in an inconsistent concentration of M2M vapor and unreliable results. Using a known volatile antifungal as a positive control can help validate the experimental setup.

Protocol 2: Assessment of Fungal Cell Membrane Integrity via Propidium Iodide (PI) Staining

Objective: To determine if M2M treatment compromises the fungal plasma membrane, allowing the influx of the membrane-impermeable fluorescent dye, propidium iodide (PI).

Materials:

  • Fungal cells (treated with M2M at MIC and sub-MIC concentrations, and untreated controls)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~535 nm, emission ~617 nm)

  • Microcentrifuge

Procedure:

  • Cell Treatment:

    • Grow fungal cells in liquid culture to the mid-logarithmic phase.

    • Expose the cells to M2M using a vapor-phase method for a defined period (e.g., 4-6 hours). Use the predetermined MIC and 0.5x MIC concentrations. Include an untreated control.

    • Expertise Note: Treating cells in the mid-log phase ensures they are metabolically active and provides a homogenous population for analysis.

  • Harvesting and Washing:

    • Harvest the treated and control cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet twice with sterile PBS to remove residual medium and M2M.

  • PI Staining:

    • Resuspend the cell pellets in 500 µL of PBS.

    • Add PI to a final concentration of 5-10 µg/mL.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Microscopy:

    • Mount a small aliquot (10 µL) of the stained cell suspension onto a microscope slide.

    • Observe under a fluorescence microscope.

    • Capture images from both the bright-field and red fluorescent channels.

    • Cells with compromised membranes will fluoresce red, while live cells with intact membranes will exclude the dye and show no fluorescence.

  • Data Analysis:

    • Quantify the percentage of PI-positive (red) cells versus the total number of cells in multiple fields of view for each condition. A significant increase in PI-positive cells in the M2M-treated groups compared to the control indicates membrane damage.

Scientist's Note: A positive control for membrane damage, such as heat-killed cells or cells treated with 70% ethanol, should be included to ensure the PI staining is working correctly.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) Accumulation

Objective: To quantify the generation of intracellular ROS in fungal cells following exposure to M2M using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

  • Fungal cells (treated and untreated controls)

  • H₂DCFDA stock solution (e.g., 10 mM in DMSO)

  • PBS or suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

  • Black, clear-bottom 96-well plates (for plate reader)

Procedure:

  • Cell Treatment:

    • Treat fungal cells with M2M at MIC and sub-MIC concentrations as described in Protocol 2 for a shorter duration (e.g., 1-3 hours), as ROS production is often an early event.

  • Probe Loading:

    • Harvest and wash the cells twice with PBS.

    • Resuspend the cells in PBS and add H₂DCFDA to a final concentration of 10-20 µM.

    • Incubate in the dark at the fungus's optimal growth temperature for 30-60 minutes to allow the probe to enter the cells.

    • Mechanism Insight: H₂DCFDA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[16].

  • Washing:

    • Centrifuge the cells to remove the extracellular probe.

    • Wash the cell pellet once with PBS to reduce background fluorescence.

  • Fluorescence Measurement (Plate Reader Method):

    • Resuspend the final cell pellet in PBS and transfer 100-200 µL to the wells of a black, clear-bottom 96-well plate.

    • Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm[17].

    • Record the relative fluorescence units (RFU) for each condition.

  • Data Analysis:

    • Normalize the fluorescence readings to the number of cells if there are significant differences in cell density between treatments.

    • Express the results as a fold-change in fluorescence compared to the untreated control. A significant increase indicates ROS accumulation.

Scientist's Note: Include a positive control for ROS induction, such as cells treated with hydrogen peroxide (H₂O₂), to validate the assay. As the probe can be light-sensitive, all incubation steps should be performed in the dark.[17]

Conclusion and Future Directions

This compound has demonstrated significant potential as a natural antifungal agent, with a compelling multi-target mechanism of action against key fungal pathogens like Aspergillus flavus[4]. Its volatile nature makes it particularly suitable for applications in biofumigation to protect stored agricultural products. The protocols detailed herein provide a robust framework for researchers to quantify its efficacy and further unravel its cellular and molecular interactions. Future research should focus on expanding the tested fungal spectrum, evaluating its efficacy in in vivo models, and exploring potential synergistic interactions with other natural compounds or conventional antifungal drugs.

References

  • Hu, Y., et al. (2024). Mechanisms of this compound suppression on Aspergillus flavus growth and aflatoxin B1 biosynthesis. International Journal of Food Microbiology.
  • Duan, Y., et al. (2023). Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Frontiers in Microbiology.
  • Duan, Y., et al. (2023). Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Frontiers in Microbiology.
  • Zhao, Y., et al. (2022). Microbial volatile organic compounds: Antifungal mechanisms, applications, and challenges. Frontiers in Microbiology.
  • Sedlářová, M., et al. (2017). Re-Evaluation of Imaging Methods of Reactive Oxygen and Nitrogen Species in Plants and Fungi: Influence of Cell Wall Composition. Frontiers in Plant Science.
  • Zhao, Y., et al. (2022). Microbial volatile organic compounds: Antifungal mechanisms, applications, and challenges. ResearchGate.
  • Dannaoui, E. (2006). [Methods for in vitro antifungal susceptibility testing]. Therapie.
  • Inayati, A., et al. (2019). Antifungal activity of volatile organic compounds from Trichoderma virens. ResearchGate.
  • Thompson III, G. R., & Patterson, T. F. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
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  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.
  • de Farias, M. O., et al. (2016). Antifungal Activity of Ester Derivatives from Caffeic Acid against Candida Species. International Journal of Pharmaceutical and Phytopharmacological Research.
  • van der Maten, E., et al. (2022). Susceptibility Testing by Volatile Organic Compound Detection Direct from Positive Blood Cultures: A Proof-of-Principle Laboratory Study. Diagnostics.
  • Wang, Y., et al. (2024). 2-Methylbutyric acid functions as a potential antifungal fumigant by inhibiting Botrytis cinerea and inducing resistance to gray mold in cherry tomatoes. ResearchGate.
  • Mackeen, M. M., et al. (1997). Antifungal garcinia acid esters from the fruits of Garcinia atroviridis. Zeitschrift für Naturforschung C.
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  • Hu, Y., et al. (2024). Mechanisms of this compound suppression on Aspergillus flavus growth and aflatoxin B1 biosynthesis. ResearchGate.
  • Sardi, J. C. O., et al. (2016). Synthesis, antifungal activity of caffeic acid derivative esters, and their synergism with fluconazole and nystatin against Candida spp. ResearchGate.
  • Dikalov, S. I., & Harrison, D. G. (2012). Methods for the detection of reactive oxygen species. Analytical Methods.
  • Vance, D. (2020). Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil. MDPI.
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Application Notes and Protocols for the Controlled Release of Methyl 2-Methylbutyrate in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Flavor Preservation

Methyl 2-methylbutyrate is a volatile ester prized in the food industry for its characteristic sweet, fruity, and apple-like aroma.[1][2] As a top note, it imparts a sense of freshness and ripeness to a wide array of products, from confectionery and beverages to baked goods.[2] However, the very volatility that makes this compound an effective aromatic also presents a significant challenge. Most flavor substances are low molecular mass volatile compounds, susceptible to degradation or loss during food processing and storage due to exposure to heat, light, oxygen, and moisture.[3][4]

Direct incorporation of this compound into a food matrix often leads to rapid flavor fade, undesirable interactions with other ingredients, and a lack of sensory impact at the moment of consumption.[3] To overcome these limitations, encapsulation technology offers a robust solution. By entrapping the active flavor compound within a protective carrier or "wall" material, we can shield it from adverse environmental factors and, crucially, control its release.[4][5] This approach not only enhances flavor stability and extends shelf-life but also enables targeted delivery, ensuring the flavor is released by specific triggers such as heat, moisture, or mechanical action during consumption.[3][5]

This document provides a detailed guide to the principles, methodologies, and characterization techniques for the controlled release of this compound using two industry-standard encapsulation technologies: spray drying and complex coacervation.

Core Principle: The Mechanism of Encapsulation

Flavor encapsulation involves creating a physical barrier between the sensitive core ingredient (this compound) and the external environment.[5] This barrier, known as the wall or matrix, is typically composed of food-grade polymers like carbohydrates or proteins.[6] The choice of encapsulation technique and wall material is paramount, as it dictates the stability, loading capacity, and release characteristics of the final product.

Encapsulation_Concept cluster_0 Before Encapsulation F Flavor Molecule (this compound) Process Encapsulation Process F->Process W Wall Material (Polymer) W->Process Encapsulated Microcapsule Core Core (Flavor) Process->Encapsulated Forms Barrier

Caption: General principle of flavor encapsulation.

Selecting the Right Encapsulation Strategy

Two primary methods for flavor encapsulation in the food industry are spray drying and coacervation, each offering distinct advantages.[7][8]

  • Spray Drying: This is a cost-effective and rapid technique where a flavor emulsion is atomized into a stream of hot air.[8][9] The water evaporates almost instantly, forming a powdered particle with the flavor locked inside. It is highly scalable and suitable for a wide range of wall materials.[10]

  • Coacervation: This physicochemical method involves the phase separation of a polymer solution, induced by a change in pH, temperature, or ionic strength, to form a continuous coating around emulsified flavor droplets.[6] It is particularly well-suited for heat-sensitive compounds as it can be performed at low temperatures.[11][12]

The choice of wall material is equally critical. Hydrocolloids such as gum arabic and maltodextrin are common choices for spray drying due to their excellent film-forming properties and solubility.[7] For coacervation, pairs of oppositely charged polymers, like gelatin (a protein) and gum arabic (a polysaccharide), are often used to create a robust, cross-linked wall.

Application Protocol 1: Encapsulation by Spray Drying

This protocol details the encapsulation of this compound within a gum arabic and maltodextrin matrix, a common and effective system for producing a stable, water-soluble flavor powder.

Objective: To produce a free-flowing powder containing encapsulated this compound with high retention and controlled release properties.

Materials & Equipment:

  • This compound (food grade)

  • Gum Arabic (spray-dried grade)

  • Maltodextrin (DE 10-15)

  • Distilled Water

  • High-shear homogenizer (e.g., rotor-stator type)

  • Magnetic stirrer and hot plate

  • Laboratory-scale spray dryer

  • Analytical balance

  • Airtight storage containers

Protocol Steps:

  • Preparation of the Wall Solution:

    • Weigh 150g of gum arabic and 150g of maltodextrin.

    • In a 1L beaker, add 700 mL of distilled water and heat to 40-50°C while stirring with a magnetic stirrer.

    • Slowly add the gum arabic and maltodextrin powders to the warm water to prevent clumping.

    • Continue stirring for 30-60 minutes until a clear, homogenous solution is formed. Allow the solution to cool to room temperature. Causality: Using a blend of gum arabic and maltodextrin provides both excellent emulsification (from the gum arabic) and good drying properties/solids content (from the maltodextrin).

  • Emulsion Formation:

    • Weigh 60g of this compound. This represents a 20% flavor load relative to the solids in the wall solution.

    • While stirring the wall solution at a moderate speed, slowly pour in the this compound.

    • Transfer the mixture to the high-shear homogenizer. Homogenize at 8,000-10,000 rpm for 5-10 minutes. Causality: High-shear homogenization is critical to reduce the flavor oil droplet size (to 1-5 µm), creating a stable emulsion that prevents flavor leakage and ensures uniform encapsulation.[9]

  • Spray Drying:

    • Pre-heat the spray dryer to the desired operating temperatures.

    • Set the following parameters (Note: optimal parameters may vary by instrument):

      • Inlet Temperature: 170-180°C. Causality: This temperature must be high enough to evaporate water efficiently but low enough to minimize thermal degradation and volatilization of the flavor ester.[9]

      • Outlet Temperature: 80-90°C. Causality: The outlet temperature is a key indicator of drying efficiency. If it is too high, flavor loss increases; if too low, the powder will be wet and sticky.

      • Feed Pump Rate: 10-15 mL/min.

      • Atomizer Pressure/Speed: Adjust to produce a fine, uniform mist.

    • Pump the flavor emulsion through the atomizer into the drying chamber.

  • Powder Collection and Storage:

    • The dried powder is separated from the hot air stream by a cyclone and collected in a receiving vessel.

    • Allow the powder to cool to room temperature before transferring it to an airtight, light-proof container.

    • Store in a cool, dry place.

Caption: Workflow for encapsulation by spray drying.

Application Protocol 2: Encapsulation by Complex Coacervation

This protocol provides an alternative, low-temperature method for encapsulating this compound using a gelatin-gum arabic system, which is ideal for applications where thermal degradation is a primary concern.

Objective: To produce stable, cross-linked microcapsules of this compound for controlled release in aqueous food systems.

Materials & Equipment:

  • This compound (food grade)

  • Gelatin (Type A, 250 Bloom)

  • Gum Arabic (spray-dried grade)

  • Distilled Water

  • Citric Acid (10% w/v solution)

  • Sodium Hydroxide (10% w/v solution)

  • Transglutaminase (food-grade cross-linker)

  • Overhead mechanical stirrer with impeller

  • pH meter

  • Water bath

  • Buchner funnel and filter paper

Protocol Steps:

  • Preparation of Polymer Solutions:

    • Gelatin Solution: Disperse 10g of Type A gelatin in 200 mL of distilled water. Heat to 50°C in a water bath with gentle stirring until fully dissolved.

    • Gum Arabic Solution: In a separate beaker, dissolve 10g of gum arabic in 200 mL of distilled water at room temperature with stirring.

    • Maintain both solutions at 40-50°C. Causality: Gelatin requires heat to dissolve and must be kept above its gelling temperature. Type A gelatin is positively charged at a pH below its isoelectric point (~pH 9), which is necessary for ionic interaction with the negatively charged gum arabic.

  • Emulsification:

    • Add 20g of this compound to the gelatin solution.

    • Using the overhead mechanical stirrer, emulsify the mixture at 800-1200 rpm for 15 minutes to create fine oil droplets dispersed in the gelatin solution.

  • Coacervation Induction:

    • While continuing to stir the emulsion, slowly add the gum arabic solution.

    • Begin monitoring the pH. Slowly add the 10% citric acid solution dropwise to lower the pH. Causality: As the pH is lowered to between 4.0 and 4.5, the positive charges on the gelatin and negative charges on the gum arabic interact, causing the polymers to become insoluble and deposit as a liquid "coacervate" phase around the oil droplets.

    • Observe the formation of a turbid system, which indicates the onset of coacervation.

  • Hardening and Curing:

    • Once the optimal pH (typically ~4.2) is reached and coacervation is observed, place the beaker in an ice bath to cool below 10°C. Causality: Cooling causes the gelatin-rich coacervate wall to gel, giving the microcapsules initial structural integrity.

    • Add a pre-determined amount of transglutaminase (as per supplier instructions) to the slurry. This enzyme will create covalent cross-links between the protein chains, forming a stable, water-insoluble capsule wall.

    • Allow the cross-linking reaction to proceed for several hours (or overnight) at a cool temperature (4-8°C).

  • Washing and Collection:

    • Isolate the microcapsules by vacuum filtration using a Buchner funnel.

    • Wash the capsules with distilled water to remove any unreacted materials.

    • The resulting microcapsule slurry can be used directly or dried (e.g., by freeze-drying) to a powder.

Coacervation_Workflow A 1. Dissolve Gelatin & Gum Arabic in H2O (Separate Beakers) B 2. Emulsify Flavor in Gelatin Solution A->B C 3. Combine Polymer Solutions B->C D 4. Adjust pH to 4.0-4.5 (Induces Coacervation) C->D E 5. Cool to Gel the Wall D->E F 6. Add Cross-linker (e.g., Transglutaminase) E->F G 7. Isolate & Wash Microcapsules F->G

Caption: Workflow for encapsulation by complex coacervation.

Characterization and Quality Control

Validating the success of encapsulation requires a multi-faceted analytical approach.

1. Morphological Analysis (SEM): Scanning Electron Microscopy (SEM) is used to visualize the microcapsules, confirming their size, shape (typically spherical for spray-dried powders), and surface integrity (absence of cracks or pores).[13]

2. Encapsulation Efficiency (EE): This is the most critical quantitative measure, representing the percentage of flavor successfully entrapped within the core. It is determined by measuring the amount of flavor on the particle surface versus the total amount of flavor.

  • Total Oil (T_oil): A known mass of powder is completely crushed in a solvent (e.g., ethanol) to release all the flavor, which is then quantified by GC.

  • Surface Oil (S_oil): A known mass of powder is gently washed with a solvent that does not dissolve the wall material (e.g., hexane) for a short time. The amount of flavor in the solvent is quantified by GC.

  • Formula: EE (%) = [ (T_oil - S_oil) / T_oil ] × 100

3. In-Vitro Release Profile: The release of this compound from the microcapsules is monitored over time in a model food system (e.g., a buffer solution at a specific pH and temperature). Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the preferred method for this analysis, as it can precisely quantify the volatile compound released into the space above the liquid sample.[14][15]

Characterization_Workflow Start Encapsulated Powder SEM SEM Analysis (Morphology, Size, Surface) Start->SEM EE Encapsulation Efficiency (EE) (Quantify Surface vs. Total Flavor) Start->EE Release Release Study (HS-GC-MS Analysis) Start->Release Result1 Micrographs SEM->Result1 Result2 EE (%) Value EE->Result2 Result3 Release Curve (Flavor % vs. Time) Release->Result3

Caption: Analytical workflow for microcapsule characterization.

Hypothetical Performance Data:

ParameterSpray Drying MethodComplex Coacervation Method
Particle Size Range 10 - 50 µm50 - 500 µm
Morphology Spherical, slight indentationsSpherical, mononuclear
Encapsulation Efficiency 85 - 95%90 - 98%
Release Trigger Moisture, High HeatpH shift, Mechanical (chewing)
Initial Release (First 5 min in water) 10 - 15%< 5%

Mechanisms of Controlled Release in Food

The ultimate goal of encapsulation is to deliver the flavor at the desired moment. The release is triggered by disrupting the integrity of the capsule wall.[3]

  • Diffusion: A slow, continuous release as the flavor molecules gradually migrate through the polymer matrix.[7]

  • Moisture/Solvent Activation: When the powder is added to an aqueous product, the wall material swells or dissolves, releasing the core. This is the primary mechanism for spray-dried powders in beverages.[3]

  • Thermal Release: In products that are heated, like baked goods or microwaveable meals, the wall material may melt or degrade, leading to a burst of flavor.[3]

  • Mechanical Rupture: The physical force of chewing (e.g., in gum) or mixing can fracture the capsule walls, releasing the flavor.[3]

Release_Mechanisms cluster_triggers Release Triggers Capsule Encapsulated Flavor Core (Flavor) Wall (Matrix) Release Flavor Release Capsule:core->Release Moisture Moisture Moisture->Capsule:wall Dissolves/Swells Wall Heat Heat Heat->Capsule:wall Melts/Degrades Wall Force Mechanical Force (Chewing) Force->Capsule:wall Fractures Wall Time Time (Diffusion) Time->Capsule:core Passes Through Wall

Caption: Common triggers for flavor release from microcapsules.

Conclusion and Future Outlook

The encapsulation of volatile flavor compounds like this compound is an essential technology for creating high-quality, stable, and sensorially engaging food products. Both spray drying and complex coacervation offer viable and effective pathways for achieving controlled release, with the choice of method depending on the specific application, cost considerations, and thermal sensitivity of the final product. As the food industry moves towards cleaner labels and more sophisticated sensory experiences, advancements in encapsulation, including the development of novel, functional wall materials and the application of nanoencapsulation for enhanced bioavailability and targeted delivery, will continue to be a critical area of research and development.[4][6]

References

  • Madene, A., Jacquot, M., Scher, J., & Desobry, S. (2023).
  • Cape Crystal Brands. (2023).
  • Cuiguai. (2025). Microencapsulation Technology: Enhancing Flavor Stability and Controlled Release in Food Products. Cuiguai Food Science.
  • Food Tech Info. (2025). Flavor Encapsulation: Protecting Taste In Food Systems. Food Tech Info.
  • StudySmarter. (2024). Flavor Encapsulation: Methods & Techniques. StudySmarter.
  • ResearchGate. (2023). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications.
  • Semantic Scholar. (n.d.). Microencapsulation by coacervation: Physicochemical and sensory properties of food flavorings. Semantic Scholar.
  • ResearchGate. (2024). Microencapsulation by coacervation: Physicochemical and sensory properties of food flavorings.
  • ResearchGate. (2025). Flavour Encapsulation and Controlled Release - a Review.
  • CyberLeninka. (n.d.). Microencapsulation by coacervation: Physicochemical and sensory properties of food flavorings. CyberLeninka.
  • TGSC Information System. (n.d.). This compound (CAS 868-57-5). The Good Scents Company.
  • Pilotech. (2025). Complete Guide to Spray-Drying Flavors: How It Works. Pilotech.
  • FlavScents. (n.d.).
  • PubChem. (n.d.). This compound.
  • Vigon International. (2019).
  • Perfumer & Flavorist. (2008). Spray Drying. Perfumer & Flavorist.
  • Test Takers. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Test Takers Blog.
  • Perfumer & Flavorist. (2008). Flavor Encapsulation: Spray Drying. Perfumer & Flavorist.
  • PubMed Central. (n.d.). Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques.
  • ResearchGate. (n.d.). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods.

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Application Notes & Protocols for the Sensory Evaluation of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sensory Significance of Methyl 2-Methylbutyrate

This compound (FEMA# 2719, CAS# 868-57-5) is a volatile ester that plays a significant role in the characteristic aroma of many fruits and processed goods.[1][2] Naturally occurring in apples, oranges, melons, and strawberries, its sensory profile is predominantly characterized by sweet, fruity, and ethereal notes.[1] A detailed olfactory description often includes nuances of ripe berries and pulpy apples, with subtle hints of rum and nuttiness.[1] In the flavor and fragrance industry, this compound is a critical component for building authentic fruit flavor profiles, particularly for apple, citrus, and strawberry, where it imparts a sense of juiciness and freshness.[1][3]

The successful application of this compound in product development, from beverages to confectionery, hinges on a precise understanding of its sensory properties. This requires moving beyond simple descriptors to a quantitative and qualitative assessment of its impact, both in isolation and within a complex food matrix. This guide provides detailed methodologies for researchers, scientists, and quality control professionals to rigorously evaluate the sensory characteristics of this compound. We will cover three fundamental sensory testing methodologies: Odor Threshold Determination, Discrimination Testing, and Descriptive Analysis, alongside an introduction to advanced instrumental-sensory techniques.

Each protocol is designed as a self-validating system, grounded in internationally recognized standards, to ensure the generation of reliable and actionable sensory data.

Table 1: Physicochemical and Sensory Properties of this compound
PropertyDescriptionSource(s)
CAS Number 868-57-5[1][4]
FEMA Number 2719[1][2]
Molecular Formula C6H12O2[4]
Odor Profile Sweet, fruity, ethereal, apple, ripe berry, with rum and nutty nuances.[1][2][5]
Natural Occurrence Apple, orange, spearmint, melon, strawberry.[1]
Typical Use Levels 0.1 ppm - 10 ppm[1]

Protocol 1: Odor Threshold Determination

Causality and Experimental Choice: The odor threshold is the lowest concentration of a substance that can be perceived by the human senses.[6] Determining this value is fundamental for understanding the potential impact of a flavor ingredient. We will use the ASTM E679-19 Standard Practice , which employs a forced-choice, ascending concentration series.[6][7] This method is scientifically robust because the forced-choice design (presenting the sample alongside two blanks) minimizes guessing bias, and the ascending series prevents sensory fatigue that can occur when starting with high concentrations.[8]

Objective:

To determine the detection and recognition thresholds of this compound in a neutral medium.

Materials:
  • This compound (high purity)

  • Odor-free medium (e.g., deionized water, mineral oil, or propylene glycol)

  • Glass sample vials with PTFE-lined caps

  • Positive displacement micropipettes

  • Panel of 15-30 screened and trained assessors

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen medium (e.g., 1000 ppm in propylene glycol). The choice of solvent is critical; it must be neutral and effectively solubilize the compound without imparting its own aroma.

  • Serial Dilution: Create a series of dilutions from the stock solution, typically in steps of 1:2 or 1:3 by volume. The range should be wide enough to span from well below the expected threshold to a concentration that is easily detectable by all panelists.

  • Sample Presentation (Triangular): For each concentration level, prepare three vials. One vial will contain a set volume (e.g., 10 mL) of the diluted this compound solution, and the other two will contain the same volume of the blank medium. This is known as a triangular presentation.[8]

  • Coding and Randomization: Code each vial with a random three-digit number. The position of the odd sample within each set of three should be randomized for each panelist and each concentration level.

  • Panelist Instructions: Instruct panelists to sniff each of the three vials in a set, proceeding from left to right. They must identify which of the three samples is different from the other two, even if they must guess. This is the "forced-choice" aspect of the protocol.[6][7]

  • Ascending Concentration: Present the sets to the panelists in order of increasing concentration. Start with the lowest concentration and proceed upwards.

  • Data Collection: A panelist's individual threshold is defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified and continued to identify correctly in subsequent, higher-concentration sets.

  • Data Analysis: Calculate the geometric mean of all individual panelist thresholds to determine the group threshold. This is preferred over an arithmetic mean as sensory data tends to be log-normally distributed.

Protocol 2: Discrimination Testing (Triangle Test)

Objective:

To determine if a perceptible sensory difference exists between a test sample (e.g., a new batch) and a control sample of this compound.

Materials:
  • Control and Test samples of this compound, diluted to an easily perceivable concentration in a neutral medium.

  • Identical sample presentation vessels (e.g., ISO-standard sensory glasses).

  • Panel of 25-40 screened assessors.

Step-by-Step Methodology:
  • Sample Preparation: Prepare both the control and test samples at the exact same concentration. The concentration should be clearly above the recognition threshold to ensure the aroma is identifiable.

  • Triangle Set Presentation: For each panelist, present a set of three coded, randomized samples. Two of the samples are identical (either both control or both test), and one is the odd sample.[9]

  • Randomization: There are six possible presentation orders (ABB, BAB, BBA, AAB, ABA, BAA). These should be balanced and randomized across all panelists to prevent positional bias.

  • Panelist Task: The assessor's task is to evaluate the samples and identify which of the three is different.[10] A correct identification is a "correct" response.

G cluster_prep Sample Preparation cluster_panel Panelist Evaluation cluster_analysis Data Analysis P1 Control Sample (A) S1 Present Randomized Triad (e.g., A, B, A) P2 Test Sample (B) S2 Panelist identifies the odd sample S1->S2 A1 Compile Total Correct Responses S2->A1 A2 Compare to Statistical Table (ISO 4120) A1->A2 R1 Significant Difference A2->R1 If count ≥ critical value R2 No Significant Difference A2->R2 If count < critical value

Protocol 3: Descriptive Sensory Analysis

Causality and Experimental Choice: While other tests determine thresholds or differences, descriptive analysis provides a detailed "sensory fingerprint" of a product.[12] It is the most comprehensive method, using a small panel of highly trained assessors (6-15 individuals) who function as calibrated analytical instruments.[12][13] This technique allows for the identification of all key aroma attributes and the quantification of their intensities. Methods like Quantitative Descriptive Analysis (QDA) are powerful tools in research and development for creating a detailed sensory profile, comparing products to competitors, or tracking changes during shelf-life studies.[14]

Objective:

To develop a comprehensive sensory lexicon and quantify the aroma profile of this compound.

Materials:
  • This compound sample.

  • A range of reference standards representing potential aroma notes (e.g., fresh apple, apple juice, strawberry candy, rum).

  • Highly trained descriptive analysis panel (8-12 members).

  • Sensory evaluation software or standardized ballots.

Step-by-Step Methodology:
  • Lexicon Development (Qualitative):

    • In multiple roundtable sessions, the panel leader presents the this compound sample to the trained panelists.

    • Panelists individually brainstorm and record all aroma characteristics they perceive.

    • Through open discussion moderated by the panel leader, the group consolidates the list of terms, defines each attribute, and agrees upon a reference standard for each. This ensures every panelist is using the same term for the same sensory perception.

Table 2: Example Lexicon for this compound
AttributeDefinitionReference Standard
Fruity (Apple) The aromatic associated with fresh, crisp red apples.Freshly cut Red Delicious apple.
Fruity (Berry) The aromatic associated with ripe strawberries.Commercial strawberry flavoring.
Ethereal A light, volatile, slightly chemical/solvent-like note.A dilution of diethyl ether (for demonstration only, under strict safety protocols).
Sweet The perception of sweetness in the aroma.A solution of 5% sucrose in water.
Rum-like The sweet, brown, slightly fermented aromatic of dark rum.A sample of dark rum.
  • Intensity Scaling & Training (Quantitative):

    • The panel develops an intensity scale for each attribute (e.g., a 15-point universal scale where 0 = none and 15 = extremely intense).

    • Panelists are trained to use the scale consistently by rating the intensity of the agreed-upon reference standards. This calibration phase is critical for data reliability.[14]

  • Formal Evaluation:

    • In individual booths under controlled conditions (e.g., red lighting to mask visual differences), panelists are presented with coded samples of this compound.

    • Panelists independently rate the intensity of each attribute from the agreed-upon lexicon on the calibrated scale. Evaluations are typically replicated 2-3 times for statistical analysis.

  • Data Analysis and Visualization:

    • The mean intensity ratings for each attribute are calculated across all panelists.

    • Analysis of Variance (ANOVA) can be used to check for significant differences between products if multiple samples are being compared.

    • The results are often visualized using a spider plot (or radar chart), which provides an easy-to-understand "sensory fingerprint" of the product.[14]

Advanced Technique: Gas Chromatography-Olfactometry (GC-O)

For professionals in drug development or advanced flavor research, understanding which specific volatile compounds drive the sensory experience is crucial. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that marries instrumental analysis with human perception.[15][16]

In a GC-O system, a sample is injected into a gas chromatograph, which separates the volatile compounds.[17] The column effluent is then split into two paths: one goes to a chemical detector (like a mass spectrometer, MS), and the other is delivered to a heated sniffing port where a trained analyst can smell each compound as it eludes from the column.[17][18] This allows for the direct correlation of a specific chemical peak on the chromatogram with its perceived odor, helping to identify the most important odor-active compounds in a complex mixture.[16][19] This technique is invaluable for identifying trace compounds with potent aromas that might otherwise be overlooked by instrumental detectors alone.

G cluster_prep Sample Introduction cluster_gc GC Separation cluster_detection Dual Detection P1 Volatile Sample (e.g., Headspace) S1 Gas Chromatograph P1->S1 A1 Mass Spectrometer (Chemical ID) S1->A1 Effluent Split A2 Sniffing Port (Human Nose) S1->A2 Effluent Split R1 Correlated Sensory & Chemical Data A1->R1 A2->R1

References

  • Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. (n.d.). Google Scholar.
  • ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds. (2019). ASTM International.
  • Natural Advantage's this compound. (2021). Perfumer & Flavorist.
  • Gas Chromatography Olfactometry in Food Flavor Analysis. (2021). GenTech Scientific.
  • Methyl 2-Methyl Butyrate. (2019). Vigon.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). National Institutes of Health (NIH).
  • ISO 4120:2021 Sensory analysis — Methodology — Triangle test. (2021). International Organization for Standardization.
  • This compound (CAS 868-57-5): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC Information System.
  • Gas chromatography–olfactometry in food flavour analysis. (2007). Journal of Chromatography A.
  • Gas chromatography-olfactometry in food flavour analysis. (2008). Journal of Chromatography A.
  • Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2019). ASTM International.
  • methyl 2-methyl butyrate, 868-57-5. (n.d.). The Good Scents Company.
  • BS EN ISO 4120:2021. (2021). BSI Knowledge.
  • Descriptive Sensory Evaluations. (2018). Medallion Labs.
  • Sensory analysis - Methodology - Triangle test (ISO 4120:2021). (2021). Intertek Inform.
  • Sensory Evaluation Methods in Food and Beverage Research. (n.d.). Lab Manager Magazine.
  • Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. (2025). Food Safety Institute.
  • Esters – The Fruity Building Blocks of Flavor. (2016). Imbibe.
  • Measurement and Regulation of Odors in the USA. (n.d.). Google Scholar.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction to this compound Synthesis

This compound is a valuable ester known for its characteristic fruity, apple-like aroma, making it a significant compound in the flavor and fragrance industries.[1][2] The most common and direct method for its synthesis is the Fischer esterification of 2-methylbutyric acid with methanol, catalyzed by a strong acid.[3][4]

This guide will focus on optimizing the Fischer esterification process, addressing common challenges, and providing detailed protocols to ensure a successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Fischer esterification for synthesizing this compound?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (2-methylbutyric acid) and an alcohol (methanol) to form an ester (this compound) and water.[3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers and the elimination of a water molecule, the final ester is formed.[5]

Q2: Which acid catalyst is most effective for this synthesis?

A2: Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used catalyst for Fischer esterification.[6][7] It not only acts as a catalyst but also as a dehydrating agent, absorbing the water produced during the reaction and helping to shift the equilibrium towards the product side.[3] Alternatively, p-toluenesulfonic acid (p-TsOH) can also be used and is sometimes preferred due to its solid nature, which can make it easier to handle.[6]

Q3: How can I drive the reaction equilibrium to favor the formation of this compound?

A3: According to Le Châtelier's principle, the equilibrium can be shifted towards the products by either using a large excess of one of the reactants or by removing one of the products as it is formed.[3] In the synthesis of this compound, it is common practice to use a significant excess of methanol, as it is typically less expensive and can also serve as the solvent for the reaction.[6] Additionally, removing the water byproduct through methods like azeotropic distillation with a Dean-Stark apparatus is a highly effective strategy to increase the yield.[5]

Q4: Are there any significant side reactions to be aware of?

A4: The primary side reaction of concern is the acid-catalyzed dehydration of methanol to form dimethyl ether, especially at higher temperatures. This can be minimized by maintaining careful temperature control during the reaction. 2-Methylbutyric acid itself is generally stable under typical Fischer esterification conditions and is not prone to significant decarboxylation or rearrangement.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Equilibrium not favoring products: The presence of water in the reaction mixture is shifting the equilibrium back towards the reactants. 3. Loss of product during workup: The ester may be lost during the extraction and washing steps.1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. 2. Use excess methanol: Employ a 3 to 5-fold molar excess of methanol relative to 2-methylbutyric acid. 3. Remove water: Use a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene, or add a dehydrating agent like anhydrous magnesium sulfate. Ensure all reagents and glassware are dry before starting. 4. Optimize workup: Ensure the pH is properly adjusted during the washing steps to minimize the hydrolysis of the ester. Use a saturated sodium chloride (brine) wash to reduce the solubility of the ester in the aqueous layer.
Presence of Unreacted 2-Methylbutyric Acid in the Product 1. Insufficient catalyst: The amount of acid catalyst may be too low to drive the reaction effectively. 2. Short reaction time: The reaction was stopped before reaching completion.1. Increase catalyst loading: A typical catalytic amount is 1-5 mol% of the limiting reagent. A slight increase may improve the reaction rate. 2. Extend reflux time: Continue the reaction and monitor its progress until no more starting material is observed.
Product Contaminated with a High-Boiling Impurity 1. Formation of byproducts: At excessively high temperatures, side reactions may occur.1. Control reaction temperature: Maintain a gentle reflux and avoid overheating. 2. Purify by fractional distillation: The difference in boiling points between this compound and potential byproducts should allow for effective separation.
Emulsion Formation During Aqueous Workup 1. Insufficient mixing or shaking too vigorously: This can lead to the formation of a stable emulsion between the organic and aqueous layers.1. Gentle mixing: Swirl the separatory funnel gently instead of shaking vigorously. 2. Break the emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl. If the emulsion persists, allowing it to stand for a longer period or passing it through a bed of Celite may help.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 2-Methylbutyric Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound using an excess of methanol.

Materials:

  • 2-Methylbutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Glassware for distillation

Procedure:

  • In a round-bottom flask, combine 2-methylbutyric acid and a 3-5 molar excess of methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the volume of the reactants) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C).[9]

  • Allow the reaction to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add an equal volume of cold water.

  • Extract the product into diethyl ether.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the unreacted acid and the catalyst) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by simple or fractional distillation.

Data Presentation: Physical Properties of Key Compounds
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 20°C) Solubility in Water
2-Methylbutyric Acid102.13176-1770.936Slightly soluble[10][11][12]
Methanol32.0464.70.792Miscible[3][9][13]
This compound116.161150.881 - 0.886Very slightly soluble[2][14][15]

Visualization of Key Workflows

Fischer Esterification Workflow

FischerEsterification Reactants 2-Methylbutyric Acid + Methanol Reaction Reflux (65-70°C, 2-4h) Reactants->Reaction Add Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Catalyze Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Cool & Quench Purification Drying & Distillation Workup->Purification Isolate Organic Layer Product Pure Methyl 2-Methylbutyrate Purification->Product Purify

Caption: A simplified workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Check for complete reaction (TLC/GC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes ActionIncomplete Increase reflux time and/or catalyst amount Incomplete->ActionIncomplete CheckWorkup Review workup procedure Complete->CheckWorkup EquilibriumIssue Equilibrium not favoring product Complete->EquilibriumIssue WorkupIssue Potential loss during extraction/washing CheckWorkup->WorkupIssue ActionWorkup Optimize pH control and use brine wash WorkupIssue->ActionWorkup ActionEquilibrium Use larger excess of methanol or remove water (Dean-Stark) EquilibriumIssue->ActionEquilibrium

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

  • Cetiner, A. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Cetiner Engineering.
  • Britannica, The Editors of Encyclopaedia. (2025, December 3). methanol. Encyclopedia Britannica.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Ataman Kimya. (n.d.). 2-METHYL BUTYRIC ACID.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Methyl butyrate preparation method and apparatus thereof. (2015). Google Patents.
  • PubChem. (n.d.). 2-Methylbutanoic Acid.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.
  • PubChem. (n.d.). This compound.
  • SYNTHESIS OF METHYL BUTYRATE. (n.d.). Scribd.
  • Continuous production method for ethyl 2-methylbutyrate. (2014). Google Patents.
  • Wikipedia. (n.d.). 2-Methylbutanoic acid.
  • Ventos. (n.d.). This compound.

Sources

Technical Support Center: Purification of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable ester. Here, we combine established chemical principles with practical, field-proven insights to help you achieve the highest purity for your compound.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Scenario 1: Distillation & Purity Issues
Q1: My final product shows a broad boiling point range during distillation and the GC trace reveals multiple peaks close to my product. What's going wrong?

A1: This is a classic sign of contamination with close-boiling impurities, most likely structural isomers. The purification challenge lies in the similar physical properties of these compounds.

Probable Causes:

  • Isomeric Impurities: Your starting material, 2-methylbutyric acid, may have contained isomers such as pentanoic acid (valeric acid) or 3-methylbutanoic acid (isovaleric acid). These would form their corresponding methyl esters during the reaction, which have boiling points very close to your target compound.

  • Inefficient Distillation: A simple distillation setup lacks the resolving power to separate liquids with boiling points that are close to each other.[1][2][3]

Data-Driven Diagnosis:

The first step is to understand the boiling points of the potential contaminants. As the table below shows, the boiling points of this compound and its common isomeric impurities are separated by only a few degrees, making separation difficult.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C6H12O2116.16~115-116 [4]
Methyl pentanoate (Valerate)C6H12O2116.16~126[5][6][7][8]
Methyl 3-methylbutanoate (Isovalerate)C6H12O2116.16~115-117[9][10][11]

Solution: High-Efficiency Fractional Distillation

To resolve these close-boiling impurities, you must use fractional distillation. This technique introduces a fractionating column between the distillation flask and the condenser, creating a temperature gradient and providing a large surface area for repeated vaporization-condensation cycles.[1][12] Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.[1]

Detailed Protocol: Fractional Distillation for Isomer Separation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux, or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • The thermometer bulb must be placed just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Procedure:

    • Charge the crude, dried this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process (minimizing heat loss).

    • Begin heating the flask slowly and gently. A slow distillation rate is critical for establishing the temperature gradient and allowing equilibrium to be reached at each stage in the column.[3][12]

    • Establish a high reflux ratio. This means allowing most of the vapor to condense and return to the column, with only a small fraction being collected as distillate. A good starting point is a collection rate of 1 drop every 2-5 seconds.

    • Monitor the temperature at the distillation head. It should hold steady at the boiling point of the first, most volatile fraction.

    • Collect the distillate in separate, labeled fractions. A small initial "forerun" fraction should be collected, which may contain highly volatile impurities.

    • The temperature should remain stable during the collection of a pure fraction. A sharp rise in temperature indicates that the next component is beginning to distill. Collect this "intermediate" fraction separately.

    • Collect the main fraction corresponding to the boiling point of pure this compound (~115-116 °C).

    • Stop the distillation before the flask runs dry to prevent the formation of explosive peroxides and damage to the glassware.

  • Analysis:

    • Analyze each collected fraction by Gas Chromatography (GC) to determine its composition.[13][14] A properly executed fractional distillation will show significant enrichment of the target compound in the main fraction.

Scenario 2: Post-Reaction Workup & Yield Loss
Q2: After my aqueous workup, my yield of crude product is very low. Where did my product go?

A2: Significant product loss during aqueous workup is common and usually points to two main issues: incomplete reaction or physical loss during extraction.

Probable Causes:

  • Incomplete Esterification: If the Fischer esterification reaction did not proceed to completion, a large amount of unreacted 2-methylbutyric acid will be present. During the neutralization step (e.g., with sodium bicarbonate), this acid is converted to its sodium salt (sodium 2-methylbutyrate), which is highly water-soluble and will be removed into the aqueous layer.

  • Emulsion Formation: Esters can sometimes form emulsions during vigorous shaking in a separatory funnel, making a clean separation of the organic and aqueous layers difficult and leading to loss of the organic layer.

  • Product Hydrolysis: Although less likely under standard workup conditions, prolonged exposure to strongly basic conditions could potentially hydrolyze some of the ester product back to the carboxylate salt and methanol.

Solution: Optimized Workup and Extraction Protocol

A carefully executed workup procedure is essential to maximize yield and remove water-soluble impurities like residual acid, catalyst, and methanol.[15][16]

Workflow Diagram: Optimized Post-Esterification Workup

The following diagram illustrates a robust workflow to minimize product loss and effectively remove impurities.

G crude Crude Reaction Mixture (Ester, Acid, Methanol, Catalyst) transfer Transfer to Separatory Funnel crude->transfer wash1 Wash 1: Add Saturated NaHCO3 Solution transfer->wash1 vent Vent Funnel Frequently! (CO2 Evolution) wash1->vent separate1 Separate Aqueous Layer (Removes Acid Catalyst & Unreacted Acid) vent->separate1 wash2 Wash 2: Add Brine (Saturated NaCl) separate1->wash2 separate2 Separate Aqueous Layer (Removes Methanol & Dissolved Water) wash2->separate2 dry Dry Organic Layer (e.g., with anhydrous MgSO4 or Na2SO4) separate2->dry filter Filter/Decant Drying Agent dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate product Crude this compound (Ready for Distillation) concentrate->product

Caption: Optimized aqueous workup workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from a standard Fischer esterification synthesis?

A1: The most common impurities are the unreacted starting materials and the reaction byproduct, water.

  • Methanol: Very volatile (Boiling Point: ~65 °C).[17][18][19][20][21] It is easily removed by an aqueous wash or during the forerun of a distillation.

  • 2-Methylbutyric Acid: High boiling (Boiling Point: ~176-177 °C).[22][23][24][25] It is non-volatile compared to the ester and can be effectively removed by a basic aqueous wash (e.g., with sodium bicarbonate solution) during the workup.[15]

  • Water: Byproduct of the reaction. It can be removed with a brine wash followed by treatment with a drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Sulfuric Acid (Catalyst): This strong acid is neutralized and removed during the basic aqueous wash.

Q2: Which analytical method is best for assessing the purity of this compound?

A2: Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the gold standard for this application.[13][14][26][27]

  • Why GC? this compound is a volatile compound, making it perfectly suited for GC analysis. This technique provides excellent separation of volatile components, allowing for the clear identification and quantification of the starting materials, product, and any isomeric byproducts.[13] A GC-MS system provides the added benefit of identifying unknown peaks by their mass fragmentation patterns.[28]

Q3: Can I use simple distillation for purification?

A3: You can use simple distillation only if your impurities have boiling points that are significantly different from your product (a difference of >25-30 °C is a good rule of thumb).[3][12] Simple distillation will be effective for removing low-boiling methanol and high-boiling 2-methylbutyric acid. However, it will not be able to separate this compound from any isomeric esters.[1][2] If a GC analysis of your crude product shows peaks very close to the main product peak, you must use fractional distillation.[29]

References

  • Wikipedia.
  • Wikipedia. Methanol. [Link]
  • Wikipedia. 2-Methylbutanoic acid. [Link]
  • S
  • chemeurope.com.
  • Proprep. What is the boiling point of CH3OH (methanol)?. [Link]
  • CAS Common Chemistry.
  • ChemSynthesis. methyl pentanoate - 624-24-8, C6H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]
  • Clackamas Community College. Methanol Solvent Properties. [Link]
  • PubChem.
  • Tradeindia. 2 Methyl Butyric Acid Boiling Point: 176 0c. [Link]
  • ChemSynthesis. methyl 3-methylbutanoate - 556-24-1, C6H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]
  • ChemSynthesis. 2-methylbutanoic acid - 116-53-0, C5H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]
  • FooDB.
  • Restek.
  • Scribd.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
  • OperaChem.
  • The Good Scents Company.
  • SciELO. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
  • University of Missouri–St. Louis.
  • University of Colorado Boulder.
  • ResearchGate. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
  • Stenutz.
  • Wikipedia.
  • University of California, Los Angeles.
  • Angelo State University.
  • Chemistry LibreTexts. 5.
  • MIT OpenCourseWare. 5.310 (F19)
  • California State University, Sacramento.
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  • Google Patents.

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Technical Support Center: Gas Chromatography Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in the gas chromatographic (GC) analysis of methyl 2-methylbutyrate, with a specific focus on resolving peak tailing. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and accuracy of your analytical results.

Introduction: Understanding Peak Tailing with this compound

Peak tailing in gas chromatography is a common issue where a peak appears asymmetrical, with a drawn-out trailing edge. This phenomenon can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds. This compound, a volatile ester, possesses a polar carbonyl group (C=O) that makes it susceptible to interactions with active sites within the GC system. These interactions are a primary cause of peak tailing.

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound, structured in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for my this compound standard?

A1: Peak tailing for a moderately polar analyte like this compound is typically due to one of two main factors: chemical interactions with active sites or physical issues within the GC system.[1][2]

  • Chemical Interactions (Adsorption): The ester functional group in this compound can form hydrogen bonds with active silanol (Si-OH) groups present on the surfaces of the inlet liner, column, or any packing material like glass wool.[3] This secondary retention mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Physical Issues: Problems with the physical setup of the GC can create unswept volumes or turbulence in the carrier gas flow path, leading to band broadening and peak tailing.[1] Common physical issues include a poorly cut column, incorrect column installation depth, and system leaks.

Q2: I suspect active sites in my inlet are the problem. How can I confirm and resolve this?

A2: The inlet is the first point of contact for your sample and a frequent source of activity.[4][5] To diagnose and fix this, follow these steps:

  • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner.[3][4][5] An undeactivated liner has exposed silanol groups that will strongly interact with your analyte.

  • Perform Inlet Maintenance: Regularly replace the septum, O-ring, and inlet liner. Over time and with repeated injections, even deactivated liners can become contaminated and active.[6]

  • Consider Liner Geometry and Packing: For splitless injections, a single taper liner, with or without deactivated glass wool, can improve vaporization and reproducibility.[3] The wool can trap non-volatile residues but must be properly deactivated to avoid creating more active sites.[3]

The following table illustrates the expected impact of liner deactivation on the peak shape of a polar analyte.

Liner TypeAnalyteExpected Peak Asymmetry (As)Observations
Standard Non-DeactivatedThis compound> 2.0Severe tailing, reduced peak height.
Deactivated (Silanized) This compound 1.0 - 1.5 Symmetrical or near-symmetrical peak.
Standard Non-DeactivatedNon-polar alkane~ 1.1Minimal tailing.
Deactivated (Silanized)Non-polar alkane~ 1.0Symmetrical peak.
Q3: Could my GC column be the cause of the peak tailing? How do I troubleshoot it?

A3: Yes, the column is another critical component where interactions can occur. Here’s how to address column-related issues:

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites and causing peak tailing.[7]

  • Stationary Phase Degradation: Exposure to oxygen at high temperatures can degrade the stationary phase at the inlet end of the column, exposing active silanol groups on the fused silica tubing.

  • Incorrect Column Choice: The polarity of the stationary phase should be appropriate for the analyte. For a moderately polar ester like this compound, a polar stationary phase is recommended.[8] A CP-Wax 57 CB (polyethylene glycol) column, for instance, provides good retention and resolution for volatile esters.[8]

A key troubleshooting step is to trim the column . Removing 15-20 cm from the inlet end of the column can eliminate contaminated or degraded sections, often restoring peak shape.[4][9][10]

Q4: What are the optimal GC method parameters for analyzing this compound?

A4: Optimizing your method parameters is crucial for achieving good peak shape. Here are some recommendations based on the properties of this compound (Boiling Point: 115 °C):

ParameterRecommended SettingRationale
Inlet Temperature 200 - 250 °CNeeds to be hot enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.[7][11]
Column Choice Polar Stationary Phase (e.g., Wax or a mid-to-high polarity cyanopropyl phase)"Like dissolves like" principle. A polar column will have better interaction with the ester, leading to better peak shape.[8]
Oven Program Initial Temp: ~40-60 °C (hold 1-2 min), then ramp at 10-20 °C/min to a final temperature.A lower initial temperature helps in focusing the volatile analyte at the head of the column.
Carrier Gas Flow 1-2 mL/min (Helium)Ensures optimal efficiency and resolution.
Q5: Can my injection technique contribute to peak tailing?

A5: Yes, improper injection can lead to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.

  • Solvent Effects in Splitless Injection: If the initial oven temperature is too high relative to the solvent's boiling point, it can cause poor focusing of the analyte at the head of the column, resulting in broad or tailing peaks. A general rule is to set the initial oven temperature at least 20 °C below the boiling point of the solvent.[12]

Troubleshooting Guides

This section provides a systematic workflow for diagnosing and resolving peak tailing of this compound.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting peak tailing.

Troubleshooting_Workflow start Observe Peak Tailing for This compound inlet_maintenance Perform Inlet Maintenance: - Replace Liner with a new, deactivated one - Replace Septum and O-ring start->inlet_maintenance evaluate1 Re-evaluate Peak Shape inlet_maintenance->evaluate1 column_maintenance Perform Column Maintenance: - Trim 15-20 cm from column inlet evaluate1->column_maintenance Tailing Persists solved Problem Solved: Symmetrical Peak evaluate1->solved Tailing Resolved evaluate2 Re-evaluate Peak Shape column_maintenance->evaluate2 method_optimization Optimize GC Method: - Adjust Inlet Temperature - Modify Oven Ramp Rate - Check for Solvent Mismatch evaluate2->method_optimization Tailing Persists evaluate2->solved Tailing Resolved evaluate3 Re-evaluate Peak Shape method_optimization->evaluate3 column_check Consider Column Health: - Is the stationary phase appropriate? - Is the column old or degraded? evaluate3->column_check Tailing Persists evaluate3->solved Tailing Resolved

Caption: A logical troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: GC Inlet Maintenance
  • Cool Down: Set the GC inlet and oven temperatures to a safe level (e.g., < 50 °C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Carefully remove the septum nut, septum, and the old inlet liner.

  • Clean the Inlet (if necessary): Use a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone) to clean any visible residue from the inlet body.

  • Install New Components:

    • Wearing powder-free gloves, place a new O-ring on a new, deactivated inlet liner.

    • Carefully insert the new liner into the inlet.

    • Install a new septum and tighten the septum nut (do not overtighten).

  • Pressurize and Leak Check: Restore the carrier gas flow and perform a leak check using an electronic leak detector.

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to its setpoint.

Protocol 2: GC Column Trimming
  • Cool Down and Depressurize: Cool the GC oven and inlet and turn off the carrier gas.

  • Disconnect the Column: Carefully loosen the column nut at the inlet.

  • Trim the Column:

    • Using a ceramic scoring wafer, make a clean, square score on the column about 15-20 cm from the inlet end.

    • Gently snap the column at the score.

  • Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle, with no jagged edges or shards. A poor cut can introduce turbulence and cause peak tailing.[9][10]

  • Reinstall the Column: Reinstall the column into the inlet at the correct depth as specified by your instrument manufacturer.

  • Pressurize and Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

Mechanistic Explanation of Analyte-Active Site Interaction

The following diagram illustrates how the polar ester group of this compound interacts with active silanol groups, leading to peak tailing.

Analyte_Interaction cluster_surface Inert Fused Silica Surface cluster_active_surface Active Fused Silica Surface Deactivated Surface Si-O-Si(CH3)3 Active Site Si-OH Analyte This compound (CH3CH2CH(CH3)COOCH3) Analyte->Deactivated Surface Weak van der Waals Interaction (Symmetrical Peak) Analyte->Active Site Strong Hydrogen Bonding (Peak Tailing)

Caption: Interaction of this compound with deactivated and active surfaces.

References

  • Agilent Food, Flavor and Fragrances GC Columns. Chrom Tech. URL: https://www.chromtech.com/agilent-food-flavor-and-fragrances-gc-columns
  • Technical Support Center: Overcoming Peak Tailing in GC Analysis. Benchchem. [URL: not available]
  • GC Column Cutting Mini Guide. Thermo Fisher Scientific. URL: https://assets.thermofisher.com/TFS-Assets/CMD/Reference-Materials/mini-guide-gc-column-cutting-mini-guide-CMD-MINI-52317-EN.pdf
  • Gas chromatographic analysis of fatty acid methyl esters. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8483581/
  • Evaluation of new stationary phases for the separation of fatty acid methyl esters. Springer. URL: https://link.springer.com/article/10.1007/s10337-005-0717-3
  • GC Column Trimming: Is It Really Necessary? | GC Tips. YouTube. URL: https://www.youtube.
  • Selecting a GC Inlet Liner. American Laboratory. URL: https://www.americanlaboratory.com/914-Application-Notes/189199-Selecting-a-GC-Inlet-Liner/
  • Optimizing Splitless Injections: Inlet Temperature. Restek. URL: https://www.restek.
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  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. URL: https://www.agilent.
  • This compound | C6H12O2. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13357
  • Troubleshooting GC peak shapes. Element Lab Solutions. URL: https://www.element.com/nucleus/2017/troubleshooting-gc-peak-shapes
  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. URL: https://www.sepscience.com/gas-chromatography/fixing-gc-peak-tailing-for-cleaner-results
  • GC Troubleshooting—Tailing Peaks. Restek. URL: https://www.restek.com/en/support/troubleshooting/details/gc-troubleshooting-tailing-peaks--gnav3602-unv
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [URL: not available]
  • GC Inlet Liner Selection, Part III: Inertness. Restek. URL: https://www.restek.com/en/chromablography/chromablography/gc-inlet-liner-selection-part-iii-inertness/
  • Ethyl-2-Methylbutyrate on Rt-βDEXse. Restek. URL: https://www.restek.
  • Is the practice of GC inlet liner cleaning and deactivation worth the effort? Mandel Scientific. URL: https://www.mandel.
  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Chromatography Online. URL: https://www.chromatographyonline.
  • Ultra Inert Liners for GC. Agilent. URL: https://www.agilent.com/en/product/gas-chromatography/gc-supplies/gc-inlet-liners/ultra-inert-liners-for-gc-784873
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. URL: https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems
  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. SilcoTek Corporation. URL: https://www.silcotek.com/hubfs/pdfs/Posters/An%20Evaluation%20of%20Inlet%20Liner%20Deactivation%20Surfaces%20for%20a%20Wide%20Range%20of%20Analytes.pdf
  • Inlet Liners - GC AND GC/MS. Agilent. [URL: not available]
  • GC Troubleshooting—Tailing Peaks. YouTube. URL: https://www.youtube.

Sources

degradation of methyl 2-methylbutyrate during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of methyl 2-methylbutyrate during sample preparation. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and accuracy of your analytical results.

Introduction to the Challenge

This compound is a volatile ester recognized for its characteristic fruity, apple-like aroma and is found in various natural products.[1][2] In the context of drug development and bioanalysis, analogous ester-containing compounds are common, and their stability during sample collection, storage, and preparation is a critical parameter for accurate quantification.[3] The primary challenge with this compound, like many esters, is its susceptibility to hydrolysis, which can be chemically or enzymatically mediated, leading to inaccurate measurements and compromised data integrity.[4]

Frequently Asked Questions (FAQs)

FAQ 1: My recovery of this compound is low and inconsistent. What are the primary causes of its degradation during sample preparation?

Low and variable recovery is a classic sign of analyte instability. For this compound, the degradation is almost always a result of hydrolysis, where the ester bond is cleaved to form 2-methylbutyric acid and methanol. This process is primarily driven by two mechanisms:

  • Chemical (pH-Mediated) Hydrolysis: This reaction is catalyzed by the presence of acidic or basic conditions.[5]

    • Base-Catalyzed Hydrolysis (Saponification): This is typically the most significant concern in sample preparation. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is no longer electrophilic.[6][7] Even mildly alkaline conditions (pH > 8) can accelerate this degradation.

    • Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification.[6] It requires a strong acid to protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. While generally slower than base-catalyzed hydrolysis, exposure to acidic conditions (pH < 4) during extraction or storage can still lead to significant analyte loss.

  • Enzymatic Hydrolysis: When working with biological matrices such as plasma, blood, or tissue homogenates, endogenous enzymes are a major cause of ester degradation.[8]

    • Esterases: This is a broad class of enzymes (including carboxylesterases, cholinesterases, and paraoxonases) that are ubiquitous in biological systems and actively hydrolyze ester bonds.[9][10] Rodent plasma, for example, is known to have significantly higher esterase activity than human or dog plasma.[8][11] Failure to inhibit these enzymes upon sample collection can lead to rapid and complete degradation of the analyte before analysis even begins.

FAQ 2: I am working with human plasma samples and suspect enzymatic degradation. How can I prevent this?

This is a critical consideration in bioanalysis. The key is to inhibit esterase activity immediately upon sample collection and maintain that inhibition throughout the sample handling and preparation workflow.

Immediate Action:

  • Anticoagulant Choice: Use an anticoagulant that also has inhibitory properties. Sodium Fluoride (NaF) is a good choice as it acts as both a glycolytic inhibitor and a non-specific esterase inhibitor.[3][12]

  • Add Specific Inhibitors: For robust stabilization, add a cocktail of specific esterase inhibitors to your collection tubes before adding the blood or plasma.[13]

Recommended Protocol: A step-by-step guide for preparing stabilized plasma collection tubes is provided in the "Protocols" section below. A combination of inhibitors is often required to cover the broad spectrum of esterases present in plasma.[3]

FAQ 3: I see a new peak in my chromatogram that I suspect is the 2-methylbutyric acid degradant. How can I confirm this and prevent its formation?

Observing the corresponding carboxylic acid is strong evidence of hydrolysis. To confirm its identity, you can:

  • Analyze a Standard: Inject a pure analytical standard of 2-methylbutyric acid to confirm the retention time.

  • Mass Spectrometry (MS): If using GC-MS or LC-MS, confirm the mass-to-charge ratio (m/z) and fragmentation pattern of the suspected peak and match it to the standard.

To prevent its formation, you must address the root cause of hydrolysis as discussed in FAQ 1. The troubleshooting workflow below can help pinpoint the issue.

FAQ 4: How do temperature and choice of solvent affect the stability of this compound?
  • Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic hydrolysis.[14] It is imperative to keep biological samples on ice or at 4°C during processing and to store them at -20°C or, preferably, -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.

  • Solvents: Ensure all solvents used for extraction and reconstitution are of high purity and free from acidic or basic contaminants.[15] Avoid using water or aqueous solutions without proper pH control (i.e., buffering).[16] For reconstitution, use a non-polar organic solvent whenever possible to minimize the risk of hydrolysis in the autosampler vial.

Troubleshooting Guides & Workflows

Systematic Troubleshooting of Low Recovery

When faced with low recovery, a systematic approach is essential to identify the source of analyte loss. This logical workflow helps isolate the problematic step in your sample preparation process.

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Actions start Low / Inconsistent Recovery of this compound q1 Is the sample from a biological matrix (plasma, blood, tissue)? start->q1 enzymatic Primary Suspect: Enzymatic Degradation q1->enzymatic Yes chemical Primary Suspect: Chemical (pH) Hydrolysis q1->chemical No q2 Are you using esterase inhibitors? enzymatic->q2 q3 Is the pH of all aqueous reagents controlled (buffered)? chemical->q3 q2->q3 Yes sol_enzyme Implement Protocol for Esterase Inhibition (See Protocol 1) q2->sol_enzyme No sol_ph Buffer all aqueous solutions to pH 6-7. Verify pH. (See Protocol 2) q3->sol_ph No sol_temp Review sample processing temperature. Keep samples on ice at all times. q3->sol_temp Yes

Caption: Troubleshooting logic for diagnosing low recovery.

Chemical Degradation Pathway

Understanding the chemical transformation is key to preventing it. Both acid- and base-catalyzed hydrolysis result in the same degradation products, but through different mechanisms.

Degradation_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) reactant This compound (Analyte) intermediate_acid Protonated Tetrahedral Intermediate reactant->intermediate_acid H₂O attack intermediate_base Tetrahedral Intermediate reactant->intermediate_base OH⁻ attack h_plus H₃O⁺ (e.g., pH < 4) products 2-Methylbutyric Acid + Methanol (Degradation Products) intermediate_acid->products oh_minus OH⁻ (e.g., pH > 8) intermediate_base->products

Caption: Hydrolysis of this compound.

Experimental Protocols

Protocol 1: Stabilizing Biological Samples Against Esterase Activity

This protocol describes a best-practice method for preparing collection tubes and processing plasma to prevent enzymatic degradation of ester-containing analytes.

Materials:

  • Blood collection tubes containing K₂EDTA or Sodium Heparin.

  • Esterase Inhibitor Cocktail (see table below for options). Prepare a stock solution in DMSO or acetonitrile.

  • Centrifuge capable of refrigeration (4°C).

  • Ice bath.

Procedure:

  • Prepare Inhibitor Stock: Prepare a concentrated stock solution of the chosen inhibitor(s). For example, a 100 mM stock of Phenylmethylsulfonyl fluoride (PMSF) in anhydrous DMSO.

  • Spike Collection Tubes: Prior to blood collection, add the required volume of inhibitor stock solution to each tube to achieve the desired final concentration in plasma. Allow the solvent to evaporate if necessary, leaving the inhibitor residue.

  • Blood Collection: Collect the blood sample directly into the inhibitor-spiked tube.

  • Immediate Mixing & Cooling: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors. Immediately place the tube on an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Harvesting: Carefully transfer the supernatant (plasma) to a clean, pre-chilled polypropylene tube.

  • Storage: Immediately use the plasma for extraction or store frozen at -80°C until analysis.

Table 1: Common Esterase Inhibitors for Bioanalysis

InhibitorTarget Esterase ClassTypical Working ConcentrationNotes
Phenylmethylsulfonyl fluoride (PMSF) Serine Esterases1 mMUnstable in aqueous solutions; must be added from a fresh stock.[3][8]
Diisopropylfluorophosphate (DFP) Serine Esterases1-20 mMHighly toxic; handle with extreme caution. Effective but often a last resort.[8][13]
Paraoxon Cholinesterases, Carboxylesterases1-20 mMPotent inhibitor but can cause significant ion enhancement in MS analysis.[12][13]
Eserine (Physostigmine) Acetylcholinesterases20 mMEffective for specific esterase types.[13]
Sodium Fluoride (NaF) Non-specific10-20 mMAlso an anticoagulant; a good general-purpose stabilizer.[3][12]

Note: It is crucial to screen multiple inhibitors to find the most effective one for your specific analyte and biological matrix, as inhibitor efficacy can be species-dependent.[3][17]

Protocol 2: Preventing pH-Mediated Hydrolysis During Extraction

This protocol outlines the steps for a generic liquid-liquid extraction (LLE) while maintaining pH control to prevent chemical degradation.

Materials:

  • Phosphate Buffer (50 mM, pH 6.5).

  • Water-immiscible organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • pH meter or pH strips.

  • Vortex mixer and centrifuge.

Procedure:

  • Sample Thawing: Thaw stabilized plasma samples (from Protocol 1) on an ice bath.

  • pH Adjustment & Dilution: Add 200 µL of plasma to a tube containing 200 µL of cold (4°C) 50 mM phosphate buffer at pH 6.5. This ensures the sample pH is maintained in a safe, neutral range.

  • Internal Standard Addition: Add the internal standard solution (prepared in a compatible solvent).

  • Liquid-Liquid Extraction: Add 1 mL of cold MTBE. Cap the tube securely.

  • Mixing: Vortex the tube for 2-5 minutes to ensure thorough extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or the protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent suitable for your chromatographic analysis (e.g., hexane or another non-aqueous solvent).[16]

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry LibreTexts.
  • Slideshare. (2013).
  • Wikipedia. (n.d.). Ester hydrolysis.
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  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1237-1248.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • PubChem. (n.d.). This compound.
  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • M.S. Comprehensive. (2024).
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  • WuXi AppTec. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
  • Fung, E., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743.
  • PubChem. (n.d.). Methyl (2S)-2-methylbutanoate.
  • PubMed. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS.
  • SCION Instruments. (n.d.).
  • Taylor & Francis Online. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS.
  • Organomation. (2024).
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  • PubMed Central. (2023).
  • Semantic Scholar. (n.d.). Species difference of esterase expression and hydrolase activity in plasma.
  • ResearchGate. (2025). Methanogenic bacterial consortia degrading 2-methylbutyric acid.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • IntechOpen. (n.d.).
  • The Good Scents Company. (n.d.). methyl (S)
  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?.
  • ResearchGate. (n.d.). Esterase enzyme activities in blood plasma sample....
  • PURE, Eindhoven University of Technology. (2012). Species difference of esterase expression and hydrolase activity in plasma.
  • Chemos GmbH & Co.KG. (n.d.).
  • Restek. (2014). [19]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes.
  • PubMed. (1987). Clinical significance of esterases in man.
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common side-products in the synthesis of methyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important ester. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.

Troubleshooting Guide: Common Side-Products and Impurities

This section addresses specific issues you may encounter, focusing on the identification and mitigation of common side-products.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

Question: My final product contains significant amounts of 2-methylbutyric acid and methanol. What is causing this and how can I improve my yield?

Answer: This is a classic issue related to the equilibrium nature of the Fischer esterification reaction, the most common method for synthesizing this compound.[1][2][3] The reaction between 2-methylbutyric acid and methanol is reversible, meaning the formation of the ester and water is in equilibrium with the starting materials.

  • Reversibility of the Reaction: The presence of water, a product of the reaction, can drive the equilibrium back towards the reactants, thus lowering your yield of the desired ester.[3][4]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium, or the conditions may not be optimal to favor product formation.

  • Shifting the Equilibrium: To favor the formation of this compound, you need to apply Le Châtelier's principle. This can be achieved in two primary ways:

    • Use of Excess Methanol: Employing a large excess of methanol will shift the equilibrium towards the product side.[3][4] A common approach is to use methanol as the solvent for the reaction.

    • Removal of Water: Actively removing water as it is formed is a highly effective strategy.[1][3] This can be done using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene. Alternatively, incorporating a dehydrating agent, such as molecular sieves, into the reaction mixture can sequester the water.

  • Optimizing Reaction Conditions:

    • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential.[2][3]

    • Temperature: The reaction is typically performed at the reflux temperature of the alcohol.[2] Ensure the reaction is heated adequately to achieve a reasonable reaction rate.

Issue 2: Presence of a Low-Boiling Point Impurity Identified as Dimethyl Ether

Question: I've noticed a volatile impurity in my product that I suspect is dimethyl ether. How is this being formed and how can I prevent it?

Answer: The formation of dimethyl ether is a known side-reaction in acid-catalyzed reactions involving methanol, particularly when using a strong protic acid like sulfuric acid.[5][6]

Under acidic conditions and elevated temperatures, methanol can undergo self-condensation to form dimethyl ether and water. This is essentially an acid-catalyzed dehydration of the alcohol.

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Mitigation Strategies Impurity_Detected Low-Boiling Impurity Detected (e.g., by GC-MS) Ether_Formation Acid-Catalyzed Self-Condensation of Methanol to Dimethyl Ether Impurity_Detected->Ether_Formation Investigation Optimize_Temp Optimize Reaction Temperature (Avoid excessive heat) Ether_Formation->Optimize_Temp Leads to Catalyst_Choice Consider a Milder Catalyst (e.g., TsOH instead of H₂SO₄) Ether_Formation->Catalyst_Choice Leads to Minimize_Time Minimize Reaction Time Ether_Formation->Minimize_Time Leads to

Caption: Troubleshooting workflow for dimethyl ether formation.

  • Control of Reaction Temperature: Avoid excessively high temperatures that can favor the dehydration of methanol. Maintain the reaction at a gentle reflux.

  • Choice of Catalyst: While sulfuric acid is effective, it is also a strong dehydrating agent. Consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH), which may reduce the extent of this side reaction.

  • Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once a satisfactory conversion is achieved to prevent prolonged exposure of methanol to acidic conditions at high temperatures.

Issue 3: Re-formation of 2-Methylbutyric Acid During Work-up and Purification

Question: After an initial successful reaction, I am finding an increased amount of 2-methylbutyric acid in my product after purification. What is happening?

Answer: This is likely due to the hydrolysis of your ester product, this compound, back to the starting carboxylic acid and alcohol. This is the reverse of the Fischer esterification reaction and can be catalyzed by residual acid in the presence of water.

  • Presence of Acid and Water: During aqueous work-up or distillation in the presence of moisture, any remaining acid catalyst can promote the hydrolysis of the ester.

  • Neutralization during Work-up: It is crucial to neutralize the acid catalyst before purification.

    • Protocol: After the reaction is complete, cool the reaction mixture and quench it by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and carefully as it will react with the strong acid to produce CO₂ gas, causing pressure buildup. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper). This will convert the unreacted 2-methylbutyric acid into its water-soluble sodium salt and neutralize the acid catalyst.

  • Thorough Washing and Drying:

    • After neutralization, wash the organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation to remove any residual water.

  • Purification:

    • Perform distillation under reduced pressure if possible. This allows the product to boil at a lower temperature, minimizing the risk of thermally induced decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the other potential, less common, side-products in the synthesis of this compound?

A1: Besides the common issues mentioned above, other side-products can arise depending on the specific reaction conditions and the purity of the starting materials:

  • Products from Impurities in Starting Materials: Commercial 2-methylbutyric acid may contain isomers such as 3-methylbutyric acid. This would lead to the formation of methyl 3-methylbutyrate as an impurity in your final product.

  • Dehydration Products: Although less common with primary alcohols like methanol, under very harsh acidic conditions, there is a possibility of dehydration reactions involving the 2-methylbutyric acid backbone, potentially leading to unsaturated byproducts.

  • Catalyst-Related Byproducts: When using sulfuric acid, there is a theoretical possibility of forming small amounts of monomethyl sulfate (MMS) and dimethyl sulfate (DMS). However, studies have shown that in the presence of a carboxylic acid, the concentration of DMS is typically negligible.[5][6]

Q2: Are there alternative methods for synthesizing this compound that might avoid some of these side-products?

A2: Yes, there are alternative synthetic routes that can be advantageous depending on the desired purity and scale of the reaction.

  • From 2-Methylbutyryl Chloride: This method involves converting 2-methylbutyric acid to its more reactive acid chloride derivative, 2-methylbutyryl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride can then be reacted with methanol to form the ester. This reaction is generally faster and not an equilibrium process, leading to higher yields.

    • Common Side-products/Impurities: Unreacted 2-methylbutyryl chloride and the byproduct hydrogen chloride (HCl). The HCl is typically neutralized with a base during work-up.

  • Transesterification: If another ester of 2-methylbutyric acid is available, this compound can be synthesized via transesterification. This involves reacting the starting ester with an excess of methanol in the presence of an acid or base catalyst.[8]

    • Common Side-products/Impurities: The alcohol from the starting ester and unreacted starting ester.

Q3: How can I effectively purify my this compound?

A3: A combination of extraction and distillation is the most common and effective purification strategy.

  • Aqueous Work-up:

    • Quench the reaction mixture in a separatory funnel with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted 2-methylbutyric acid.

    • Wash the organic layer with water and then with brine.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Distillation:

    • Filter off the drying agent and remove the solvent (if any) by rotary evaporation.

    • Purify the crude ester by fractional distillation to separate it from any remaining methanol, other low-boiling impurities, and any high-boiling point byproducts. The boiling point of this compound is approximately 115-116 °C.

Q4: What is the role of the branched structure of 2-methylbutyric acid in potential side reactions?

A4: The C-H bond at the alpha-position (the carbon bearing the methyl group) is a tertiary C-H bond. While generally stable, under very harsh acidic and high-temperature conditions, there is a remote possibility of acid-catalyzed rearrangements or elimination reactions. However, under typical Fischer esterification conditions, these side reactions are not commonly observed to a significant extent. The primary influence of the branched structure is on the physical properties (e.g., boiling point, odor) of the resulting ester.

Summary of Potential Side-Products and their Mitigation

Side-Product/ImpurityCommon CauseMitigation Strategy
Unreacted 2-methylbutyric acidEquilibrium nature of the reactionUse excess methanol, remove water (Dean-Stark or drying agent). Neutralize with NaHCO₃ during work-up.
Unreacted MethanolEquilibrium; use of excess reagentRemove by distillation.
WaterProduct of esterificationRemove during reaction (Dean-Stark) or with a drying agent before distillation.
Dimethyl EtherAcid-catalyzed self-condensation of methanolUse moderate temperatures, consider a milder acid catalyst (e.g., TsOH).
2-Methylbutyric Acid (from hydrolysis)Presence of acid and water during work-up/purificationThoroughly neutralize the acid catalyst and dry the product before distillation.

Visualizing the Fischer Esterification and Key Side Reactions

cluster_main Fischer Esterification of 2-Methylbutyric Acid cluster_side Key Side Reactions 2MBA 2-Methylbutyric Acid Ester This compound 2MBA->Ester + Methanol (H⁺ catalyst) MeOH Methanol MeOH->Ester MeOH_Side Methanol MeOH->MeOH_Side Ester->2MBA + Water (Hydrolysis) Water Water Ester->Water Ether Dimethyl Ether MeOH_Side->Ether H⁺ catalyst (Self-condensation) Water_Side Water Ether->Water_Side

Caption: Main reaction pathway and a key side reaction.

References

  • Guzowski, J. P., Jr., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 15(6), 1321–1325.
  • Guzowski, J. P., Jr., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4.
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Technical Support Center: Optimization of Lipase-Catalyzed Synthesis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enzymatic synthesis of methyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific lipase-catalyzed esterification. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your synthesis efficiency.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Each answer provides a diagnostic approach and actionable solutions.

Q1: Why is my reaction yield unexpectedly low or non-existent?

A low or zero yield is the most common issue, often stemming from one of several critical factors. A systematic approach is required to diagnose the root cause.

Possible Causes & Solutions:

  • Incorrect Water Activity (a_w): This is the most critical parameter in non-aqueous enzymology. Lipases require a thin layer of water to maintain their catalytically active conformation, but excess water will promote the reverse reaction—hydrolysis of the ester.[1][2][3]

    • Diagnosis: Your reaction medium may be too "wet" or too "dry." An excess of water shifts the equilibrium toward hydrolysis, while a complete absence of water can render the enzyme inactive.[2]

    • Solution: The optimal water activity for ester synthesis is typically very low, often below a_w = 0.2.[1] We recommend controlling water activity by adding a specific amount of molecular sieves to the reaction or by pre-equilibrating the enzyme and substrates with saturated salt solutions.[1][4]

  • Enzyme Inactivation or Inhibition: The chosen lipase may be inactive under your reaction conditions, or it may be inhibited by the substrates or products.

    • Diagnosis: High concentrations of short-chain acids (like 2-methylbutyric acid) or alcohols (methanol) can inhibit or denature the lipase.[5][6]

    • Solution:

      • Substrate Inhibition: Implement a fed-batch or continuous-flow system to maintain low substrate concentrations.[5] Alternatively, start with a lower initial substrate concentration and analyze the kinetics.

      • Enzyme Choice: Ensure your lipase is suitable for short-chain ester synthesis. Lipase B from Candida antarctica (immobilized as Novozym 435) is a robust and frequently successful choice for this type of reaction.[7][8]

  • Improper Immobilization/Enzyme Preparation: If using an immobilized lipase, the support material or immobilization method can significantly impact activity.

    • Diagnosis: The enzyme may have leached from the support, or the support itself may be creating diffusion barriers or an unfavorable microenvironment (e.g., accumulating water).[9]

    • Solution: Use a highly hydrophobic support material to repel the water produced during the reaction, preventing its accumulation around the enzyme.[9] Ensure the immobilization protocol is validated and does not block the enzyme's active site.[10]

Troubleshooting Flowchart: Diagnosing Low Yield

Low_Yield_Troubleshooting start Low / No Yield Observed check_activity Is the enzyme active? (Test with a standard substrate like p-NPP) start->check_activity check_water Is Water Activity (a_w) Controlled and Optimal? check_activity->check_water Yes inactive Enzyme is Inactive check_activity->inactive No check_inhibition Are substrate/product concentrations inhibitory? check_water->check_inhibition Yes water_issue a_w is too high/low check_water->water_issue No inhibition_issue Inhibition is Occurring check_inhibition->inhibition_issue Yes solution_enzyme Source new enzyme batch or select a different lipase. inactive->solution_enzyme solution_water Add molecular sieves or pre-equilibrate components. water_issue->solution_water solution_inhibition Use fed-batch addition or lower initial concentrations. inhibition_issue->solution_inhibition

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Q2: My reaction starts quickly but then stalls before reaching completion. What's happening?

This is a classic sign of either product inhibition or a shift in equilibrium due to by-product accumulation.

Possible Causes & Solutions:

  • Water Accumulation: As the esterification reaction proceeds, it produces water as a by-product. In a closed system, this water will accumulate. As explained above, increased water concentration shifts the thermodynamic equilibrium back towards hydrolysis, effectively stopping the net forward reaction.[2][9]

    • Solution: The most effective strategy is in-situ water removal. Add 3Å molecular sieves to the reaction vessel to continuously sequester the water as it is formed.[4] The amount of sieves should be sufficient to absorb all theoretically produced water.

  • Product Inhibition: One or both of the products (this compound or water) may act as an inhibitor for the lipase.

    • Diagnosis: This can be confirmed by running kinetic experiments where the product is added at the beginning of the reaction to see if it reduces the initial rate.

    • Solution: If product inhibition is significant, a continuous-flow reactor setup where the product is constantly removed from the reaction zone can be highly effective.

Q3: I'm observing significant hydrolysis of my ester product. How can I prevent this?

This is a direct consequence of having too much water in your system. The lipase is simply catalyzing the reverse reaction it is designed for in nature.[1][11]

Solutions:

  • Aggressive Water Removal: This is the primary solution. Use molecular sieves, a vacuum, or gas sparging (e.g., with dry nitrogen) to remove water from the system.

  • Solvent Choice: Use a non-polar, hydrophobic solvent (e.g., n-hexane, heptane).[12] These solvents have a very low capacity to dissolve water, which helps to "push" the water away from the enzyme's microenvironment and minimizes its participation in the reaction.

Q4: My immobilized lipase is losing activity after a few cycles. How can I improve its reusability?

Loss of activity upon reuse is a critical issue for process economy. It can be caused by mechanical damage, enzyme leaching, or irreversible denaturation.

Solutions:

  • Gentle Recovery: Avoid harsh recovery methods. Use simple filtration or decantation instead of high-speed centrifugation, which can damage the support matrix.

  • Washing Protocol: After each cycle, wash the immobilized enzyme with a suitable organic solvent (e.g., the one used for the reaction) to remove any adsorbed substrates and products, which could cause denaturation over time. Dry the enzyme under a gentle vacuum before reuse.

  • Support Stability: Ensure your immobilization support is mechanically and chemically stable in the reaction medium. Some supports can swell or degrade in certain organic solvents. Cross-linked supports often offer higher stability.[13]

Section 2: FAQs for Reaction Optimization

This section provides answers to common questions about proactively optimizing the synthesis from the start.

Q1: How do I select the best lipase for synthesizing a short-chain ester like this compound?

Lipase selection is crucial as different lipases exhibit varying substrate specificities and stability.[14]

  • Substrate Specificity: For short-chain substrates like 2-methylbutyric acid and methanol, a lipase with a less sterically hindered active site is often preferred. Lipases from Candida antarctica (CALB), Pseudomonas cepacia, and Rhizomucor miehei are excellent candidates.[7][15] CALB (often as Novozym 435) is particularly well-regarded for its broad substrate specificity and high stability.[8]

  • Immobilization: Always use an immobilized lipase for synthesis in organic solvents. Immobilization provides a dramatic increase in enzyme stability and allows for easy recovery and reuse.[7][16]

  • Screening: The most reliable method is to perform a small-scale screen with several commercially available immobilized lipases under your intended reaction conditions to identify the most active and stable biocatalyst empirically.

Q2: What is the role of the solvent, and should I consider a solvent-free system?

The solvent plays multiple roles: it dissolves substrates, modulates enzyme activity by interacting with its hydration shell, and can influence reaction equilibrium.[3]

  • Solvent Properties: For ester synthesis, non-polar, hydrophobic solvents like n-hexane or heptane are generally preferred.[12][17] They help minimize water concentration around the enzyme, thus favoring synthesis over hydrolysis.[17]

  • Solvent-Free Systems: A solvent-free system, where the substrates themselves act as the reaction medium, is an attractive option for green chemistry and can lead to higher volumetric productivity.[4][16] However, this approach can exacerbate substrate inhibition issues, especially with short-chain acids and alcohols.[5] It is best attempted after initial optimization in a solvent has been performed.

Q3: How do I control water activity (a_w), and what is the optimal level?

As previously mentioned, water activity is paramount. It is a measure of the energy state of the water in a system and dictates the direction of the reaction.

  • Control Methods:

    • Molecular Sieves: The simplest method. Add activated 3Å or 4Å molecular sieves to the reaction mixture.

    • Saturated Salt Slurries: Pre-equilibrate the enzyme and reactants in a desiccator containing a saturated salt slurry that maintains a known vapor pressure (and thus a known a_w).

  • Optimal Level: The optimal a_w for esterification is typically very low. For many lipase-catalyzed syntheses, the best results are achieved at an initial water activity of less than 0.1.[1] However, the absolute optimum depends on the specific lipase, substrates, and solvent, and may require empirical determination.

Q4: What is the optimal temperature and substrate molar ratio for this synthesis?

These parameters must be optimized to balance reaction kinetics with enzyme stability.

  • Temperature: Higher temperatures increase the reaction rate. However, above a certain threshold, the enzyme will begin to denature, leading to a rapid loss of activity.[9] For many common lipases like CALB, a temperature range of 40-60°C is a good starting point.[4][8][18] An Arrhenius plot can be generated to determine the optimal temperature before denaturation becomes significant.

  • Substrate Molar Ratio: The stoichiometry is 1:1. However, using an excess of one substrate can shift the equilibrium towards the product. Often, the alcohol (methanol) is used in slight excess as it is less likely to cause inhibition than the acid.[19] However, a very large excess of methanol can also strip the essential water layer from the enzyme, reducing its activity. A molar ratio of acid to alcohol between 1:1 and 1:2 is a common starting point for optimization.[12][18]

Q5: What are the common kinetic models for this type of reaction, and why are they important?

Understanding the reaction kinetics is essential for process scale-up and optimization. Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism .[6][13][20]

  • Mechanism Description:

    • The first substrate (the acid) binds to the enzyme.

    • An acyl-enzyme intermediate is formed, and the first product (water) is released.

    • The second substrate (the alcohol) binds to the acyl-enzyme complex.

    • The final product (the ester) is formed and released, regenerating the free enzyme.

  • Importance: Modeling the reaction based on this mechanism allows you to quantify key parameters like the Michaelis-Menten constants (K_m) for each substrate and the maximum reaction velocity (V_max).[6] It also allows for the inclusion of inhibition terms, providing a quantitative understanding of how substrates or products may be slowing the reaction down. This knowledge is invaluable for designing an efficient reactor system (e.g., batch vs. fed-batch).[5]

Ping-Pong Bi-Bi Reaction Mechanism

PingPong E Lipase (E) E_Acid E-Acid E->E_Acid + Acid F Acyl-Enzyme (F) E_Acid->F p1 F->p1 - Water F_Alc F-Alcohol F_Alc->E - Ester p1->F_Alc + Alcohol p2

Caption: Simplified representation of the Ping-Pong Bi-Bi kinetic mechanism.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol provides a robust starting point for your optimization experiments.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool in a desiccator.

    • Activate 3Å molecular sieves by heating at 250°C for at least 3 hours under vacuum. Cool in a desiccator.

  • Reaction Setup:

    • To a 50 mL screw-cap vial, add 10 mmol of 2-methylbutyric acid and 12 mmol of methanol (1.2 equivalents).

    • Add 20 mL of n-hexane (or another suitable hydrophobic solvent).

    • Add 200 mg of immobilized lipase (e.g., Novozym 435). This corresponds to a 1% w/v enzyme loading.

    • Add 1 g of freshly activated 3Å molecular sieves.

  • Incubation:

    • Seal the vial tightly.

    • Place the vial in an orbital shaking incubator set to 50°C and 200 rpm.

  • Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately dilute the aliquot in a suitable solvent (e.g., hexane) and filter through a 0.22 µm syringe filter to remove the enzyme before analysis.

  • Analysis:

    • Analyze the samples by Gas Chromatography (GC) using an appropriate capillary column (e.g., a wax column) to quantify the concentration of the substrate (2-methylbutyric acid) and the product (this compound).

    • Calculate the conversion yield based on the limiting reactant (2-methylbutyric acid).

Experimental Workflow Diagram

Caption: General experimental workflow for lipase-catalyzed ester synthesis.

Protocol 2: Controlling Water Activity (a_w) using Saturated Salt Solutions

This method provides more precise control over the initial water activity of the system.

  • Chamber Preparation:

    • In the bottom of several airtight glass desiccators, prepare saturated slurries of different salts. Each salt will maintain a specific relative humidity (and thus a_w) in the headspace at a given temperature. (e.g., LiCl for a_w ≈ 0.11, MgCl₂ for a_w ≈ 0.33 at 25°C).

  • Component Equilibration:

    • Place the immobilized lipase, substrates, and solvent in separate, open shallow dishes inside the desiccators.

    • Allow the components to equilibrate for at least 48 hours. The components will adsorb or desorb water until they are in equilibrium with the headspace.

  • Reaction Setup:

    • Quickly remove the equilibrated components from the desiccators and combine them in a reaction vessel as described in Protocol 1 (omitting the molecular sieves).

    • Seal the vessel immediately and proceed with the reaction. This ensures the reaction starts at a known water activity.

Section 4: References
  • Chamouleau, F., et al. (2001). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. ResearchGate.

  • Oguntimein, G. B., et al. (1993). Lipase catalysed synthesis of sugar ester in organic solvents. ResearchGate.

  • Valivety, R. H., et al. (1997). Water activity and substrate concentration effects on lipase activity. PubMed.

  • Valivety, R. H., et al. (1997). Water activity and substrate concentration effects on lipase activity. Semantic Scholar.

  • G Villeneuve, P., et al. (2005). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop.

  • Chowdary, G. V., & Prapulla, S. G. (2002). The influence of water activity on the lipase catalyzed synthesis of butyl butyrate by transesterification. ResearchGate.

  • Hernández, K., et al. (2015). Short-Chain Flavor Ester Synthesis Using E. coli Expressing a Heterologous Lipase. Google.

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews.

  • Lee, J. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Institutes of Health (NIH).

  • G, K., et al. (2010). Immobilization of lipase in organic solvent in the presence of fatty acid additives. ResearchGate.

  • Lee, J. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI.

  • Lv, X., et al. (2021). Comparison of short-chain fatty acid esters production by lipases. ResearchGate.

  • de Freitas, L., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC.

  • Marty, A., et al. (1992). Lipase Synthesis of Short-Chain Flavour Thioesters in Solvent-Free Medium. SpringerLink.

  • R, P., & C, D. S. (2005). Lipase catalyzed ester synthesis for food processing industries. SciELO.

  • Kaur, M., et al. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. J-Stage.

  • Paiva, A. L., et al. (2000). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Google.

  • Hermans, W. J. M., et al. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Publications.

  • Bovara, R., et al. (1993). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. ScienceDirect.

  • Aguieiras, E. C. G., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology.

  • Ghiloufi, A., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central.

  • Kaur, M., et al. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. ResearchGate.

  • S, S., & S, S. (2008). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. SpringerLink.

  • S, S., & S, S. (2019). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. National Institutes of Health (NIH).

  • Kaur, M., et al. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. PubMed.

  • Kaur, M., et al. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Sigma-Aldrich.

  • Ueji, S., et al. (2003). Kinetic Studies on Lipase-Catalyzed Acetylation of 2-Alkanol with Vinyl Acetate in Organic Solvent. ResearchGate.

Sources

troubleshooting poor resolution in chiral separation of methyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting poor resolution in the chiral separation of methyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the enantioselective analysis of this small, volatile ester. The principles and techniques discussed here are primarily focused on Gas Chromatography (GC), the most common and effective technique for this particular analyte.

Quick Troubleshooting Guide

For immediate assistance, consult the table below. It outlines common problems, their probable causes, and the first steps toward a solution. For a more detailed explanation of the underlying science, proceed to the in-depth FAQ section.

Observed Problem Probable Cause(s) Recommended First Action(s)
No separation (Co-eluting peaks) 1. Incorrect chiral stationary phase (CSP).2. Oven temperature is too high.3. Carrier gas linear velocity is too low.1. Verify column selection (e.g., a β-cyclodextrin derivative).2. Lower the initial oven temperature and/or reduce the ramp rate.3. Increase the carrier gas flow rate (linear velocity).
Poor resolution (Rs < 1.5) 1. Sub-optimal oven temperature program.2. Non-ideal carrier gas flow rate.3. Column overload.1. Decrease the temperature ramp rate (e.g., to 1-2°C/min).[1][2]2. Optimize the linear velocity (for H₂, try 60-80 cm/sec).[1][2]3. Inject a 10-fold dilution of the sample to check for improvement.
Broad or Tailing Peaks 1. Column overload.[1][3]2. Active sites in the inlet or column.3. Column contamination or degradation.1. Reduce sample concentration (on-column amount <50 ng is ideal).[1]2. Replace the inlet liner and septum; trim 10-20 cm from the column inlet.3. Condition the column according to the manufacturer's instructions.
Fronting Peaks 1. Column overload.2. Incompatible sample solvent.1. Dilute the sample.2. Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Inconsistent Retention Times 1. Leaks in the system (septum, fittings).[4][5]2. Fluctuations in carrier gas pressure or flow.3. Oven temperature not stable or reproducible.1. Perform a leak check, especially around the injection port septum.2. Verify gas cylinder pressure and regulator stability.3. Allow the oven to fully equilibrate before each injection.[4]

In-Depth Troubleshooting FAQs

This section provides a deeper dive into the causality behind common chiral separation issues and offers structured protocols to resolve them.

Q1: My this compound enantiomers are completely co-eluting. Where do I start?

A1: Co-elution indicates a complete lack of enantioselective interaction. The troubleshooting process should start with the most fundamental parameters of the separation.

The Causality: Chiral separation on a GC column relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[6] For small esters like this compound, derivatized cyclodextrin phases are the industry standard.[2][3][7] If the temperature is too high, the kinetic energy of the molecules overcomes the subtle energy differences between these complexes, preventing separation.[8][9] Similarly, if the carrier gas velocity is not optimal, there may not be enough time for the equilibrium that governs the separation to be established.

Troubleshooting Workflow: Addressing Co-elution

Start Problem: Co-eluting Peaks CheckColumn Step 1: Verify Column Is it a derivatized β-cyclodextrin phase? Start->CheckColumn CheckTemp Step 2: Lower Temperature Decrease initial oven temp by 10-20°C. CheckColumn->CheckTemp If Yes CheckFlow Step 3: Optimize Flow Rate Increase linear velocity. (e.g., H2 to 60-80 cm/sec) CheckTemp->CheckFlow Run Test Success Resolution Achieved CheckFlow->Success Partial or Full Separation Fail Still No Separation? Consult advanced options. CheckFlow->Fail No Change

Caption: Logical workflow for troubleshooting complete co-elution.

Q2: I have some separation, but the resolution is poor (peaks are not baseline). How can I improve it?

A2: Achieving baseline resolution (Rs ≥ 1.5) often requires fine-tuning the method. The oven temperature program and carrier gas flow are the most powerful parameters for this optimization.[10][11]

The Causality: Chiral recognition is a thermodynamically controlled process. Lower temperatures generally increase the stability of the diastereomeric complexes formed with the CSP, enhancing the selectivity (α) and leading to better resolution.[8][12][13] However, this also increases retention time and can cause peak broadening. Slower temperature ramp rates (1-2°C/min) give the system more time to maintain equilibrium between the mobile and stationary phases, often resulting in sharper peaks and improved resolution.[1][2]

Carrier gas choice and flow rate also play a critical role. Hydrogen is often preferred over helium because it allows for higher optimal linear velocities, which can lead to better resolution in shorter analysis times.[2][14] Running at a faster-than-optimal linear velocity (e.g., 60-80 cm/s for hydrogen) can sometimes improve chiral separations.[1]

Experimental Protocol: Optimizing Temperature Ramp Rate

  • Establish a Baseline: Run your current method and record the resolution (Rs) between the enantiomers. Let's assume your current ramp rate is 10°C/min.

  • First Adjustment: Change only the temperature ramp rate. Reduce it by half to 5°C/min. Keep all other parameters (initial temperature, final temperature, flow rate, injection volume) constant.

  • Second Adjustment: Reduce the ramp rate further to 2°C/min.

  • Third Adjustment: Reduce the ramp rate to 1°C/min.

  • Data Analysis: Compare the chromatograms from each run.

Data Summary: Effect of Temperature Ramp on Resolution

Ramp Rate (°C/min)Retention Time of First Enantiomer (min)Retention Time of Second Enantiomer (min)Resolution (Rs)
10 (Baseline)8.528.600.95
512.1512.351.30
215.8016.151.85
121.3021.802.10
Note: This is example data. Your results will vary.

As shown in the table, decreasing the ramp rate increases analysis time but can significantly improve resolution. The goal is to find the balance between achieving the desired resolution and maintaining an acceptable run time.

Q3: My peaks are tailing badly, which is hurting my resolution and quantification. What's causing this?

A3: Peak tailing is a common problem in GC and is often caused by column overload or active sites in the system.[15]

The Causality: Chiral stationary phases have a finite number of chiral selectors. When you inject too much sample, you saturate these sites, leading to a non-ideal distribution of the analyte between the stationary and mobile phases.[3] This results in broad, tailing peaks. Chiral columns are particularly susceptible to overload. Another cause is the presence of "active sites" in the system—these are points in the sample path (like the inlet liner or the column itself) that can irreversibly or strongly adsorb the analyte, causing it to elute slowly and create a tail.

Troubleshooting Workflow: Diagnosing Peak Tailing

Start Problem: Peak Tailing TestOverload Step 1: Test for Overload Inject a 10x diluted sample. Did peak shape improve? Start->TestOverload TestSystem Step 2: Check for Activity Replace inlet liner and septum. Trim 15cm from column inlet. TestOverload->TestSystem No Success Peak Shape Improved TestOverload->Success Yes TestSystem->Success If Shape Improves Fail Tailing Persists? Consider column bakeout or replacement. TestSystem->Fail If No Change

Caption: Diagnostic workflow for resolving peak tailing issues.

Protocol: Inlet Maintenance

  • Cool Down: Ensure the injector and oven are cool and the carrier gas is turned off.

  • Open Injector: Carefully open the injector port.

  • Replace Septum: Remove the old septum and replace it with a new, high-quality one. A leaking septum can cause a host of problems.[5]

  • Replace Liner: Remove the glass inlet liner. If it appears dirty or contains visible residue, replace it. Using a deactivated liner is crucial.

  • Trim Column: Make a clean, square cut about 10-20 cm from the inlet end of the column using a ceramic scoring wafer. This removes any non-volatile residues and active sites that may have accumulated.

  • Reassemble & Leak Check: Reinstall the column and liner, tighten the fittings, and perform a thorough leak check before heating the system.

By systematically addressing these key areas—column choice, thermal conditions, gas flow, and system cleanliness—you can effectively troubleshoot and optimize the chiral separation of this compound, leading to robust and reproducible results.

References

  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.
  • Restek Corporation. (2021, August 25). Optimization of Chiral Separations.
  • Sorbent Technologies, Inc. (2020, December 7). CHIRAL GC (PART 2 OF 2).
  • Hinshaw, J. V. (n.d.). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
  • Wang, F., & Yang, G. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column. Journal of Chromatographic Science.
  • Al-Saeed, M. M. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC. ResearchGate.
  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek Corporation.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. (2025, August 6). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent.
  • PubMed. (1986, September 24). Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid.
  • PubMed. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Oxford Academic. (n.d.). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis.
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
  • Weber Consulting. (n.d.). chiral separations - GC applications.
  • Crawford Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate, 868-57-5.
  • Chromatography Today. (2020, May 20). Help Desk - Trouble with chiral separations.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?.
  • PubMed. (2000, March 31). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • SIELC Technologies. (n.d.). Separation of Methyl butyrate on Newcrom R1 HPLC column.

Sources

Technical Support Center: Synthesis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-methylbutyrate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to minimizing water content and maximizing yield in your esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

The synthesis of this compound is typically achieved through a Fischer-Speier esterification.[1] This is a reversible, acid-catalyzed reaction between 2-methylbutyric acid and methanol, which produces this compound and water as a byproduct.[2][3] The reaction's equilibrium nature is a critical factor to manage for achieving a high yield.[4][5]

Q2: Why is water content a critical issue in this synthesis?

Water is a product of the esterification reaction. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (2-methylbutyric acid and methanol), thereby reducing the yield of the desired ester.[6][7] Furthermore, water can deactivate the acid catalyst, particularly strong mineral acids like sulfuric acid.[8][9] Studies have shown that the catalytic activity of sulfuric acid can be inhibited by as much as 90% with increasing water concentration, as water molecules preferentially solvate the catalytic protons over methanol.[9]

Q3: What are the most effective methods for removing water during the reaction?

There are several effective strategies to mitigate the negative impact of water:

  • Using Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the product side.[2][7]

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a water-immiscible solvent like toluene allows for the continuous removal of water as it is formed.[6][7][10][11][12] The toluene-water azeotrope boils at a lower temperature, and upon condensation, the water separates and can be collected.[6][7]

  • Dehydrating Agents: The acid catalyst itself, especially concentrated sulfuric acid, acts as a dehydrating agent.[13] Additionally, anhydrous salts like calcium sulfate or the use of molecular sieves can be incorporated to sequester water.[1][14]

Q4: Which acid catalyst is recommended for this reaction?

Commonly used catalysts include strong acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][7] While effective, these homogeneous catalysts can be difficult to separate from the reaction mixture. Heterogeneous solid acid catalysts, like Amberlyst-15, are an alternative that can simplify purification.[8][14][15]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on minimizing water content.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Action Scientific Rationale
Inefficient water removalImplement a Dean-Stark trap for azeotropic removal of water.[6][7][10][11][12] Alternatively, add 4Å molecular sieves to the reaction mixture.The Fischer esterification is an equilibrium-limited reaction.[3][4][5] Removing water as it forms drives the reaction toward the products, increasing the yield.[7]
Insufficient catalystEnsure the catalyst is not deactivated by water from wet reagents. Use anhydrous reagents. Increase the catalyst loading if necessary.The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][16] Water competes with the alcohol for the catalyst and deactivates it.[9]
Incomplete reactionIncrease the reaction time and ensure the reaction is heated to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Fischer esterifications are often slow reactions.[2][12] Refluxing provides the necessary activation energy to reach equilibrium faster.
Loss of product during workupDuring the aqueous workup, ensure the pH of the sodium bicarbonate wash is not too high to prevent saponification of the ester. Minimize the number of water washes.Esters can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions.[17]
Problem 2: Presence of Water in the Final Product
Possible Cause Troubleshooting Action Scientific Rationale
Inadequate drying of the organic layerAfter the aqueous workup, dry the organic layer with a suitable anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation.Residual water from the workup will co-distill with the product if not removed. Anhydrous salts bind with water to form hydrates, which can then be filtered off.[1]
Inefficient separation during workupEnsure complete separation of the aqueous and organic layers in the separatory funnel. Multiple extractions with a smaller volume of solvent are more effective than a single extraction with a large volume.This compound has some solubility in water.[18] Incomplete separation will carry water into the organic phase.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

This protocol details the synthesis of this compound with continuous water removal.

Materials:

  • 2-Methylbutyric acid

  • Methanol, anhydrous

  • Toluene

  • p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark trap[10][12]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-methylbutyric acid (1.0 eq), methanol (1.5 eq), and toluene (as a solvent).

  • Add the acid catalyst (e.g., TsOH, 0.05 eq).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[6][7]

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene and excess methanol under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Visualization of the Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Combine Reactants: 2-Methylbutyric Acid, Methanol, Toluene B Add Acid Catalyst (TsOH) A->B C Reflux with Dean-Stark Trap B->C D Cool Reaction Mixture C->D Water Removal E Wash with H₂O D->E F Neutralize with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry Organic Layer (Anhydrous MgSO₄) G->H Separation I Filter and Concentrate H->I J Fractional Distillation I->J K Pure Methyl 2-Methylbutyrate J->K

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

Table 1: Efficacy of Water Removal Techniques
MethodPrincipleAdvantagesDisadvantages
Excess Alcohol Le Chatelier's PrincipleSimple to implement.[7]Requires removal of large amounts of excess alcohol during purification.
Dean-Stark Trap Azeotropic DistillationContinuous and efficient water removal.[6][10][12]Requires a solvent that forms an azeotrope with water; more complex setup.[7]
Molecular Sieves AdsorptionCan be used with heat-sensitive compounds; simple to add to the reaction.[1][14]Can be costly; may require activation before use.
Dehydrating Agent Chemical ReactionSulfuric acid acts as both catalyst and dehydrating agent.[13]Can lead to side reactions; requires careful neutralization during workup.

Mechanistic Insights

The Fischer esterification proceeds through a series of protonation and deprotonation steps. Understanding this mechanism is key to troubleshooting the reaction.

Fischer_Esterification RCOOH 2-Methylbutyric Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H⁺ ROH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Leaving Intermediate with Good Leaving Group (H₂O) Protonated_Intermediate->Water_Leaving Ester This compound Water_Leaving->Ester - H₂O - H⁺ Water Water

Caption: Mechanism of Fischer-Speier Esterification.

References

  • Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2005). Effect of water on sulfuric acid catalyzed esterification. Journal of Molecular Catalysis A: Chemical, 245(1-2), 132-140. [Link]
  • Marchetti, J. M., & Errazu, A. F. (2008). Effects of water on the esterification of free fatty acids by acid catalysts. Fuel, 87(17-18), 3477-3482. [Link]
  • Wikipedia. (2023).
  • Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison Chemistry Department. [Link]
  • Lilja, J., et al. (2006). Effect of water on sulfuric acid catalyzed esterification.
  • Scoilnet. (n.d.).
  • Science Ready. (n.d.).
  • Sciencemadness Wiki. (2022).
  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
  • OperaChem. (2024).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2020).
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). A general synthetic method for the oxidation of primary alcohols to aldehydes. [Link]
  • Dange, P. N., & Varma, A. J. (2015). Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies.
  • Google Patents. (n.d.).
  • Dange, P. N., & Varma, A. J. (2015). Ultrasound Assisted Synthesis of Methyl Butyrate using Heterogeneous Catalyst.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Reddit. (2020).
  • Wikipedia. (2023).
  • Odinity. (2014).
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • PubChem. (n.d.).
  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

Sources

Technical Support Center: Matrix Effects in the Analysis of Methyl 2-Methylbutyrate in Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with matrix effects in the analysis of methyl 2-methylbutyrate. This volatile organic compound, known for its characteristic fruity, apple-like aroma, is a key flavor component in many food and beverage products.[1] Its accurate quantification in complex matrices is often complicated by the presence of other sample components that can interfere with the analytical signal.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals navigate and mitigate the impact of matrix effects, ensuring the reliability and accuracy of their analytical results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of this compound.

Q1: What are matrix effects in the context of analyzing this compound?

A1: Matrix effects refer to the alteration of the analytical signal of this compound (either suppression or enhancement) caused by the co-eluting components of the sample matrix.[2][3][4] The "matrix" encompasses all components within a sample other than the analyte of interest.[3] In the analysis of this compound, which is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[4][5]

Q2: What are the typical causes of matrix effects in GC-MS and LC-MS analysis of this compound?

A2: The causes of matrix effects differ between GC-MS and LC-MS techniques:

  • In GC-MS, a common phenomenon is matrix-induced signal enhancement .[3][4] This occurs when non-volatile matrix components accumulate in the GC inlet liner. These components can mask active sites where this compound might otherwise adsorb or degrade, leading to a larger amount of the analyte reaching the detector and resulting in an artificially high signal.[5][6]

  • In LC-MS, particularly with electrospray ionization (ESI), ion suppression is more common.[4][7] This happens when co-eluting matrix components compete with this compound for ionization in the MS source.[7][8] Factors like the presence of salts, lipids, and proteins in the sample can interfere with the droplet formation and evaporation process, reducing the number of analyte ions that reach the detector.[9][10]

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A3: A straightforward way to diagnose matrix effects is to compare the analytical response of a this compound standard prepared in a pure solvent with the response of the same standard spiked into a blank sample matrix (a sample that does not contain the analyte) that has undergone the same preparation procedure.[2][5] A significant difference in the signal intensity between the two standards indicates the presence of matrix effects.[5]

  • Signal Enhancement: A higher signal in the matrix-matched standard suggests signal enhancement.

  • Signal Suppression: A lower signal in the matrix-matched standard indicates signal suppression.

The matrix effect factor can be calculated using the following equation:

Matrix Effect (%) = ( (Peak Response in Matrix-Matched Standard / Peak Response in Solvent Standard) - 1 ) * 100 [3][11]

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Q4: What are some common sample preparation techniques to minimize matrix effects for this compound?

A4: Effective sample preparation is crucial for minimizing matrix effects.[7][12] For a volatile compound like this compound, techniques that selectively extract the analyte while leaving behind interfering matrix components are highly effective.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from a sample.[13][14] It is widely used for flavor and fragrance analysis in food and beverages.[13][14] Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, is particularly effective for complex matrices as it prevents the fiber from coming into direct contact with non-volatile matrix components.[14]

  • Stir Bar Sorptive Extraction (SBSE): SBSE is another sorptive extraction technique that utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS) compared to SPME fibers.[15][16] This allows for higher analyte recovery and sensitivity, especially for trace-level analysis.[16][17] The stir bar can be introduced directly into a liquid sample or used in the headspace.[18]

II. Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem 1: Poor Reproducibility and Inaccurate Quantification of this compound.

Q: My calibration curve for this compound is non-linear, and the quantitative results for my samples are inconsistent. What could be the cause and how can I fix it?

A: This is a classic symptom of uncompensated matrix effects. The non-linearity and poor reproducibility arise because the extent of signal suppression or enhancement can vary between samples and even across different concentration levels of your calibration standards.[6][19]

Diagnostic Workflow

Caption: Diagnostic workflow for poor reproducibility.

Solution: Implement a Robust Calibration Strategy

The most effective way to counteract matrix effects is to use a calibration method that accounts for these interferences.

Principle: This method involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples.[7] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[5]

Experimental Protocol: Creating a Matrix-Matched Calibration Curve

  • Obtain a Blank Matrix: Select a sample matrix that is free of this compound. If a completely blank matrix is unavailable, a sample with a very low and known concentration can be used, and the background level can be subtracted.[5]

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the Blank Matrix: Prepare a series of calibration standards by spiking the blank matrix with known amounts of the stock solution to cover the expected concentration range of your samples.

  • Process Samples and Standards: Subject both your unknown samples and the matrix-matched calibration standards to the exact same sample preparation and analysis procedure.

  • Construct the Calibration Curve: Plot the peak area of this compound against the known concentration for the matrix-matched standards. Use this curve to determine the concentration in your unknown samples.

Principle: The method of standard additions is a powerful technique for overcoming matrix effects, especially when a suitable blank matrix is not available.[20][21] It involves adding known amounts of a standard to aliquots of the unknown sample. The increase in signal is then used to determine the original concentration of the analyte in the sample.

Experimental Protocol: Standard Addition

  • Sample Aliquoting: Divide your sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing and known amounts of a standard solution of this compound.

  • Analysis: Analyze all the aliquots using your established analytical method.

  • Data Plotting: Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Concentration Determination: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the original concentration of this compound in the sample.[20]

Caption: Workflow for the standard addition method.

Problem 2: Significant Signal Suppression or Enhancement Observed.

Q: I have confirmed a strong matrix effect in my analysis. How can I reduce or eliminate this interference at the source?

A: When significant matrix effects are present, it is often best to address them through improved sample preparation and/or the use of an appropriate internal standard.

Solution 1: Optimize Sample Preparation

The goal is to remove as many interfering matrix components as possible before analysis.

Recommended Technique: Headspace Solid-Phase Microextraction (HS-SPME)

Principle: HS-SPME is a highly effective technique for extracting volatile compounds like this compound from complex matrices.[14][22] By exposing the SPME fiber to the headspace above the sample, non-volatile matrix components that often cause signal suppression or enhancement are avoided.[14]

Experimental Protocol: HS-SPME for this compound

  • Sample Preparation: Place a known amount of your sample (e.g., 5 mL of a beverage) into a headspace vial.

  • Matrix Modification (Optional but Recommended): To improve the release of this compound into the headspace, you can add a salt (e.g., NaCl) to the sample to increase its ionic strength (salting out).

  • Incubation and Extraction: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace. Then, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet, where the extracted compounds are thermally desorbed onto the analytical column for separation and detection by MS.

Table 1: Comparison of SPME Fiber Coatings for Volatile Ester Analysis

Fiber CoatingPolarityRecommended For
Polydimethylsiloxane (PDMS)Non-polarGeneral purpose for non-polar volatile and semi-volatile compounds.[22]
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)BipolarA triple-phase coating that is effective for a wide range of volatile compounds with different polarities and molecular weights.[22]
Polyacrylate (PA)PolarSuitable for more polar volatile compounds.[22]
Solution 2: Use a Stable Isotope-Labeled Internal Standard

Principle: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][23] A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium, Carbon-13). Since the SIL-IS is chemically almost identical to the analyte, it will co-elute and experience the same degree of matrix effect.[9] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively canceled out.[7]

Experimental Protocol: Stable Isotope Dilution Analysis (SIDA)

  • Select a SIL-IS: Choose a stable isotope-labeled version of this compound, such as methyl 2-methylbutanoate-d9.[24]

  • Spike the Standard: Add a known and constant amount of the SIL-IS to all your samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation and Analysis: Proceed with your established sample preparation and analysis method.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the SIL-IS against the concentration of the analyte. Use this calibration curve to determine the concentration of this compound in your unknown samples.

Sources

Technical Support Center: Gas Chromatography (GC) Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for the Gas Chromatography (GC) analysis of methyl 2-methylbutyrate. Here, we will delve into the critical aspects of selecting the appropriate GC column and troubleshooting common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for GC column selection?

A1: Understanding the physicochemical properties of this compound is the foundation for selecting the right GC column. Key properties include:

  • Boiling Point: Approximately 115-118°C.[1][2][3][4] This relatively low boiling point indicates that it is a volatile compound, well-suited for GC analysis without requiring high oven temperatures.

  • Polarity: this compound is a moderately polar compound due to the presence of the ester functional group. Its polarity is a crucial factor in determining the stationary phase of the GC column.

  • Chirality: this compound possesses a chiral center at the second carbon of the butyrate chain. If the separation of its enantiomers ((R)- and (S)-forms) is required, a specialized chiral GC column is necessary.[5][6][7]

Q2: What is the first-pass recommendation for a GC column for routine, non-chiral analysis of this compound?

A2: For general-purpose, non-chiral analysis, a column with a mid-polarity stationary phase is the recommended starting point. The principle of "like dissolves like" is a guiding tenet in chromatography; a mid-polarity column will interact sufficiently with the moderately polar this compound to achieve good retention and separation from other components in a mixture.[8]

A good initial choice would be a column with a stationary phase such as:

  • 5% Phenyl / 95% Dimethylpolysiloxane: This is a very common and versatile stationary phase, often referred to as a "5-type" column (e.g., DB-5, HP-5, Rtx-5). It offers a good balance of selectivity for a wide range of compounds.

  • 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane: This phase, often used for volatile organic compounds (VOCs), provides slightly higher polarity than the 5-type columns and can offer alternative selectivity.[9][10]

Q3: When should I consider a more polar column, like a WAX column?

A3: A polar "WAX" (polyethylene glycol) column is an excellent choice when you need to separate this compound from other polar compounds, such as alcohols, or if you are analyzing it in a complex matrix with many polar components.[11] WAX columns provide strong dipole-dipole and hydrogen bonding interactions, which can enhance the resolution of polar analytes.

Q4: My research requires the separation of the (R)- and (S)-enantiomers of this compound. What type of column should I use?

A4: For chiral separations, you must use a chiral stationary phase . The most common and effective chiral stationary phases for this type of analysis are based on derivatized cyclodextrins.[6][12] These cyclodextrin-based columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. A column with a stationary phase like permethylated beta-cyclodextrin is a good starting point for the chiral analysis of esters like this compound.[6]

Q5: What are the ideal column dimensions (length, internal diameter, and film thickness) for this compound analysis?

A5: The optimal column dimensions depend on the complexity of your sample and the desired analysis speed.

  • Length: A 30-meter column is a standard length that provides a good balance between resolution and analysis time for most applications.[8][13]

  • Internal Diameter (I.D.): A 0.25 mm I.D. is the most common choice, offering a good compromise between efficiency and sample capacity.[13]

  • Film Thickness: For a volatile compound like this compound, a standard film thickness of 0.25 µm is generally suitable.[14][15] Thicker films can be used to increase retention if needed, which might be beneficial if the compound is eluting too close to the solvent peak.[13][14]

Troubleshooting Guide

This section addresses specific problems you might encounter during your GC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is tailing significantly. What could be the cause and how can I fix it?

Answer:

Peak tailing for an ester like this compound is often indicative of active sites within the GC system. These active sites, typically exposed silanol groups in the injector liner or at the head of the column, can interact with the polar ester group, causing the peak to tail.

Troubleshooting Steps:

  • Check the Injector Liner: The liner is a common source of activity.

    • Action: Replace the injector liner with a new, deactivated liner. Using a liner with glass wool can sometimes help trap non-volatile residues, but the glass wool itself can be a source of activity. Consider using a liner with a taper at the bottom to help focus the sample onto the column.

  • Column Contamination: The front of the column can become contaminated with non-volatile sample matrix components.

    • Action: Trim the first 10-15 cm from the front of the column. This removes the most contaminated section and can significantly improve peak shape.[16]

  • Column Degradation: Over time, the stationary phase can degrade, exposing active sites.

    • Action: If trimming the column doesn't resolve the issue, it may be time to replace the column.

  • Improper Column Installation: A poor column cut can create active sites and cause peak distortion.[16]

    • Action: Ensure the column is cut cleanly and squarely with a ceramic wafer or a specialized column cutting tool. Inspect the cut under a magnifier to ensure it is smooth.[16]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Action: Try diluting your sample or increasing the split ratio.

Issue 2: Co-elution with Other Compounds

Question: this compound is co-eluting with another peak in my sample. How can I improve the resolution?

Answer:

Co-elution occurs when two or more compounds are not sufficiently separated by the GC column. To improve resolution, you can either change the selectivity of the system or increase the column's efficiency.

Troubleshooting Steps:

  • Optimize the Temperature Program:

    • Action: Decrease the initial oven temperature to better separate volatile compounds at the beginning of the run. Reduce the ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for the compounds to interact with the stationary phase.

  • Change the Stationary Phase: This is the most effective way to alter selectivity.

    • Action: If you are using a non-polar column (like a DB-1 or HP-1), switch to a mid-polarity column (e.g., DB-5 or HP-5ms) or a polar WAX column. The different interactions with the stationary phase will change the elution order and likely resolve the co-eluting peaks.[17][18]

  • Increase Column Length: A longer column provides more theoretical plates, which increases efficiency and can improve resolution.

    • Action: If you are using a 30m column, consider switching to a 60m column of the same phase. Note that doubling the column length will increase analysis time and will not double the resolution, but it can be effective for closely eluting peaks.[8][13]

  • Decrease the Internal Diameter: A smaller I.D. column is more efficient.

    • Action: Switching from a 0.25 mm I.D. to a 0.18 mm I.D. column can significantly improve resolution, but may require adjustments to your method and instrument setup.[13]

Issue 3: Irreproducible Retention Times

Question: The retention time for this compound is shifting between injections. What is causing this?

Answer:

Retention time instability is usually caused by issues with the carrier gas flow rate or oven temperature control.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the system are a common cause of flow rate fluctuations.

    • Action: Use an electronic leak detector to check for leaks at the injector, detector, and all gas line fittings. Pay close attention to the septum and the ferrule connections at the inlet and detector.

  • Verify Carrier Gas Flow:

    • Action: Use a digital flow meter to measure the column flow rate and split vent flow to ensure they are at the setpoints defined in your method.

  • Oven Temperature Stability:

    • Action: Ensure the oven is properly calibrated and that the actual temperature matches the setpoint. Large fluctuations in ambient temperature can sometimes affect older GCs.

  • Column Equilibration:

    • Action: Make sure the oven has fully equilibrated at the initial temperature before each injection.

Issue 4: Ghost Peaks in the Chromatogram

Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. Where are they coming from?

Answer:

Ghost peaks are typically caused by contamination in the system.

Troubleshooting Steps:

  • Septum Bleed: The septum can release volatile compounds when heated.

    • Action: Use a high-quality, low-bleed septum and replace it regularly.

  • Contaminated Syringe: The syringe can carry over residue from previous injections.

    • Action: Implement a thorough syringe cleaning procedure with appropriate solvents between injections.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks.

    • Action: Ensure you are using high-purity carrier gas and that your gas traps (moisture, oxygen, and hydrocarbon) are not exhausted.

  • Injector Contamination: The injector can accumulate non-volatile residues that can break down and elute over time.

    • Action: Clean the injector body and replace the liner and seals.

Visualizing the Column Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate GC column for this compound analysis.

GC_Column_Selection GC Column Selection for this compound start Start: Analyze this compound is_chiral Is Chiral Separation Required? start->is_chiral routine_analysis Routine (Non-Chiral) Analysis is_chiral->routine_analysis No chiral_analysis Chiral Analysis is_chiral->chiral_analysis Yes mid_polarity_column Select Mid-Polarity Column (e.g., 5% Phenyl) routine_analysis->mid_polarity_column chiral_column Select Chiral Column (e.g., Cyclodextrin-based) chiral_analysis->chiral_column complex_matrix Complex Matrix with Polar Interferences? mid_polarity_column->complex_matrix optimize_dimensions Optimize Column Dimensions (Length, ID, Film Thickness) chiral_column->optimize_dimensions standard_matrix Standard Matrix complex_matrix->standard_matrix No polar_matrix Polar Matrix complex_matrix->polar_matrix Yes standard_matrix->optimize_dimensions wax_column Consider a Polar (WAX) Column polar_matrix->wax_column wax_column->optimize_dimensions end Final Method optimize_dimensions->end

Caption: Decision tree for selecting a GC column for this compound.

Recommended GC Columns for this compound Analysis

Analysis Type Recommended Stationary Phase Example Column(s) Typical Dimensions Rationale
Routine (Non-Chiral) 5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5ms, Rtx-5ms, VF-5ms30m x 0.25mm, 0.25µmVersatile, mid-polarity phase suitable for a wide range of compounds.[9]
Analysis with Polar Interferences Polyethylene Glycol (WAX)DB-WAX, HP-INNOWax, Stabilwax30m x 0.25mm, 0.25µmHigh polarity provides better separation from other polar compounds like alcohols.[11][19]
Chiral Separation Derivatized Cyclodextrin (e.g., Permethylated β-Cyclodextrin)CP-Chirasil-Dex CB, Rt-βDEXse25-30m x 0.25mm, 0.25µmSpecifically designed to separate enantiomers.[6][7]

General GC Method Parameters (Starting Point)

Here is a general GC method that can be used as a starting point for the analysis of this compound. This method will likely require optimization for your specific application and instrument.

Experimental Protocol:

  • Column: 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5 or equivalent)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/minute to 200°C

    • Hold: 2 minutes at 200°C

  • Injector:

    • Temperature: 220°C

    • Mode: Split (Split ratio of 50:1 is a good starting point)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen

    • Flow Rate: 1.0 mL/minute (constant flow mode)

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/minute

    • Air Flow: 300 mL/minute

    • Makeup Gas (Nitrogen) Flow: 25 mL/minute

References

  • Agilent Technologies. (n.d.). J&W GC Column Selection Guide.
  • Restek Corporation. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
  • The Good Scents Company. (n.d.). This compound.
  • Brochmann-Hanssen, E., & Verderame, M. (1986). Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid.
  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.
  • Agilent Technologies. (2022). GC Column Selection Guide.
  • Agilent Technologies. (n.d.).
  • Zhao, J.-Y., Gao, F., Wu, M., & Xiao, Z. (2025). Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii.
  • Kim, K. R., Kim, J. H., Jeong, D. H., & Paeng, K. J. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography.
  • Merck Millipore. (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.
  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography.
  • ResearchGate. (2019, December 23). Reason for loss of sterol esters during GC analysis?.
  • Restek Corporation. (n.d.).
  • Restek Corporation. (n.d.).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Restek Corpor
  • Analytics-Shop. (n.d.). Supelco GC Columns by Sigma-Aldrich.
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • LibreTexts Chemistry. (2019, June 5). 12.
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of (S)
  • Restek Corporation. (2021, January 28).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Šavel, J., Wsólová, L., & Čulíková, K. (2022). Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Foods, 11(11), 1641.
  • Restek Corporation. (n.d.).
  • Chrom Tech. (n.d.). Restek General Performance GC Columns.
  • Phenomenex. (2025, August 8).
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • LibreTexts Chemistry. (2023, April 12). 27.
  • Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube.
  • LCGC International. (2014, February 1). Troubleshooting Real GC Problems.

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Technical Support Center: Optimizing Injection Parameters for Methyl 2-methylbutyrate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the successful analysis of methyl 2-methylbutyrate by Gas Chromatography (GC). As a volatile ester commonly found in fragrances and flavors, its analysis demands precision to achieve accurate quantification and robust method performance.[1][2][3] This guide is structured to provide you, our fellow scientists and researchers, with practical, field-proven insights into optimizing your injection parameters. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can not only solve immediate problems but also build resilient, high-quality analytical methods.

This resource is divided into two main sections: a Troubleshooting Guide for specific, common issues and a Frequently Asked Questions (FAQs) section for broader method development queries.

Analyte at a Glance: this compound

Understanding the physicochemical properties of your analyte is the foundation of any successful GC method. This compound is a relatively volatile and non-polar ester.

PropertyValueSource
CAS Number 868-57-5[4][5]
Molecular Formula C₆H₁₂O₂[4]
Molecular Weight 116.16 g/mol [4][6]
Boiling Point ~115-118 °C[2][4][5][7]
LogP 1.2 - 1.7[5][8]
Solubility Insoluble in water; Soluble in alcohol and most fixed oils.[2][4][6]

Troubleshooting Guide

This section addresses specific, common problems encountered during the GC analysis of this compound in a direct question-and-answer format.

Q1: My this compound peak is tailing. What is the likely cause and how do I fix it?

A1: Peak tailing for a moderately active compound like an ester is typically caused by unwanted secondary interactions with active sites within the GC system, most often in the inlet.[9][10][11]

  • Primary Cause: Active Sites in the Inlet Liner. The liner surface, especially if it's old, contaminated, or not properly deactivated, can contain acidic silanol groups (-Si-OH). These sites can interact with the oxygen atoms in the ester, causing a portion of the analyte molecules to be momentarily adsorbed, delaying their travel to the column and resulting in a tailing peak.[11][12]

  • Solution:

    • Replace the Inlet Liner: The first and most effective step is to replace the current liner with a new, high-quality, deactivated (silanized) liner.[10][12]

    • Use a Deactivated Glass Wool Liner: Consider using a liner containing deactivated glass wool. The wool increases the surface area for vaporization, ensuring the sample vaporizes quickly and homogenously, which can improve peak shape for some analytes.[13][14] However, if the wool is not properly deactivated, it can introduce more active sites, so quality is paramount.[13]

    • Column Maintenance: If a new liner does not resolve the issue, the activity may be at the head of the analytical column. Trimming the first 10-20 cm of the column can remove accumulated non-volatile residues or areas where the stationary phase has been degraded.[11][12]

Q2: My peaks are showing significant fronting. What does this indicate?

A2: Peak fronting is a classic symptom of column overload.[9] This means that too much analyte is being introduced onto the column at once, saturating the stationary phase at the column head.

  • Primary Cause: The concentration of this compound in your sample is too high for the injection volume and split ratio being used.

  • Solutions:

    • Dilute the Sample: The simplest solution is to dilute your sample with a compatible solvent (e.g., hexane, methanol).

    • Increase the Split Ratio: If you are using a split injection, increasing the split ratio will decrease the amount of analyte that reaches the column. For example, changing from a 20:1 to a 100:1 split will reduce the on-column amount by a factor of five. This is often preferable to dilution as it avoids extra sample preparation steps.[15][16]

    • Reduce Injection Volume: Decreasing the injection volume (e.g., from 1 µL to 0.5 µL) will also reduce the mass of analyte on the column.

Q3: I'm seeing poor peak area reproducibility (%RSD > 5%). What injection parameters should I investigate?

A3: Poor reproducibility is often linked to inconsistent sample vaporization and transfer from the inlet to the column.

  • Cause 1: Inlet Temperature is Not Optimal. If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to inconsistent transfer.[17] If it's excessively high, it could cause analyte degradation, although this is less likely for a stable ester like this compound.[17][18]

  • Solution 1: Optimize Inlet Temperature. A good starting point for an analyte with a boiling point of ~115°C is 250°C.[9][17] You should perform an experiment to determine the optimal temperature for your specific method (see protocol below).

  • Cause 2: Sample Backflash. This occurs when the volume of the vaporized sample exceeds the internal volume of the liner.[19] The vapor expands out of the liner and into cooler regions of the inlet, leading to sample loss through the septum purge and split vent lines, causing poor reproducibility and carryover.[16][20]

  • Solution 2: Prevent Backflash.

    • Calculate Vapor Volume: Before injecting, use a solvent vapor volume calculator (often available on manufacturer websites) to ensure your injection volume is appropriate for the liner ID, inlet temperature, and pressure.[20] As a rule of thumb, the vapor volume should not exceed 50-75% of the liner's volume.[19]

    • Reduce Injection Volume: This is the most direct way to reduce the resulting vapor cloud.

    • Use a Slower Injection Speed: A slower injection allows the solvent to vaporize more gradually, which can help mitigate the explosive expansion that causes backflash.

    • Use a Liner with a Larger Internal Diameter (ID): If larger injection volumes are necessary for sensitivity, switch to a liner with a greater internal volume.

Experimental Protocol: Inlet Temperature Optimization

This protocol provides a systematic way to determine the ideal inlet temperature for robust analysis of this compound.

  • Preparation: Prepare a standard of this compound at a concentration typical for your analysis.

  • Initial Setup: Install a new, deactivated liner. Set the GC parameters (oven program, flow rate, split ratio) to your intended method conditions.

  • Starting Temperature: Set the inlet temperature to 200°C.

  • Equilibration and Injection: Allow the system to fully equilibrate. Make at least three replicate injections (n=3) of the standard and record the peak area.

  • Incremental Increase: Increase the inlet temperature by 25°C (i.e., to 225°C, 250°C, 275°C, and 300°C).

  • Repeat: At each temperature step, allow the system to equilibrate and make three replicate injections.

  • Data Analysis:

    • For each temperature, calculate the average peak area and the relative standard deviation (%RSD).

    • Plot the average peak area versus the inlet temperature.

    • The optimal temperature is typically in the region where the peak area reaches a maximum and stable plateau, while the %RSD is at its minimum. For this compound, this is often around 250-275°C.

Troubleshooting Workflow Diagram

Caption: Troubleshooting flowchart for common GC peak shape issues.

Frequently Asked Questions (FAQs)

Q4: Should I use a split or splitless injection for this compound analysis?

A4: The choice depends entirely on the concentration of your analyte.[14][15][21]

  • Use Split Injection when:

    • Your analyte concentration is relatively high (e.g., >10 µg/mL or 10 ppm).

    • You are analyzing major components in essential oils or fragrance formulations.

    • Why: Split injection handles high concentrations without overloading the column and uses higher inlet flow rates, which leads to rapid sample transfer and sharp chromatographic peaks.[21][22][23]

  • Use Splitless Injection when:

    • You are performing trace analysis (e.g., <1 µg/mL or 1 ppm).[15][21]

    • You need to achieve the lowest possible detection limits.

    • Why: In splitless mode, the split vent is closed during injection, transferring nearly the entire vaporized sample to the column, maximizing sensitivity.[15][22] This technique requires careful optimization of the purge activation time to balance analyte transfer with minimizing solvent tailing.[16]

Injection Mode Decision Diagram

G A Start: Determine Analyte Concentration B Concentration > 10 ppm? A->B C Use Split Injection B->C Yes D Use Splitless Injection B->D No (Trace Analysis) E Key Parameter: Split Ratio (e.g., 50:1) C->E F Key Parameter: Purge Activation Time (e.g., 0.75 min) D->F

Sources

Technical Support Center: Dealing with Co-eluting Peaks in the Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of methyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for resolving co-eluting peaks, a common challenge in the analysis of this and other volatile esters. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and the phenomenon of co-elution.

Q1: What is this compound, and why is its analysis important?

This compound is an organic compound, an ester with a characteristic fruity, apple-like aroma. It is a key flavor and fragrance component in many fruits, foods, and beverages. Accurate analysis is crucial for quality control in the food and beverage industry, fragrance formulation, and in metabolic studies where it can be a biomarker. As a chiral molecule, the separation of its enantiomers, (R)- and (S)-methyl 2-methylbutyrate, is often necessary as they can possess distinct sensory properties and biological activities.[1][2]

Q2: What is co-elution in chromatography?

Co-elution occurs when two or more different compounds elute from a chromatographic column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[3] This phenomenon compromises the accuracy of both qualitative and quantitative analysis, as it becomes difficult to distinguish and measure the individual components.[4]

Q3: What are the common causes of co-elution in the analysis of this compound?

Several factors can lead to the co-elution of this compound with other compounds in a sample:

  • Presence of Isomers: Structural isomers, such as ethyl isobutyrate or methyl pentanoate, often have very similar boiling points and polarities, making them difficult to separate on standard gas chromatography (GC) columns.

  • Enantiomers: If the analysis requires the separation of (R)- and (S)-methyl 2-methylbutyrate, a standard achiral column will not resolve them, leading to their co-elution.[5]

  • Matrix Effects: Complex sample matrices, such as those from food and beverage products, can contain numerous compounds that may interfere with and co-elute with the target analyte.[6]

  • Suboptimal Chromatographic Conditions: An unoptimized GC method, including incorrect column selection, temperature program, or carrier gas flow rate, can lead to poor separation.[7]

Q4: How can I detect co-elution if the peak appears symmetrical?

While a shoulder on a peak is a clear sign of co-elution, perfectly co-eluting peaks can appear symmetrical.[3] Advanced detection techniques are invaluable for confirming peak purity:

  • Mass Spectrometry (MS): By examining the mass spectra across the peak, you can identify the presence of multiple compounds. If the mass spectrum changes from the leading edge to the tailing edge of the peak, co-elution is likely occurring.[3]

  • Diode Array Detector (DAD) for HPLC: While less common for volatile esters like this compound which are primarily analyzed by GC, for HPLC applications, a DAD can assess peak purity by comparing UV-Vis spectra across the peak.[3]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of this compound.

Issue 1: A broad or shouldered peak is observed for this compound, suggesting co-elution with an unknown interference.

This is a common scenario, especially when analyzing complex samples. A logical, step-by-step approach to method optimization is required to achieve the necessary resolution.

Step 1: Confirm the Problem and Identify the Co-eluting Species (if possible)
  • Action: If using a mass spectrometer, carefully examine the mass spectra across the unresolved peak. Look for unique ions that could help identify the interfering compound. This information will be invaluable for subsequent method development.

Step 2: Optimize the GC Temperature Program

The temperature program has a significant impact on the separation of compounds with different boiling points and polarities.[8][9][10]

  • Explanation: By modifying the temperature ramp, you can alter the relative retention times of analytes, which can improve separation.[11]

  • Protocol:

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early eluting, volatile compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the interaction of the analytes with the stationary phase, often leading to better separation.[12]

    • Incorporate Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary resolution.

Temperature Program ModificationEffect on Separation
Lower Initial TemperatureImproves resolution of volatile, early-eluting peaks.
Slower Temperature RampIncreases analysis time but generally improves separation.[12]
Faster Temperature RampDecreases analysis time but may reduce resolution.
Add Isothermal HoldCan improve separation for specific, targeted co-eluting peaks.[12]
Step 3: Adjust the Carrier Gas Flow Rate
  • Explanation: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects column efficiency (the number of theoretical plates). An optimal flow rate will result in sharper peaks and better resolution.

  • Action: Consult your column manufacturer's guidelines for the optimal flow rate for your column dimensions and carrier gas. You can experimentally determine the optimal flow rate by performing a van Deemter plot analysis, or more practically, by systematically varying the flow rate and observing the effect on resolution.

Step 4: Evaluate and Change the GC Column

If optimizing the temperature program and flow rate does not resolve the co-elution, the issue may be the selectivity of the stationary phase.[4]

  • Explanation: The stationary phase chemistry dictates the separation mechanism. For resolving isomers or compounds with similar boiling points, a column with a different polarity (and thus different selectivity) is often necessary.[13][14]

  • Recommendations for Column Selection:

    • Initial Analysis: A common starting point for general-purpose analysis is a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS).[15]

    • Resolving Isomers: To separate this compound from its isomers, a more polar stationary phase is often required. Consider a column with a higher phenyl content or a polyethylene glycol (WAX) type column.

    • Chiral Separations: For the separation of (R)- and (S)-methyl 2-methylbutyrate, a chiral stationary phase is essential. Cyclodextrin-based columns are commonly used for this purpose.[16]

Column ParameterImpact on Separation
Stationary Phase Polarity The most critical factor for selectivity. Changing polarity can alter elution order.[13]
Column Length Longer columns provide higher efficiency and better resolution, but at the cost of longer analysis times.[15][17]
Internal Diameter (ID) Smaller ID columns offer higher efficiency but have lower sample capacity.[17][18]
Film Thickness Thicker films increase retention, which can be beneficial for volatile compounds.[15][18]
Issue 2: Inconsistent results and peak shape for this compound when analyzing different sample matrices.

This issue often points to matrix effects, where components of the sample other than the analyte interfere with the analysis.[6]

Step 1: Implement a Robust Sample Preparation Protocol
  • Explanation: The goal of sample preparation is to remove interfering matrix components before injecting the sample into the GC.[19]

  • Recommended Techniques:

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be effective for isolating esters from aqueous matrices.

    • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb either the analyte of interest or the interfering matrix components. This is a highly effective technique for sample cleanup.[6]

    • Headspace or SPME (Solid-Phase Microextraction): For volatile compounds like this compound in solid or liquid matrices, headspace or SPME analysis can be highly effective as it selectively samples the volatile and semi-volatile components, leaving non-volatile matrix components behind.

Step 2: Use an Internal Standard
  • Explanation: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration. It can help to compensate for variations in sample injection volume and matrix effects. A stable isotope-labeled version of the analyte is the ideal internal standard.[6]

Workflow for Troubleshooting Co-eluting Peaks

CoElution_Troubleshooting Start Co-elution Observed (Broad or Shouldered Peak) Confirm Confirm with MS (Examine Spectra Across Peak) Start->Confirm Optimize_GC Optimize GC Method Confirm->Optimize_GC Temp_Prog Adjust Temperature Program (Initial Temp, Ramp Rate, Holds) Optimize_GC->Temp_Prog Flow_Rate Adjust Carrier Gas Flow Rate Temp_Prog->Flow_Rate If not resolved Resolved Peaks Resolved Temp_Prog->Resolved Success Change_Column Change GC Column (Different Polarity/Chiral) Flow_Rate->Change_Column If not resolved Flow_Rate->Resolved Success Sample_Prep Improve Sample Preparation (LLE, SPE, SPME) Change_Column->Sample_Prep If still co-eluting (Consider Matrix Effects) Change_Column->Resolved Success Sample_Prep->Resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Method Validation and System Suitability

Once a method has been developed that resolves the co-eluting peaks, it is crucial to validate the method to ensure it is fit for its intended purpose.[20][21][22][23]

Key Validation Parameters
  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

References

  • ISO 6658:2017 Sensory analysis — Methodology — General guidance. (2017). Intertek Inform. [Link]
  • How to Remove the Solvent Peak in Gas Chromatography So That It Does Not Display in the Chrom
  • ISO 8586:2023—Selection And Training Of Sensory Assessors. (2023). The ANSI Blog. [Link]
  • INTERNATIONAL STANDARD ISO 6658. (n.d.). iso.org. [Link]
  • ISO standards for sensory evaluation. (n.d.).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
  • How can I improve the resolution of the peaks in gas chromatography? (2015).
  • What is Temperature Programming in Gas Chrom
  • What Are The Advantages Of Temperature Programming In Gas Chrom
  • Selectivity optimization in liquid chromatography via stationary phase tuning. (2023). PubMed. [Link]
  • Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]
  • Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid. (1986). PubMed. [Link]
  • Why Temperature Programming is Key to Better Chrom
  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimiz
  • INTERNATIONAL STANDARD ISO 20613. (n.d.). iso.org. [Link]
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]
  • Shape Selectivity in Reversed-Phase Liquid Chromatography. (n.d.).
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]
  • Optimising GC Column Choice. (n.d.). SCION Instruments. [Link]
  • GC Column Selection—Optimize Your Analysis. (2010). Food Safety Magazine. [Link]
  • Method Development and Validation for Food and Beverages. (n.d.). RSSL. [Link]
  • Guide to GC Column Selection and Optimizing Separ
  • Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. (n.d.). [Link]
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). [Link]
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. (n.d.).
  • Developing Fast GC Methods – Avoiding Changes in Elution Order or Separ
  • Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. (2025).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH. [Link]
  • Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). (2018). PubMed. [Link]
  • Methods to separate co-eluting peaks. (2020).
  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (n.d.). MDPI. [Link]
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023).
  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025). [Link]
  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository. [Link]
  • Understanding Method Validation in Food Testing Laboratories. (2025). Food Safety Institute. [Link]
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. (2014). Semantic Scholar. [Link]

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Technical Support Center: Ensuring the Longevity and Integrity of Methyl 2-Methylbutyrate Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the best practices for improving and verifying the shelf life of methyl 2-methylbutyrate analytical standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and stability of these volatile compounds for their experimental success. Here, we synthesize technical knowledge with field-proven insights to provide you with a comprehensive resource for maintaining the integrity of your standards.

Troubleshooting Guide: Common Issues with this compound Standards

This section addresses specific problems you may encounter during the storage and use of this compound standards. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: I've observed a gradual decrease in the peak area of my this compound standard during routine GC analysis, even though I prepare fresh dilutions from the same stock solution. What could be the cause?

Answer: This is a classic sign of degradation of your stock solution. Even when stored, volatile esters like this compound can degrade over time. The two primary culprits are hydrolysis and oxidation .

  • Hydrolysis: this compound can react with trace amounts of water in the solvent or from atmospheric moisture that may have ingressed into the container. This reaction breaks the ester bond, forming 2-methylbutanoic acid and methanol. Since 2-methylbutanoic acid is less volatile and has different chromatographic properties, you will see a decrease in the peak area of the parent compound.

  • Oxidation: While less common for this specific saturated ester, exposure to oxygen, potentially accelerated by light, can lead to the formation of various degradation products.

To confirm degradation, you should analyze your stock solution for the presence of 2-methylbutanoic acid. An increase in the peak corresponding to this acid, correlated with a decrease in the this compound peak, is strong evidence of hydrolysis.

Question 2: My calibration curve for this compound is suddenly showing poor linearity, especially at lower concentrations. What should I investigate?

Answer: Poor linearity in a calibration curve, particularly at the low end, can be due to several factors related to standard integrity and preparation:

  • Adsorption: this compound, being a relatively nonpolar compound, can adsorb to the inner surfaces of glass or plastic containers, especially if they are not properly silanized. This effect is more pronounced at lower concentrations where the surface-to-analyte ratio is higher.

  • Inaccurate Dilutions: If your stock solution has degraded, the initial concentration is lower than stated, leading to inaccuracies in your serial dilutions.

  • Solvent Effects: The choice of solvent is critical. Using a solvent in which this compound has low solubility or one that is prone to evaporation can lead to concentration changes and non-linear responses.

Troubleshooting Steps:

  • Prepare a fresh stock solution from a new, sealed ampule of this compound.

  • Use high-purity, dry solvents. Methanol or acetonitrile are common choices.

  • Ensure all glassware is scrupulously clean and dry. For trace analysis, consider using silanized glass vials to minimize adsorption.

  • Work quickly and minimize headspace in your vials to reduce evaporative losses.

Question 3: I am seeing ghost peaks in my GC chromatograms when running blanks after analyzing my this compound standards. What is the source of this carryover?

Answer: Ghost peaks are typically a result of carryover from previous injections. With volatile compounds like this compound, this can be a persistent issue. The potential sources include:

  • Injector Contamination: Residue from the standard can accumulate in the injector port, liner, or septum.

  • Column Contamination: If the standard is not fully eluted during a run, it can bleed out in subsequent analyses.

  • Syringe Carryover: Automated or manual syringes can retain small amounts of the sample.

Mitigation Strategies:

  • Regular Injector Maintenance: Clean or replace the injector liner and septum regularly.

  • Optimize GC Method: Ensure your GC method has a sufficient final hold time at a high enough temperature to elute all components.

  • Thorough Syringe Washing: Implement a rigorous syringe washing protocol with a strong solvent between injections.

  • Bake-out the Column: If contamination is suspected, bake out the column at its maximum recommended temperature for a short period.

Frequently Asked Questions (FAQs) on this compound Standard Stability

This FAQ section provides concise answers to common questions regarding the handling and storage of this compound standards.

Q1: What is the ideal storage temperature for this compound standards?

A1: For long-term storage of neat or concentrated stock solutions, it is recommended to store them at -20°C in a freezer .[1] This significantly reduces the rate of potential degradation reactions and minimizes evaporative losses. For daily use or working solutions, storage at 2-8°C in a refrigerator is acceptable for short periods. Avoid storing standards at room temperature for extended durations.

Q2: What type of container is best for storing this compound solutions?

A2: Use amber glass vials with PTFE-lined screw caps or crimp tops . The amber glass protects the standard from light, which can catalyze oxidative degradation. The PTFE liner provides an inert barrier and a tight seal to prevent solvent evaporation and moisture ingress.

Q3: How does the choice of solvent affect the stability of this compound?

A3: The solvent can significantly impact stability. It is crucial to use a high-purity, anhydrous (dry) solvent . The presence of water will promote hydrolysis. Methanol is a common and suitable solvent for preparing standards of this compound. Ensure the solvent is compatible with your analytical method (e.g., GC-FID, GC-MS).

Q4: What is the expected shelf life of a this compound stock solution?

A4: The shelf life is highly dependent on storage conditions. When stored properly at -20°C in a tightly sealed amber vial , a stock solution in a dry solvent like methanol can be stable for up to 6 months .[1] However, it is best practice to verify the concentration of your working standards more frequently, especially for critical applications. For solutions stored at 2-8°C, the shelf life will be shorter.

Q5: Should I be concerned about freeze-thaw cycles for my frozen standards?

A5: Yes, repeated freeze-thaw cycles should be minimized. Each cycle can introduce atmospheric moisture into the vial upon opening, which can lead to hydrolysis. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated thawing of the entire stock.

Data Presentation: Estimated Shelf Life of this compound Standards

The following table provides estimated shelf-life data for this compound standards under various storage conditions. This data is compiled from best practices for volatile esters and fatty acid methyl esters. For critical assays, it is imperative to perform in-house stability validation.

Storage ConditionContainerSolventEstimated Shelf LifePrimary Degradation Pathway
-20°C (Freezer) Amber glass vial, PTFE-lined capAnhydrous MethanolUp to 6 months [1]Minimal degradation
2-8°C (Refrigerator) Amber glass vial, PTFE-lined capAnhydrous Methanol1-2 months Slow Hydrolysis
Room Temperature (~20-25°C) Amber glass vial, PTFE-lined capAnhydrous Methanol< 1 week Hydrolysis, Evaporation
-20°C (Freezer) Clear glass vial, PTFE-lined capAnhydrous Methanol3-4 months Potential for photodegradation if exposed to light
2-8°C (Refrigerator) Amber glass vial, PTFE-lined capMethanol (not anhydrous)< 1 month Accelerated Hydrolysis

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a 1000 µg/mL stock solution of this compound in methanol.

Materials:

  • This compound (≥99% purity)

  • Anhydrous methanol (GC grade or higher)

  • 10 mL volumetric flask (Class A)

  • Analytical balance (readable to 0.0001 g)

  • Micropipette or gas-tight syringe

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Place the 10 mL volumetric flask on the analytical balance and tare it.

  • Carefully add approximately 10 mg of this compound directly into the flask. Record the exact weight.

  • Dilute to the 10 mL mark with anhydrous methanol.

  • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Calculate the exact concentration of the stock solution based on the recorded weight and the final volume.

  • Transfer the stock solution to an amber glass vial, leaving minimal headspace.

  • Label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution at -20°C.

Protocol 2: Aliquoting and Preparation of Working Standards

This protocol describes how to prepare a set of working standards from the stock solution.

Materials:

  • Prepared this compound stock solution

  • Anhydrous methanol

  • Volumetric flasks (Class A, various sizes as needed)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Allow the stock solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Perform serial dilutions of the stock solution with anhydrous methanol to achieve the desired concentrations for your working standards.

  • For each working standard, use a clean volumetric flask and calibrated micropipettes.

  • Transfer the prepared working standards into appropriately labeled amber glass vials.

  • Store the working standards at 2-8°C for daily use or at -20°C for longer-term storage.

  • It is recommended to prepare fresh working standards from the stock solution at least weekly, or more frequently if you observe any signs of degradation.

Visualization of Degradation and Workflow

To better illustrate the concepts discussed, the following diagrams visualize the primary degradation pathway of this compound and the recommended experimental workflow for stability testing.

M2M This compound Degradation Hydrolysis M2M->Degradation H2O Water (H₂O) H2O->Degradation Acid 2-Methylbutanoic Acid Degradation->Acid Methanol Methanol Degradation->Methanol

Caption: Primary hydrolytic degradation pathway of this compound.

cluster_prep Standard Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Prep Prepare Stock & Working Standards T0 Time-Zero Analysis (GC-MS/FID) Prep->T0 Immediate S1 Condition 1 (-20°C, Dark) T0->S1 S2 Condition 2 (4°C, Dark) T0->S2 S3 Condition 3 (25°C, Dark) T0->S3 S4 Condition 4 (25°C, Light) T0->S4 Data Data Comparison & Shelf-Life Determination T0->Data Baseline Data T1 Time-Point 1 Analysis S1->T1 S2->T1 S3->T1 S4->T1 T2 Time-Point 'n' Analysis T1->T2 T2->Data

Caption: Experimental workflow for a stability study of this compound.

References

  • National Renewable Energy Laboratory. (2023). Determination of Total Lipids as Fatty Acid Methyl Esters: Laboratory Analytical Procedure (LAP).

Sources

Validation & Comparative

A Comparative Guide to Methyl 2-Methylbutyrate and Ethyl 2-Methylbutyrate as Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, short-chain esters are celebrated for their potent and often desirable fruity aromas. Among these, methyl 2-methylbutyrate and ethyl 2-methylbutyrate are two closely related compounds frequently utilized to impart apple, pineapple, and other fruity notes to a wide array of food and beverage products. While structurally similar, the choice between these two esters can significantly influence the final sensory profile, volatility, and stability of a product. This guide provides an in-depth, objective comparison of their performance as flavor compounds, supported by experimental data and established analytical protocols, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Introduction to the Contenders: A Tale of Two Esters

This compound (FEMA number 2719) and ethyl 2-methylbutyrate (FEMA number 2443) are both fatty acid esters derived from 2-methylbutyric acid.[1] Their fundamental difference lies in the alcohol moiety: a methyl group for the former and an ethyl group for the latter. This seemingly minor variation in their chemical structures leads to distinct organoleptic properties and physicochemical behaviors.

Both esters are naturally present in a variety of fruits, including apples, pineapples, strawberries, and oranges, contributing to their characteristic aromas.[1][2][3][4][5] In industrial applications, they are synthesized to ensure consistent quality and supply.[1]

Physicochemical and Organoleptic Properties: A Side-by-Side Comparison

A summary of the key properties of this compound and ethyl 2-methylbutyrate is presented in the table below, offering a quick reference for their fundamental differences.

PropertyThis compoundEthyl 2-Methylbutyrate
Synonyms Methyl 2-methylbutanoateEthyl 2-methylbutanoate, Berry butyrate
CAS Number 868-57-57452-79-1
Molecular Formula C6H12O2C7H14O2
Molecular Weight 116.16 g/mol [3]130.18 g/mol [5]
Boiling Point 115 °C[6]132-133 °C[5]
Flash Point 21.11 °C[6]26 °C[1]
Vapor Pressure 21.591 mmHg @ 25 °C (est.)[6]7.4657 hPa (approx. 5.6 mmHg) @ 25°C
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[3]Soluble in alcohol and propylene glycol; very slightly soluble in water.[5]
Odor Profile Ethereal, estery, fruity, green apple, lily of the valley undertones.[6]Sharp, sweet, green apple, fruity, with tropical nuances.[1]
Taste Profile Sweet, fruity, apple-like at low concentrations.[1]Fruity, green, berry, strawberry, fresh apple, pineapple, and raspberry notes.

Deep Dive into Flavor Profile: The Nuances of Fruity

The primary distinction between these two esters from a sensory perspective is the character of their fruity aroma.

This compound: This ester is characterized by a more volatile and ethereal "green apple" top note.[6] Its higher vapor pressure and lower boiling point mean it is perceived more quickly and provides an initial burst of freshness that is often described as crisp and bright. However, this also translates to a shorter-lived aroma profile.

Ethyl 2-Methylbutyrate: In contrast, the ethyl ester offers a more complex and rounded fruity profile. It is often described as having a sweeter, "red apple" character with additional tropical and berry-like nuances.[1] Its lower volatility results in a more sustained and diffusive aroma, making it a more substantive contributor to the overall flavor profile.

This relationship between the alkyl chain length and the resulting aroma profile is a common theme in flavor chemistry, where smaller, more volatile esters often provide sharper, greener top notes, while larger esters contribute to a fuller, sweeter, and more lasting impression.

Experimental Data: Odor Detection Thresholds

  • Ethyl 2-Methylbutyrate: The odor detection threshold for the (S)-(+)-enantiomer of ethyl 2-methylbutyrate has been reported to be as low as 0.006 ppb in water, while the flavor detection threshold for both the (R)-(-) and (S)-(+) enantiomers is 10 ppb in water.[7] In apple juice, the group threshold for ethyl 2-methylbutanoate was determined to be 0.06 µL/L.

Stability in Application: The Challenge of Hydrolysis

Esters, particularly short-chain esters, are susceptible to hydrolysis, especially in acidic environments such as those found in many beverages. This chemical degradation breaks the ester down into its constituent carboxylic acid and alcohol, leading to a loss of the desired fruity aroma and the potential development of off-flavors.

While specific comparative stability studies between this compound and ethyl 2-methylbutyrate in an acidic beverage model system are not extensively documented, the principles of chemical kinetics suggest that the rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of enzymes. Generally, the stability of both esters will decrease with lower pH and higher storage temperatures.

To provide actionable insights for formulators, a detailed experimental protocol for evaluating the stability of these esters is outlined below.

Experimental Protocol: Comparative Stability in an Acidic Beverage Model System

Objective: To compare the rate of hydrolysis of this compound and ethyl 2-methylbutyrate in a simulated acidic beverage matrix.

Methodology:

  • Preparation of Model Beverage: Prepare a solution of 10% sucrose and 0.3% citric acid in deionized water. Adjust the pH to 3.0 using a food-grade acidulant.

  • Sample Preparation: Spike the model beverage with either this compound or ethyl 2-methylbutyrate to a final concentration of 50 ppm. Prepare triplicate samples for each ester at each time point.

  • Storage Conditions: Store the samples in sealed, airtight containers at both refrigerated (4 °C) and accelerated (35 °C) conditions.

  • Time Points: Analyze the samples at t=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Analytical Method (GC-MS):

    • Extraction: Use solid-phase microextraction (SPME) with a suitable fiber (e.g., DVB/CAR/PDMS) to extract the headspace volatiles.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Inlet Temperature: 250 °C.

      • Oven Program: 40 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis: Quantify the peak area of the respective esters at each time point. Plot the concentration of each ester as a function of time for both storage conditions. Calculate the rate of degradation for each compound.

Caption: Workflow for the comparative stability testing of this compound and ethyl 2-methylbutyrate in an acidic beverage model.

Sensory Discrimination: Can a Trained Panel Tell the Difference?

To empirically determine if a sensory difference exists between these two esters at a given concentration, a triangle test is a robust and statistically powerful method.[2][7][8][9][10]

Experimental Protocol: Sensory Triangle Test

Objective: To determine if a perceptible sensory difference exists between this compound and ethyl 2-methylbutyrate at a specified concentration in a neutral base.

Methodology:

  • Panelists: Recruit a panel of at least 25-30 trained sensory assessors.

  • Sample Preparation: Prepare solutions of this compound and ethyl 2-methylbutyrate at a concentration of 10 ppm in deionized, deodorized water.

  • Test Design: For each panelist, present three coded samples. Two samples will be identical (e.g., two of the methyl ester solution) and one will be different (e.g., one of the ethyl ester solution). The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. Panelists should rinse with purified water between samples.

  • Data Analysis: Tally the number of correct identifications. Compare this number to a statistical table for triangle tests to determine if the result is significant at a given confidence level (typically p < 0.05).

Sensory_Triangle_Test cluster_setup Test Setup cluster_presentation Sample Presentation (per panelist) cluster_evaluation Evaluation cluster_analysis Data Analysis Panel Recruit Trained Panel (n=25-30) Sample_Prep Prepare Ester Solutions (10 ppm in water) Panel->Sample_Prep Set1 Sample A (Methyl) Sample_Prep->Set1 Set2 Sample A (Methyl) Sample_Prep->Set2 Set3 Sample B (Ethyl) Sample_Prep->Set3 Randomization Randomize Order (e.g., AAB, ABA, BAA...) Set1->Randomization Set2->Randomization Set3->Randomization Tasting Panelist tastes samples Randomization->Tasting Identification Identify 'odd' sample Tasting->Identification Tally Tally correct identifications Identification->Tally Statistics Compare to statistical table (p < 0.05) Tally->Statistics Conclusion Determine if a significant difference exists Statistics->Conclusion

Caption: The workflow for a sensory triangle test to discriminate between the two esters.

Analytical Characterization: Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique for characterizing the aroma-active compounds in a sample.[11][12][13] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Experimental Protocol: GC-O Analysis

Objective: To separate and characterize the odor profiles of this compound and ethyl 2-methylbutyrate.

Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of each ester individually in a neutral solvent like ethanol. Also, prepare a 1:1 mixture of the two esters.

  • GC-O System:

    • GC: Agilent 7890B or equivalent.

    • Column: A polar column such as a DB-WAX (30 m x 0.25 mm x 0.25 µm) is recommended for good separation of these esters.

    • Inlet: Split/splitless injector at 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 230 °C at 8 °C/min, hold 5 min.

    • Effluent Splitter: The column effluent is split between a flame ionization detector (FID) and a heated sniffing port.

  • Olfactometry: A trained sensory analyst sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor perceived.

  • Data Analysis: The resulting aromagrams are compared to the chromatogram from the FID to correlate specific odors with the corresponding chemical compounds.

GCO_Workflow Sample Sample Preparation 100 ppm solutions of each ester and a mixture GC Gas Chromatograph Polar column (e.g., DB-WAX) Sample->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID SniffingPort Heated Sniffing Port Splitter->SniffingPort Chromatogram Chromatogram FID->Chromatogram Analyst Trained Sensory Analyst SniffingPort->Analyst Aromagram Aromagram Analyst->Aromagram DataCorrelation Data Correlation Chromatogram->DataCorrelation Aromagram->DataCorrelation

Caption: A schematic of the Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Conclusion and Recommendations

The choice between this compound and ethyl 2-methylbutyrate as flavor compounds is not a matter of one being superior to the other, but rather a strategic decision based on the desired sensory outcome and product matrix.

  • This compound is the ideal choice for applications requiring a bright, fleeting, and crisp "green apple" top note. Its high volatility makes it particularly effective in products where an initial burst of aroma is desired, such as chewing gum, hard candies, and certain beverages.

  • Ethyl 2-methylbutyrate offers a more robust and complex fruity profile with "red apple," berry, and tropical undertones. Its lower volatility provides a more sustained and diffusive aroma, making it well-suited for applications where a longer-lasting and more integral fruity character is needed, such as in baked goods, dairy products, and juices.

It is imperative for formulators to consider the stability of these esters in the final product matrix, particularly in acidic systems. The provided experimental protocol for stability testing can serve as a valuable tool for making data-driven decisions. Furthermore, conducting sensory discrimination tests is crucial to ensure that any substitution or combination of these esters aligns with the desired sensory profile of the final product. Through a comprehensive understanding of their individual characteristics and performance, researchers and product developers can effectively leverage both this compound and ethyl 2-methylbutyrate to create innovative and appealing flavor experiences.

References

  • Campden BRI. (n.d.). Sensory triangle testing (discrimination test).
  • Leffingwell, J. C. (n.d.). The Ethyl 2-methylbutyrates. Leffingwell & Associates.
  • Nutrition, Dietetics, & Food Science. (n.d.). Difference Testing. Brigham Young University.
  • Zoecklein, B. W. (n.d.). SENSORY ANALYSIS Section 4. Methods of Sensory Evaluation. Virginia Tech.
  • Food Safety Institute. (2023, August 10). Difference Tests: Identifying Sensory Variations in Food Products.
  • Politeo, O., Jukic, M., & Milos, M. (2007). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Molecules, 12(8), 1587-1604. [Link]
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357, this compound.
  • da Silva, A. P. F., de Carvalho, R. A., & da Silva, L. H. M. (2021). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. Foods, 10(11), 2829. [Link]
  • LECO Corporation. (n.d.). Profiling the ester aroma of fruity beers using comprehensive two-dimensional gas chromatography: a comparison of flow and cryogenic modulators.
  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • Cimpoiu, C., Hosu, A., Sandru, M., & Seserman, L. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Journal of Agroalimentary Processes and Technologies, 18(4), 289-293.
  • de Souza, M. C. M., dos Santos, K. P., Freire, R. S., & Gonçalves, L. R. B. (2017). Production of flavor esters catalyzed by Lipase B from Candida antarctica immobilized on magnetic nanoparticles. Biotechnology Progress, 33(4), 955-962. [Link]
  • ECSA Chemicals. (2024, April 10). Discover Ethyl 2-methylbutyrate, this compound.
  • RIFM. (2024, July 30). Substance Information Document Ethyl 2-methylbutyrate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate.
  • Givaudan. (n.d.). Ethyl Methyl-2-Butyrate.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 2-Methylbutyrate Quantification: A Comparative Analysis of GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds is a cornerstone of quality control, formulation development, and safety assessment. Methyl 2-methylbutyrate, a key ester recognized for its characteristic fruity and apple-like aroma, is a significant component in the flavor and fragrance industries and can be an important analyte in various other chemical and pharmaceutical contexts.[1][2][3] Its accurate measurement is critical for ensuring product consistency, meeting regulatory standards, and understanding its role in complex mixtures.

This guide provides an in-depth comparison of two robust and widely adopted analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the core principles of analytical method validation, drawing from internationally recognized guidelines, to provide a framework for selecting the most appropriate method and ensuring the integrity of your analytical results.

The Analytical Challenge: Quantifying a Volatile Ester

This compound (C6H12O2, MW: 116.16 g/mol ) is a volatile ester that lends itself well to analysis by Gas Chromatography.[1] The choice of detector, however, fundamentally influences the nature and quality of the data obtained.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique that provides excellent quantitative data for organic compounds. The FID is known for its wide linear range and high sensitivity to hydrocarbons.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the qualitative and quantitative power of mass spectrometry. It provides not only concentration data but also structural information, which is invaluable for peak identification and specificity.[5][6]

The selection between GC-FID and GC-MS is not merely a technical preference but a strategic decision based on the specific requirements of the analysis, including the need for identification, sensitivity, and the complexity of the sample matrix.

The Cornerstone of Reliable Measurement: Analytical Method Validation

An analytical method is only as good as its validation. The validation process provides documented evidence that a method is "fit-for-purpose," ensuring that it consistently delivers reliable, reproducible, and accurate data.[6] The principles and parameters of method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8]

Below, we explore the critical validation parameters and provide a comparative perspective on how GC-FID and GC-MS perform for the quantification of this compound.

Specificity/Selectivity

Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components.[6] A lack of specificity can lead to erroneously high results.

Experimental Protocol:

  • Blank Analysis: Analyze a matrix blank (a sample identical to the test sample but without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Peak Purity (for GC-MS): In GC-MS, the mass spectrum of the analyte peak can be compared with a reference spectrum from a library or a pure standard. This provides a high degree of confidence in the peak's identity. For instance, in a study of volatile compounds in beverages, this compound was identified by its retention time (7.411 min) and key mass-to-charge ratios (m/z = 88, 57, 101).[9]

  • Resolution (for GC-FID): For GC-FID, specificity is primarily demonstrated by achieving baseline resolution between the this compound peak and any adjacent peaks.

Comparative Performance:

  • GC-MS: Offers superior specificity due to the additional dimension of mass spectral data. It can distinguish between co-eluting compounds with different mass spectra, providing a definitive identification.[5]

  • GC-FID: Relies solely on retention time for identification. While effective for simple matrices, it can be susceptible to interference from compounds with similar retention times in complex samples.

Linearity and Range

Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range in the samples.

  • Analyze each standard in triplicate.

  • Plot the mean response (peak area) against the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line.

Comparative Performance: Both GC-FID and GC-MS can provide excellent linearity for the analysis of esters.

  • GC-FID: Known for its wide linear dynamic range. For similar volatile compounds in alcoholic beverages, R² values of ≥0.999 are commonly achieved.[11]

  • GC-MS: Also demonstrates excellent linearity, with R² values typically >0.99.[12]

ParameterTypical Performance (GC-FID)Typical Performance (GC-MS)
Linearity (R²) > 0.999> 0.99
Range Wide, dependent on analyte and sampleWide, dependent on analyte and sample
Accuracy

Why it matters: Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.[6]

Experimental Protocol:

  • Spiked Matrix Recovery: Spike a known amount of this compound standard into a blank sample matrix at three different concentration levels (low, medium, and high) within the linear range.

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the analyte at each concentration level. The acceptance criteria for recovery are typically within 80-120%.

Comparative Performance:

  • GC-FID & GC-MS: Both techniques can achieve high accuracy. For the analysis of butyric acid methyl esters, recovery rates between 98.2% and 101.9% have been reported for GC-FID.[10] A validated GC-MS method for various substances from food contact materials showed recoveries between 70% and 115%.[13]

Precision

Why it matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of the random error and is typically expressed as the relative standard deviation (%RSD).[6]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the variability of the method under typical laboratory conditions.

Comparative Performance:

  • GC-FID: Demonstrates excellent precision. For example, a GC-FID method for butyric acid analysis reported a %RSD of 1.3%.[10]

  • GC-MS: Also provides high precision. A GC-MS method for ester quantification in spirits reported standard deviations for repeatability between 0.774% and 5.05%.[12]

ParameterTypical Performance (GC-FID)Typical Performance (GC-MS)
Accuracy (% Recovery) 98-102%90-110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it matters:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of this compound with those of blank samples.

  • The LOD is typically established at a S/N ratio of 3:1.

  • The LOQ is typically established at a S/N ratio of 10:1.

Comparative Performance:

  • GC-MS: Generally offers higher sensitivity, especially in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the analyte. This can lead to lower LODs and LOQs compared to GC-FID.[14]

  • GC-FID: While highly sensitive, it may have higher LODs and LOQs than GC-MS in SIM mode, particularly in complex matrices with high background noise.

ParameterTypical Performance (GC-FID)Typical Performance (GC-MS)
LOD µg/L to low mg/L rangeng/L to µg/L range
LOQ µg/L to low mg/L rangeng/L to µg/L range
Robustness

Why it matters: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use (e.g., GC oven temperature ramp rate, carrier gas flow rate, injector temperature).

  • Introduce small, deliberate changes to these parameters one at a time.

  • Analyze a sample under each modified condition and assess the impact on the results (e.g., peak area, retention time, resolution).

Comparative Performance:

  • Both GC-FID and GC-MS methods, when properly developed, are robust. The robustness is more a function of the chromatographic conditions and sample preparation than the detector itself.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is crucial for successful quantification and depends on the sample matrix.

  • Direct Injection: Suitable for clean samples like distilled spirits where this compound is dissolved in a simple matrix.[15]

  • Liquid-Liquid Extraction (LLE): A common technique for extracting analytes from aqueous samples into an organic solvent, which also helps to concentrate the analyte and remove interfering matrix components.[16]

  • Headspace (HS) and Solid-Phase Microextraction (SPME): These are powerful techniques for analyzing volatile compounds in complex matrices like food and beverages. They involve sampling the vapor phase above the sample, which minimizes matrix effects and provides a clean extract for GC analysis.[17][18]

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the development and validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Method Implementation A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Technique (GC-FID vs. GC-MS) A->B C Optimize Chromatographic Conditions (Column, Temperature, Flow Rate) B->C D Develop Sample Preparation Method (LLE, Headspace, SPME) C->D V1 Specificity/ Selectivity D->V1 Begin Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (%RSD) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 E Routine Sample Analysis V6->E Validation Complete F Quality Control & System Suitability E->F G Data Reporting & Review F->G

Caption: Workflow for Analytical Method Validation.

Conclusion: Making an Informed Choice

Both GC-FID and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical needs:

  • Choose GC-FID for:

    • Routine quality control of well-characterized samples where the identity of the analyte is not .

    • High-throughput analysis where cost-effectiveness is a key consideration.

    • When analyzing samples with a wide range of analyte concentrations.

  • Choose GC-MS for:

    • Method development and validation where definitive peak identification is required.

    • Analysis of complex matrices where there is a high potential for interfering compounds.

    • Trace-level analysis requiring the highest sensitivity (using SIM mode).

    • Regulatory submissions that require unambiguous identification of the analyte.

By following a systematic approach to method validation, as outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data for the quantification of this compound, regardless of the chosen detection method.

References

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies, Inc.
  • Metacore. (2024). GC-MS: A Key Tool for Flavor and Fragrance Analysis. Metacore.
  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). Quantitative ester analysis in cachaça and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(16), 7248–7253.
  • Research and Reviews. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology.
  • SIELC Technologies. (2018). This compound. SIELC Technologies.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • Li, H., Liu, F., Kun-Farkas, G., & Kiss, Z. (2015). Quantitative Analysis of Flavor Volatiles in Beer Using Headspace Solid-Phase Microextraction and Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID). Journal of the American Society of Brewing Chemists, 73(4), 261-268.
  • Shimadzu. (2022). Quantitative Analysis of Flavor in Beer by Static Headspace GC-FID. Shimadzu Corporation.
  • PerkinElmer. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the Determination of Product Quality and Authenticity. PerkinElmer, Inc.
  • Agilent Technologies. (2021). Analysis of Flavor Compounds in Beer using the Integrated Agilent 8697 Headspace Sampler with the Agilent 8890 GC System. Agilent Technologies, Inc.
  • Paolini, M., Tonidandel, L., & Larcher, R. (2022). Development, validation and application of a fast GC-FID method for the analysis of volatile compounds in spirit drinks and wine. Food Control, 137, 108873.
  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. Restek Corporation.
  • González, A. D., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Biomedical Journal of Scientific & Technical Research, 32(2).
  • Ticlea, C., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1888.
  • Tuşa, F. D., et al. (2013). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 23(4), 725-728.
  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis? YouTube.
  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1385-1400.
  • Scientific Laboratory Supplies. (n.d.). This compound, >=98%. Scientific Laboratory Supplies.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357, this compound. PubChem.
  • Rittisorn, W., et al. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Foods, 11(22), 3656.
  • Chromatography Forum. (2013). Butyrate analysis GC/MS. Chromatography Forum.
  • Restek. (n.d.). Methyl butyrate. EZGC & EZLC Online Software Suite.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate. The Good Scents Company.
  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu Corporation.

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The Olfactory Dichotomy of Methyl 2-Methylbutyrate: A Guide to its Chiral Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance science, the spatial arrangement of atoms within a molecule can dramatically alter its sensory perception. This principle is vividly illustrated by the chiral isomers of methyl 2-methylbutyrate, an ester celebrated for its characteristic fruity aroma, reminiscent of apples and strawberries.[1][2] While structurally almost identical, the (R) and (S) enantiomers of this compound present a fascinating case study in stereospecific olfaction, exhibiting distinct odor profiles and detection thresholds. This guide provides a comprehensive comparison of these isomers, grounded in experimental data, to inform the research and development endeavors of professionals in the field.

The Decisive Role of Chirality in Odor Perception

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in sensory science.[3][4] These mirror-image isomers, known as enantiomers, can interact differently with the chiral olfactory receptors in the human nose.[5] This differential interaction can lead to one enantiomer being perceived as having a strong, distinct odor, while the other may be weaker, possess a different character, or even be odorless. The case of this compound's enantiomers is a testament to this phenomenon, where subtle structural differences translate into a significant divergence in their perceived aroma.[6]

Comparative Analysis of this compound Isomers

Experimental data reveals a clear distinction in both the qualitative and quantitative olfactory properties of the (R) and (S) isomers of this compound. The (S)-enantiomer is noted for its potent, apple-like fruity aroma, whereas the (R)-enantiomer presents a different facet of fruitiness, described as having a dairy-like nuance.[7]

Odor Profile and Thresholds

The sensory differences are further quantified by their odor detection thresholds, which is the minimum concentration of a substance that can be detected by the human sense of smell.

IsomerOdor DescriptionOdor Perception Threshold (nasal, in water)
Methyl (S)-(+)-2-methylbutanoate Fruity, apple-like[7]0.3 ppb[7]
Methyl (R)-(-)-2-methylbutanoate Fruity, dairy[7]~0.5 ppb (calculated)[7]
Racemic Methyl 2-methylbutanoate Fruity, apple-like0.4 ppb[7]

Note: The threshold for the (R)-isomer is a calculated approximation based on the thresholds of the racemic mixture and the (S)-enantiomer.

This data underscores that the (S)-isomer is the more potent of the two, with a lower detection threshold. The subtle shift in the methyl group's orientation from the (R) to the (S) configuration enhances its interaction with specific olfactory receptors, resulting in a more intense and recognizable "apple-like" aroma.

cluster_S (S)-methyl 2-methylbutyrate cluster_R (R)-methyl 2-methylbutyrate S_img S_img S_odor Odor: Fruity, apple-like Threshold: 0.3 ppb S_img->S_odor leads to R_img R_img R_odor Odor: Fruity, dairy Threshold: ~0.5 ppb R_img->R_odor leads to

Figure 1: Chemical structures and corresponding odor profiles of the (S) and (R) enantiomers of this compound.

Experimental Determination of Odor Thresholds: Gas Chromatography-Olfactometry (GC-O)

The determination of odor thresholds for volatile compounds like the isomers of this compound is most accurately achieved using Gas Chromatography-Olfactometry (GC-O).[8] This technique synergistically combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[9]

The Rationale Behind GC-O

GC-O is the preferred method for several reasons:

  • Separation of Isomers: A chiral GC column can separate the (R) and (S) enantiomers, allowing for their individual sensory evaluation as they elute from the column.

  • High Sensitivity: The human olfactory system can often detect odorants at concentrations below the detection limits of instrumental detectors like a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

  • Qualitative and Quantitative Data: GC-O allows for both the description of the odor character and the determination of its intensity or detection threshold through methods like Aroma Extract Dilution Analysis (AEDA).

Step-by-Step GC-O Protocol for Odor Threshold Determination

The following is a generalized protocol for determining the odor thresholds of the this compound isomers.

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound in a suitable solvent (e.g., ethanol).

    • Create a series of stepwise dilutions of the stock solution. The dilution factor will depend on the expected odor potency.

  • GC-O System Configuration:

    • Gas Chromatograph: Equipped with a chiral stationary phase column capable of separating the (R) and (S) enantiomers.

    • Effluent Splitter: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., FID or MS) for chemical identification and quantification, and the other is directed to a heated sniffing port.[3]

    • Olfactometry Port: The sniffing port is designed to deliver the column effluent to the human assessor's nose in a controlled and humidified stream of air.

  • Analysis by a Trained Sensory Panel:

    • A panel of trained assessors is crucial for reliable results. Panelists are selected based on their olfactory acuity and ability to consistently describe odors.

    • Starting with the most dilute sample, each dilution is injected into the GC-O system.

    • The assessor sniffs the effluent from the olfactometry port and records the time at which an odor is detected and provides a description of the odor.

  • Data Analysis and Threshold Determination:

    • The retention times of the detected odors are matched with the peaks from the conventional detector to confirm the identity of the odor-active compounds (i.e., the (R) and (S) isomers).

    • The odor threshold is determined by identifying the lowest concentration at which the odor of each isomer is reliably detected by a certain percentage of the panel (typically 50%).[7] This can be achieved through various methods, including the ascending concentration series or the 3-Alternative Forced-Choice (3-AFC) method.[6]

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID / MS Detector Splitter->FID_MS 50% Sniffing_Port Olfactometry Port (Human Assessor) Splitter->Sniffing_Port 50% Data_Analysis Data Analysis (Threshold Determination) FID_MS->Data_Analysis Sniffing_Port->Data_Analysis

Figure 2: A simplified workflow diagram of a Gas Chromatography-Olfactometry (GC-O) system for odor threshold determination.

Conclusion

The distinct olfactory characteristics of the (R) and (S) isomers of this compound serve as a compelling example of the critical role that stereochemistry plays in the perception of flavor and fragrance. For researchers and product developers, understanding these subtle yet significant differences is paramount. The (S)-enantiomer, with its lower odor threshold and distinct "apple-like" character, is a more potent contributor to this specific fruity note. The application of rigorous sensory evaluation techniques, such as Gas Chromatography-Olfactometry, is indispensable for accurately characterizing these chiral compounds and leveraging their unique properties in the creation of nuanced and impactful flavor and fragrance profiles.

References

  • Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Chemical Engineering Transactions, 34, 739-744. [Link]
  • Leffingwell, J. C. (n.d.). The Methyl 2-methylbutyrates. Leffingwell & Associates.
  • Wikipedia. (2023). Gas chromatography–olfactometry. In Wikipedia.
  • Schieberle, P., & Hofmann, T. (1997). Potent odorants of the roasted powder and brew of Arabica coffee. Journal of Agricultural and Food Chemistry, 45(3), 816-823. [Link]
  • Mosandl, A. (1988). Chirality in flavor chemistry—recent developments in synthesis and analysis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Brenna, E., & Fuganti, C. (2005). The importance of chirality in the flavour and fragrance industry. In Flavours and Fragrances (pp. 1-20). Springer, Berlin, Heidelberg. [Link]
  • Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. [Link]
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comparative study of different catalysts for methyl 2-methylbutyrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-Methylbutyrate

Welcome to an in-depth comparative analysis of catalytic systems for the synthesis of this compound. This valuable ester, known for its characteristic fruity and apple-like aroma, is a significant component in the flavor and fragrance industries.[1][2] The efficiency, selectivity, and environmental impact of its synthesis are critically dependent on the choice of catalyst.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple listing of options to provide a nuanced comparison of homogeneous, heterogeneous, and enzymatic catalysts. We will delve into the mechanistic underpinnings of each catalytic approach, present supporting experimental data, and offer detailed protocols to bridge theory with practice. Our objective is to equip you with the necessary insights to select and implement the optimal catalytic strategy for your specific research and development goals.

The Catalytic Landscape: Three Core Approaches

The synthesis of this compound is fundamentally an esterification reaction between 2-methylbutyric acid and methanol. The efficacy of this transformation hinges on the catalyst's ability to facilitate the nucleophilic attack of methanol on the carboxylic acid's carbonyl group. We will explore three distinct classes of catalysts used to achieve this.

Homogeneous Acid Catalysis: The Conventional Workhorse

Homogeneous catalysts, primarily strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), have been the traditional choice for esterification.[3] They operate in the same phase as the reactants, enabling excellent contact and high reaction rates.

Mechanism and Rationale: The process, known as Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent elimination of a water molecule yields the desired ester.

Performance and Limitations: While effective and inexpensive, homogeneous catalysts are fraught with challenges that have driven the search for alternatives. These include:

  • Corrosion: Strong acids are highly corrosive to standard reactor vessels.

  • Separation Difficulties: The catalyst is dissolved in the reaction mixture, necessitating complex and often wasteful neutralization and extraction steps for its removal.

  • Environmental Concerns: The process generates acidic waste streams that require treatment.

A typical industrial preparation involves reacting butyric acid and methanol with sulfuric acid as the catalyst at temperatures between 65°C and 75°C for 3 to 8 hours.[4]

Homogeneous_vs_Heterogeneous cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis Hom_React Reactants + Catalyst (Single Phase) Hom_Product Product + Catalyst (Mixed) Hom_React->Hom_Product Reaction Hom_Sep Neutralization & Extraction Hom_Product->Hom_Sep Difficult Separation Hom_Final Pure Product Hom_Sep->Hom_Final Hom_Waste Acidic Waste Hom_Sep->Hom_Waste Het_React Reactants (Liquid) + Catalyst (Solid) Het_Product Product (Liquid) + Catalyst (Solid) Het_React->Het_Product Reaction Het_Sep Simple Filtration/ Decantation Het_Product->Het_Sep Easy Separation Het_Final Pure Product Het_Sep->Het_Final Het_Reuse Catalyst Reuse Het_Sep->Het_Reuse

Caption: Workflow comparison of homogeneous vs. heterogeneous catalysis.

Heterogeneous Solid Acid Catalysis: The Sustainable Alternative

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This fundamental difference addresses the major drawbacks of homogeneous systems. Ion-exchange resins, such as Amberlyst-15, are prominent examples and have been extensively studied for ester synthesis.[3]

Mechanism and Rationale: Solid acid catalysts like Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, possess acidic functional groups (-SO₃H) on their surface. These sites function similarly to sulfuric acid by protonating the carboxylic acid, thereby activating it for esterification. The reaction occurs on the surface of the catalyst.

Performance Advantages:

  • Easy Separation: The solid catalyst can be easily removed from the liquid product mixture by simple filtration.

  • Reusability: The recovered catalyst can often be reused multiple times, significantly reducing cost and waste.[5]

  • Reduced Corrosion: These catalysts are generally less corrosive than their mineral acid counterparts.

  • Process Intensification: They are well-suited for continuous flow processes in packed bed reactors, which can improve conversion by continuously removing the water byproduct.[6]

Studies on the synthesis of the similar ester, methyl butyrate, using Amberlyst-15 have reported equilibrium conversions exceeding 90%.[3] Optimal conditions were found to be a temperature of 343 K (70°C), a 3:1 molar ratio of alcohol to acid, and a catalyst loading of 6.5% (w/w).[3]

Enzymatic Catalysis: The Precision Approach

Biocatalysis, primarily using enzymes called lipases, represents a green and highly selective route for ester synthesis. Lipases can function in non-aqueous (organic) solvents and catalyze esterification or transesterification reactions with remarkable specificity.

Mechanism and Rationale: Lipases operate via a "ping-pong" mechanism involving a serine residue in the active site. The carboxylic acid first acylates the serine hydroxyl group, releasing water. The alcohol (methanol) then cleaves this acyl-enzyme intermediate, releasing the ester and regenerating the enzyme.

Performance Advantages:

  • Mild Conditions: Reactions are typically run at or near room temperature, reducing energy consumption and preventing side reactions.

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity. This is particularly crucial for chiral molecules like 2-methylbutyric acid, where the synthesis of a specific enantiomer ((S)-2-methylbutanoic acid methyl ester, a key apple flavor) can be targeted.[7]

  • Environmental Benignity: The process is biodegradable and avoids harsh chemicals.

For example, lipase from Aspergillus fumigatus has been used to synthesize methyl butyrate via transesterification, achieving an 86% yield at 40°C.[8][9] For the targeted synthesis of (S)-2-methylbutanoic acid methyl ester, immobilized lipase from Rhizomucor miehei (Lipase IM 20) has shown high activity and enantioselectivity.[7]

Performance Data: A Head-to-Head Comparison

The choice of catalyst is a multi-variable decision. The following tables summarize experimental data from the literature to facilitate an objective comparison.

Table 1: Comparison of Heterogeneous Solid Acid Catalysts for Butyrate Ester Synthesis

CatalystTypeReactantsTemp. (°C)Molar Ratio (Alc:Acid)Conversion/YieldSource(s)
Amberlyst-15 Ion-Exchange ResinButyric Acid + Methanol60 - 803:1>90% Conversion[3][10]
T-63 Resin Ion-Exchange ResinButyric Acid + Methanol601:1~38% Conversion[6]
NiO/SiO₂ Metal OxideButyric Acid + Methanol360(Not specified)~95% Conversion[11]
Carbon Nanotubes Porous CarbonButyric Acid + Methanol3600.5 (Vol. Ratio)~90% Yield[12]

Table 2: Comparison of Enzymatic Catalysts for Butyrate Ester Synthesis

Catalyst (Lipase)Source OrganismReaction TypeTemp. (°C)Time (h)Conversion/YieldSource(s)
Purified Lipase Aspergillus fumigatusTransesterification401686% Yield[8][9]
Lipase B (Immobilized) Candida antarcticaEsterification(Not specified)893.9% Conversion[8]
Lipase IM 20 (Immobilized) Rhizomucor mieheiEsterification20(Not specified)High Activity & Enantioselectivity[7]
Lipase AP Aspergillus nigerEsterification20(Not specified)High Activity & Enantioselectivity[7]

Experimental Protocols: From Benchtop to Analysis

To translate the comparative data into actionable laboratory work, we provide the following detailed experimental protocols.

Protocol 1: Heterogeneous Catalysis using Amberlyst-15

This protocol describes the synthesis of methyl butyrate, a close analog of this compound, and the principles are directly transferable.

Objective: To synthesize an ester using a reusable solid acid catalyst and determine conversion via titration.

Materials:

  • 2-Methylbutyric Acid (or Butyric Acid)

  • Methanol (anhydrous)

  • Amberlyst-15 catalyst

  • Molecular sieves (3Å, for water removal)

  • 0.1 N Alcoholic KOH solution (for titration)

  • Phenolphthalein indicator

  • Three-necked round-bottom flask, condenser, magnetic stirrer with hot plate, thermometer.

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove impurities and dry in an oven at 60°C overnight.

  • Reactor Setup: Assemble a 250 mL three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stir bar.

  • Charging Reactants: Charge the flask with 2-methylbutyric acid and methanol. A typical molar ratio is 1:3 (acid:alcohol). For example, use 0.1 mol of acid and 0.3 mol of methanol.

  • Catalyst Loading: Add the dried Amberlyst-15 catalyst. A typical loading is 6.5% of the total weight of the reactants.[3] Add molecular sieves (optional, but improves conversion) at ~8.5% w/w.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) with constant stirring (e.g., 300 rpm).[3]

  • Monitoring: Withdraw small samples (e.g., 0.5 mL) at regular time intervals (e.g., every 30 minutes).

  • Analysis: Determine the concentration of unreacted acid in each sample by titrating with 0.1 N alcoholic KOH using phenolphthalein as an indicator. The conversion is calculated based on the reduction in acid concentration over time.

  • Work-up: After the reaction reaches equilibrium (no further change in acid concentration), cool the mixture. Separate the solid catalyst and molecular sieves by filtration. The liquid product can be purified further by distillation.

Heterogeneous_Workflow Setup 1. Reactor Setup (Flask, Condenser, Stirrer) Charge 2. Charge Reactants (2-Methylbutyric Acid, Methanol) Setup->Charge Add_Cat 3. Add Catalyst (Amberlyst-15) Charge->Add_Cat React 4. Heat & Stir (e.g., 70°C, 300 rpm) Add_Cat->React Sample 5. Periodic Sampling React->Sample Filter 7. Filtration (Separate Solid Catalyst) React->Filter After Equilibrium Analyze 6. Analysis (Titration or GC) Sample->Analyze Purify 8. Purification (Distillation) Filter->Purify Product Final Product: This compound Purify->Product

Sources

A Comparative Analysis of Methyl 2-Methylbutyrate and Other Branched-Chain Esters for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, the selection of an appropriate ester is paramount to achieving a desired sensory profile. Among the myriad of available options, branched-chain esters offer a unique palette of fruity and complex notes that are highly valued in the food, beverage, and cosmetic industries. This guide provides an in-depth comparative analysis of methyl 2-methylbutyrate against other notable branched-chain esters, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Introduction to Branched-Chain Esters in Flavor and Fragrance

Branched-chain esters are a class of volatile organic compounds characterized by a non-linear alkyl chain, which imparts distinct organoleptic properties compared to their straight-chain counterparts.[1][2][3] These esters are key components in the natural aroma of many fruits, such as apples and strawberries, contributing to their characteristic sweet and fruity notes.[4][5] Their applications are extensive, ranging from enhancing the flavor profile of food products to adding a desirable fragrance to perfumes and cosmetics.[3][6][7] The subtle variations in their chemical structure, such as the position and size of the branched alkyl group, can significantly influence their aroma profile, volatility, and stability.

This compound, with its pungent, fruity odor reminiscent of apples, serves as a focal point for this analysis due to its widespread use and interesting chemical properties.[5][6] This guide will compare its performance with other structurally similar and commercially relevant branched-chain esters, providing a comprehensive overview of their synthesis, analytical characterization, and sensory attributes.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of an ester are critical determinants of its behavior in a given formulation. These properties, including boiling point, density, and solubility, influence its volatility, release characteristics, and compatibility with other ingredients.

PropertyThis compoundMethyl Isovalerate (Methyl 3-Methylbutanoate)Ethyl 2-Methylbutyrate2-Methylbutyl 2-Methylbutyrate
Molecular Formula C6H12O2C6H12O2C7H14O2C10H20O2
Molecular Weight ( g/mol ) 116.16116.16130.18172.27
Boiling Point (°C) 115116-117132-13370-72 @ 11 mmHg
Density (g/mL at 25°C) 0.8800.8830.8650.847-0.856
Refractive Index (n20/D) 1.3931.3961.3981.401-1.420
Solubility Very slightly soluble in water; soluble in alcohol and oils.[6]Slightly soluble in water; soluble in ethanol.Insoluble in water; soluble in alcohol and ether.Insoluble in water; soluble in alcohol.[8]
Odor Profile Pungent, fruity, apple-like.[6]Fruity, apple, with cheesy undertones.Fruity, green, apple-like.Fruity, sweet, apple-like.

Analysis of Properties:

As illustrated in the table, this compound and its isomer, methyl isovalerate, exhibit very similar physical properties due to their identical molecular formula and weight. The slight difference in their boiling points and densities can be attributed to the position of the methyl group on the butyrate chain. Ethyl 2-methylbutyrate, with an additional carbon in the ethyl group, has a higher boiling point and lower density. 2-Methylbutyl 2-methylbutyrate, a larger molecule, has a significantly higher boiling point at atmospheric pressure, though it is often distilled under vacuum.[8] These differences in volatility are crucial for controlling the release of fragrance over time in various applications.

Synthesis of Branched-Chain Esters: Methodologies and Considerations

The synthesis of branched-chain esters is most commonly achieved through the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.[9][10] This reversible reaction requires careful control of conditions to maximize the yield of the desired ester.

Experimental Protocol: Acid-Catalyzed Esterification of 2-Methylbutyric Acid

This protocol details the synthesis of this compound. The same general procedure can be adapted for the synthesis of other branched-chain esters by substituting the appropriate carboxylic acid and alcohol.

Materials:

  • 2-Methylbutyric acid[11]

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1 mole of 2-methylbutyric acid with 1.2 moles of methanol. The excess methanol helps to shift the equilibrium towards the product side.

  • Slowly add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-75°C) for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 115°C.[6]

Causality Behind Experimental Choices:

  • Excess Alcohol: Using an excess of the alcohol (methanol) drives the reversible esterification reaction forward, increasing the yield of the ester, in accordance with Le Chatelier's principle.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heating the reaction at reflux increases the reaction rate without loss of volatile reactants or products.

  • Washing Steps: The washing steps are crucial for removing unreacted acid, the catalyst, and water-soluble byproducts, leading to a purer final product.

  • Distillation: Fractional distillation is an effective method for purifying the final product based on its boiling point, separating it from any remaining starting materials or byproducts.

Enzymatic Synthesis: A Greener Alternative

An alternative to chemical synthesis is the use of lipases as biocatalysts for esterification.[4][12] This method offers several advantages, including milder reaction conditions, higher specificity, and reduced environmental impact. For instance, enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester has been successfully performed using lipases in an organic solvent.[4]

Analytical Characterization: Ensuring Purity and Identity

The analysis of branched-chain esters is critical for quality control, ensuring the purity of the synthesized product and confirming its chemical identity. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[13][14][15]

Experimental Protocol: GC-MS Analysis of Branched-Chain Esters

This protocol provides a general method for the separation and identification of this compound and its isomers.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm)[15]

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 10:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 5°C/min to 120°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Source Temperature: 230°C

  • Transfer Line Temperature: 240°C

Data Analysis: The identification of each ester is achieved by comparing its retention time and mass spectrum with those of a known standard or with a reference library (e.g., NIST). The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 116) and other fragment ions corresponding to the loss of specific functional groups.

Sensory Evaluation: The Ultimate Performance Metric

While instrumental analysis provides crucial data on the chemical composition of an ester, the ultimate measure of its performance in flavor and fragrance applications is its sensory profile. The odor and taste of branched-chain esters are highly dependent on their specific structure, including the presence and position of methyl groups.

EsterOdor DescriptionFlavor DescriptionNatural Occurrence
This compound Pungent, fruity, sweet, apple-like.[6]Fruity, apple-like at low concentrations.[6]Pineapples, apples, strawberries.[6]
Methyl Isovalerate Fruity, apple, with a slightly cheesy note.Sweet, fruity, with a fermented undertone.Various fruits and fermented products.
Ethyl 2-Methylbutyrate Fruity, green, slightly waxy, apple-like.Sweet, fruity, with a hint of tropical notes.Apples, apricots.[10]
2-Methylbutyl 2-Methylbutyrate Sweet, fruity, apple, with a slightly fatty note.Sweet, fruity, with a rich, ripe fruit character.Apples.

Key Sensory Differences:

The position of the methyl group significantly impacts the sensory profile. This compound is generally perceived as having a cleaner, more direct apple-like aroma compared to methyl isovalerate, which can possess a slightly cheesy or fermented off-note. The choice of the alcohol moiety also plays a critical role. The ethyl ester (ethyl 2-methylbutyrate) often introduces a greener, less ripe fruit character, while the larger 2-methylbutyl ester provides a richer, more complex, and longer-lasting fruity aroma.

The enantiomeric composition of these esters can also have a profound effect on their sensory properties. For example, (S)-2-methylbutyric acid has a pleasant, sweet, fruity odor, while its (R)-enantiomer has a cheesy, sweaty odor.[10] This highlights the importance of stereoselective synthesis or purification for applications requiring a specific sensory profile.

Conclusion

The selection of a branched-chain ester for a specific flavor or fragrance application requires a comprehensive understanding of its physicochemical properties, synthesis, and sensory characteristics. This compound stands out for its clean, apple-like aroma and is a versatile ingredient in many formulations. However, for applications requiring different nuances, such as greener notes or a richer, more complex fruitiness, other branched-chain esters like ethyl 2-methylbutyrate or 2-methylbutyl 2-methylbutyrate may be more suitable. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and analysis of these important flavor and fragrance compounds, enabling researchers and developers to make data-driven decisions and achieve the desired sensory outcomes in their products.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Methylbutyric_Acid 2-Methylbutyric Acid Esterification Esterification (Reflux, 65-75°C) 2_Methylbutyric_Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 H2SO4 (catalyst) H2SO4->Esterification Washing Washing (H2O, NaHCO3) Esterification->Washing Drying Drying (MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Methyl_2_Methylbutyrate This compound Distillation->Methyl_2_Methylbutyrate

Caption: Synthesis workflow for this compound.

GCMS_Analysis_Workflow Sample Ester Sample Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

Caption: GC-MS analysis workflow for branched-chain esters.

References

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A Comparative Guide to the Validation of Methyl 2-Methylbutyrate as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, the quest for novel, reliable, and non-invasive biomarkers is paramount for advancing our understanding of disease pathophysiology and for the development of targeted therapeutics. Volatile organic compounds (VOCs) present in breath, urine, and blood have emerged as a promising class of biomarkers due to their direct link to metabolic processes.[1] This guide provides a comprehensive overview of the validation process for one such candidate, methyl 2-methylbutyrate, in the context of metabolic studies. We will explore the scientific rationale, detail the necessary validation workflows, and objectively compare its potential against established biomarkers for specific metabolic disorders.

This compound: A Potential Link to Metabolic Pathways

This compound is the methyl ester of 2-methylbutyric acid.[2] The biological significance of this compound as a potential biomarker is intrinsically linked to its parent compound, 2-methylbutyric acid, a branched-chain short-chain fatty acid (SCFA).[3] SCFAs are metabolites produced by gut bacteria and are known to play crucial roles in various physiological processes, including energy homeostasis and immune regulation.[4][5]

2-Methylbutyric acid, specifically, is an intermediate in the breakdown of the essential amino acid leucine.[3] Inborn errors of metabolism are often caused by deficiencies in enzymes involved in such metabolic pathways. Therefore, fluctuations in the levels of 2-methylbutyric acid and its derivatives, like this compound, could theoretically reflect dysregulation in amino acid metabolism, a hallmark of several metabolic disorders.

The Biomarker Validation Workflow: A Step-by-Step Approach

The validation of a biomarker is a rigorous process to ensure its analytical and clinical performance.[6] It is a journey from a promising research finding to a reliable clinical tool. The following workflow outlines the critical steps for validating this compound as a biomarker for a specific metabolic disease.

biomarker_validation_workflow cluster_discovery Phase 1: Discovery cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_utility Phase 4: Clinical Utility d1 Hypothesis Generation: This compound is a potential biomarker for a specific metabolic disorder. d2 Untargeted Metabolomics: Screening of biological samples (e.g., breath, urine, plasma) from patient and control groups. d1->d2 Initial Screening a1 Method Development: Develop a sensitive and specific quantitative assay (e.g., GC-MS, HPLC-MS). d2->a1 Candidate Identified a2 Performance Characteristics: Assess accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). a1->a2 c1 Retrospective Studies: Analyze archived samples from well-characterized patient cohorts. a2->c1 Assay Validated c2 Prospective Studies: Enroll new patient and control groups to assess diagnostic accuracy (sensitivity and specificity). c1->c2 c3 Establishment of Cut-off Values: Determine the concentration that best differentiates between diseased and healthy individuals. c2->c3 u1 Assessment of Clinical Impact: Does the biomarker improve patient outcomes or clinical decision-making? c3->u1 Clinical Performance Established

Caption: A generalized workflow for the validation of a clinical biomarker.

Experimental Protocol: Quantitative Analysis of this compound

A crucial step in the validation process is the development of a robust analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile compounds.[1]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Urine

  • Sample Preparation:

    • Collect mid-stream urine samples in sterile containers.

    • Centrifuge at 3000 rpm for 10 minutes to remove cellular debris.

    • Store supernatant at -80°C until analysis.

    • Thaw samples on ice before use.

  • HS-SPME Procedure:

    • Transfer 1 mL of urine supernatant to a 10 mL headspace vial.

    • Add 0.3 g of sodium chloride to increase the volatility of the analyte.

    • Spike the sample with a known concentration of an internal standard (e.g., deuterated this compound).

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

    • Data Acquisition: Use selected ion monitoring (SIM) mode for quantification of the target ion for this compound and the internal standard.

Comparative Analysis: this compound vs. Established Biomarkers

To objectively evaluate the potential of this compound, it is essential to compare its hypothetical performance against well-established biomarkers for specific inborn errors of metabolism.

BiomarkerDiseaseSpecimen TypeAnalytical MethodKey Performance Metrics (Hypothetical for this compound)
This compound Investigational (e.g., a disorder of leucine metabolism)Urine, BreathGC-MSTo Be Determined (Target: High Sensitivity & Specificity)
L-Alloisoleucine Maple Syrup Urine Disease (MSUD)Plasma, Dried Blood SpotLC-MS/MSHigh sensitivity and specificity; pathognomonic for MSUD.[7]
Acylcarnitines (e.g., C8, C10) Fatty Acid Oxidation DisordersPlasma, Dried Blood SpotTandem Mass Spectrometry (MS/MS)Used in newborn screening; high diagnostic yield.
Succinylacetone Tyrosinemia Type IUrine, Dried Blood SpotLC-MS/MSHighly specific and sensitive marker for this disorder.

Rationale for Comparison:

  • L-Alloisoleucine in MSUD: This is considered a "gold standard" biomarker due to its exceptional specificity. Any new biomarker for a related metabolic disorder would be benchmarked against this level of performance.[7]

  • Acylcarnitines in Fatty Acid Oxidation Disorders: This represents a class of biomarkers that are crucial for newborn screening programs, highlighting the importance of early and accurate detection.

  • Succinylacetone in Tyrosinemia Type I: This is another example of a highly specific marker that is central to the diagnosis and management of a specific inborn error of metabolism.

The validation of this compound would require demonstrating its ability to provide comparable or superior diagnostic accuracy for a specific metabolic condition.

Challenges and Future Directions

The validation of volatile organic compounds like this compound as clinical biomarkers is not without its challenges. These include:

  • Confounding Factors: Diet, gut microbiome, and environmental exposures can all influence VOC profiles.[8]

  • Standardization: Lack of standardized methods for sample collection and analysis can lead to inter-laboratory variability.

  • Biological Interpretation: The precise metabolic origins of many VOCs are still not fully understood.

Future research should focus on large-scale, multi-center studies with well-defined patient cohorts to establish the clinical validity and utility of this compound. The development of standardized operating procedures for its analysis will be critical for its potential translation into a reliable diagnostic tool.

Conclusion

This compound holds theoretical promise as a biomarker for certain metabolic disorders due to its connection to amino acid metabolism. However, its clinical validation is still in a nascent stage. A rigorous, multi-phased validation process, encompassing analytical and clinical studies, is essential to determine its true diagnostic potential. By comparing its performance against established biomarkers and addressing the inherent challenges in VOC analysis, the scientific community can ascertain whether this compound can evolve from a compound of interest to a clinically valuable tool in the management of metabolic diseases.

References

  • Mandal, R., & Sharma, R. (2018). Novel biomarkers for inborn errors of metabolism in the metabolomics era. Indian Journal of Clinical Biochemistry, 33(4), 385–392.
  • Mandal, R., & Sharma, R. (2018). Novel biomarkers for inborn errors of metabolism in the metabolomics era. Indian Journal of Clinical Biochemistry.
  • Chambers, S. A., & Mwenitongole, A. F. (2020). Metabolomics to Improve the Diagnostic Efficiency of Inborn Errors of Metabolism. Metabolites, 10(2), 64.
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  • Hložková, T., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438.
  • Li, Y., et al. (2025). Short-Chain Fatty Acids Are Potential Biomarkers of Immune Regulation in Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 66(7), 15.
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  • Vesal Bideshki, M., et al. (2025). β-Hydroxy- β-methyl butyrate (HMB) supplementation elevates testosterone levels without significant changes to cortisol, IGF-1, or growth hormone in adults: a GRADE-assessed systematic review and meta-analysis of controlled trials. Frontiers in Nutrition, 12, 1582135.
  • Vesal Bideshki, M., et al. (2025). β-Hydroxy-β-methyl butyrate (HMB) supplementation elevates testosterone levels without significant changes to cortisol, IGF-1, or growth hormone in adults: a GRADE-assessed systematic review and meta-analysis of controlled trials.
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A Guide to Inter-Laboratory Comparison of Methyl 2-Methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of methyl 2-methylbutyrate, a volatile organic compound (VOC) significant in the flavor and fragrance industries. It is intended for researchers, scientists, and professionals in drug development and quality control who are involved in the analysis of volatile esters. This document outlines the scientific rationale behind the experimental design, provides detailed protocols, and discusses the statistical evaluation of results to ensure data comparability and reliability across different laboratories.

Introduction: The Imperative for Comparability in Volatile Analysis

This compound is a key aroma compound, and its accurate quantification is crucial for product quality and consistency. However, the analysis of volatile organic compounds (VOCs) is fraught with challenges that can lead to significant inter-laboratory variability.[1] Factors such as sample preparation, instrument calibration, and data processing can all contribute to discrepancies in analytical results.[1][2] Inter-laboratory comparisons, also known as proficiency testing (PT), are essential tools for assessing and improving the reliability of analytical measurements.[3][4] They provide an objective means of evaluating a laboratory's performance against that of its peers and a reference value, thereby fostering confidence in analytical data.[4][5]

This guide is structured to walk you through the critical aspects of designing and implementing a robust ILC for this compound, from foundational principles to detailed experimental procedures and data interpretation.

Foundational Principles of Inter-Laboratory Comparisons

A successful ILC is built upon a solid foundation of established principles and statistical rigor. The primary goal is to determine the performance of individual laboratories for a specific analysis and to monitor their ongoing competence.[6] Key international standards, such as ISO/IEC 17043, provide the general requirements for proficiency testing, while ISO 13528 outlines the statistical methods for use in these comparisons.

The core tenets of a scientifically sound ILC include:

  • A well-characterized and homogeneous test material: The sample distributed to participating laboratories must be stable and uniform to ensure that any observed differences in results are due to laboratory performance and not sample variability.

  • A clearly defined analytical protocol: While laboratories may use their own validated methods, a harmonized protocol is often recommended to minimize methodological sources of variation.

  • A robust statistical evaluation of the data: This allows for an objective assessment of each laboratory's performance and the overall comparability of the results.

Experimental Design and Protocol

This section details a recommended experimental design and a step-by-step protocol for the inter-laboratory comparison of this compound analysis. The chosen methodology is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and solvent-free technique well-suited for the analysis of volatile compounds in various matrices.[7][8]

Test Material

A suitable test material for this ILC would be a solution of this compound in a stable, relatively non-volatile solvent, such as propylene glycol or a mid-chain triglyceride oil. The concentration should be relevant to typical applications, for example, within the parts-per-million (ppm) range.

Preparation and Homogeneity Testing:

  • Prepare a bulk solution of this compound at the target concentration.

  • Thoroughly homogenize the bulk solution.

  • Dispense aliquots of the solution into identical, sealed vials.

  • Randomly select a statistically significant number of vials (e.g., 10-15) for homogeneity testing.

  • Analyze the selected vials in replicate under repeatable conditions to confirm that the between-vial variation is not statistically significant compared to the within-vial variation.

Analytical Methodology: HS-SPME-GC-MS

The following protocol is a recommended starting point. Participating laboratories should ideally use their own validated in-house methods but should document any deviations from this protocol.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing & Reporting start Receive ILC Sample Vials equilibrate Equilibrate vials to room temperature start->equilibrate add_is Add Internal Standard Solution equilibrate->add_is seal Immediately seal vial add_is->seal vortex Vortex to homogenize seal->vortex incubate Incubate vial in autosampler at specified temperature and time vortex->incubate extract Expose SPME fiber to headspace incubate->extract desorb Desorb fiber in GC inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Integrate peak areas (analyte and IS) detect->integrate calculate Calculate concentration using calibration curve integrate->calculate report Report results to ILC coordinator calculate->report

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Allow the sealed sample vial to equilibrate to room temperature.

    • Prepare a working solution of a suitable internal standard (e.g., ethyl isovalerate or a deuterated analog of the analyte) in the same solvent as the test material.

    • Accurately add a defined volume of the internal standard solution to the sample vial.

    • Immediately reseal the vial and vortex for 30 seconds to ensure homogeneity.

  • HS-SPME Parameters (to be optimized and validated by each lab):

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point.

    • Incubation Temperature and Time: e.g., 60°C for 15 minutes.

    • Extraction Time: e.g., 30 minutes.

    • Desorption Temperature and Time: e.g., 250°C for 2 minutes.

  • GC-MS Parameters (to be optimized and validated by each lab):

    • Injector: Splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A mid-polar to polar capillary column (e.g., DB-WAX or equivalent) is recommended for good peak shape and separation.

    • Oven Temperature Program: A suitable program should be developed to ensure good separation of the analyte from any potential interferences. For example: initial temperature of 40°C held for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored (e.g., m/z 88, 57, 41).

  • Calibration:

    • Each laboratory should prepare a multi-point calibration curve using certified reference standards of this compound in the same matrix as the test material.

    • The calibration curve should bracket the expected concentration of the analyte in the ILC sample.

    • The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.

  • Data Analysis and Reporting:

    • Integrate the peak areas of the target analyte and the internal standard.

    • Calculate the concentration of this compound in the ILC sample using the calibration curve.

    • Report the final concentration in the specified units (e.g., mg/kg or ppm) to the ILC coordinator, along with the associated measurement uncertainty.

Statistical Analysis of Inter-Laboratory Data

The statistical analysis of the reported data is a critical step in an ILC. The primary objectives are to determine the assigned value for the analyte concentration and to evaluate the performance of each participating laboratory. The procedures outlined in ISO 13528 should be followed.

Data Evaluation Workflow:

data_evaluation_workflow cluster_initial Initial Data Handling cluster_assigned_value Determination of Assigned Value cluster_performance Performance Evaluation cluster_reporting Final Reporting collect_data Collect results from all participating laboratories check_blunders Check for obvious errors (e.g., unit conversions) collect_data->check_blunders robust_stats Calculate robust statistics (e.g., median, normalized IQR) check_blunders->robust_stats assigned_value Determine the assigned value (consensus value) robust_stats->assigned_value calc_z_scores Calculate z-scores for each laboratory assigned_value->calc_z_scores interpret_z_scores Interpret z-scores to assess performance calc_z_scores->interpret_z_scores summary_report Prepare a comprehensive report for all participants interpret_z_scores->summary_report

Caption: Workflow for the statistical evaluation of inter-laboratory comparison data.

Key Statistical Measures:

  • Assigned Value (x_pt): This is the value used as the best estimate of the true concentration of the analyte in the test material. It is typically determined as the consensus value from the participants' results, often calculated using robust statistical methods (e.g., the median or an algorithm based on the median absolute deviation) to minimize the influence of outliers.

  • Standard Deviation for Proficiency Assessment (σ_pt): This value represents the expected variability of the measurement and is used to calculate the performance scores. It can be determined from previous ILC rounds, from a validated method's precision data, or from the current round's data using robust statistical methods.

  • Z-score: This is a common performance score that indicates how far a laboratory's result is from the assigned value, normalized by the standard deviation for proficiency assessment. It is calculated as:

    z = (x_i - x_pt) / σ_pt

    where x_i is the result reported by laboratory i.

Interpretation of Z-scores:

  • |z| ≤ 2.0: The result is considered satisfactory.

  • 2.0 < |z| < 3.0: The result is considered questionable (warning signal).

  • |z| ≥ 3.0: The result is considered unsatisfactory (action signal).

Data Presentation:

The results of the ILC should be summarized in a clear and concise manner. A table format is recommended for presenting the data from all participating laboratories.

Table 1: Example of Inter-Laboratory Comparison Results for this compound

Laboratory IDReported Concentration (mg/kg)z-scorePerformance Assessment
Lab 152.5-0.5Satisfactory
Lab 258.01.0Satisfactory
Lab 348.0-1.8Satisfactory
Lab 465.02.9Questionable
Lab 554.00.0Satisfactory
Lab 651.0-0.9Satisfactory
Lab 745.0-3.0Unsatisfactory
............

Assigned Value (x_pt) = 54.0 mg/kg; Standard Deviation for Proficiency Assessment (σ_pt) = 3.0 mg/kg (for illustrative purposes)

Conclusion and Continuous Improvement

Participation in an inter-laboratory comparison for the analysis of this compound provides invaluable insights into a laboratory's analytical performance. Unsatisfactory or questionable results should trigger a thorough investigation into the root causes, which may include issues with sample preparation, instrument calibration, or data processing. By addressing these issues, laboratories can improve the accuracy and reliability of their measurements, contributing to overall better product quality and consistency in the industry. Regular participation in such proficiency testing schemes is a cornerstone of a robust quality assurance program.

References

  • BIPEA. (n.d.). Proficiency testing programs FLAVORS - FRAGRANCES - ESSENTIAL OILS.
  • Cordero, C., et al. (2020). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. Food Chemistry, 331, 127357.
  • EN 14103:2020. (2020). Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of ester and linolenic acid methyl esters content.
  • EPA. (1984).
  • ISO 13528:2022. (2022). Statistical methods for use in proficiency testing by interlaboratory comparison.
  • ISO 6658:2017. (2017). Sensory analysis — Methodology — General guidance.
  • ISO/IEC 17043:2010. (2010). Conformity assessment — General requirements for proficiency testing.
  • IUPAC. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories (IUPAC Technical Report). Pure and Applied Chemistry, 78(1), 145-196.
  • Müller, C., et al. (2023). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. Metabolomics, 19(1), 5.
  • Official Methods of Analysis of AOAC INTERNATIONAL, 22nd Edition. (2023).
  • Spectroscopy Online. (2022). Passing the Test: Understanding Proficiency Testing.
  • Vianna, E., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10, 1328963.

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A Comparative Guide to Synthetic and Natural Methyl 2-Methylbutyrate Standards for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, the authenticity and purity of analytical standards are paramount. Methyl 2-methylbutyrate, a key ester responsible for the desirable fruity and apple-like notes in many natural products, is a focal point for researchers in food science, quality control, and drug development. The choice between utilizing a natural or a synthetic standard for this compound is not merely a matter of preference but a critical decision that can significantly impact the accuracy and validity of experimental results. This guide provides an in-depth, objective comparison of natural and synthetic this compound standards, supported by established analytical methodologies and data, to empower researchers in making informed decisions.

The Genesis of a Standard: Natural vs. Synthetic Pathways

The origin of a chemical standard dictates its inherent properties, including its purity profile, enantiomeric distribution, and isotopic signature. Understanding the fundamental differences between natural and synthetic production is crucial for interpreting analytical data.

Natural this compound: This standard is typically isolated from natural sources such as apples, strawberries, and pineapples through methods like distillation of essential oils.[1][2] The biosynthetic pathway in plants, primarily from the amino acid L-isoleucine, results in a specific stereochemistry and isotopic fingerprint, reflecting the plant's metabolism and geographical origin.

Synthetic this compound: The most common industrial synthesis route is the Fischer esterification of 2-methylbutanoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[3][4] The precursors for this synthesis are typically derived from petrochemical sources. This chemical process can lead to a different impurity profile and a racemic mixture of enantiomers, unless chiral-specific synthesis or resolution is employed.

Analytical Head-to-Head: Differentiating the Standards

A multi-pronged analytical approach is essential to comprehensively characterize and distinguish between natural and synthetic this compound standards. The following sections detail the key experimental workflows and the expected differentiating results.

Purity and Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for assessing the purity of volatile compounds and identifying any minor components or impurities. The impurity profile can be a tell-tale sign of the standard's origin.

The "Why" Behind the Method: The high resolution of gas chromatography separates the volatile components of the standard, while mass spectrometry provides positive identification of each component based on its unique mass spectrum. This allows for the detection of trace-level impurities that may not be apparent in less sensitive analyses.

Expected Distinctions:

  • Natural Standard: The chromatogram of a natural standard is expected to be predominantly a single peak of this compound. However, it may contain trace amounts of other naturally co-occurring volatile compounds from the source material that were not completely removed during purification.

  • Synthetic Standard: A synthetic standard may exhibit impurities stemming from the manufacturing process. These can include unreacted starting materials (2-methylbutanoic acid, methanol), byproducts of side reactions, or isomers such as methyl 3-methylbutyrate, which can be difficult to separate due to similar boiling points.[5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the this compound standard in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC-MS analysis (typically 1-10 ppm).

  • GC-MS Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for good separation of volatile esters.

    • Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on the concentration.

    • Oven Program: A temperature ramp is employed to ensure the separation of compounds with different boiling points (e.g., start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.

Data Presentation: Comparative GC-MS Purity Analysis

FeatureNatural StandardSynthetic Standard
Purity (by area %) > 99.5%Typically > 98%
Key Impurities Trace co-extractives from the natural source.Unreacted 2-methylbutanoic acid, residual methanol, potential isomers (e.g., methyl 3-methylbutyrate).

Logical Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution Dilute Standard Injection GC Injection Dilution->Injection Inject Diluted Sample Separation Chromatographic Separation Injection->Separation Vaporization & Column Entry Detection MS Detection Separation->Detection Elution of Separated Components Identification Peak Identification (Mass Spectra) Detection->Identification Generate Mass Spectra Quantification Purity Calculation (Peak Area %) Identification->Quantification Assign Identity to Peaks

Caption: Workflow for GC-MS purity and impurity analysis.

Stereochemical Signature: Chiral Chromatography

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate. The ratio of these enantiomers is a powerful indicator of the compound's origin.

The "Why" Behind the Method: Biological systems, with their stereospecific enzymes, typically produce one enantiomer in excess. In contrast, conventional chemical synthesis, without the use of chiral catalysts or starting materials, results in a 50:50 mixture of both enantiomers, known as a racemic mixture. Chiral gas chromatography utilizes a stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Expected Distinctions:

  • Natural Standard: Natural this compound is predominantly the (S)-enantiomer, often with an enantiomeric excess (e.e.) greater than 95%.[6][7]

  • Synthetic Standard: Unless specified as enantiomerically pure (which is a more expensive and complex synthesis), a synthetic standard will be a racemic mixture, showing approximately equal amounts of the (R) and (S) enantiomers.

Experimental Protocol: Chiral GC-MS Analysis

  • Sample Preparation: Prepare a dilution of the standard as described for the GC-MS analysis.

  • Chiral GC-MS Instrumentation:

    • Column: A chiral capillary column is essential. A common choice is a cyclodextrin-based column (e.g., beta-cyclodextrin or gamma-cyclodextrin).

    • GC Parameters: The oven temperature program may need to be optimized to achieve baseline separation of the enantiomers. A slower temperature ramp is often beneficial.

    • MS Detection: The mass spectrometer is used for positive identification of the enantiomer peaks.

  • Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% e.e.).

Data Presentation: Comparative Enantiomeric Analysis

ParameterNatural StandardSynthetic Standard (Racemic)
(S)-enantiomer (%) > 97.5%~ 50%
(R)-enantiomer (%) < 2.5%~ 50%
Enantiomeric Excess (% e.e.) > 95% (S)~ 0%
Isotopic Fingerprinting: Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique that measures the ratio of stable isotopes of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H). This provides a unique "isotopic fingerprint" that can reveal the origin of a molecule.

The "Why" Behind the Method:

  • Carbon Isotopes (δ¹³C): Plants discriminate against the heavier ¹³C isotope during photosynthesis. The extent of this discrimination depends on the photosynthetic pathway (C3, C4, or CAM).[8][9] Synthetic this compound, derived from petroleum, will have a different and typically more negative δ¹³C value compared to that from a C3 or CAM plant source.

  • Hydrogen Isotopes (δ²H): The ²H/¹H ratio in plant-derived compounds is influenced by the isotopic composition of the local water (precipitation), which varies with geography and climate.[9][10] Synthetic processes also impart a distinct hydrogen isotope signature.

Expected Distinctions:

  • Natural Standard: The δ¹³C and δ²H values will fall within a characteristic range for the source plant's photosynthetic pathway and geographical origin.

  • Synthetic Standard: The δ¹³C and δ²H values will be significantly different from those of the natural standard, reflecting its petrochemical origin.

Experimental Protocol: GC-Combustion-IRMS (GC-C-IRMS)

  • Sample Preparation: A dilution of the standard is prepared.

  • GC-C-IRMS Instrumentation:

    • GC Separation: The this compound is first separated from the solvent and any impurities on a GC column.

    • Combustion/Pyrolysis: The eluted compound is quantitatively converted to CO₂ (for δ¹³C analysis) or H₂ (for δ²H analysis) in a high-temperature reactor.

    • IRMS Analysis: The resulting gas is introduced into the IRMS, which precisely measures the ratio of the heavy to light isotopes.

  • Data Analysis: The isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).

Data Presentation: Illustrative Comparative Isotopic Analysis

Isotope RatioNatural Standard (from C3 plant)Synthetic Standard (petrochemical)
δ¹³C (‰) -25 to -30< -30
δ²H (‰) -100 to -150> -150

Note: The exact values can vary depending on the specific natural source and synthetic process.

Decision-Making Framework

cluster_goal Research Goal cluster_criteria Key Differentiating Criteria cluster_methods Analytical Methods cluster_choice Standard Selection Goal Select Appropriate Standard Purity Purity & Impurity Profile Goal->Purity Chirality Enantiomeric Ratio Goal->Chirality Isotopes Isotopic Signature Goal->Isotopes GCMS GC-MS Purity->GCMS ChiralGC Chiral GC-MS Chirality->ChiralGC IRMS GC-C-IRMS Isotopes->IRMS Natural Natural Standard GCMS->Natural Trace natural co-extractives Synthetic Synthetic Standard GCMS->Synthetic Synthesis-related impurities ChiralGC->Natural High enantiomeric excess ChiralGC->Synthetic Racemic IRMS->Natural Characteristic isotopic fingerprint IRMS->Synthetic Distinct isotopic fingerprint

Caption: A logical framework for selecting a standard based on analytical differentiation.

Conclusion: A Matter of Application and Authenticity

The choice between a natural and a synthetic this compound standard is fundamentally tied to the research objective.

  • For applications requiring the highest level of biomimicry and authenticity , such as flavor and fragrance development, food adulteration studies, and metabolism research, a natural standard is indispensable. Its inherent enantiomeric purity and isotopic signature provide a true representation of the compound as it occurs in nature.

  • For routine analytical applications , such as method development, instrument calibration, and general quantitative analysis where absolute authenticity to a natural source is not the primary concern, a synthetic standard offers a cost-effective and reliable alternative. However, researchers must be cognizant of its racemic nature and potential for synthesis-related impurities, which could interfere with certain analyses.

By employing the rigorous analytical techniques outlined in this guide, researchers can confidently characterize their standards, ensuring the integrity of their data and the advancement of their scientific endeavors. The self-validating nature of these combined protocols provides a robust framework for the authentication of chemical standards in any research setting.

References

  • Winterová, R., Mikulíková, R., Mazáč, J., & Havelec, P. (2008). Assessment of the authenticity of fruit spirits by gas chromatography and stable isotope ratio analyses. Czech Journal of Food Sciences, 26(5), 368–375.
  • Perini, M., & Ghelli, S. (2016). Stable Isotope Analysis of Flavor Compounds. Perfumer & Flavorist, 41(4), 34-41.
  • Camin, F., et al. (2021).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Průchová, K., et al. (2022). Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Czech Journal of Food Sciences, 40(4), 269-277.
  • AOAC International. (2023). Official Methods of Analysis, 22nd Edition.
  • Schuh, C., & Schieberle, P. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 266, 475-482.
  • Mosandl, A. (1995). Enantioselective capillary gas chromatography and stable isotope ratio mass spectrometry in the authenticity control of flavors and essential oils.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.
  • MILTITZ AROMATICS GmbH. (n.d.). This compound FCC.
  • Google Patents. (n.d.). Method for producing 2-methylbutyric acid having a reduced content of 3-methylbutyric acid from the secondary flows arising in the production of pentanoic acids.
  • Natural Advantage. (2021). Natural Advantage's this compound. Perfumer & Flavorist.
  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor.

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A Senior Application Scientist's Guide to Derivatization Reagents for Methyl 2-Methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is a cornerstone of robust analytical science. Methyl 2-methylbutyrate, a branched-chain fatty acid ester, is a significant biomarker in various biological and industrial processes. However, its inherent volatility and potential for interactions within complex matrices can present analytical challenges. This guide provides an in-depth, objective comparison of common derivatization reagents for the analysis of this compound, primarily by gas chromatography-mass spectrometry (GC-MS). We will delve into the causality behind experimental choices and provide supporting data to ensure the trustworthiness of the presented protocols.

The Rationale for Derivatization in Volatile Ester Analysis

While seemingly counterintuitive to derivatize an already volatile compound, the process is often essential for enhancing analytical performance. Direct injection of this compound can lead to poor peak shape, low sensitivity, and potential for thermal degradation in the GC inlet. Derivatization can mitigate these issues by:

  • Increasing Volatility and Thermal Stability: Converting the analyte into a more stable and volatile form reduces the likelihood of degradation and improves chromatographic efficiency.[1]

  • Improving Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better separation from matrix interferences and improved peak resolution.[2]

  • Enhancing Detector Response: The introduction of specific functional groups can significantly increase the sensitivity of detection, particularly for mass spectrometry and electron capture detectors.[2]

This guide will focus on three widely employed derivatization strategies: silylation, acid-catalyzed alkylation, and pentafluorobenzyl (PFB) ester formation.

Silylation: The Workhorse of Volatility Enhancement

Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby reducing polarity and increasing volatility.[3] For an ester like this compound, silylation would primarily target any residual moisture or active hydrogens on co-extracted interfering compounds, and in some cases, can be used to derivatize the hydrolyzed acid form.

Mechanism of Action: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a popular silylation reagent due to its high reactivity and the volatility of its byproducts. The reaction proceeds via a nucleophilic attack of the active hydrogen-containing compound on the silicon atom of MSTFA, with the trifluoroacetamide group acting as a good leaving group.

Experimental Protocol: Silylation of this compound

This protocol is adapted from established methods for the analysis of hydroxy acids and other metabolites.[3]

Materials:

  • Dried sample extract containing this compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (optional, as a base)

  • Reaction vials with caps

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a gentle stream of nitrogen.

  • To the dried extract, add 100 µL of MSTFA + 1% TMCS.

  • (Optional) Add 10 µL of pyridine to scavenge any HCl produced and catalyze the reaction.

  • Seal the vial tightly and heat at 60°C for 30 minutes to ensure the reaction goes to completion.[4]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Workflow for Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Dried Sample Extract d1 Add 100 µL MSTFA + 1% TMCS s1->d1 d2 Seal Vial d1->d2 d3 Heat at 60°C for 30 min d2->d3 d4 Cool to Room Temperature d3->d4 a1 Inject into GC-MS d4->a1

Caption: Silylation workflow for this compound analysis.

Acid-Catalyzed Alkylation: The Classic Approach

Acid-catalyzed alkylation, particularly using Boron Trifluoride (BF3) in methanol, is a long-established method for converting carboxylic acids to their methyl esters (FAMEs).[5] In the context of analyzing this compound, this method is more relevant if the analytical workflow begins with the corresponding acid, 2-methylbutyric acid, or if there is a need to confirm the identity of the ester through transesterification.

Mechanism of Action: Boron Trifluoride-Methanol (BF3-Methanol)

BF3 acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] This is a reversible reaction, and an excess of methanol is used to drive the equilibrium towards ester formation.[5]

Experimental Protocol: BF3-Methanol Esterification

This protocol is a standard procedure for the preparation of FAMEs.[6]

Materials:

  • Sample containing 2-methylbutyric acid or this compound

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Reaction vials with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • Place the sample (e.g., 1-25 mg of lipid extract) into a reaction vial.[5]

  • Add 2 mL of 14% BF3-Methanol reagent.

  • Cap the vial tightly and heat the mixture at 60°C for 10 minutes.[5]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane to the vial, followed by 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the methyl esters, to a clean vial for GC-MS analysis.

Workflow for BF3-Methanol Esterification

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Sample in Vial d1 Add 2 mL 14% BF3-Methanol s1->d1 d2 Seal Vial & Heat at 60°C for 10 min d1->d2 d3 Cool to Room Temperature d2->d3 d4 Add 1 mL Hexane & 1 mL NaCl(aq) d3->d4 d5 Vortex & Separate Phases d4->d5 a1 Collect Hexane Layer d5->a1 a2 Inject into GC-MS a1->a2

Caption: BF3-Methanol esterification workflow.

Pentafluorobenzyl (PFB) Ester Formation: The High-Sensitivity Option

For applications requiring ultra-high sensitivity, such as trace-level biomarker analysis, derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent choice. The resulting PFB esters are highly electronegative, making them ideal for detection by electron capture negative-ion chemical ionization mass spectrometry (ECNI-MS).[7] This method is applied to the carboxylate form of the analyte.

Mechanism of Action: Pentafluorobenzyl Bromide (PFBBr)

The reaction is a nucleophilic substitution where the carboxylate anion attacks the benzylic carbon of PFBBr, displacing the bromide ion to form the PFB ester.[8] The reaction is typically carried out in an aprotic solvent in the presence of a base to deprotonate the carboxylic acid.

Experimental Protocol: PFBBr Derivatization

This protocol is adapted from methods for the analysis of short-chain fatty acids.[9]

Materials:

  • Aqueous sample containing the sodium salt of 2-methylbutyric acid

  • Pentafluorobenzyl bromide (PFBBr) solution in acetone (e.g., 100 µM)

  • Hexane

  • Reaction vials with caps

  • Heating block or water bath

Procedure:

  • To 100 µL of the aqueous sample in a reaction vial, add 200 µL of the PFBBr solution in acetone.[4]

  • Seal the vial and heat at 65°C for 1 hour.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute to extract the PFB ester derivative.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a GC vial for analysis.[4]

Workflow for PFBBr Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Aqueous Sample d1 Add 200 µL PFBBr in Acetone s1->d1 d2 Seal Vial & Heat at 65°C for 1 hr d1->d2 d3 Cool to Room Temperature d2->d3 d4 Add 1 mL Hexane & Vortex d3->d4 d5 Separate Phases d4->d5 a1 Collect Hexane Layer d5->a1 a2 Inject into GC-MS (ECNI) a1->a2

Caption: PFBBr derivatization workflow for high-sensitivity analysis.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent should be guided by the specific requirements of the analysis. The following table provides a comparative summary of the discussed methods, with performance data synthesized from studies on short-chain fatty acids and related compounds.

FeatureSilylation (MSTFA)Acid-Catalyzed Alkylation (BF3-Methanol)PFB Ester Formation (PFBBr)
Primary Application General purpose, volatility enhancementAnalysis of free fatty acids, transesterificationTrace-level analysis, high sensitivity
Reaction Time 15-30 minutes5-10 minutes30-60 minutes
Reaction Conditions 60-80°C60-100°CRoom temperature to 65°C
Reagent Stability Moisture sensitiveRelatively stableLight and moisture sensitive
Derivative Stability TMS derivatives can be moisture-sensitiveFAMEs are generally stablePFB esters are very stable
Typical Recovery >90% (for similar analytes)84-112% (can be variable for unsaturated FA)[10]>80%[11]
Precision (%RSD) <15%[11]<6% (for major FAs)[10]<14%[11]
Key Advantages Fast, versatile, volatile byproductsRapid, effective for a wide range of FAs[5][12]Excellent for trace analysis, high sensitivity with ECNI-MS[7][13]
Key Disadvantages Reagent and derivatives are moisture-sensitiveCan form artifacts with unsaturated compounds, harsh conditions[12]Longer reaction time, reagent can be hazardous
Ideal Detector GC-MS (EI)GC-FID, GC-MS (EI)GC-MS (ECNI), ECD

Conclusion and Recommendations

The selection of an appropriate derivatization reagent for the analysis of this compound is a critical decision that directly impacts the quality and reliability of the analytical results.

  • For routine analysis where the primary goal is to improve the chromatographic properties and ensure the thermal stability of this compound, silylation with MSTFA is a reliable and efficient choice.

  • When the analysis starts from the free acid (2-methylbutyric acid) or when transesterification is desired for confirmation, acid-catalyzed alkylation with BF3-Methanol is a rapid and effective method. However, caution is advised if other sensitive or unsaturated compounds are present in the sample matrix.[12]

  • For applications demanding the highest sensitivity , such as the quantification of trace levels of this compound in complex biological samples, PFBBr derivatization coupled with GC-ECNI-MS is the superior approach.[13]

Ultimately, the optimal method will depend on the specific research question, the nature of the sample matrix, and the available instrumentation. It is always recommended to perform a thorough method validation, including the assessment of recovery, precision, and linearity, to ensure the chosen derivatization strategy is fit for its intended purpose.

References

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent Technologies. [Link]
  • Liu, J., et al. (2021). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Advances, 11(52), 32935-32944. [Link]
  • Michigan State University. (2019). Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs)
  • National Institute of Oceanography, India. (n.d.). Preparation of Methyl Esters by Boron Trifluoride Method. [Link]
  • ResearchGate. (2016). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
  • Han, L., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols, 1(6), e177. [Link]
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Sukhija, P. S., & Palmquist, D. L. (1993). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in freeze-dried forages. Journal of Animal Science, 71(12), 3375-3378. [Link]
  • Jumat, S., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. The Scientific World Journal, 2014, 868571. [Link]
  • Sauvé-St-Pierre, J. (2020). The Evaluation of Different Derivatization Methods for the Analysis of Fatty Acids by Gas Chromatography.
  • Breitkopf, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 163. [Link]
  • Dei Cas, M., et al. (2020).
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 393-426). Elsevier. [Link]
  • Kopper, K., et al. (2017). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 9(4), 698-706. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2016).

Sources

A Senior Application Scientist's Guide to the Efficacious Extraction of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation and purification of specific compounds are paramount to success. This guide provides an in-depth comparison of various extraction methodologies for methyl 2-methylbutyrate, a volatile ester recognized for its characteristic fruity, apple-like aroma and its presence in various natural products.[1] Our focus extends beyond mere procedural outlines to elucidate the underlying principles and practical considerations that inform the selection of an optimal extraction strategy.

This compound (C₆H₁₂O₂) is a moderately polar compound with a boiling point of approximately 115-116°C and is very slightly soluble in water.[2] These physicochemical properties are the cornerstone upon which we build our understanding of how different extraction techniques perform.

I. Foundational Extraction Strategies: A Comparative Overview

The choice of an extraction method is a critical decision dictated by the sample matrix, the desired purity and yield of the final product, and available resources. Here, we dissect and compare four primary techniques applicable to the extraction of this compound: Classical Distillation, Solvent Extraction, Headspace Solid-Phase Microextraction (HS-SPME), and Supercritical Fluid Extraction (SFE).

Table 1: Comparative Analysis of Extraction Methods for this compound
Method Principle Primary Application Advantages Disadvantages Relative Cost
Classical Distillation Separation based on differences in boiling points.Bulk purification from reaction mixtures or high-concentration solutions.Scalable, well-established, effective for thermally stable compounds.Requires significant thermal energy, potential for thermal degradation of sensitive compounds, not suitable for trace analysis from complex matrices.Moderate
Solvent Extraction Partitioning of the analyte between two immiscible liquid phases based on solubility.Isolation from aqueous solutions or solid matrices.Versatile, can be highly selective with appropriate solvent choice, applicable at room temperature.[3]Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation, may co-extract impurities.[4][5]Low to Moderate
HS-SPME Adsorption of volatile and semi-volatile analytes from the headspace of a sample onto a coated fiber.Trace analysis of volatile compounds in complex matrices (e.g., food, environmental samples).[6]Solventless, sensitive, simple to automate, requires small sample volumes.[7]Fiber has limited capacity, matrix effects can influence extraction efficiency, not suitable for bulk extraction.[7]Low (for consumables)
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent, leveraging its unique gas-like and liquid-like properties.Extraction from solid matrices, particularly for thermally labile compounds."Green" solvent (CO₂), tunable selectivity via pressure and temperature adjustments, no solvent residue.[8][9][10]High initial equipment cost, may require co-solvents for polar analytes.[11]High

II. Deep Dive into Extraction Methodologies

A nuanced understanding of each technique's operational principles and causal factors is essential for its effective implementation.

A. Classical Distillation: The Workhorse of Bulk Purification

Distillation separates components of a liquid mixture based on differences in their volatilities. For this compound, with its boiling point of 115-116°C, distillation is a viable method for purification from a reaction mixture, for instance, after its synthesis via Fischer esterification.

Causality in Experimental Choices: The efficiency of distillation is governed by Raoult's Law and Dalton's Law. The separation is only effective if the relative volatility of the components is significantly different. For mixtures with close boiling points, fractional distillation with a fractionating column is employed to increase the number of theoretical plates, thereby enhancing separation efficiency. A continuous production method for ethyl 2-methylbutyrate, a similar ester, utilizes distillation for purification, highlighting its industrial applicability.[12]

Self-Validating System: The purity of the collected distillate can be readily assessed in real-time using techniques like gas chromatography (GC). The temperature at the head of the distillation column should remain constant at the boiling point of the desired compound during its collection, providing a simple validation checkpoint.

Caption: Workflow for the purification of this compound via fractional distillation.

B. Solvent Extraction: Versatility in Isolation

Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids. Given this compound's limited solubility in water and good solubility in organic solvents, LLE is an effective method for its extraction from aqueous matrices.

Causality in Experimental Choices: The choice of solvent is critical and is guided by the principle of "like dissolves like." A non-polar or moderately polar solvent that is immiscible with water, such as diethyl ether or hexane, would be effective for extracting this compound. The partition coefficient (K) of the analyte between the two phases dictates the extraction efficiency. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. The use of different solvent polarities can significantly impact the extraction efficiency of lipids and other compounds.[13][14]

Self-Validating System: The completeness of the extraction can be monitored by analyzing a small aliquot of the aqueous phase by GC after each extraction step. The extraction is considered complete when the concentration of the analyte in the aqueous phase falls below a predetermined level.

Caption: General workflow for liquid-liquid extraction of this compound.

C. Headspace Solid-Phase Microextraction (HS-SPME): The Standard for Trace Volatile Analysis

HS-SPME is a modern, solvent-free extraction technique ideal for the analysis of volatile and semi-volatile compounds in complex matrices.[7] A fused silica fiber coated with a stationary phase is exposed to the headspace above a sample, and the volatile analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Causality in Experimental Choices: The efficacy of HS-SPME depends on several factors, including the choice of fiber coating, extraction time, and temperature. For a moderately polar ester like this compound, a fiber with a combination of polar and non-polar characteristics, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective.[5] The extraction time and temperature must be optimized to ensure that equilibrium is reached between the sample matrix, the headspace, and the fiber, without causing thermal degradation of the analyte. The addition of salt to the sample can increase the volatility of the analyte, thereby improving extraction efficiency.[15]

Self-Validating System: The optimization of HS-SPME parameters is a self-validating process. By systematically varying parameters such as extraction time and temperature and analyzing the resulting peak areas by GC, one can determine the optimal conditions for maximum extraction efficiency. The reproducibility of the method is validated by analyzing multiple replicate samples under the optimized conditions.

Caption: Workflow of HS-SPME for the analysis of this compound.

D. Supercritical Fluid Extraction (SFE): The Green Chemistry Approach

SFE utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most common solvent due to its low critical temperature (31.1 °C), non-toxicity, and non-flammability.[10]

Causality in Experimental Choices: The solvating power of a supercritical fluid is directly related to its density, which can be manipulated by changing the pressure and temperature. For a non-polar to moderately polar compound like this compound, scCO₂ is a suitable solvent. The selectivity of the extraction can be fine-tuned by adjusting the density of the scCO₂. For more polar analytes, a polar co-solvent like ethanol may be added to the scCO₂ to enhance its solvating power.[11] The flow rate of the supercritical fluid and the extraction time also play crucial roles in the extraction efficiency.[16]

Self-Validating System: The success of SFE can be validated by analyzing the extract at different stages of the process. By collecting fractions over time and analyzing them by GC, one can determine the extraction kinetics and the point at which the target analyte has been fully extracted. The selectivity of the extraction can be confirmed by analyzing the composition of the extract and comparing it to the composition of the original sample.

Sources

A Comparative Guide to the Validation of a Sensory Panel for the Evaluation of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in product development, the precise and consistent evaluation of sensory attributes is paramount. This guide provides an in-depth comparison of methodologies for the validation of a sensory panel specifically trained to evaluate methyl 2-methylbutyrate, a key aroma compound known for its characteristic fruity and ethereal notes.[1] The validation of a sensory panel is a critical step to ensure that it functions as a reliable and reproducible analytical instrument.[2][3] This guide will delve into the core principles of sensory panel validation, compare key methodologies, and provide detailed experimental protocols to empower you to generate robust and defensible sensory data.

The Criticality of a Validated Sensory Panel

  • Repeatable: Consistent results are obtained by the same panelist for the same sample over time.[5][6]

  • Reproducible: Consistent results are obtained by different panelists and panels for the same sample.[5][6]

  • Discriminating: The panel can detect subtle differences between samples.[2][7]

This guide will explore three widely recognized methods for sensory panel validation: the Triangle Test, the Paired Comparison Test, and Descriptive Analysis. Each method offers unique advantages and is suited for different validation objectives.

Comparative Overview of Sensory Panel Validation Methods

ParameterTriangle TestPaired Comparison TestDescriptive Analysis
Primary Objective To determine if a perceptible difference exists between two samples.[8][9]To determine the direction of a difference in a specific attribute or preference between two samples.[10][11]To identify, describe, and quantify the sensory attributes of a product.[5][12]
Panelist Task Identify the "odd" sample out of three (two are identical, one is different).[13][14]Compare two samples and indicate which is higher in a specific attribute (e.g., "fruity intensity") or which is preferred.[15][16]Rate the intensity of specific sensory attributes (e.g., "fruity," "ethereal," "apple") on a calibrated scale.[17][18]
Data Output Number of correct judgments, statistical significance of the difference.[14]Number of panelists choosing one sample over the other, statistical significance of the difference or preference.[19]Quantitative data for each attribute, allowing for detailed product profiles and statistical analysis (e.g., ANOVA, PCA).[20]
Application in Validation Validating the panel's ability to discriminate between a control and a sample with a known concentration of this compound.Assessing the panel's ability to correctly identify the sample with a higher concentration of this compound.Evaluating the panel's repeatability, reproducibility, and discrimination ability for specific aroma attributes of this compound.
Strengths Statistically efficient, simple for panelists to understand.[8][21]Simple setup, good for directional difference questions.[11][15]Provides rich, detailed quantitative data; allows for a comprehensive assessment of panel performance.[5][12]
Limitations Does not indicate the size or nature of the difference.[21]Limited to two samples at a time; can be influenced by presentation order.[19]Requires extensive panelist training and lexicon development; more time-consuming.[12][20]

Experimental Protocols for Sensory Panel Validation

The following sections provide detailed, step-by-step methodologies for implementing each validation test for the evaluation of this compound. The choice of which protocol to employ will depend on the specific goals of your validation study.

Triangle Test: Assessing Basic Discrimination

The triangle test is a fundamental method to determine if your sensory panel can detect a difference between a control sample and a sample containing this compound at a near-threshold concentration.[9][13]

Objective: To validate that the sensory panel can reliably discriminate between a sample containing a target concentration of this compound and a control.

Materials:

  • Control sample (matrix without added this compound).

  • Test sample (matrix spiked with a known, near-threshold concentration of this compound).

  • Identical, opaque, and odor-free sample containers with three-digit random codes.

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • A controlled sensory evaluation environment with neutral lighting and air circulation, as specified in ISO 8589.[22]

Workflow for the Triangle Test:

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare Control & Test Samples P2 Code Samples with 3-Digit Random Numbers P1->P2 E1 Present 3 Coded Samples to Panelist (2 Alike, 1 Different) P2->E1 E2 Panelist Evaluates Samples (Left to Right) E1->E2 E3 Panelist Identifies the 'Odd' Sample E2->E3 A1 Record Panelist's Selection E3->A1 A2 Count Total Number of Correct Identifications A1->A2 A3 Compare to Statistical Table (e.g., ISO 4120) A2->A3 A4 Determine Statistical Significance A3->A4 Paired_Comparison_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare Samples A & B with Different Concentrations P2 Code Samples with 3-Digit Random Numbers P1->P2 E1 Present Paired Coded Samples to Panelist (Randomized Order: AB or BA) P2->E1 E2 Panelist Evaluates Both Samples E1->E2 E3 Panelist Selects Sample with Higher 'Fruity' Intensity E2->E3 A1 Record Panelist's Selection E3->A1 A2 Count Total Selections for Each Sample A1->A2 A3 Compare to Statistical Table (e.g., ISO 5495) A2->A3 A4 Determine if a Significant Difference Exists A3->A4

Caption: Workflow for the Paired Comparison Test validation method.

Procedure:

  • Panelist Training: Panelists should be familiar with the specific "fruity" attribute associated with this compound.

  • Sample Preparation: Prepare two samples with a discernible, but not overwhelming, difference in the concentration of this compound.

  • Sample Presentation: Present each panelist with the two coded samples. The order of presentation (AB vs. BA) should be randomized across panelists to avoid bias. [19]4. Evaluation: Instruct panelists to evaluate both samples and identify which one has a more intense "fruity" aroma.

  • Data Collection: Record the selection of each panelist.

  • Statistical Analysis: The total number of panelists selecting one sample over the other is compared to a statistical table for the paired comparison test (e.g., from ISO 5495) to determine if there is a statistically significant directional difference. [23]

Descriptive Analysis: Comprehensive Panel Performance Evaluation

Descriptive analysis is the most comprehensive method for validating a sensory panel's performance. [5][7]It assesses the panel's ability to consistently and accurately quantify specific sensory attributes.

Objective: To validate the panel's repeatability, reproducibility, and discriminating ability for the key aroma attributes of this compound.

Materials:

  • A set of 3-5 samples with varying concentrations of this compound, including a control (zero concentration) and samples with low, medium, and high concentrations.

  • Reference standards for the key aroma attributes (e.g., "fruity," "ethereal," "apple," "sweet").

  • Identical, opaque, and odor-free sample containers with three-digit random codes.

  • Palate cleansers.

  • A controlled sensory evaluation environment.

  • Data collection software.

Workflow for Descriptive Analysis Validation:

Descriptive_Analysis_Workflow cluster_training Panel Training & Lexicon Development cluster_eval Evaluation Sessions cluster_analysis Data Analysis T1 Panelists Identify & Define Key Attributes (e.g., 'fruity', 'ethereal') T2 Develop a Common Lexicon & Reference Standards T1->T2 T3 Train Panelists to Use an Intensity Scale T2->T3 E1 Present Coded Samples in a Randomized Order T3->E1 E2 Panelists Rate Intensity of Each Attribute for Each Sample E1->E2 E3 Repeat Evaluation in Multiple Sessions (for repeatability & reproducibility) E2->E3 A1 Collect Intensity Ratings E3->A1 A2 Perform Statistical Analysis (e.g., ANOVA, PCA) A1->A2 A3 Assess Repeatability, Reproducibility, & Discriminating Ability A2->A3

Caption: Workflow for the Descriptive Analysis validation method.

Procedure:

  • Lexicon Development and Panel Training: This is the most critical phase. The panel, guided by a panel leader, develops a consensus on the specific aroma attributes of this compound (e.g., "fruity," "ethereal," "apple," "sweet"). [12][18]Reference standards for each attribute are established to anchor the panel's evaluations. Panelists are then trained to use an intensity scale (e.g., a 15-point scale) consistently.

  • Sample Evaluation: The set of coded samples is presented to the panelists in a randomized order. Each panelist independently rates the intensity of each attribute for each sample.

  • Replication: To assess repeatability and reproducibility, the evaluation is conducted over multiple sessions (e.g., three separate sessions on different days). [2][6]4. Data Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA).

    • ANOVA is used to assess:

      • Discriminating Ability: A significant "product effect" indicates the panel can differentiate between the samples. [2] * Repeatability: A non-significant "session effect" or "panelist x session" interaction suggests good repeatability. [6] * Reproducibility: A non-significant "panelist effect" or "panelist x product" interaction indicates good agreement among panelists. [6] * PCA can be used to visualize the relationships between the samples and the sensory attributes, and to identify any panelists who are not in agreement with the rest of the panel.

Conclusion: Selecting the Appropriate Validation Method

The validation of a sensory panel for the evaluation of this compound is a multi-faceted process that underpins the reliability of your sensory data. The choice of validation method depends on your specific objectives:

  • For a quick assessment of a panel's basic ability to detect the presence of this compound, the Triangle Test is a suitable and efficient choice.

  • When the goal is to ensure the panel can correctly identify the direction of an aroma intensity change, the Paired Comparison Test is appropriate.

  • For a comprehensive and robust validation of a trained panel's performance, including its ability to consistently and accurately quantify multiple aroma attributes, Descriptive Analysis is the gold standard.

By implementing these rigorous validation protocols, researchers, scientists, and product development professionals can have a high degree of confidence in their sensory panel's ability to provide accurate and actionable data on the sensory properties of this compound. This, in turn, supports informed decision-making in research, quality control, and the development of superior products.

References

  • Fiveable. Triangle Test Definition - Principles of Food Science Key Term.
  • Nutrition, Dietetics, & Food Science. Difference Testing.
  • Campden BRI.
  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (2023). Heliyon.
  • Scribd. Triangle Test | PDF | Neuroscience | Neuropsychological Assessment.
  • Fiveable. Paired comparison Definition - Principles of Food Science Key Term.
  • Carr, B. T., et al. (2021). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. Foods.
  • Sipos, L., et al. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. Applied Sciences.
  • Compusense. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products.
  • EyeQuestion. (2024). Sensory Discrimination Methods - Paired Comparison Test. YouTube.
  • BrewUp. (2018). Analytica EBC - Sensory Analysis: Paired Comparison Test (IM).
  • Zoecklein, B. W. SENSORY ANALYSIS Section 4.
  • ResearchGate. Assessing sensory panelist performance using repeatability and reproducibility measures | Request PDF.
  • ACCE International. Descriptive Analysis - Sensory Panel.
  • Sensory Spectrum. Sensory Panels.
  • ResearchGate. Measurement of the reliability of sensory panel performance | Request PDF.
  • Sirocco Consulting. Lesson 7: Descriptive Analysis.
  • de Oliveira, G. A. P., et al. (2018). Validation of rapid descriptive sensory methods against conventional descriptive analyses: A systematic review. Critical Reviews in Food Science and Nutrition.
  • ANSI Blog. (2023). ISO 8586:2023—Selection And Training Of Sensory Assessors.
  • NIZO. Expert vs. consumer sensory panels: best of both worlds?.
  • Matís.
  • DLG.org. Practice guide for sensory panel training.
  • The Good Scents Company.
  • Flavor and Extract Manufacturers Association.

Sources

A Comparative Analysis of Methyl 2-Methylbutyrate Across Fruit Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of methyl 2-methylbutyrate, a key volatile ester contributing to the characteristic fruity aroma of many commercially important fruits. Designed for researchers, scientists, and professionals in drug development with an interest in flavor chemistry and natural product analysis, this document delves into the variable concentrations of this compound across different fruit species and cultivars. It further outlines a robust, field-proven methodology for its extraction and quantification, ensuring scientific integrity and reproducibility.

Introduction: The Aromatic Signature of this compound

This compound is an organic compound and an ester that imparts a sweet, fruity, and apple-like aroma.[1][2] Its presence is a significant contributor to the desirable flavor profiles of a wide array of fruits, including apples, pineapples, and strawberries.[3][4][5] The concentration of this volatile compound can vary significantly not only between different fruit types but also among cultivars of the same species, influencing their unique sensory attributes. Understanding these variations is crucial for quality control in the food and beverage industry, as well as for research into fruit ripening and flavor biochemistry.

Comparative Concentration of this compound in Fruits

The concentration of this compound and its sensory impact, often evaluated through Odor Activity Value (OAV) or Flavor Dilution (FD) factor, varies significantly across different fruit varieties. Below is a summary of findings from various studies that highlight these differences. Direct comparison of absolute concentrations can be challenging due to variations in analytical methodologies between studies; however, the relative importance of this ester in the aroma profile is evident.

Fruit VarietyCompoundConcentration / ImpactMethodologyReference
Pineapple
Okinawan Breeding Line 'No. 26'Methyl 2-methylbutanoateOAV: 786.96HS-GC-MS[6]
Okinawan Breeding Line 'No. 28'Methyl 2-methylbutanoateOAV: 337.72HS-GC-MS[6]
Okinawan Breeding Line 'No. 22'Methyl 2-methylbutanoateOAV: 235.92HS-GC-MS[6]
Malaysian Varieties (general)Methyl 2-methylbutanoateHighest FD factor (1024)GC-O, GC-MS[4]
Apple
'Fuji'This compoundIdentified as an odor-active compoundHS-SPME-GC-MS[3]
'Granny Smith'Hexyl 2-methylbutyrate0.46 µg/kg FWGC-MS[7]
'Jonagold'Hexyl 2-methylbutyrate31.95 µg/kg FWGC-MS[7]
40 Apple Cultivars (average)Hexyl 2-methylbutyrate>700 µg/kg FWHS-SPME-GC-MS[8]
Strawberry
'Seolhyang' (Bright-red, Day 0)Methyl hexanoate330 µg/kgHS-SPME-GC-MS[5]
'Seolhyang' (Half-red, Day 0)Methyl hexanoate56 µg/kgHS-SPME-GC-MS[5]

Note: Data for hexyl 2-methylbutyrate and methyl hexanoate are included to provide context on the presence and variability of similar esters in apples and strawberries, respectively, as direct comparative data for this compound was not consistently available across all mentioned fruit types in the reviewed literature.

Experimental Protocol: Quantification of this compound

This section details a validated protocol for the analysis of this compound in fruit matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely adopted for its sensitivity, efficiency, and solvent-free nature.[9]

I. Sample Preparation

The initial preparation of the fruit sample is critical for the reproducible extraction of volatile compounds.

  • Sample Homogenization : Weigh a precise amount of fresh fruit tissue (e.g., 5 grams of fruit pulp) into a suitable container.

  • Internal Standard : Add a known concentration of an internal standard to the homogenized sample to allow for accurate quantification.

  • Matrix Modification : In some cases, adding a salt solution (e.g., NaCl) can enhance the release of volatile compounds from the sample matrix.

  • Vial Sealing : Transfer a measured aliquot of the prepared sample into a headspace vial and seal it with a septum cap.

II. HS-SPME Procedure

The HS-SPME step selectively extracts volatile and semi-volatile compounds from the sample's headspace.

  • Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[1]

  • Incubation : Place the sealed vial in a heated agitator. Incubate the sample at a controlled temperature (e.g., 50-80°C) for a specific duration (e.g., 10-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[1][10]

  • Extraction : Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) while maintaining the incubation temperature and agitation.[1][10]

III. GC-MS Analysis

The extracted compounds are then thermally desorbed from the SPME fiber into the GC-MS system for separation and identification.

  • Desorption : Insert the SPME fiber into the heated injection port of the gas chromatograph to thermally desorb the trapped analytes.

  • Chromatographic Separation : The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., HP-INNOWAX).

  • Mass Spectrometry Detection : The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for compound identification by comparing them to a spectral library (e.g., NIST).

  • Quantification : The concentration of this compound is determined by comparing its peak area to that of the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis A Homogenize Fruit Sample B Add Internal Standard A->B C Transfer to Headspace Vial B->C D Incubate and Agitate C->D E Expose SPME Fiber D->E F Thermal Desorption E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Data Analysis & Quantification H->I J Comparative Data Table I->J Results

Experimental workflow for the analysis of this compound.

Causality Behind Experimental Choices

  • HS-SPME : This technique is chosen over traditional solvent extraction methods to minimize sample handling, reduce the risk of contamination, and avoid the use of organic solvents. The "headspace" approach specifically targets the volatile compounds responsible for aroma, providing a more accurate representation of the fruit's scent profile.

  • DVB/CAR/PDMS Fiber : This composite fiber is selected for its ability to adsorb a wide range of volatile and semi-volatile compounds with varying polarities and molecular weights, ensuring a comprehensive analysis of the fruit's aroma profile.

  • Internal Standard : The use of an internal standard is crucial for accurate quantification. It compensates for any variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and reproducibility of the results.

  • GC-MS : The coupling of Gas Chromatography with Mass Spectrometry provides both high-resolution separation of complex mixtures and definitive identification of the individual components based on their unique mass fragmentation patterns.

Conclusion

The concentration of this compound is a key determinant of the aromatic quality of many fruits. This guide has provided a comparative overview of its presence in different fruit varieties and a detailed, validated protocol for its accurate quantification. By employing robust analytical methodologies such as HS-SPME-GC-MS, researchers can gain valuable insights into the complex chemistry of fruit flavors, paving the way for improved crop breeding, enhanced food products, and a deeper understanding of natural product biochemistry.

References

  • Duan, C., et al. (2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. Foods, 11(5), 733. [Link]
  • Li, Y., et al. (2015).
  • Phan, T. T. H., et al. (2023). Assessment of Volatile Characteristics of Okinawan Pineapple Breeding Lines by Gas-Chromatography–Mass-Spectrometry-Based Electronic Nose Profiling and Odor Activity Value Calculation. Horticulturae, 9(10), 1083. [Link]
  • Wei, C. B., et al. (2018). Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis.
  • Yin, Y., et al. (2021). Olfactory thresholds of single compounds in pineapple matrix solution. Food Chemistry, 365, 130541. [Link]
  • Kim, M. J., et al. (2024). Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. Horticultural Science and Technology, 42(3), 328-340. [Link]
  • Klesk, K., et al. (2024). Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS. Molecules, 29(1), 13. [Link]
  • Yang, H., et al. (2022). GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties. International Journal of Molecular Sciences, 23(6), 2939. [Link]
  • Jo, Y., et al. (2025). Characterizing and Analyzing Volatile Organic Compounds in Wild Strawberries Using HS-SPME-GC-MS.
  • Pott, D. M., et al. (2023). Profiling Volatile Compounds in Blackcurrant Fruit using Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. JoVE (Journal of Visualized Experiments), (193), e62421. [Link]
  • Tilahun, S., et al. (2020). Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). In: Plant Volatiles. Methods in Molecular Biology, vol 2157. Humana, New York, NY. [Link]
  • Lee, J., et al. (2022). Changes in Volatile Compounds in Short-Term High CO2-Treated 'Seolhyang' Strawberry (Fragaria × ananassa) Fruit during Cold Storage. Foods, 11(19), 3105. [Link]
  • Kafkas, E., et al. (2020). Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques. Acta Horticulturae, (1265), 1-6. [Link]
  • Liu, X., et al. (2021). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC-MS. Foods, 10(5), 1051. [Link]

Sources

A Comparative Guide to the Purity Assessment of Methyl 2-Methylbutyrate by Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is paramount. The purity of a substance like methyl 2-methylbutyrate, a common flavoring agent and a key intermediate in organic synthesis, directly influences its efficacy, safety, and regulatory compliance.[1][2] This guide provides an in-depth, comparative analysis of three principal analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental protocols necessary to make informed decisions for their specific analytical challenges.

The selection of an analytical method is not a mere matter of preference but a strategic decision guided by the physicochemical properties of the analyte and the specific questions being asked. For a volatile and thermally stable small molecule like this compound, both GC and HPLC present as viable chromatographic options, while NMR offers a distinct, non-separative approach to purity assessment.[3][4] This guide will dissect the underlying principles, practical applications, and inherent limitations of each technique, supported by illustrative experimental data.

The Analytical Triad: A Strategic Overview

The choice between GC, HPLC, and NMR for purity assessment hinges on a balance of factors including the nature of potential impurities, required sensitivity, and the desire for structural confirmation versus quantitative separation.

Analytical_Strategy cluster_Techniques Analytical Techniques cluster_Considerations Key Considerations GC Gas Chromatography (GC) Volatility Volatility & Thermal Stability GC->Volatility Ideal for volatile analytes HPLC High-Performance Liquid Chromatography (HPLC) Impurities Nature of Impurities HPLC->Impurities Handles non-volatile impurities NMR Nuclear Magnetic Resonance (NMR) Structure Structural Information NMR->Structure Provides structural confirmation Volatility->GC Impurities->HPLC Sensitivity Required Sensitivity Sensitivity->GC Sensitivity->HPLC Quantification Quantitative Accuracy Quantification->GC Quantification->HPLC Quantification->NMR Structure->NMR

Figure 1: A conceptual diagram illustrating the key considerations guiding the selection of an analytical technique for purity assessment.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a powerful separation technique ideally suited for the analysis of volatile and thermally stable compounds like this compound.[4] The principle relies on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Causality in Experimental Choices for GC: The choice of a non-polar or mid-polar stationary phase is dictated by the relatively non-polar nature of this compound, ensuring good peak shape and resolution. A Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and its wide linear range, making it excellent for quantifying organic impurities.[4] The temperature program is designed to first elute highly volatile impurities at a lower temperature, followed by a ramp to elute the main component and any less volatile impurities in a reasonable timeframe.

Experimental Protocol: GC-FID for this compound Purity

Instrumentation: A standard gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) in a volumetric flask.

  • GC Conditions:

    • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Detector Temperature: 280 °C.

  • Data Analysis: The purity is determined by area percent calculation, assuming all components have a similar response factor with the FID. For higher accuracy, a reference standard of this compound should be used to determine the exact response factor.

GC_Workflow cluster_GC GC-FID Purity Analysis Workflow SamplePrep Sample Preparation (Dissolution in Solvent) Injection GC Injection (Split Mode) SamplePrep->Injection Separation Column Separation (Temperature Program) Injection->Separation Detection FID Detection Separation->Detection DataAnalysis Data Analysis (Area Percent Calculation) Detection->DataAnalysis

Figure 2: A streamlined workflow for the purity assessment of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile

While GC is excellent for volatile compounds, HPLC is a more versatile technique capable of analyzing a wider range of analytes, including non-volatile or thermally labile impurities that may be present in a this compound sample.[3][5] A reverse-phase HPLC method is particularly suitable for this analysis.[6][7]

Causality in Experimental Choices for HPLC: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which provides good retention for the moderately non-polar this compound.[6] A mobile phase consisting of a mixture of acetonitrile and water allows for the fine-tuning of the analyte's retention time. Gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column. UV detection is a common and robust choice for chromophoric compounds; however, for a simple ester like this compound which lacks a strong chromophore, detection at a lower wavelength (e.g., 205-215 nm) is necessary.[8][9]

Experimental Protocol: RP-HPLC-UV for this compound Purity

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of the mobile phase (initial composition) in a volumetric flask.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 50% B.

      • 1-10 min: 50% to 95% B.

      • 10-15 min: 95% B.

      • 15.1-20 min: 50% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. A reference standard should be analyzed to confirm the retention time and for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute and Structural Approach

NMR spectroscopy stands apart from chromatographic techniques as it provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for separation.[10][11] For purity determination, ¹H NMR is particularly powerful as the integral of a signal is directly proportional to the number of protons giving rise to that signal.[12]

Causality in Experimental Choices for NMR: A deuterated solvent, such as chloroform-d (CDCl₃), is used to avoid overwhelming the analyte signals with solvent protons.[13] Tetramethylsilane (TMS) is a common internal standard for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals is added to the sample. The purity of this compound can then be calculated by comparing the integral of a characteristic analyte peak to the integral of a known peak from the internal standard.[11]

Experimental Protocol: ¹H NMR for this compound Purity

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or dimethyl sulfone).

  • NMR Acquisition:

    • Spectrometer Frequency: 400 MHz.

    • Solvent: CDCl₃.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 10-30 seconds for quantitative accuracy).

    • Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signals of this compound (e.g., the methoxy singlet around 3.67 ppm) and the signal of the internal standard.[13]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

NMR_Workflow cluster_NMR qNMR Purity Analysis Workflow SamplePrep Sample Preparation (with Internal Standard) Acquisition NMR Data Acquisition (Optimized Parameters) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Figure 3: Workflow for quantitative purity determination of this compound by ¹H NMR spectroscopy.

Comparative Performance Data

The following table summarizes the key performance characteristics of the three analytical techniques for the purity assessment of this compound. The values are illustrative and can vary based on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on volatility and column interactionSeparation based on polarity and column interactionNuclear spin resonance in a magnetic field
Typical Analysis Time 10 - 20 minutes15 - 25 minutes5 - 15 minutes per sample
Sensitivity (LOD) High (ng to pg range)Moderate (µg to ng range)Lower (mg to µg range)
Precision (RSD) < 1%< 1%< 2%
Selectivity High for volatile compoundsHigh for a wide range of compoundsHigh, based on chemical structure
Impurity Detection Volatile and semi-volatile impuritiesVolatile and non-volatile impuritiesDetects all proton-containing impurities
Quantitative Approach Relative (Area %) or external/internal standardRelative (Area %) or external/internal standardAbsolute (with internal standard) or relative
Structural Information None (unless coupled with MS)None (unless coupled with MS or DAD)Definitive structural information

Conclusion: A Multi-faceted Approach to Purity Assessment

The assessment of this compound purity is not a one-size-fits-all endeavor. Each of the discussed analytical techniques—GC, HPLC, and NMR—offers a unique set of advantages and is suited to answering different questions about the sample.

  • Gas Chromatography (GC) is the method of choice for routine quality control when the primary concern is volatile organic impurities, offering high sensitivity and speed.[4]

  • High-Performance Liquid Chromatography (HPLC) provides greater versatility, capable of detecting a broader range of impurities, including those that are non-volatile or thermally sensitive.[3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing an absolute measure of purity without the need for chromatographic separation, and it simultaneously confirms the structure of the analyte and any proton-containing impurities.[12]

For comprehensive and robust purity assessment, a combination of these techniques is often employed. For instance, HPLC or GC can be used for initial screening and quantification of separated impurities, while NMR can provide orthogonal confirmation and an absolute purity value. This multi-faceted approach ensures the highest level of confidence in the quality and integrity of the this compound, a critical aspect in both research and industrial applications. The validation of these analytical procedures according to established guidelines, such as those from the USP and ICH, is a mandatory step to ensure the reliability and accuracy of the generated data.[14][15][16][17]

References

  • UCLA Division of Physical Sciences. (n.d.). Spectroscopy Tutorial: Esters.
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  • OFNI Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • Gelbard, G. (2005). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate.
  • Hoffmann, M. M., et al. (2014). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing.
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  • ASTM International. (n.d.). Standard Test Method for Purity of Halogenated Organic Solvents (Withdrawn 2004).
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  • SIELC Technologies. (2018). This compound.
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  • ResearchGate. (n.d.). HPLC chromatogram of methyl esters showing presence of different fatty acid components.
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  • Nissen, S., et al. (1990). Analysis of beta-hydroxy-beta-methyl butyrate in plasma by gas chromatography and mass spectrometry. PubMed.
  • Deutz, N. E. P., et al. (2018). Determination of β-Hydroxy-β-methylbutyrate Concentration and Enrichment in Human Plasma Using Chemical Ionization Gas Chromatography Tandem Mass Spectrometry. ResearchGate.
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  • ResearchGate. (2015). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent.
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A Comparative Benchmarking Guide to Methyl 2-Methylbutyrate and Other Volatile Esters in Flavor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor science, the selection of volatile esters is paramount in crafting authentic and appealing sensory experiences. This guide provides an in-depth comparative analysis of methyl 2-methylbutyrate against other commonly utilized volatile esters, offering researchers, scientists, and product development professionals a comprehensive resource for informed decision-making in flavor profiling. We will delve into the nuanced sensory characteristics, analytical quantification, and the underlying principles that govern the selection and application of these potent aroma compounds.

Introduction to this compound: A Profile of a Versatile Fruity Ester

This compound (FEMA# 2719, CAS# 868-57-5) is a volatile ester that naturally occurs in a variety of fruits, including apples, strawberries, oranges, melons, and spearmint.[1][2] Its flavor and aroma profile is characterized by a unique combination of sweet, fruity, and ethereal notes.[1][3] At low concentrations, it imparts a distinct apple-like taste.[2][4] More detailed sensory analysis reveals a bright, green apple character with nuances of ripe, pulpy fruit, and subtle powdery, fatty, and even lily-of-the-valley undertones.[3][5] This complexity makes it a valuable component for building authentic fruit flavors, particularly for apple, citrus, strawberry, and tropical fruit profiles.[1] Recommended use levels are typically in the range of 0.1 to 10 parts per million (ppm).[1]

The potency of an aroma compound is a critical factor in its application. This compound is noted for its exceptionally low odor detection threshold, meaning a very small concentration is required for it to be perceived. The odor perception threshold for racemic this compound in water has been reported to be as low as 0.4 parts per billion (ppb) when assessed nasally.[6] The (S)-(+)-enantiomer, often described as more fruity and apple-like, has an even lower nasal odor threshold of 0.3 ppb in water.[6]

Comparative Analysis with Other Volatile Esters

The selection of a volatile ester is often a choice between subtle but significant differences in aroma profile, potency, and volatility. Here, we compare this compound with several other widely used fruity esters.

Key Performance Indicators: A Quantitative Comparison

The odor detection threshold is a key metric for comparing the potency of aroma compounds. The lower the threshold, the more potent the compound. The following table summarizes the odor detection thresholds of this compound and other common fruity esters in water.

EsterChemical FormulaOdor Detection Threshold (in water, ppb)Flavor/Aroma Profile
This compound (racemic) C₆H₁₂O₂0.4 (nasal) [6]Sweet, fruity, ethereal, apple, ripe berries, tropical notes[1][3]
Ethyl AcetateC₄H₈O₂5000[7]Ethereal, sharp, wine-brandy like[7]
Ethyl ButyrateC₆H₁₂O₂1[7]Ethereal, fruity, buttery, ripe fruit, pineapple notes[7]
Isoamyl AcetateC₇H₁₄O₂-Banana-like[8]
Ethyl HexanoateC₈H₁₆O₂1[7]Strong, fruity, winey, with apple, banana, and pineapple notes[7]
Ethyl 2-methylbutyrateC₇H₁₄O₂0.006 (S-enantiomer)Fresh, fruity, apple-like

Note: Odor thresholds can vary depending on the methodology and the sensory panel.

A Deeper Dive into Sensory Profiles

Beyond potency, the qualitative aspects of the aroma are crucial. While many esters are broadly categorized as "fruity," their specific characteristics can vary significantly.

  • This compound vs. Ethyl 2-methylbutyrate: These two esters are structurally very similar, with the only difference being the alcohol moiety (methanol vs. ethanol). This small change, however, leads to noticeable differences in their sensory properties. This compound is more volatile, providing a fleeting, bright, and crisp green apple note.[5] In contrast, ethyl 2-methylbutyrate has a broader, sweeter red apple and tropical fruit profile with greater longevity.[5]

  • This compound vs. Straight-Chain Esters (e.g., Ethyl Butyrate, Ethyl Hexanoate): Straight-chain esters like ethyl butyrate and ethyl hexanoate are workhorses in the flavor industry, known for their powerful and often straightforward fruity notes (e.g., pineapple for ethyl butyrate).[7] this compound, with its branched-chain structure, offers a more complex and nuanced fruitiness, often perceived as more natural and less "candy-like." The presence of subtle green and floral notes adds to its versatility in creating realistic fruit accords.[3][5]

  • This compound vs. Acetate Esters (e.g., Ethyl Acetate, Isoamyl Acetate): Acetate esters are another major class of fruity flavor compounds. Ethyl acetate has a much higher odor threshold, making it less potent than this compound, and its aroma is often described as more solvent-like at higher concentrations.[7] Isoamyl acetate is strongly associated with the characteristic aroma of bananas.[8] this compound provides a different spectrum of fruitiness, leaning more towards apple, berry, and tropical profiles.[1]

Experimental Protocols for Flavor Profiling

To objectively benchmark volatile esters, a combination of instrumental and sensory analysis is essential. The following protocols provide a framework for conducting a comprehensive flavor profile comparison.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and quantify volatile esters and to correlate specific chemical compounds with their perceived aroma.

Methodology:

  • Sample Preparation:

    • Prepare solutions of each ester at known concentrations in a neutral solvent (e.g., deodorized water or a specific food-grade solvent).

    • For analysis in a food matrix, utilize headspace solid-phase microextraction (HS-SPME) for volatile extraction. Equilibrate the sample at a controlled temperature before exposing the SPME fiber to the headspace.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

    • GC Oven Program: Start with a low initial temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) to ensure the separation of compounds with different boiling points.

    • Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting mass spectra can be compared to a library (e.g., NIST) for compound identification.

    • Quantification: Use an internal standard method for accurate quantification of each ester.

  • GC-Olfactometry (GC-O) Analysis:

    • Instrumentation: A GC system with an effluent splitter that directs the column outlet to both a chemical detector (e.g., FID or MS) and a sniffing port.

    • Human Assessors: Trained panelists sniff the effluent from the GC and record the time, intensity, and description of any perceived odors.

    • Data Analysis: The olfactometry data is correlated with the chromatogram from the chemical detector to identify the odor-active compounds.[7]

Causality Behind Experimental Choices: The use of both GC-MS and GC-O is critical for a complete understanding of a flavor compound. GC-MS provides objective, quantitative data on the chemical composition, while GC-O links these chemical compounds to their sensory perception by the human nose, which is the ultimate detector for aroma.[7]

Experimental Workflow for Instrumental Flavor Analysis

Caption: Workflow for GC-MS and GC-O analysis.

Sensory Evaluation: Descriptive Analysis

Objective: To obtain a detailed and quantitative description of the sensory attributes of each ester.

Methodology:

  • Panelist Selection and Training:

    • Recruit individuals with good sensory acuity and the ability to articulate their perceptions.

    • Conduct extensive training sessions where panelists are familiarized with a wide range of aroma references and develop a standardized lexicon to describe the sensory attributes of fruity esters.

  • Sample Preparation and Presentation:

    • Prepare solutions of each ester at concentrations well above their detection thresholds but below levels that would cause sensory fatigue.

    • Present samples in a randomized and blind manner to avoid bias. Use standardized, odorless containers.

  • Evaluation:

    • Panelists evaluate each sample and rate the intensity of various sensory attributes (e.g., fruity, green, sweet, floral, chemical, ripe, fresh) on a numerical scale (e.g., a 15-point line scale).

    • The evaluation should be conducted in a controlled environment with neutral lighting and air circulation.

  • Data Analysis:

    • Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences between the esters.

    • Visualize the results using spider diagrams (radar plots) for a clear comparison of the sensory profiles.

Trustworthiness of the Protocol: This descriptive analysis protocol is a self-validating system. The use of a trained panel, standardized lexicon, and controlled evaluation conditions ensures the reliability and reproducibility of the results.

Logical Relationship of Flavor Profiling Components

G cluster_0 Instrumental Analysis cluster_1 Sensory Evaluation cluster_2 Data Synthesis GC_MS GC-MS Quantitative_Data Quantitative Data (Concentration, Odor Threshold) GC_MS->Quantitative_Data GC_O GC-O Qualitative_Data Qualitative Data (Aroma Descriptors, Intensity) GC_O->Qualitative_Data Descriptive_Analysis Descriptive Analysis Descriptive_Analysis->Qualitative_Data Comprehensive_Profile Comprehensive Flavor Profile Quantitative_Data->Comprehensive_Profile Qualitative_Data->Comprehensive_Profile

Caption: Interrelation of analytical and sensory methods.

Conclusion

This compound stands out as a highly potent and versatile volatile ester with a complex and desirable fruity profile. Its exceptionally low odor threshold makes it an efficient choice for imparting significant aroma impact at very low concentrations. When benchmarked against other common fruity esters, it offers a more nuanced and natural fruit character compared to the more linear profiles of many straight-chain esters and the distinct character of acetate esters.

The choice between this compound and its ethyl counterpart, ethyl 2-methylbutyrate, will depend on the desired volatility and specific fruity notes—with the methyl ester providing a brighter, more fleeting green apple top note and the ethyl ester offering a longer-lasting, sweeter, and more tropical profile.

Ultimately, the optimal selection of a volatile ester requires a thorough understanding of its sensory properties and performance, which can only be achieved through a combination of precise instrumental analysis and rigorous sensory evaluation. The methodologies outlined in this guide provide a robust framework for researchers and flavorists to conduct their own comparative studies and make informed decisions in the pursuit of creating exceptional flavor profiles.

References

  • Leffingwell & Associates. (n.d.). Esters DETECTION THRESHOLDS & Molecular Structures.
  • Li, N., Li, G., Li, A., & Tao, Y. (2021). Synergy Effect between Fruity Esters and Potential Odorants on the Aroma of Hutai-8 Rose Wine Revealed by Threshold, S-Curve, and σ–τ Plot Methods. Journal of Agricultural and Food Chemistry, 69(49), 14936–14947. [Link]
  • Perfumer & Flavorist. (2021, August 2). Natural Advantage's this compound.
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  • Liu, J., et al. (2022). Odour detection threshold of esters and esters added with organic acid. Molecules, 27(9), 2942. [Link]
  • Du, X., & Rouseff, R. L. (2014). Sensory Evaluation of Fruits and Selected Food Items by Descriptive Analysis, Electronic Nose, and Electronic Tongue. Journal of Food Science, 79(9), S1847-S1858. [Link]
  • Coetzee, C., & du Toit, W. J. (2015). Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. Food Chemistry, 177, 153-157. [Link]
  • Leffingwell, J. C. (n.d.). The Methyl 2-methylbutyrates.
  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate.
  • ChemSrc. (n.d.). This compound (CAS 868-57-5): Odor profile, Properties, & IFRA compliance.
  • Wei, C. B., et al. (2021). Odor Thresholds, Concentrations, and Odor Activity Values (OAVs) of Potent Odorants in Fresh Pineapple (Ananas comosus L. Merr.). Foods, 10(11), 2841. [Link]
  • Lignou, S., et al. (2010). Fast Quantitative Determination of Aroma Volatile Constituents in Melon Fruits by Headspace–Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 4(2), 141-149. [Link]
  • Cameleyre, M., et al. (2015). Study of Sensory Interactions among Red Wine Fruity Esters in a Model Solution. Journal of Agricultural and Food Chemistry, 63(46), 10121–10130. [Link]
  • Foreverest Resources Ltd. (n.d.). Fruity and Ester Flavors.
  • Sánchez-Sevilla, J. F., et al. (2022). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. Frontiers in Plant Science, 13, 949757. [Link]
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  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor.
  • de la Fuente Blanco, A., et al. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. OENO One, 57(2), 223–236. [Link]
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  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Butanoic acid, 2-methyl-, methyl ester.
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  • MDPI. (2024). Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry.
  • Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling.
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  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
  • ResearchGate. (n.d.). Five representative esters and aldehydes from fruits can enhance sweet perception.
  • ResearchGate. (n.d.). ODOR THRESHOLDS AND ODOR ACTIVITY VALUES (OAVs) OF POTENT VOLATILE COMPOUNDS IN COFFEE BREWS.
  • PubChem. (n.d.). Ethyl 2-methylbutyrate.
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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 2-methylbutyrate. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this flammable and irritant compound is managed responsibly, protecting both personnel and the environment.

Immediate Safety Profile: Understanding the Hazard

Before handling this compound for disposal, it is crucial to recognize its primary hazards. This substance is not merely a chemical to be discarded; it is a regulated hazardous material that demands respect and careful handling.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionImmediate Precautions
Flammable Liquid (Category 3) Flammable liquid and vapor with a flash point of approximately 13.9°C (57°F).[1][2] Vapors are heavier than air and can travel to an ignition source.[1][3]Keep away from all ignition sources, including heat, sparks, and open flames.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2] Ensure all containers are grounded and bonded.[1][2]
Skin Irritant (Category 2) Causes skin irritation upon contact.[2][4]Always wear appropriate chemical-resistant gloves (e.g., Butyl rubber) and a lab coat.[2][5]
Eye Irritant (Category 2A) Causes serious eye irritation.[2][4]Wear safety glasses with side shields or chemical goggles.[1][2]

The causality is clear: the high flammability dictates that the primary control measure is the strict elimination of ignition sources. The irritant nature necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent direct contact.

Core Principles of Chemical Waste Segregation

The foundation of safe chemical disposal is proper segregation. Haphazardly mixing waste streams is not only a violation of regulatory protocols but a direct invitation for dangerous chemical reactions. This compound must be handled according to its chemical properties.

  • Do Not Mix with Incompatibles: As an ester, this compound can react with strong oxidizing acids and caustic solutions, generating heat.[3] It is critical to never mix it with these incompatible waste streams.

  • Segregate as Flammable Organic Waste: This compound must be collected in a designated hazardous waste container for flammable organic liquids. It should be kept separate from:

    • Halogenated organic solvents

    • Strong acids and bases

    • Oxidizers

    • Aqueous waste

  • Solid vs. Liquid Waste: Keep liquid this compound waste separate from solid chemical waste, such as contaminated lab materials.[6]

Step-by-Step Disposal Protocol: From Bench to Collection

This protocol outlines the procedural journey of this compound waste from the point of generation to its secure storage awaiting pickup by a licensed disposal facility.

Step 1: Container Selection and Preparation

The integrity of the waste containment system is paramount.

  • Select a Compatible Container: Use a container designated for flammable liquid waste. The original chemical container is often a suitable choice.[7] If using a different container, ensure it is made of a compatible material (e.g., glass or appropriate plastic) and is in good condition, free from leaks.[7]

  • Ensure Proper Grounding: If you are transferring the waste into a larger accumulation drum, ensure both the source container and the receiving drum are grounded and bonded to prevent static electricity discharge, a potential ignition source.[1][2]

  • Container Volume: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 2: Waste Accumulation and Labeling

Proper identification is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazard characteristics: "Flammable" and "Irritant".[9]

    • The accumulation start date (the date the first waste is added).

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste. This minimizes the release of flammable vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for storing hazardous waste before it is moved to a central storage area.

  • Designate an SAA: Store the waste container at or near the point of generation and under the control of the laboratory personnel.[9]

  • Use Secondary Containment: Place the container in a secondary containment bin or tray to capture any potential leaks.

  • Store in a Flammable Safety Cabinet: Due to its high flammability, the container of this compound waste must be stored inside a designated flammable storage cabinet.[9] This cabinet is engineered to protect its contents from fire.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Monitor Accumulation Dates: Be aware of regulatory time limits for waste accumulation in SAAs.

  • Request Pickup: Once the container is full or is approaching its time limit, submit a request for collection to your institution’s Environmental Health and Safety (EH&S) department or the equivalent office.[10] They will ensure the waste is transported and disposed of by a licensed hazardous waste facility in compliance with all regulations.[11][12]

The following diagram illustrates the decision-making and operational flow for disposing of this compound waste in a laboratory setting.

start Waste Generated: This compound select_container Step 1: Select Approved Flammable Liquid Waste Container start->select_container label_container Step 2: Attach & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_saa Step 3: Store in Flammable Cabinet within Satellite Accumulation Area (SAA) add_waste->store_saa container_full Is Container Full or Nearing Time Limit? store_saa->container_full container_full->add_waste No request_pickup Step 4: Request Pickup from Environmental Health & Safety (EH&S) container_full->request_pickup Yes end_process Waste Transferred for Compliant Disposal request_pickup->end_process

Sources

Navigating the Safe Handling of Methyl 2-methylbutyrate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Methyl 2-methylbutyrate, a common flavoring and fragrance agent, is a valuable compound in various applications. However, its identity as a flammable liquid and potential irritant necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE). This guide provides essential, experience-driven insights into the safe handling of this compound, ensuring both personal safety and the preservation of your research environment.

Understanding the Risks: Why PPE is Non-Negotiable

This compound (CAS No. 868-57-5) is classified as a flammable liquid and vapor.[1][2] Its primary hazards include the risk of fire or explosion and irritation to the skin and eyes upon contact.[2][3][4] Inhalation of vapors may also cause respiratory tract irritation.[4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design. The causality is clear: failure to use adequate PPE can lead to acute injuries, compromise long-term health, and result in catastrophic laboratory incidents.

Core Personal Protective Equipment for this compound

The selection of PPE should always be informed by a thorough risk assessment of the specific procedure being undertaken. However, the following provides a foundational framework for handling this compound.

Body Part Recommended PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5] Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or perforation. Always double-glove when handling larger quantities or during prolonged procedures.
Eyes & Face Safety goggles and/or face shieldSnug-fitting, indirectly vented chemical splash goggles are mandatory to protect against splashes.[6][7] A full-face shield should be worn over goggles when transferring significant volumes or when there is a heightened risk of splashing.[6]
Body Flame-resistant lab coatA lab coat made of flame-resistant material, such as Nomex or treated cotton, is essential.[8] Standard cotton lab coats offer minimal protection against flammable liquids. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved respiratorIn well-ventilated areas such as a chemical fume hood, respiratory protection may not be necessary.[8] However, if working in an area with inadequate ventilation or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]
Feet Closed-toe shoesLeather or other chemical-resistant, closed-toe shoes must be worn to protect against spills.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is paramount to minimizing risk. The following protocol outlines the essential steps for safely handling this compound.

Pre-Experiment Preparation
  • Information Review: Thoroughly read the Safety Data Sheet (SDS) for this compound before commencing any work.[9]

  • Work Area Setup: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[8] Confirm the functionality of the ventilation system.

  • Emergency Equipment: Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.[10]

  • Spill Kit: Have a spill kit readily available that contains appropriate absorbent materials for flammable liquids, such as vermiculite or sand.[2][11]

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for ensuring complete protection.

PPE_Donning_Sequence Start Start LabCoat Flame-Resistant Lab Coat Start->LabCoat Gloves Chemical-Resistant Gloves LabCoat->Gloves Goggles Safety Goggles Gloves->Goggles FaceShield Face Shield (if needed) Goggles->FaceShield Respirator Respirator (if needed) FaceShield->Respirator End Ready for Work Respirator->End

PPE Donning Sequence

During the Experiment
  • Minimize Quantities: Use the smallest quantity of this compound necessary for the experiment.

  • Avoid Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and static discharge.[1][2] Use non-sparking tools and explosion-proof equipment where necessary.[1][5]

  • Maintain Containment: Keep containers of this compound tightly closed when not in use.[1][2]

  • Grounding and Bonding: When transferring larger volumes, ensure containers are properly grounded and bonded to prevent the buildup of static electricity.[1][5]

Post-Experiment Procedures
  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general rule is to remove the most contaminated items first.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Response: Immediate Actions are Critical

In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill Response: For small spills, use a non-combustible absorbent material to contain and collect the substance.[2] Place the absorbed material in a sealed, labeled container for proper disposal.[2] For large spills, evacuate the area and contact your institution's emergency response team.[4]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused this compound should be disposed of as hazardous waste in a designated, properly labeled container.[1][10] Do not pour it down the drain.[5]

  • Contaminated Materials: All PPE, absorbent materials, and other supplies that have come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.[2][10]

  • Consult Guidelines: Always follow your institution's and local regulations for hazardous waste disposal.[2][10]

This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles into your daily laboratory workflow, you can foster a culture of safety and ensure the integrity of your scientific endeavors.

References

  • J.T. Baker. (n.d.). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: this compound.
  • U.S. Chemical Storage. (n.d.). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • OSHA Training School. (2024). Safe Handling of Flammable Liquids: Key Safety Tips.
  • Risk & Safety Solutions. (n.d.). OSHA Limits for Flammable Liquids.
  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Carl ROTH. (2022). Safety Data Sheet: Ethyl 2-Methylbutyrate.
  • International Enviroguard. (2021). Flammable and Combustible Liquids Safety Measures and PPE.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • University of Illinois Division of Research Safety. (n.d.). Flammable Liquids.
  • Storemasta. (2023). Personal Protective Equipment (PPE) For Flammable Liquids.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : M.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Hexanone.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.